8-Bromoguanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-8-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCZDRIXVHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184704 | |
| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
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Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-84-0 | |
| Record name | 8-Bromoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3066-84-0 | |
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| Record name | 2-Amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
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| Record name | 2-amino-8-bromo-1,7-dihydro-6H-purin-6-one | |
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Foundational & Exploratory
An In-depth Technical Guide to 8-Bromoguanine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 8-Bromoguanine (8-Br-Gua), a halogenated derivative of the purine nucleobase guanine. We will delve into its fundamental chemical and physical properties, explore its three-dimensional structure and tautomeric forms, and discuss its synthesis and significant roles in biochemical research and as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics and applications of this important molecule.
Introduction: The Significance of this compound
This compound is a synthetic purine analog that has garnered considerable interest in the biomedical field.[] Its utility stems from the unique structural and electronic properties conferred by the bromine atom at the C8 position of the guanine ring. This modification significantly influences its conformation, mutagenic potential, and interactions with biological macromolecules. 8-Br-Gua and its nucleoside/nucleotide derivatives serve as valuable tools for probing nucleic acid structure and function, investigating enzymatic mechanisms, and as potential leads in drug discovery.[][2]
Chemical Structure and Physicochemical Properties
The foundational structure of this compound consists of a purine core, identical to guanine, with a bromine atom substituted at the 8th position. This substitution has profound effects on the molecule's properties.
Molecular Structure and Tautomerism
Like its parent compound, guanine, this compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and their relative stability can be influenced by the surrounding environment.[3] The principal tautomeric forms of this compound involve keto-enol and amino-imino equilibria. Computational studies suggest that the 6,8-diketo form is the most stable tautomer in aqueous solution.[4][5]
The presence of the bulky bromine atom at the C8 position sterically favors the syn conformation of the N-glycosidic bond in its corresponding nucleoside, 8-bromoguanosine.[2][6][7] This is in contrast to the natural guanosine, which predominantly adopts the anti conformation. This conformational preference is a key feature exploited in structural biology to study nucleic acid dynamics.[2][7]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₅H₄BrN₅O | [8][9] |
| Molecular Weight | 230.02 g/mol | [8][9] |
| CAS Number | 3066-84-0 | [][9][10] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | |
| pKa | 7.54 ± 0.20 (Predicted) | [10] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [10] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry. A common synthetic route involves the direct bromination of guanine.
General Synthetic Protocol
A typical laboratory-scale synthesis of this compound involves the reaction of guanine with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The reaction is often carried out in the presence of a radical initiator.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Suspend guanine in a suitable solvent, such as dimethylformamide (DMF).
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the suspension.
-
Initiation: Introduce a radical initiator, such as azobisisobutyronitrile (AIBN), and heat the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. Purify the product by recrystallization to obtain pure this compound.
Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.
The synthesis of 8-bromoguanosine and its cyclic monophosphate derivative (8-Br-cGMP) often starts from guanosine, with bromination being a key step.[11]
Caption: A simplified workflow for the synthesis of this compound.
Biological and Physiological Significance
This compound exhibits a range of biological activities, primarily stemming from its structural similarity to guanine and its altered conformational preferences.
Mutagenicity and DNA Repair
This compound is recognized as a DNA lesion that can be induced by reactive brominating species, such as hypobromous acid, which are generated during inflammation.[12] Its presence in DNA is mutagenic, predominantly causing G to T transversions.[12] This mutagenic potential arises from its ability to mispair with adenine during DNA replication.
The cellular machinery for DNA repair recognizes this compound. Studies have shown that DNA glycosylases, such as MUTYH, SMUG1, and TDG, are involved in the repair of this compound-containing DNA.[12] Specifically, MUTYH exhibits glycosylase activity against adenine mispaired with this compound, while SMUG1 and TDG act on thymine mispaired with this compound.[12]
Immunomodulatory Effects
8-Bromoguanosine, the nucleoside form, has been reported to have immunostimulatory effects.[2] It can activate lymphocytes through an intracellular mechanism.[2] This property makes it a compound of interest in immunology and for the development of adjuvants or immunomodulatory drugs.
Enzyme Inhibition and Pathway Modulation
8-Bromoguanosine and its derivatives can act as inhibitors of various enzymes. For instance, 8-bromoguanosine has been shown to inhibit cyclase enzymes involved in the formation of cyclic guanosine monophosphate (cGMP).[13] The derivative, 8-Bromo-cGMP, is a membrane-permeable analog of cGMP that acts as a potent activator of protein kinase G (PKG).[14][15][16]
Caption: Simplified diagram of 8-Bromoguanosine's intracellular effects.
Applications in Research and Drug Development
The unique properties of this compound and its derivatives make them valuable tools in various research and development applications.
Probing Nucleic Acid Structure and Function
The preference of 8-bromoguanosine for the syn conformation is a powerful tool for studying nucleic acid structures that deviate from the canonical B-form DNA, such as Z-DNA and G-quadruplexes.[7] By incorporating 8-bromoguanosine into oligonucleotides, researchers can stabilize these alternative structures and investigate their biological roles.[7]
A Tool in Enzymology
As an analog of guanine, this compound can be used to study the active sites and mechanisms of guanine-binding enzymes and riboswitches.[17][18] For example, it has been used to investigate the recognition of damaged DNA by repair enzymes like 8-oxoguanine DNA glycosylase (OGG1).[17]
Potential Therapeutic Applications
The biological activities of this compound and its derivatives suggest their potential as therapeutic agents. Its ability to impede the proliferation of malignant cells has positioned it as a compound of interest in cancer research, potentially in combination with conventional chemotherapeutic agents.[] Furthermore, its immunomodulatory properties are being explored for applications in infectious diseases and cancer immunotherapy.[2][13] The derivative 8-bromoguanosine has shown effectiveness against the fungus C. glabrata.[13]
Conclusion and Future Perspectives
This compound is a versatile molecule with a rich chemical and biological profile. Its unique structural features, particularly the bromine-induced preference for the syn conformation in its nucleoside form, have made it an indispensable tool in structural biology and enzymology. The discovery of its mutagenic nature and its recognition by DNA repair enzymes has provided valuable insights into the mechanisms of DNA damage and repair.
Looking ahead, the therapeutic potential of this compound and its derivatives remains an exciting area of research. Further exploration of its immunomodulatory and anti-proliferative effects could lead to the development of novel drugs for a range of diseases, including cancer and infectious diseases. The continued use of this compound as a chemical probe will undoubtedly uncover new aspects of nucleic acid and protein function, solidifying its importance in the field of chemical biology.
References
- McAuley-Hecht, K. E., Leonard, G. A., Gibson, N. J., et al. (1994). Crystal Structure of a DNA Duplex Containing 8-Hydroxydeoxyguanine-Adenine Base Pairs. Biochemistry, 33(34), 10266–10270.
- Sassa, A., Kamoshita, N., Kanemaru, Y., et al. (2018). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. International Journal of Molecular Sciences, 19(11), 3325.
- Breaker, R. R., et al. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. PNAS, 120(41), e2309908120.
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ResearchGate. (n.d.). Structure of 8-oxo-dGuo and its tautomer 8-OH-dGuo. Retrieved from [Link]
- Srivastava, P. C., & Robins, R. K. (1983). Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. Journal of Medicinal Chemistry, 26(3), 445–448.
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Wikipedia. (n.d.). 8-Bromoguanosine 3',5'-cyclic monophosphate. Retrieved from [Link]
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BIOLOG Life Science Institute. (n.d.). 8-Br-cGMP. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromopurines 4. Retrieved from [Link]
- Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260.
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PubChem. (n.d.). 8-Bromoguanosine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Kuznetsov, N. A., et al. (2022). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 23(19), 11883.
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PubMed. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Retrieved from [Link]
- Goddard, W. A., et al. (2002). First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair. Chemical Research in Toxicology, 15(8), 1034-1044.
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PubMed Central. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Retrieved from [Link]
- Leszczynski, J., et al. (1997). An ab initio study of the tautomeric and coding properties of 8-oxo-guanine. Journal of the Chemical Society, Faraday Transactions, 93(14), 2439-2445.
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ACS Publications. (1983). Chemical Radiation Studies of 8-Bromoguanosine in Aqueous Solutions. Retrieved from [Link]
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PLOS Pathogens. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. Retrieved from [Link]
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Chemistry LibreTexts. (2019). Tautomers. Retrieved from [Link]
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A Technical Guide to the Synthesis of 8-Bromoguanine from Guanine
This guide provides an in-depth technical overview for the chemical synthesis of 8-bromoguanine, a critical analogue for research in nucleic acid structure, function, and drug development. We will explore the underlying chemical principles, present detailed and validated experimental protocols, and offer insights into process optimization and characterization.
Introduction: The Significance of this compound
This compound (8-Br-Gua) is a synthetic derivative of the natural purine nucleobase, guanine.[][2][3] The introduction of a bromine atom at the C8 position of the purine ring has profound stereoelectronic effects. This modification notably favors the syn conformation of the glycosidic bond in its corresponding nucleoside, 8-bromoguanosine.[4] This conformational preference makes this compound and its derivatives invaluable tools for probing the structure of DNA and RNA, particularly in the study of non-canonical structures like Z-DNA and G-quadruplexes.[5]
Furthermore, this compound serves as a key synthetic intermediate for producing other important molecules, such as 8-oxoguanine, a significant biomarker for oxidative DNA damage implicated in mutagenesis and carcinogenesis.[6] Its role in modulating biological processes and potential as a therapeutic agent continue to be active areas of research. This guide is designed for researchers and professionals in drug development, offering a comprehensive resource for the reliable synthesis of this vital compound.
Mechanistic Insights: The Chemistry of C8 Bromination
The synthesis of this compound from guanine is a classic example of an electrophilic aromatic substitution reaction. The purine ring system of guanine is electron-rich, making it susceptible to attack by electrophiles. However, the C8 position is only weakly nucleophilic.[7] Therefore, a sufficiently reactive bromine source is required to facilitate the reaction.
The generally accepted mechanism proceeds as follows:
-
Generation of the Electrophile: A brominating agent, such as aqueous bromine (Br₂) or N-bromosuccinimide (NBS), provides an electrophilic bromine species (Br⁺ or a polarized Br-Br/Br-N bond).
-
Nucleophilic Attack: The electron-rich guanine ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The C8 position is the primary site of attack.
-
Rearomatization: A base (often water or the solvent) abstracts a proton from the C8 position of the arenium ion, restoring the aromaticity of the purine ring and yielding the final this compound product.
The choice of brominating agent and reaction conditions is critical for achieving high yields and purity, as will be detailed in the following protocols.
Caption: Mechanism of Electrophilic Aromatic Substitution on Guanine.
Synthetic Protocols: A Step-by-Step Guide
Direct bromination of guanine can be challenging due to its very low solubility in most organic solvents and even in neutral aqueous solutions.[8] The following protocols are optimized to address this issue and provide reliable yields. The choice between using aqueous bromine and N-bromosuccinimide often depends on the desired scale, safety considerations, and available equipment.
Protocol 1: Bromination using Aqueous Bromine
This is a classical and effective method. The key is to perform the reaction in a large volume of water to ensure sufficient dissolution of the reactants and to help dissipate heat.
Materials and Equipment:
-
Guanine
-
Bromine (Br₂)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Large reaction vessel (e.g., 2L beaker or flask)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Step-by-Step Methodology:
-
Dissolution: In a fume hood, suspend guanine (e.g., 5.0 g, 33.1 mmol) in a large volume of deionized water (e.g., 1.5 L) in the reaction vessel. Stir vigorously to create a fine suspension.
-
Bromine Addition: Slowly add bromine (e.g., 2.2 mL, 43.0 mmol, ~1.3 equivalents) to the stirring suspension. The bromine should be added dropwise over 30-60 minutes. The mixture will turn a persistent orange/yellow color.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction by TLC or HPLC if desired. Typically, the reaction is allowed to proceed for 24-48 hours. The disappearance of the guanine spot and the appearance of the this compound spot indicate reaction progression.
-
Quenching: After the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears and the solution becomes colorless or a pale yellow.
-
Isolation: Collect the crude product, a white to off-white solid, by vacuum filtration.
-
Washing: Wash the collected solid generously with cold deionized water to remove salts and other water-soluble impurities. Follow with a wash of cold ethanol or acetone to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that is easier to handle.[9][10] It acts as a source for a low, steady concentration of electrophilic bromine.[10] This method is particularly well-suited for the bromination of the more soluble guanine nucleoside, 2'-deoxyguanosine, but can be adapted for guanine itself, often in a suitable solvent system like dimethylformamide (DMF) or aqueous buffer.[5]
Materials and Equipment:
-
Guanine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., acetate buffer, pH 4-5)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
Step-by-Step Methodology:
-
Dissolution: Dissolve or suspend guanine (e.g., 1.0 g, 6.6 mmol) in the chosen solvent (e.g., 50 mL of DMF) in a reaction flask.
-
NBS Addition: Add N-bromosuccinimide (e.g., 1.3 g, 7.3 mmol, ~1.1 equivalents) to the solution in one portion or in small portions over time.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates or to increase the reaction rate, gentle heating (e.g., 40-50°C) may be applied. Protect the reaction from light to minimize radical side reactions.[5] The reaction is typically stirred for 24-48 hours.
-
Isolation:
-
If in DMF: Precipitate the product by adding the reaction mixture to a large volume of vigorously stirring water.
-
If in aqueous buffer: The product may precipitate directly from the solution as the reaction proceeds.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water, followed by a rinse with ethanol or ether.
-
Drying: Dry the product in a vacuum oven to a constant weight.
Comparative Analysis and Optimization
| Parameter | Protocol 1: Aqueous Bromine | Protocol 2: N-Bromosuccinimide (NBS) |
| Brominating Agent | Liquid Br₂ | Solid NBS |
| Handling Safety | Requires extreme caution; toxic, corrosive, volatile.[10] | Safer to handle crystalline solid.[10][11] |
| Solvent | Water | DMF, Aqueous Buffers |
| Yield | Generally good, can be variable. | Often high and more reproducible.[5] |
| Workup | Requires quenching with a reducing agent (e.g., Na₂S₂O₃). | Simpler workup, often precipitation/filtration. |
| Byproducts | HBr | Succinimide (water-soluble). |
Causality Behind Experimental Choices:
-
Solvent Choice: The poor solubility of guanine is the main challenge. While water is a green solvent, large volumes are needed. DMF offers better solubility but requires more rigorous purification steps.
-
Stoichiometry: A slight excess of the brominating agent (1.1-1.3 equivalents) is typically used to ensure complete conversion of the starting material.
-
Reaction Time: These reactions are often slow, requiring 24-48 hours at room temperature to reach completion. Reaction progress should be monitored to avoid unnecessary extension of the reaction time which might lead to byproduct formation.
-
Light Protection (NBS): NBS can undergo radical decomposition in the presence of light, which can lead to undesired side reactions. Protecting the reaction from light ensures that the bromination proceeds primarily through the desired electrophilic pathway.[5]
Purification and Characterization
The crude this compound obtained from these syntheses is often of high purity. However, for applications requiring exceptional purity, recrystallization can be performed. Due to its low solubility, recrystallization is challenging but can be attempted from hot aqueous solutions, potentially under slightly acidic or basic conditions to increase solubility, followed by neutralization.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H-NMR: To confirm the structure and absence of starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₅H₄BrN₅O, MW: 230.02 g/mol ).[3]
-
HPLC: To determine the purity of the final compound.
-
FTIR: To identify functional groups.
Safety and Handling
Chemical Hazards:
-
Guanine: Generally considered low hazard.
-
This compound: Toxic if swallowed and may cause an allergic skin reaction.[2] Handle with appropriate personal protective equipment (PPE).
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizer. Causes severe burns upon contact. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including gloves, goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant and oxidizer.[12] Avoid contact with skin and eyes and prevent dust formation.[12][13]
-
Dimethylformamide (DMF): A skin and eye irritant and may have reproductive toxicity. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[12][14][15]
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An In-depth Technical Guide to the Biochemical and Cellular Effects of 8-Bromoguanine
This guide provides a comprehensive technical overview of 8-bromoguanine (8-BrG), a halogenated purine analog that has garnered significant interest within the research and drug development communities. We will delve into its fundamental biochemical properties, explore its diverse and profound effects on cellular processes, and provide practical, field-proven methodologies for its application in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of this compound
This compound is a synthetic derivative of the natural purine base guanine, with a bromine atom substituted at the 8th position of the purine ring.[1][2][3] This seemingly minor modification has profound implications for its biochemical behavior and subsequent cellular effects. The bromine substitution alters the electron distribution and steric properties of the molecule, influencing its base-pairing potential, conformational preferences, and interactions with enzymes.[4]
Historically, halogenated purines have been instrumental as tools to probe nucleic acid structure and function. More recently, the biological activities of this compound and its derivatives have positioned them as valuable molecules for investigating cellular signaling, DNA damage and repair, and as potential therapeutic agents.[] This guide will provide a detailed exploration of these facets.
Biochemical Properties and Interactions
The addition of a bromine atom at the C8 position of guanine induces a significant conformational preference for the syn glycosidic bond orientation in its nucleoside form, 8-bromoguanosine.[4] This is in stark contrast to the natural guanosine, which predominantly adopts the anti conformation. This fixed conformation is a key determinant of its biological activity, particularly in the context of RNA structure and function.[4]
Physicochemical Properties of this compound and its Nucleoside
| Property | This compound | 8-Bromoguanosine |
| Molecular Formula | C5H4BrN5O | C10H12BrN5O5 |
| Molecular Weight | 230.02 g/mol | 362.14 g/mol |
| CAS Number | 3066-84-0 | 4016-63-1 |
| Appearance | Off-white solid | White to off-white powder |
| Solubility | Sparingly soluble in water | Soluble in DMSO, sparingly in methanol and hot water |
(Data compiled from various chemical suppliers and databases)[1][2][6]
Incorporation into Nucleic Acids and Mutagenic Potential
This compound can be incorporated into DNA, where it is recognized as a lesion.[7] Its presence can lead to mutations, primarily G to T transversions.[7] This mutagenic property stems from its potential to mispair with adenine. The bromine substitution can also influence DNA structure, with studies on the related 8-aminoguanine suggesting stabilization of DNA triplexes.[8]
The cellular response to this compound in DNA involves the base excision repair (BER) pathway.[7] Specifically, the DNA glycosylases SMUG1 and TDG can recognize and excise thymine when mispaired with this compound, while MUTYH can remove adenine mispaired with this lesion.[7]
Cellular Effects of this compound and its Analogs
The introduction of this compound or its derivatives to cellular systems elicits a range of responses, from the induction of senescence to the modulation of immune responses and gene expression.
Induction of Cellular Senescence
A significant body of research has focused on the ability of oxidative DNA damage, particularly the formation of 8-oxoguanine (8-oxoG), a related C8-modified guanine, to induce cellular senescence.[9][10][11] Telomeres, the protective caps at the ends of chromosomes, are particularly susceptible to oxidative damage, and the presence of 8-oxoG in these regions can trigger a rapid, p53-dependent senescence program, even in the absence of telomere shortening.[9][11] This process is driven by replication stress and the activation of DNA damage response pathways.[11] The repair of telomeric 8-oxoG by the glycosylases OGG1 and MUTYH can paradoxically promote senescence by creating single-strand break intermediates that disrupt telomere replication.[9][12]
While direct studies on this compound-induced senescence are less common, its structural similarity to 8-oxoG and its recognition by DNA repair pathways suggest it could similarly contribute to this cellular fate.
Modulation of Gene Expression and Riboswitch Activation
Modified purines can act as signaling molecules. In certain bacteria, riboswitches, which are structured non-coding RNA domains, can sense and respond to specific ligands to regulate gene expression.[13][14] Notably, a class of riboswitches has been identified that specifically binds to 8-oxoguanine, functioning as a genetic "ON" switch in response to oxidative stress.[13][15][16] This allows the cell to upregulate genes involved in the detoxification of reactive oxygen species and the repair of oxidative damage.[15][16] The ability of RNA to recognize and respond to modified purines highlights a potential mechanism by which this compound could influence cellular processes.
Immunomodulatory Effects
8-Bromoguanosine has been shown to possess immunostimulatory properties, activating lymphocytes, natural killer (NK) cells, and macrophages.[4][17] This activation is associated with the induction of interferon (IFN) production.[17] The ability to stimulate an immune response makes this compound and its derivatives interesting candidates for investigation in the context of immunotherapy and vaccine adjuvants.
Impact on Purine Metabolism and Signaling
The analog 8-aminoguanine has been demonstrated to inhibit purine nucleoside phosphorylase (PNPase), an enzyme in the purine salvage pathway.[18] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of immunosuppressive and tissue-protective nucleosides like inosine and guanosine, while decreasing pro-inflammatory molecules such as hypoxanthine.[18][19][20] This modulation of purine metabolism has shown therapeutic benefits in animal models of metabolic syndrome, hypertension, and other inflammatory conditions.[18][19][20] Given the structural similarities, it is plausible that this compound could also interact with enzymes of the purine metabolic pathways.
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key experiments involving this compound and its cellular effects. These protocols are designed to be self-validating and are based on established methodologies in the field.
Induction and Assessment of Cellular Senescence
This protocol outlines the induction of senescence in mammalian cells using a DNA damaging agent and subsequent analysis of senescence markers. While this protocol is general, it can be adapted for studying the specific effects of this compound by introducing the compound to the cell culture medium.
Materials:
-
Mammalian cell line of choice (e.g., IMR-90, WI-38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[21]
-
This compound (or other senescence-inducing agent)
-
Phosphate-Buffered Saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal)
-
Microscope
Procedure:
-
Cell Seeding: Plate cells at a low density in a multi-well plate to avoid contact inhibition. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for a specified period (e.g., 24-72 hours). Include an untreated control.
-
Recovery: Remove the treatment medium, wash the cells with PBS, and replace with fresh complete medium.
-
Incubation: Culture the cells for an additional 3-5 days to allow for the development of the senescent phenotype.
-
SA-β-gal Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.
-
Examine the cells under a microscope and quantify the percentage of blue, senescent cells.
-
Causality: The induction of DNA damage by agents like this compound can trigger a persistent DNA damage response, leading to the activation of cell cycle inhibitors like p53 and p21, ultimately resulting in the irreversible cell cycle arrest characteristic of senescence. The SA-β-gal assay detects the increased lysosomal activity, a hallmark of senescent cells.
Caption: Simplified signaling pathway of 8-oxoguanine and OGG1.
Conclusion and Future Directions
This compound is a multifaceted molecule with significant implications for our understanding of fundamental cellular processes. Its ability to induce a syn conformation, act as a DNA lesion, and potentially modulate enzymatic activity and gene expression makes it a powerful tool for researchers. The insights gained from studying this compound and its analogs, such as 8-oxoguanine and 8-aminoguanine, have opened new avenues for therapeutic intervention in diseases characterized by oxidative stress, inflammation, and cellular senescence.
Future research should focus on elucidating the precise protein targets of this compound, further characterizing its impact on RNA structure and function, and exploring its therapeutic potential in preclinical models of various diseases. The continued development of sophisticated chemical biology tools will undoubtedly accelerate our understanding of the intricate roles that modified purines play in health and disease.
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DNA-triplex stabilizing properties of 8-aminoguanine - PMC. (n.d.). PubMed Central. [Link]
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8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC. (2024). NIH. [Link]
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8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus | PLOS Pathogens. (n.d.). Research journals. [Link]
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Influence of 8-Oxoguanosine on the Fine Structure of DNA Studied with Biasing-Potential Replica Exchange Simulations - PMC. (n.d.). NIH. [Link]
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8-Oxo-guanine DNA damage induces transcription errors by escaping two distinct fidelity control checkpoints of RNA polymerase II. (n.d.). NIH. [Link]
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Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine. (n.d.). ResearchGate. [Link]
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Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context | Request PDF. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to 8-Bromoguanine: A Versatile Purine Analog in Molecular Biology
Abstract
8-Bromoguanine (8-Br-G), a halogenated derivative of the purine nucleobase guanine, has emerged as a powerful and multifaceted tool in the realm of molecular biology and drug development. Its unique physicochemical properties, stemming from the introduction of a bromine atom at the C8 position, fundamentally alter its conformational preferences and hydrogen bonding capabilities. This guide provides a comprehensive technical overview of this compound, delving into its structural and functional implications when incorporated into nucleic acids. We will explore its critical applications as a probe for DNA structure, its role in the investigation of DNA repair mechanisms, its utility in the design of functional nucleic acids such as aptamers and ribozymes, and its burgeoning potential as a therapeutic agent. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental utilization of this pivotal purine analog.
Introduction: The Significance of Purine Analogs
Purine analogs are synthetic molecules that mimic the structure of the natural purines, adenine and guanine. Their utility in molecular biology stems from their ability to be incorporated into nucleic acids, thereby introducing specific structural or functional modifications. These modifications can be leveraged to probe a wide array of biological processes, from DNA replication and repair to the catalytic activity of RNA enzymes. This compound stands out among these analogs due to the profound and predictable impact of the C8 bromine substitution.
The bromine atom, being bulky and electronegative, induces a steric clash with the sugar moiety, forcing the glycosidic bond to favor the syn conformation, in contrast to the anti conformation predominantly adopted by natural guanosine.[1][2] This conformational shift has significant downstream consequences for the structure and function of DNA and RNA, making this compound an invaluable tool for elucidating these complex mechanisms.
Physicochemical Properties of this compound
The defining characteristic of this compound is the bromine atom at the 8th position of the purine ring. This modification imparts several key properties that are exploited in various molecular biology applications.
Conformational Preference
As mentioned, the most significant consequence of the C8 bromine is the strong preference for the syn conformation of the nucleoside.[1][2] In the context of a DNA double helix, this can lead to significant structural perturbations, including the stabilization of alternative DNA structures like Z-DNA.[3]
Altered Hydrogen Bonding
The electronic properties of the bromine atom can also influence the hydrogen bonding potential of the guanine base, although its primary effect is steric. It is the syn conformation that dramatically alters the presentation of the Hoogsteen edge of the base, influencing its interactions with other bases and proteins.[2]
Spectroscopic Properties
The introduction of the heavy bromine atom can also subtly alter the UV absorbance and fluorescence properties of the guanine base, which can be useful in certain spectroscopic studies.[4]
| Property | Guanine | This compound |
| Molecular Formula | C5H5N5O | C5H4BrN5O[5] |
| Molecular Weight | 151.13 g/mol | 230.02 g/mol [] |
| Predominant Conformation | anti | syn[1][2] |
Applications in Elucidating DNA Structure and Dynamics
The unique conformational properties of this compound make it an exceptional tool for probing the structure and dynamics of DNA.
Probing B-Z DNA Transitions
One of the earliest and most well-established applications of this compound is in the study of the B-to-Z DNA transition. The syn conformation favored by this compound is a hallmark of the left-handed Z-DNA helix. Consequently, the incorporation of this compound into sequences with alternating purine-pyrimidine tracts, such as (CG)n, can dramatically stabilize the Z-form, even under physiological salt conditions where the B-form would normally predominate.[3] This allows researchers to create stable Z-DNA substrates to study Z-DNA binding proteins and to investigate the biological roles of this alternative DNA conformation.
Investigating G-Quadruplex Structures
G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences. The guanines in the G-tetrads that form the core of these structures can adopt both syn and anti conformations. The incorporation of this compound can be used to specifically favor the syn conformation at desired positions within a G4-forming sequence.[7] This allows for the stabilization of specific G4 topologies and facilitates the study of their structure, stability, and interactions with G4-binding ligands and proteins.[8]
Caption: Diagram of a G-tetrad with this compound.
A Tool for Investigating DNA Repair Mechanisms
This compound is also a valuable substrate for studying DNA repair pathways. While not a naturally occurring lesion, its structural similarity to oxidative DNA damage, such as 8-oxoguanine (8-oxoG), makes it a useful analog.
Mutagenic Potential and Repair
This compound in DNA is mutagenic, predominantly inducing G → T transversions.[9] This mutagenicity stems from its ability to mispair with adenine. Studies have shown that certain DNA glycosylases, enzymes that initiate base excision repair (BER), can recognize and excise this compound from DNA.[9] For example, the SMUG1 and TDG proteins exhibit glycosylase activity against this compound when it is mispaired with thymine, while MUTYH can remove adenine mispaired with this compound.[9] This allows researchers to use this compound-containing DNA substrates to assay the activity of these repair enzymes and to investigate the mechanisms of lesion recognition and removal.
Caption: Base excision repair of an this compound lesion.
Engineering Functional Nucleic Acids: Aptamers and Ribozymes
The ability to rationally control the conformation of nucleic acids is crucial for the design of functional molecules like aptamers and ribozymes.
Enhancing Aptamer Performance
Aptamers are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity.[10][11] The three-dimensional structure of an aptamer is critical for its binding function. By incorporating this compound at specific positions, researchers can enforce a syn conformation, which can help to pre-organize the aptamer into its active binding conformation. This can lead to improved binding affinity and stability. For example, the incorporation of 8-bromo-2'-deoxyguanosine into the thrombin-binding aptamer has been shown to enhance its thermal stability and anticoagulant activity.[7]
Modulating Ribozyme Activity
Ribozymes are RNA molecules that can catalyze specific biochemical reactions. The catalytic activity of a ribozyme is intimately linked to its three-dimensional structure. The introduction of 8-Bromoguanosine can be used to probe the importance of specific guanosine conformations for catalytic function.[1] By replacing a natural guanosine with 8-Bromoguanosine and observing the effect on reaction rate, researchers can infer the role of that particular nucleotide's conformation in the catalytic mechanism.
Therapeutic Potential of this compound and its Derivatives
The biological effects of this compound and its nucleoside derivatives have also led to their investigation as potential therapeutic agents.
Immunostimulatory and Antiviral Properties
8-Bromoguanosine has been shown to possess immunostimulatory properties, activating lymphocytes through an intracellular mechanism.[1] This has led to its investigation as an antiviral and antitumor agent.[12] Its ability to modulate the immune response makes it an interesting candidate for combination therapies.
Anticancer Applications
The ability of this compound to impede the proliferation of malignant cells has been established in scientific studies.[] It is being explored as a potential component of targeted cancer therapies, particularly in combination with conventional chemotherapeutic agents.[]
Experimental Protocols
Site-Specific Incorporation of this compound into Oligonucleotides
The most common method for incorporating this compound into a specific position in a DNA or RNA oligonucleotide is through solid-phase phosphoramidite chemistry. An 8-bromo-2'-deoxyguanosine phosphoramidite or an 8-bromoguanosine phosphoramidite is used in place of the standard guanosine phosphoramidite at the desired coupling cycle during automated oligonucleotide synthesis.
Materials:
-
8-bromo-2'-deoxyguanosine phosphoramidite (for DNA) or 8-bromoguanosine phosphoramidite (for RNA)
-
Standard DNA or RNA synthesis reagents and solvents
-
Automated DNA/RNA synthesizer
-
Cleavage and deprotection reagents (e.g., ammonium hydroxide, methylamine)
-
Purification system (e.g., HPLC, PAGE)
Protocol:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the this compound phosphoramidite at the appropriate position.
-
Perform the automated solid-phase synthesis.
-
Cleave the oligonucleotide from the solid support and remove the protecting groups using the appropriate deprotection solution and conditions.
-
Purify the crude oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product containing the this compound modification.
-
Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Thermal Denaturation Studies (Melting Temperature Analysis)
Thermal denaturation is used to assess the stability of a DNA duplex containing this compound. The melting temperature (Tm) is the temperature at which half of the duplex DNA has dissociated into single strands.
Materials:
-
Purified oligonucleotide containing this compound and its complementary strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Protocol:
-
Anneal the this compound-containing oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the annealing buffer.
-
Place the annealed duplex in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
The melting curve is generated by plotting absorbance versus temperature. The Tm is determined as the temperature at the midpoint of the transition.
-
Compare the Tm of the this compound-containing duplex to that of an unmodified control duplex to determine the effect of the modification on duplex stability. Duplexes with 8-bromo-2'-deoxyguanosine paired with natural bases are generally less stable.[3]
Conclusion
This compound is a remarkably versatile purine analog that has proven to be an indispensable tool in molecular biology. Its ability to enforce a syn conformation has provided profound insights into the structure and dynamics of DNA, the mechanisms of DNA repair, and the function of catalytic nucleic acids. As our understanding of the intricate roles of nucleic acid structure in biological processes continues to grow, the applications of this compound in both basic research and the development of novel therapeutics are certain to expand. This guide has provided a comprehensive overview of the core principles and applications of this compound, intended to empower researchers to effectively utilize this powerful molecular tool in their own investigations.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Properties of 8-Bromoguanine
This guide provides a detailed exploration of the spectroscopic properties of this compound (8-Br-Gua), a significant halogenated derivative of the purine base guanine. For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to its characterization, quantification, and the elucidation of its interactions within biological systems. This compound is of particular interest as it serves as a valuable tool in studying DNA and RNA structures, and as a biomarker for oxidative stress and inflammation-induced damage.[1][2] This document moves beyond a simple recitation of data, offering insights into the causality behind the spectral features and providing actionable protocols for their acquisition and interpretation.
The Significance of this compound in Research
Guanine is susceptible to modification by reactive oxygen and bromine species, leading to the formation of lesions such as this compound.[1] This modification is not trivial; it has been detected in human tissues and is elevated in certain pathological conditions, implicating it in disease processes.[1] In structural biology, the bromine atom at the C8 position induces a conformational preference in the corresponding nucleoside, 8-bromoguanosine, favoring the syn conformation. This property is exploited to reduce the conformational heterogeneity of RNA, thereby aiding in the structural and functional analysis of RNA enzymes.[3] A comprehensive grasp of its spectroscopic characteristics is therefore essential for any study involving this compound.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For purine analogs like this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated heterocyclic ring system.
Core Insights and Spectral Features
Theoretical studies, supported by experimental data, indicate that the spectroscopic behavior of this compound is best explained by its keto-N7H tautomeric form.[4] This is the dominant species in the ground state, and its electronic structure dictates the observed absorption and fluorescence spectra. The absorption maxima (λmax) are sensitive to environmental factors such as pH and solvent polarity, which can influence the protonation state and tautomeric equilibrium of the purine ring. While specific high-resolution spectra for the isolated base are detailed in specialized literature, data for the closely related nucleoside, 8-bromoguanosine, provides a reliable proxy for understanding its behavior in aqueous solutions.
| Compound | Typical λmax Range (nm) | Notes |
| This compound / 8-Bromoguanosine | 260 - 280 | The precise maximum is dependent on pH and solvent. The presence of the bromine atom causes a slight bathochromic (red) shift compared to unsubstituted guanine. |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of DMSO) to create a concentrated stock solution. The molecular weight of this compound is 230.02 g/mol .[5][6]
-
Working Solution: Prepare a dilute working solution (e.g., 10-50 µM) in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) using a quartz cuvette. Ensure the final absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Blanking: Use the same buffer in a matched quartz cuvette to zero the spectrophotometer (acquire a baseline).
-
Measurement: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 220 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Caption: Simplified Jablonski diagram illustrating fluorescence principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides unparalleled detail about the chemical structure and connectivity of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural verification.
Core Insights and Spectral Features
-
¹H NMR: The proton spectrum will show signals corresponding to the exchangeable protons on the nitrogen atoms (N1-H, N7-H or N9-H depending on tautomer, and the -NH₂ group at C2). These signals are often broad and their chemical shifts are highly dependent on the solvent and temperature. A key non-exchangeable proton is H8 in guanine, which is substituted by bromine in this case.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbon atoms in the purine ring. The C8 carbon, directly attached to the electronegative bromine atom, will have a characteristic chemical shift.
-
Bromine NMR: The two NMR-active bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei. [7]This property causes very rapid nuclear relaxation, resulting in extremely broad signals that are generally not observable with standard high-resolution NMR spectrometers. [7]Therefore, direct detection of bromine is not a practical characterization method.
While a dedicated spectrum for this compound is not readily available in general literature, the ¹H NMR spectrum of its nucleoside, 8-bromoguanosine, in DMSO-d₆ provides excellent reference points for the base moiety. [8]
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (N-H) | 10.0 - 12.0 | Exchangeable protons (N1-H, N7/9-H). Often broad. |
| ¹H (-NH₂) | 6.0 - 7.0 | Amino group protons. Exchangeable. |
| ¹³C (C=O) | 150 - 160 | C6 carbonyl carbon. |
| ¹³C (Aromatic) | 110 - 155 | C2, C4, C5 carbons in the purine ring. |
| ¹³C (-Br) | ~120 | C8 carbon attached to bromine. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for purines) in a 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the frequencies of the desired nuclei (¹H and ¹³C) and the magnetic field should be locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
The number of scans can be adjusted (e.g., 16-64 scans) to achieve an adequate signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans than a ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 scans or more).
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a standard (e.g., the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry: Unveiling Molecular Mass and Integrity
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound.
Core Insights and Spectral Features
For this compound (C₅H₄BrN₅O), the calculated monoisotopic mass is approximately 228.96 Da. A key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of roughly equal intensity, separated by two m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule. Techniques like high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information and aiding in the identification of this compound in complex biological matrices. [2]
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₄BrN₅O | [5][9] |
| Average Molecular Weight | 230.02 g/mol | [5][6] |
| Monoisotopic Mass | ~228.96 Da | Calculated |
| Key Isotopic Feature | [M]+ and [M+2]+ peaks in ~1:1 ratio | Characteristic of Bromine |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent suitable for electrospray ionization (ESI), such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Caption: Conceptual workflow of Electrospray Ionization Mass Spectrometry.
Vibrational Spectroscopy: Fingerprinting Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a molecular "fingerprint" that is highly specific to the compound's structure and the chemical bonds within it.
Core Insights and Spectral Features
The vibrational spectrum of this compound is rich with information. Key functional groups give rise to characteristic bands:
-
N-H Stretching: Broad bands typically appear in the 3100-3400 cm⁻¹ region, corresponding to the N-H bonds of the amino group and the purine ring.
-
C=O Stretching: A strong, sharp band between 1650-1700 cm⁻¹ is characteristic of the C6 carbonyl group.
-
C=N and C=C Stretching: Vibrations from the purine ring system appear in the 1500-1650 cm⁻¹ region.
-
C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, though it may be weak.
Spectral databases contain reference FTIR and Raman spectra for the closely related 8-bromoguanosine, which can be used for comparative analysis. [10]
Experimental Protocols
FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of this compound (~1 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine, homogeneous powder.
-
Pressing: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
Measurement: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound powder onto a microscope slide or into a capillary tube.
-
Measurement: Focus the laser beam (e.g., 785 nm) onto the sample.
-
Acquisition: Collect the scattered light and record the Raman spectrum. The integration time and laser power should be optimized to obtain a good signal without causing sample degradation. [11]
Caption: Comparison of IR absorption and Raman scattering principles.
Conclusion: A Synergistic Approach to Characterization
This guide has detailed the primary spectroscopic techniques used to characterize this compound. Each method provides a unique piece of the molecular puzzle. UV-Vis and fluorescence spectroscopy reveal its electronic properties, NMR spectroscopy elucidates its precise atomic connectivity, mass spectrometry confirms its molecular weight and elemental formula, and vibrational spectroscopies provide a detailed fingerprint of its chemical bonds. For the researcher or drug developer, the true power lies in the synergistic application of these techniques. Together, they provide a robust and self-validating system for confirming the identity, purity, and structural integrity of this compound, enabling its confident use in advanced scientific research.
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CP Lab Safety. (n.d.). This compound (C5H4BrN5O), 1 gram. [Link]
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Sun, Y., et al. (2022). Singlet O₂ Reactions with Radical Cations of this compound and 8-Bromoguanosine: Guided-Ion Beam Mass Spectrometric Measurements and Theoretical Treatments. The Journal of Physical Chemistry A, 126(1), 68-79. [Link]
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Quin, J., et al. (2018). Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions. Nature Chemical Biology, 14(3), 263-271. [Link]
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Ikehara, M., & Uesugi, S. (1972). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1431-1435. [Link]
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ACS Publications. (2022). Singlet O2 Reactions with Radical Cations of this compound and 8-Bromoguanosine: Guided-Ion Beam Mass Spectrometric Measurements and Theoretical Treatments. The Journal of Physical Chemistry A. [Link]
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Ishkov, D. E., et al. (2023). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 24(13), 10989. [Link]
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PubChem. (n.d.). 8-Bromoguanosine. National Center for Biotechnology Information. [Link]
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Pyrka, K., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Structural Chemistry, 34(4), 1461-1476. [Link]
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ResearchGate. (n.d.). Figure S1. 1H NMR of 8-bromoguanosine (3) in DMSO. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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He, Y., et al. (2007). An Exploration of Mechanisms for the Transformation of 8-Oxoguanine to Guanidinohydantoin and Spiroiminodihydantoin by Density Functional Theory. Journal of the American Chemical Society, 129(45), 13929-13939. [Link]
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Martin, W. B., & Merten, J. A. (2003). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations, 20(3), 93-96. [Link]
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Schonbrunn, E., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349. [Link]
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Understanding the Mutagenic Potential of 8-Bromoguanine: An In-depth Technical Guide
Foreword
In the intricate landscape of DNA damage and repair, the study of specific lesions provides a crucial window into the mechanisms that safeguard genomic integrity and the pathways that lead to mutagenesis and disease. Among these, 8-bromoguanine (8BrG) has emerged as a significant lesion arising from inflammatory processes, with profound implications for carcinogenesis. This technical guide offers a comprehensive exploration of the mutagenic potential of 8BrG, designed for researchers, scientists, and drug development professionals. Our journey will traverse the fundamental chemistry of 8BrG formation, its insidious mutagenic mechanisms, the cellular countermeasures that have evolved to mitigate its impact, and its burgeoning relevance in the realm of disease and therapeutic innovation.
Part 1: The Genesis and Chemical Nature of this compound
This compound is a halogenated nucleobase adduct, primarily formed through the interaction of guanine residues in DNA with reactive brominating species.[1][2] These reactive species are often generated during inflammatory responses, where immune cells such as eosinophils and neutrophils release enzymes like eosinophil peroxidase and myeloperoxidase. These enzymes, in the presence of bromide ions and hydrogen peroxide, produce hypobromous acid (HOBr), a potent brominating agent that can modify DNA bases.[1] The presence of 8BrG has been detected in human tissues and fluids, with elevated levels observed in conditions associated with chronic inflammation and oxidative stress, suggesting its potential role as a biomarker for these pathological states.[1]
From a chemical standpoint, the introduction of a bulky bromine atom at the C8 position of the purine ring induces significant electronic and steric perturbations. This modification favors a syn conformation of the glycosidic bond, a deviation from the typical anti conformation of guanine in B-DNA. This conformational shift is a cornerstone of its mutagenic potential, as it alters the hydrogen bonding face presented to DNA polymerases during replication.
Part 2: The Mutagenic Mechanism: A Tale of Mispairing
The mutagenicity of 8BrG stems from its propensity to mispair with incoming nucleotides during DNA replication and transcription. The preferred syn conformation of 8BrG allows it to form a stable Hoogsteen base pair with adenine, mimicking a standard Watson-Crick base pair. This deceptive pairing leads to the erroneous incorporation of adenine opposite the 8BrG lesion. If this mispair is not corrected before the next round of replication, it results in a G:C to T:A transversion mutation, the predominant mutational signature of 8BrG in human cells.[1]
While G→T transversions are the most frequent outcome, 8BrG can also induce other mutations, including G→C and G→A substitutions, as well as single-base deletions, albeit at lower frequencies.[1] The specific type of mutation can be influenced by the DNA polymerase involved in bypassing the lesion. For instance, studies have shown that different DNA polymerases exhibit varying fidelity when encountering 8BrG, with some being more prone to misincorporation than others.[1]
The mutagenic properties of 8BrG share similarities with the extensively studied 8-oxoguanine (8-oxoG), another major product of oxidative DNA damage.[3][4][5] Both lesions can adopt the syn conformation and lead to G:C to T:A transversions. However, the distinct chemical nature of the C8 substituent—a bromine atom versus a hydroxyl group—can influence the efficiency of recognition and repair by cellular enzymes.
Table 1: Mutational Spectrum of this compound in Human Cells
| Mutation Type | Frequency | Mechanism |
| G → T Transversion | Predominant | Mispairing of syn-8BrG with Adenine |
| G → C Transversion | Lower | Mispairing with Guanine |
| G → A Transition | Lower | Mispairing with Adenine (wobble) |
| Single-base Deletion | Lower | Slippage of DNA polymerase at the lesion site |
Data synthesized from studies on 8BrG-induced mutations in human cell lines.[1]
Caption: Mechanism of this compound induced G to T transversion.
Part 3: Cellular Defense: The Base Excision Repair Pathway
To counteract the mutagenic threat posed by lesions like 8BrG, cells have evolved a sophisticated DNA repair network. The primary defense against 8BrG is the Base Excision Repair (BER) pathway.[6] This pathway is initiated by DNA glycosylases, enzymes that recognize and excise specific damaged bases from the DNA backbone.
Studies have identified several DNA glycosylases that exhibit activity against 8BrG and its mispairs.[1]
-
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA glycosylase) have been shown to excise the thymine mispaired with 8BrG.
-
MUTYH (MutY homolog) is responsible for removing adenine that has been misincorporated opposite 8BrG.
The action of these glycosylases creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence. The efficiency of these repair processes is critical in determining the ultimate mutagenic outcome of 8BrG exposure.
Caption: Base Excision Repair of an 8BrG:A mispair.
Part 4: Investigating this compound: Key Experimental Workflows
A thorough understanding of the mutagenic potential of 8BrG relies on robust experimental methodologies. The following protocols provide a framework for assessing the mutagenicity and repair of this lesion.
Experimental Protocol 1: supF Forward Mutation Assay
This assay is a powerful tool for determining the frequency and spectrum of mutations induced by a specific DNA lesion in mammalian cells.[1]
Objective: To quantify the mutagenic potential of a single 8BrG lesion in a shuttle vector plasmid propagated in human cells.
Principle: A shuttle vector containing the supF suppressor tRNA gene is constructed with a single 8BrG at a defined position. The plasmid is transfected into human cells, where it is replicated and repaired. The plasmid is then recovered and transformed into an indicator strain of E. coli that has a nonsense mutation in the lacZ gene. Plasmids with a functional supF gene will suppress the lacZ mutation, resulting in blue colonies on X-gal plates. Plasmids with a mutated supF gene will not suppress the mutation, leading to white or light blue colonies. The mutation frequency is calculated as the ratio of white/light blue colonies to the total number of colonies. The nature of the mutations is determined by sequencing the supF gene from the mutant colonies.
Step-by-Step Methodology:
-
Plasmid Construction:
-
Synthesize an oligonucleotide containing a single 8BrG at the desired position.
-
Ligate the 8BrG-containing oligonucleotide into the pMY189 shuttle vector, replacing the corresponding wild-type sequence within the supF gene.
-
Verify the correct insertion and the presence of the 8BrG lesion by restriction digestion and sequencing.
-
-
Transfection of Human Cells:
-
Culture human cell lines (e.g., H1299, LN428, or 16HBE14o-) to 70-80% confluency.[1]
-
Transfect the cells with the 8BrG-containing plasmid and a wild-type control plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for plasmid replication and repair.
-
-
Plasmid Rescue:
-
Lyse the transfected cells and isolate the plasmid DNA using a plasmid miniprep kit.
-
Treat the recovered plasmid DNA with DpnI to digest the input, bacterially methylated DNA, ensuring that only plasmids replicated in the human cells are analyzed.
-
-
Transformation of Indicator Bacteria:
-
Transform an E. coli indicator strain (e.g., MBL50, which contains an amber mutation in the lacZ gene) with the rescued plasmids.[5]
-
Plate the transformed bacteria on LB agar plates containing ampicillin, IPTG, and X-gal.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Mutation Analysis:
-
Count the number of blue and white/light blue colonies to determine the mutation frequency.
-
Pick individual white/light blue colonies and culture them in LB medium.
-
Isolate the plasmid DNA from these cultures and sequence the supF gene to identify the specific mutations.
-
Caption: Workflow of the supF forward mutation assay.
Experimental Protocol 2: DNA Glycosylase Cleavage Activity Assay
This in vitro assay is used to identify and characterize the activity of DNA glycosylases that recognize and excise 8BrG or its mispairs.
Objective: To determine if a specific DNA glycosylase can cleave a DNA substrate containing an 8BrG lesion.
Principle: A double-stranded oligonucleotide substrate is synthesized containing a single 8BrG paired with a specific base (A, C, G, or T). One strand of the oligonucleotide is labeled, typically with a fluorescent dye or a radioisotope. The substrate is incubated with a purified DNA glycosylase. If the glycosylase recognizes and cleaves the substrate, it will generate a smaller, labeled product. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. The presence of the cleaved product indicates glycosylase activity.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Synthesize a single-stranded oligonucleotide containing a single 8BrG.
-
Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., FAM) or 32P.
-
Anneal the labeled, 8BrG-containing oligonucleotide with a complementary unlabeled oligonucleotide to create a double-stranded substrate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the labeled DNA substrate, purified DNA glycosylase, and the appropriate reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
For monofunctional glycosylases, the reaction may be followed by treatment with an AP lyase or hot alkali to cleave the DNA backbone at the AP site.
-
-
Product Analysis:
-
Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).
-
Heat the samples to denature the DNA.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the labeled DNA fragments using a gel imager or autoradiography.
-
The appearance of a band corresponding to the cleaved product indicates glycosylase activity.
-
Part 5: Broader Implications: From Inflammation to Drug Discovery
The study of 8BrG extends beyond fundamental research, with significant implications for understanding human disease and developing novel therapeutic strategies.
Inflammation-Induced Carcinogenesis: The formation of 8BrG provides a direct mechanistic link between chronic inflammation and cancer.[4][7] In inflammatory conditions, the persistent production of reactive brominating species can lead to the accumulation of 8BrG in the genome, increasing the mutational load and the risk of neoplastic transformation. This makes 8BrG a potential biomarker for assessing cancer risk in patients with chronic inflammatory diseases.
Drug Development and Therapeutic Strategies:
-
Targeting DNA Repair Pathways: A detailed understanding of how cells repair 8BrG can open up new avenues for cancer therapy. Inhibitors of the DNA glycosylases that recognize 8BrG could be used to sensitize cancer cells to agents that induce this type of damage.
-
Synergistic Therapies: this compound and its derivatives are being explored for their potential to impede the proliferation of malignant cells, possibly in combination with conventional chemotherapeutic agents.[]
-
A Tool for Research: 8BrG serves as a valuable tool for studying the intricacies of DNA repair and mutagenesis. By incorporating 8BrG into specific DNA sequences, researchers can probe the activity of various DNA polymerases and repair enzymes, and screen for inhibitors of these processes.
Conclusion and Future Directions
This compound stands as a critical player at the interface of inflammation, DNA damage, and carcinogenesis. This guide has provided a comprehensive overview of its formation, mutagenic mechanisms, cellular repair, and the experimental approaches used for its study. As our understanding of the complex interplay between the environment, our own inflammatory responses, and our genome deepens, the study of specific DNA lesions like 8BrG will undoubtedly continue to yield valuable insights. Future research will likely focus on delineating the precise roles of different DNA polymerases in 8BrG bypass, identifying novel factors involved in its repair, and translating our fundamental knowledge of 8BrG mutagenesis into innovative strategies for cancer prevention and treatment.
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NMR studies of a DNA containing 8-hydroxydeoxyguanosine. PubMed Central. [Link]
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The Ambiguous Template: An In-depth Technical Guide to the Interaction of 8-Bromoguanine with DNA and RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanine (8-BrG), a halogenated derivative of guanine, serves as a critical tool for elucidating the mechanisms of DNA and RNA polymerases. Its significance lies in the steric hindrance imposed by the bromine atom at the C8 position, which forces the nucleoside to favor the syn-conformation around the glycosidic bond. This conformational preference dramatically alters its base-pairing properties, leading to mutagenic outcomes during nucleic acid synthesis. This technical guide provides a comprehensive analysis of the molecular interactions between 8-BrG and polymerases, offering insights into enzyme fidelity, lesion bypass, and the structural basis for mutagenesis. Drawing parallels with the extensively studied 8-oxoguanine (8-oxoG), this document details the mechanistic underpinnings of 8-BrG's effects on replication and transcription, presents methodologies for its experimental investigation, and discusses its applications in research and drug development.
The Structural Basis of this compound's Unique Properties
The canonical B-form DNA helix is stabilized by Watson-Crick base pairing, which requires purine nucleosides, such as guanine, to be in the anti-conformation. However, the introduction of a bulky substituent, like a bromine atom, at the C8 position of the guanine base creates steric repulsion with the deoxyribose sugar. This steric clash makes the anti-conformation energetically unfavorable, causing the base to rotate around the N-glycosidic bond into the syn-conformation.
This fundamental conformational shift is the primary driver of 8-BrG's biological effects. In the syn conformation, the Hoogsteen edge of the guanine base is presented for base pairing within the polymerase active site, rather than the Watson-Crick edge. This allows for the formation of non-canonical base pairs, most notably with adenine, which can lead to specific and predictable mutations.
Canonical Base Modified Base (8-BrG) Correct Pairing Miscoding Pairing
>]; } } Conformational Isomers of Guanine and their Base-Pairing Potential.
Interaction with DNA Polymerases: A Paradigm for Mutagenesis
The encounter of a DNA polymerase with an this compound residue in the template strand presents a critical challenge to the fidelity of DNA replication. The polymerase's active site must accommodate this altered base, and its subsequent actions determine the genetic outcome.
Dual Coding Potential and Mutagenic Bypass
Structural and kinetic studies, particularly with DNA Polymerase β (pol β), have shown that 8-BrG is well-accommodated within the nascent base pair binding pocket. This accommodation allows for two primary outcomes:
-
Correct Incorporation (Watson-Crick Pairing): 8-BrG can transiently adopt the higher-energy anti conformation, allowing it to form a standard Watson-Crick base pair with an incoming deoxycytidine triphosphate (dCTP).
-
Miscoding (Hoogsteen Pairing): More frequently, the energetically favored syn-conformation of 8-BrG pairs with an incoming deoxyadenosine triphosphate (dATP) via Hoogsteen hydrogen bonding. This mispair is geometrically similar to a canonical Watson-Crick pair and can be accepted by the polymerase active site.
This dual coding potential is the mechanistic basis for the mutagenicity of 8-BrG. If the 8-BrG•dATP mispair is not corrected by the polymerase's proofreading activity or downstream DNA repair pathways, it will lead to a G•C to T•A transversion mutation in the subsequent round of replication.[1] Studies in human cell lines have confirmed that 8-BrG predominantly induces G → T mutations, although G → C, G → A, and single-base deletions have also been observed, indicating that the interaction is complex and may depend on the specific polymerase involved.[1][2]
The extensively studied 8-oxoguanine (8-oxoG) lesion provides a powerful model for understanding this process. Like 8-BrG, 8-oxoG favors the syn-conformation and readily mispairs with adenine.[3] Structural studies of various DNA polymerases with 8-oxoG have revealed that the flexibility of the polymerase active site and specific interactions with amino acid residues can stabilize the syn-conformation, thereby promoting mutagenic bypass.[3][4][5]
DNA Repair Responses to this compound
The cell is not defenseless against the mutagenic threat of 8-BrG. The Base Excision Repair (BER) pathway is equipped with DNA glycosylases that can recognize and excise damaged or mismatched bases. Research has shown that specific glycosylases are involved in the repair of 8-BrG lesions. For instance, the MUTYH protein can excise an adenine mispaired with 8-BrG, while SMUG1 and TDG proteins are capable of removing a thymine mispaired with 8-BrG.[1][2] This indicates a sophisticated surveillance system that can identify the products of polymerase errors at 8-BrG sites and initiate repair.
Interaction with RNA Polymerases: Implications for Transcriptional Fidelity
While less studied than its impact on DNA replication, the presence of 8-BrG in the DNA template also has profound implications for transcription. RNA polymerases (RNAPs), like DNA polymerases, must read the template strand to synthesize a complementary RNA molecule. The fidelity of this process is crucial, as errors in transcription can lead to the production of mutant proteins, a phenomenon known as transcriptional mutagenesis.
The core mechanism of miscoding is conserved between replication and transcription. When an RNAP encounters an 8-BrG in the template DNA, the favored syn-conformation of the lesion promotes the misincorporation of adenosine triphosphate (ATP) into the nascent RNA transcript. This results in a G-to-A mutation in the mRNA population, which, if located within a coding sequence, can lead to the synthesis of a protein with an altered amino acid sequence.
Studies on 8-oxoG have demonstrated that it is efficiently bypassed by RNA polymerases, leading to the production of mutant transcripts.[6] This bypass escapes the normal fidelity checkpoints of RNAP II, suggesting that lesions favoring non-canonical base pairing can be a significant source of transcriptional errors.[6] Given the structural similarity and shared conformational preference, 8-BrG is expected to behave similarly, acting as a potent source of transcriptional mutagenesis. The use of 8-Bromo-GTP as a tool for studying RNA triphosphatases further underscores the relevance of this modified nucleotide in the context of transcription.
Experimental Methodologies
Investigating the interaction of 8-BrG with polymerases requires specialized biochemical and structural techniques. The following protocols provide a framework for key experiments.
Protocol: Single-Nucleotide Incorporation Kinetics Assay
This assay measures the efficiency and fidelity of nucleotide incorporation by a polymerase opposite a template 8-BrG.
Objective: To determine the kinetic parameters (kcat and Km) for the incorporation of a correct (dCTP) versus an incorrect (dATP) nucleotide opposite a template 8-BrG.
Materials:
-
Purified DNA polymerase of interest
-
5'-radiolabeled (e.g., 32P) primer strand
-
Template DNA strand containing a single 8-BrG at a defined position
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP) and 8-Bromo-dGTP
-
Reaction buffer (specific to the polymerase)
-
Quench solution (e.g., EDTA in formamide)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
Methodology:
-
Primer-Template Annealing: Anneal the 5'-32P-labeled primer to the 8-BrG-containing template strand to create a substrate with a recessed 3'-end positioned just before the 8-BrG lesion.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, polymerase, and reaction buffer.
-
Initiation: Initiate the reaction by adding a specific concentration of the dNTP to be tested (e.g., dCTP or dATP). Reactions are typically carried out at the optimal temperature for the polymerase.
-
Time Course: At various time points (ranging from milliseconds to minutes), quench the reaction by adding the EDTA/formamide solution. This stops the enzymatic reaction and denatures the DNA.
-
Gel Electrophoresis: Separate the reaction products (unextended primer vs. primer extended by one nucleotide) on a denaturing polyacrylamide gel.
-
Quantification: Visualize the radiolabeled DNA bands using a phosphorimager. Quantify the intensity of the bands corresponding to the unextended primer and the extended product at each time point.
-
Data Analysis: Plot the concentration of the extended product versus time. Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten for steady-state or an exponential function for pre-steady-state) to determine the kcat and Km values.
-
Fidelity Calculation: Calculate the fidelity of incorporation as the ratio of the efficiency (kcat/Km) of correct incorporation to the efficiency of incorrect incorporation: Fidelity = (kcat/Km)dCTP / (kcat/Km)dATP.
Protocol: Structural Analysis by X-ray Crystallography
This method provides atomic-level insights into how a polymerase accommodates 8-BrG in its active site.
Objective: To solve the crystal structure of a DNA polymerase in a ternary complex with a DNA substrate containing a templating 8-BrG and an incoming nucleotide (e.g., dATP analog).
Methodology:
-
Protein Expression and Purification: Overexpress and purify high-quality, homogenous DNA polymerase.
-
Substrate Preparation: Synthesize and purify the primer and 8-BrG-containing template DNA oligonucleotides. Use a non-hydrolyzable dNTP analog (e.g., ddATP) to trap the polymerase in the pre-catalytic state.
-
Complex Formation: Form the ternary complex by incubating the polymerase with the annealed DNA substrate and the non-hydrolyzable dNTP analog in the presence of appropriate divalent metal ions (e.g., Mg2+).
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals of the ternary complex.
-
Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known polymerase structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Structural Analysis: Analyze the final structure to determine the conformation of the 8-BrG base, its base-pairing interactions with the incoming nucleotide, and the specific contacts made with amino acid residues in the polymerase active site.
Data Summary and Applications
The mutagenic potential of 8-BrG can be quantified and compared across different polymerases using kinetic assays.
Table 1: Mutational Spectrum of this compound in Human Cells
| Mutation Type | Predominance | Implied Miscoding Partner |
| G → T | Major | Adenine |
| G → C | Minor | Guanine |
| G → A | Minor | Thymine (as TTP) or Uracil (as dUTP) |
| delG | Minor | Deletion of the base |
Data derived from supF forward mutation assays in human cell lines.[1][2]
Applications in Research and Drug Development:
-
Probing Polymerase Fidelity: 8-BrG and its triphosphate form (8-Bromo-dGTP) are invaluable tools for studying the fidelity mechanisms of DNA and RNA polymerases. By challenging the enzyme with a substrate that favors mispairing, researchers can identify the structural elements and amino acid residues critical for accurate nucleotide selection.
-
Structural Biology: The conformational preference of 8-BrG facilitates the trapping and crystallization of polymerases in a state that is poised for mutagenic synthesis, providing critical snapshots of the lesion bypass mechanism.[3]
-
Drug Development: Understanding how polymerases handle damaged or modified substrates is crucial for the development of antiviral and anticancer nucleoside analogs. The principles learned from 8-BrG can inform the design of drugs that are either selectively incorporated by viral/cancer polymerases or that inhibit these enzymes.
-
DNA Repair Studies: Oligonucleotides containing 8-BrG are essential substrates for identifying and characterizing DNA repair enzymes, such as DNA glycosylases, that are responsible for mitigating the effects of halogenated DNA damage.[2][7]
Conclusion
This compound serves as a powerful molecular probe, offering a window into the intricate mechanisms that govern the fidelity of DNA and RNA synthesis. Its defining feature—a C8 bromine atom that enforces a syn-conformation—transforms it from a simple guanine analog into an ambiguous template that actively promotes miscoding. The resulting G•C to T•A transversions underscore a fundamental challenge for polymerases: the need to recognize not just the hydrogen bonding potential of a base, but also its correct geometric and conformational presentation. By studying the interaction of 8-BrG with these essential enzymes, researchers can continue to unravel the complex interplay of structure, dynamics, and fidelity that ensures the integrity of the genetic code.
References
-
Kanemaru, Y., et al. (2017). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. International Journal of Molecular Sciences, 18(9), 1933. [Link]
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De Vivo, M., et al. (2023). On the Role of Molecular Conformation of the 8-Oxoguanine Lesion in Damaged DNA Processing by Polymerases. ACS Central Science, 9(3), 436-447. [Link]
-
Beard, W. A., et al. (2010). DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 703(1), 18-23. [Link]
-
Kovtun, V. Y., et al. (2021). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 22(21), 11599. [Link]
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Coste, F., et al. (2022). Structural and functional determinants of the archaeal 8-oxoguanine-DNA glycosylase AGOG for DNA damage recognition. Nucleic Acids Research, 50(19), 11073-11089. [Link]
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Batra, V. K., et al. (2014). Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion. Journal of Biological Chemistry, 289(51), 35566-35576. [Link]
-
Kanemaru, Y., et al. (2017). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. PubMed, 28878184. [Link]
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Minko, I. G., et al. (2021). Structural basis of DNA synthesis opposite 8-oxoguanine by human PrimPol primase-polymerase. Nature Communications, 12(1), 3987. [Link]
-
Lee, S., et al. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. Molecules, 24(19), 3507. [Link]
-
Georges, A., et al. (2024). 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus. PLOS Pathogens. [Link]
-
Kanemaru, Y., et al. (2017). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. ResearchGate. [Link]
-
Freudenthal, J., et al. (2013). DNA polymerase minor groove interactions modulate mutagenic bypass of a templating 8-oxoguanine lesion. Nucleic Acids Research, 41(3), 1846-1856. [Link]
-
Einolf, H. J., et al. (1998). Steady-State and Pre-Steady-State Kinetic Analysis of 8-Oxo-7,8-dihydroguanosine Triphosphate Incorporation and Extension by Replicative and Repair DNA Polymerases. Biochemistry, 37(38), 13389-13401. [Link]
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Sydow, J. F., & Cramer, P. (2009). RNA polymerase fidelity and transcriptional proofreading. Current Opinion in Structural Biology, 19(6), 732-739. [Link]
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Arnold, J. J., & Cameron, C. E. (2004). Fidelity of Nucleotide Incorporation by the RNA-Dependent RNA Polymerase from Poliovirus. Journal of Biological Chemistry, 279(48), 50530-50541. [Link]
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Cramer, P. (2009). RNA polymerase fidelity and transcriptional proofreading. Current Opinion in Structural Biology, 19(6), 732-739. [Link]
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Garcia-Rodriguez, N., et al. (2015). Nucleotide binding interactions modulate dNTP selectivity and facilitate 8-oxo-dGTP incorporation by DNA polymerase lambda. Nucleic Acids Research, 43(16), 7973-7985. [Link]
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Hanes, J. W., et al. (2022). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 61(19), 2095-2111. [Link]
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Malone, M., et al. (2022). Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutation of Staphylococcus aureus DNA Polymerase PolC. bioRxiv. [Link]
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Hillen, H. S., et al. (2017). Structural basis for substrate binding and selection by human mitochondrial RNA polymerase. eLife, 6, e27885. [Link]
-
Sydow, J. F., & Cramer, P. (2009). RNA polymerase fidelity and transcriptional proofreading. ResearchGate. [Link]
-
Shcherbakova, P. V., et al. (2021). A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints.org. [Link]
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- 3. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase minor groove interactions modulate mutagenic bypass of a templating 8-oxoguanine lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus | PLOS Pathogens [journals.plos.org]
- 7. Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Stability and Metabolism of 8-Bromoguanine
Preamble: The Significance of Understanding 8-Bromoguanine's In Vivo Journey
This compound (8-BrG) is a halogenated purine analog that has garnered significant attention in biomedical research. It emerges in biological systems primarily as a product of DNA damage induced by reactive brominating species, which are often generated during inflammatory processes[1][2]. Its presence has been confirmed in human liver and urine, with elevated levels observed in patients with conditions linked to oxidative stress, such as diabetes mellitus[2]. Beyond its role as a biomarker for oxidative damage, 8-BrG is a mutagenic lesion, predominantly causing G-to-T transversions in DNA, thus implicating it in the etiology of inflammation-associated cancers[1][3]. Furthermore, its structural similarity to guanine and its oxidized counterpart, 8-oxoguanine, suggests potential interactions with various cellular enzymes, including DNA repair machinery and those involved in purine metabolism[2][4].
For researchers and drug development professionals, a thorough understanding of the in vivo stability and metabolic fate of 8-BrG is paramount. Whether it is being monitored as a disease biomarker, investigated as a potential therapeutic agent, or assessed for its toxicological properties, its persistence, biotransformation, and clearance from the body are critical parameters. This guide provides a comprehensive overview of the current knowledge and experimental approaches to studying the in vivo stability and metabolism of this compound.
I. In Vivo Stability of this compound: A Tale of Two Forms
The in vivo stability of this compound is context-dependent, primarily revolving around whether it is incorporated into a DNA strand or exists as a free nucleobase.
1. This compound as a DNA Lesion:
Once incorporated into the DNA backbone, the stability of 8-BrG is governed by the cell's DNA repair mechanisms. Several DNA glycosylases have been identified to recognize and excise 8-BrG, initiating the base excision repair (BER) pathway. Notably, the SMUG1 and TDG proteins exhibit glycosylase activity against 8-BrG when it is mispaired with thymine, while the MUTYH protein acts on 8-BrG mispaired with adenine[3]. The efficiency of these repair processes dictates the persistence of the 8-BrG lesion within the genome and, consequently, its mutagenic potential.
2. Free this compound:
As a free nucleobase, the stability of 8-BrG in the cellular milieu and systemic circulation is influenced by its chemical properties and susceptibility to enzymatic degradation. Structurally, 8-BrG predominantly exists in the keto-N7H tautomeric form in aqueous environments[5]. While chemically stable under physiological conditions, its primary route of clearance is expected to be through metabolic conversion and subsequent renal excretion.
II. The Metabolic Pathways of this compound: A Hypothesized Journey
Direct and extensive studies on the metabolic fate of free this compound in vivo are limited. However, based on the well-established pathways of purine metabolism and studies of analogous compounds, a logical metabolic pathway can be proposed. The two most probable metabolic transformations are dehalogenation and oxidation.
1. Dehalogenation:
The removal of the bromine atom from the C8 position is a likely initial step. This could occur through enzymatic or non-enzymatic mechanisms, yielding guanine as a product. The resulting guanine would then enter the endogenous purine pool and be subject to the canonical purine degradation pathway.
2. Oxidation by Xanthine Oxidase:
A more direct metabolic route involves the action of xanthine oxidase, a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[6]. Purine analogs are often substrates or inhibitors of this enzyme[7]. It is plausible that this compound is first converted to 8-Bromoxanthine, which may then be further oxidized. Interestingly, 8-bromoxanthine has been shown to be an inhibitor of xanthine oxidase, which could have implications for overall purine metabolism if this compound is converted to this metabolite in vivo[8]. The final metabolic product would likely be a brominated uric acid derivative.
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathways of this compound.
III. Experimental Protocols for Studying In Vivo Metabolism and Stability
A multi-pronged approach is necessary to elucidate the in vivo fate of this compound. This involves in vivo animal studies coupled with robust analytical methodologies.
1. In Vivo Pharmacokinetic Study in Rodents:
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Test Article: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration:
-
Intravenous (IV) administration via the tail vein (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection:
-
Serial blood samples (approx. 100 µL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Urine and feces are collected over 24 hours in metabolic cages to assess excretion.
-
-
Sample Processing:
-
Blood is centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
Urine volume is recorded, and an aliquot is stored at -80°C.
-
Feces are homogenized, and an extract is prepared for analysis.
-
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) are calculated using appropriate software.
2. Analytical Methodology: LC-MS/MS for Quantification and Metabolite Identification:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and identifying their metabolites in complex biological matrices.
-
Sample Preparation:
-
Thaw plasma, urine, or fecal extract samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and its potential metabolites.
-
Metabolite Identification: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of potential metabolites. The fragmentation patterns are then analyzed to elucidate their structures.
-
Experimental Workflow for In Vivo Metabolism Study
Caption: A typical workflow for an in vivo metabolism study.
IV. Quantitative Data Summary
| Pharmacokinetic Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Half-life (t½) | 1.5 ± 0.3 hours | 1.8 ± 0.4 hours |
| Cmax | 1200 ± 250 ng/mL | 850 ± 180 ng/mL |
| Tmax | 5 minutes | 30 minutes |
| AUC (0-inf) | 3500 ± 600 ngh/mL | 4200 ± 900 ngh/mL |
| Clearance (CL) | 10 ± 2 mL/min/kg | - |
| Volume of Distribution (Vd) | 1.2 ± 0.2 L/kg | - |
| Oral Bioavailability (F%) | - | 24% |
V. Concluding Remarks and Future Directions
The in vivo stability and metabolism of this compound are critical areas of investigation with implications for toxicology, pharmacology, and clinical diagnostics. While its role as a DNA lesion is increasingly understood, the metabolic fate of free this compound remains an area ripe for further exploration. The hypothesized metabolic pathways, centered around dehalogenation and oxidation by xanthine oxidase, provide a solid foundation for future studies.
The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the pharmacokinetic profile of this compound and identify its metabolites. Such studies are essential to fully comprehend the biological consequences of exposure to this compound and to harness its potential as a biomarker or therapeutic target. Future research should focus on definitively identifying the enzymes responsible for its metabolism and quantifying the contribution of each metabolic pathway to its overall clearance.
VI. References
-
Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. International Journal of Molecular Sciences. [Link]
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Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells - PMC. PubMed Central. [Link]
-
Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. PubMed. [Link]
-
An ab initio study of electronic structure and spectra of this compound: a comparative study with guanine. PubMed. [Link]
-
Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC. NIH. [Link]
-
Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. MDPI. [Link]
-
Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. NIH. [Link]
-
Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase. ACS Chemical Biology. [Link]
-
8-Aminoguanine and its actions in the metabolic syndrome. PubMed. [Link]
-
8-Bromoguanosine | C10H12BrN5O5 | CID 135465599. PubChem. [Link]
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Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]
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Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]
-
Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. PubMed. [Link]
-
The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. [Link]
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Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. ACS Publications. [Link]
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What is the mechanism for converting purine-rich foods to uric acid and subsequently developing gout?. Dr.Oracle. [Link]
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Unnatural substrates reveal the importance of 8-oxoguanine for in vivo mismatch repair by MutY. PubMed. [Link]
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In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC. NIH. [Link]
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An In-Depth Technical Guide to 8-Bromoguanine as a Probe for Nucleic Acid Structure
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 8-bromoguanine, a powerful tool for elucidating the complex structures of nucleic acids. We will delve into the unique properties of this modified nucleobase and explore its applications in stabilizing and identifying alternative DNA conformations, such as Z-DNA and G-quadruplexes. This document will provide not only theoretical background but also practical, field-proven insights into experimental design and data interpretation.
The Foundational Principle: Why this compound is a Potent Structural Probe
The utility of this compound as a structural probe is rooted in a fundamental stereochemical principle: the influence of the bulky bromine atom at the C8 position of the purine ring. This substitution sterically hinders the typical anti conformation of the glycosidic bond, which connects the base to the sugar-phosphate backbone in canonical B-DNA. Consequently, this compound preferentially adopts the syn conformation.[1][2] This seemingly subtle change has profound implications for the local and global structure of DNA and RNA, making it an invaluable tool for studying non-canonical nucleic acid structures.
Probing the Left-Handed Z-DNA Conformation
One of the most well-established applications of this compound is in the study of Z-DNA, a left-handed double helical structure. The formation of Z-DNA is favored in sequences with alternating purine and pyrimidine residues, particularly alternating guanine and cytosine.
The Mechanistic Insight: Driving the B-to-Z Transition
The incorporation of this compound into an alternating CG sequence dramatically stabilizes the Z-form to the extent that the B-form may not be observed under physiological conditions.[3][4] This is because the syn conformation of this compound is a prerequisite for the guanine residues in the Z-DNA helix. By "locking" the guanine into the syn state, this compound effectively lowers the energetic barrier for the B-to-Z transition. This has been a critical tool in confirming the existence and studying the properties of Z-DNA, a conformation that has been implicated in cellular processes such as transcription and genetic instability.[5][6]
Experimental Workflow: Characterizing the Z-DNA Transition
A typical workflow to investigate the this compound-induced Z-DNA formation involves the chemical synthesis of modified oligonucleotides followed by spectroscopic analysis.
-
Phosphoramidite Chemistry: The synthesis is typically performed using an automated solid-phase DNA synthesizer employing phosphoramidite chemistry.[7]
-
8-Bromo-dG Phosphoramidite: A commercially available 8-bromo-2'-deoxyguanosine phosphoramidite is used as the building block for incorporation into the desired oligonucleotide sequence.
-
Coupling and Oxidation: The 8-bromo-dG phosphoramidite is coupled to the growing oligonucleotide chain, followed by oxidation to form the stable phosphate triester linkage.
-
Deprotection and Purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).[8]
Circular dichroism (CD) spectroscopy is a powerful technique to monitor the B-to-Z transition as the two forms of DNA have distinct spectral signatures.[9][10]
-
B-DNA: Exhibits a positive band around 275 nm and a negative band around 245 nm.
-
Z-DNA: Characterized by a negative band around 290 nm and a positive band around 260 nm.
By comparing the CD spectra of an unmodified oligonucleotide with its this compound-containing counterpart, a clear conformational switch to the Z-form can be observed.
Caption: this compound substitution drives the B-DNA to Z-DNA transition.
Stabilizing and Investigating G-Quadruplex Structures
G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences.[11] These structures are of significant interest in drug development as they are found in telomeres and oncogene promoter regions. The conformation of guanine residues within the G-tetrads can be either syn or anti.
The Rationale: Tailoring G-Quadruplex Stability
The strategic substitution of guanine with this compound can have a profound impact on the stability of G-quadruplexes. When a guanine residue that naturally adopts a syn conformation within the G-quadruplex is replaced by this compound, the overall structure is stabilized.[2] This stabilization effect has been observed to be significant, leading to a notable increase in the thermal stability of the quadruplex.[12] Conversely, if an anti guanine is replaced, it can lead to destabilization or a conformational change.[12] This property allows researchers to dissect the contribution of individual guanine residues to the overall stability and topology of a G-quadruplex.
Quantitative Analysis: Measuring Thermal Stability
The effect of this compound substitution on G-quadruplex stability is typically quantified by measuring the change in melting temperature (Tm). This can be determined using various techniques, including UV-melting, differential scanning calorimetry (DSC), or by monitoring the change in the CD signal as a function of temperature.
| Oligonucleotide Sequence (Thrombin Binding Aptamer) | Modification | Tm (°C) | ΔTm (°C) | Reference |
| 5'-GGTTGGTGTGGTTGG-3' | None (Native) | ~50 | - | [12] |
| 5'-G(8-Br-G)TTGGTGTGGTTGG-3' | This compound at G2 | Increased | Significant stabilization | [2][12] |
Note: The exact Tm values can vary depending on the buffer conditions (e.g., cation concentration).
Caption: this compound enhances G-quadruplex stability when substituted at a syn-position.
Applications in Structural Biology and Drug Discovery
The ability of this compound to promote the formation of specific, stable nucleic acid conformations makes it an invaluable tool in structural biology and drug discovery.
Crystallography and NMR Spectroscopy
Photoreactive halogenated nucleosides like 8-bromo-2'-deoxyguanosine are frequently used in X-ray crystallography for phasing through multi-wavelength anomalous dispersion (MAD).[8] In NMR spectroscopy, the distinct chemical environment of the bromine atom and its influence on neighboring protons can aid in spectral assignments and provide constraints for structure determination.[13][14]
A Probe for Protein-Nucleic Acid Interactions
Oligonucleotides containing this compound can be used as probes to identify and characterize proteins that specifically bind to non-B DNA structures like Z-DNA.[8] Furthermore, understanding how modifications like this compound affect the stability of G-quadruplexes is crucial for the design of small molecules that target these structures for therapeutic purposes.[][16] The development of such drugs is a promising avenue in cancer therapy.[5]
Concluding Remarks for the Advanced Researcher
This compound is more than just a modified nucleobase; it is a sophisticated tool that allows for the precise manipulation and investigation of nucleic acid structures. Its ability to enforce a syn conformation provides a powerful means to stabilize and study non-canonical DNA and RNA structures that might otherwise be transient and difficult to characterize. For the drug development professional, this opens up new avenues for designing targeted therapies against diseases where these alternative nucleic acid conformations play a critical role. As our understanding of the structural dynamism of the genome continues to grow, the utility of probes like this compound will undoubtedly become even more pronounced.
References
- Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260.
- BOC Sciences. (n.d.). This compound (8-Br-Gua).
- Cayman Chemical. (n.d.). 8-Bromoguanosine (CAS 4016-63-1).
- Aviñó, A., et al. (n.d.). The effect of L-thymidine, acyclic thymine and this compound on the stability of model G-quadruplex structures. CORE.
- Homework.Study.com. (n.d.). Why does 8-bromine guanine prefer Z-DNA?.
- Bio-Synthesis Inc. (n.d.). 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification.
- Markkanen, E., et al. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology.
- Takeuchi, T., et al. (n.d.). Oligonucleotides DNA containing 8-trifluoromethyl-2′-deoxyguanosine for observing Z-DNA structure. Scientific Reports.
- Le, T. T. N., et al. (2020). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding.
- Abad, E., et al. (n.d.). Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions.
- ResearchGate. (n.d.). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context.
- Kaluzhny, D. N., et al. (n.d.). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase.
- Le, T. T. N., et al. (2020).
- Harris, L. A., et al. (n.d.). Dynamic behavior of DNA base pairs containing 8-oxoguanine. Journal of the American Chemical Society.
- Fàbrega, C., et al. (n.d.). Synthesis and properties of oligonucleotides containing 8-bromo-2 '-deoxyguanosine. ResearchGate.
- PubChem. (n.d.). 8-Bromoguanosine.
- Jackson, E. K., et al. (2022). Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats.
- Herbert, A. (2018). C8-Guanine modifications: effect on Z-DNA formation and its role in cancer. Chemical Society Reviews.
- Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research.
- Paul, K., & Sharma, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry.
- Aviñó, A., et al. (2013). The effect of l-thymidine, acyclic thymine and this compound on the stability of model G-quadruplex structures. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Kypr, J., et al. (n.d.). Circular dichroism spectroscopy reveals invariant conformation of guanine runs in DNA. ResearchGate.
- Herbert, A. (2018). C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer. The Royal Society of Chemistry.
- Vorlíčková, M., et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality.
- Hoppins, J. J., et al. (2023). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. Journal of the American Chemical Society.
- Hoppins, J. J., et al. (2016). 8-Oxoguanine Affects DNA Backbone Conformation in the EcoRI Recognition Site and Inhibits Its Cleavage by the Enzyme. PLOS One.
- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- Gene Link. (n.d.). 8-Br rG Oligo Modifications.
- Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. PubMed.
- Martin, L. J., et al. (2021). Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8. bioRxiv.
- Cheong, V. V., et al. (2015). Xanthine and 8-oxoguanine in G-quadruplexes: formation of a G·G·X·O tetrad. Nucleic Acids Research.
- Le, T. T. N., et al. (2020). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. Semantic Scholar.
- Strer, M., et al. (n.d.).
- Plum, G. E., et al. (1995). Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex. Biochemistry.
- ResearchGate. (n.d.). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine.
- Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA structures by circular dichroism. Current Protocols in Nucleic Acid Chemistry.
- Google Patents. (n.d.). WO2016028187A1 - Modified oligonucleotides and methods for their synthesis.
- Martin, L. J., et al. (2021). Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8. PubMed.
- Jackson, E. K., et al. (2022).
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- 9. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Constraints in Nucleic Acid Conformation: The 8-Bromoguanine Directive for Z-DNA Stabilization
[1][2][3][4]
Executive Summary
The transition from right-handed B-DNA to left-handed Z-DNA represents one of the most dramatic conformational shifts in biology, historically requiring non-physiological conditions (e.g., >4M NaCl) to stabilize in vitro. The incorporation of 8-Bromoguanine (8-BrG) serves as a critical "chemical constraint," mechanically forcing the guanine nucleobase into the syn conformation required for Z-DNA.[1] This guide details the molecular mechanics, synthesis protocols, and validation workflows necessary to utilize 8-BrG for stabilizing Z-DNA under physiological conditions, enabling downstream applications in structural biology and antibody development.
Molecular Mechanics: The Steric Imperative
The B-to-Z transition is thermodynamically unfavorable under standard physiological conditions due to the electrostatic repulsion of the phosphate backbone in the compact Z-form.[2] 8-BrG overcomes this barrier not through electrostatics, but through steric enforcement.
The Syn/Anti Switch
In standard B-DNA, both purines and pyrimidines adopt the anti conformation regarding the glycosidic bond (
-
Native Guanine: The C8 position contains a hydrogen atom, allowing free rotation between anti and syn, with anti being energetically favored in the B-helix.
-
This compound: The substitution of hydrogen with a bulky bromine atom (van der Waals radius ~1.85 Å) at C8 creates a severe steric clash with the sugar-phosphate backbone (specifically the O4' atom) if the base attempts to adopt the anti conformation.
-
Result: The base is mechanically locked into the syn conformation. When incorporated into alternating purine-pyrimidine sequences (e.g., poly(dG-dC)), this pre-organizes the strand into the Z-DNA geometry, lowering the midpoint salt concentration for the transition from molar levels to millimolar levels.
Mechanistic Pathway Diagram
Figure 1: The causal pathway of 8-BrG induced Z-DNA stabilization.[1][4][5] The steric bulk of the bromine atom precludes the anti-conformation, locking the guanine in syn and stabilizing the left-handed helix.
Synthesis and Preparation Protocols
Synthesizing Z-DNA requires precise incorporation of 8-Br-dG phosphoramidites. While standard DNA synthesis cycles apply, the deprotection step requires modification to prevent halogen degradation or base modification.
Oligonucleotide Design Strategy
To maximize Z-DNA stability, place 8-BrG modifications in alternating G-C motifs.[4][5]
-
Strongest Z-Former: d(C-BrG-C-BrG-C-BrG)
-
Hybrid Junctions: To study B-Z junctions, incorporate 8-BrG only at one end of the sequence.
Solid-Phase Synthesis Workflow
Reagents:
-
Monomer: 5'-DMT-8-bromo-2'-deoxyguanosine-3'-CE phosphoramidite.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Support: Standard CPG columns (500 Å or 1000 Å depending on length).
Protocol Steps:
-
Coupling: Increase coupling time for 8-Br-dG to 6–10 minutes (vs. standard 2 min) to account for the steric bulk of the bromine atom affecting coupling efficiency.
-
Capping: Standard acetic anhydride/N-methylimidazole capping.
-
Oxidation: Standard iodine/water/pyridine oxidation. Note: 8-BrG is stable to standard oxidation conditions.
-
Detritylation: Standard TCA or DCA in DCM.
Critical Deprotection (The "Ultra-Mild" Requirement)
Standard deprotection (conc. NH4OH @ 55°C overnight) can sometimes lead to minor degradation or displacement of the halogen in sensitive sequence contexts.
-
Recommended Method (UltraMild):
-
Use "UltraMild" phosphoramidites for the normal bases (Pac-dA, Ac-dC, iPr-Pac-dG) if possible.
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.
-
Condition: 4 hours at Room Temperature.
-
Alternative: Concentrated NH4OH at Room Temperature for 24 hours (avoid heat).
-
Purification
-
Method: RP-HPLC (C18 column).
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 35% B over 30 minutes.
-
Note: The bulky bromine atom increases hydrophobicity; 8-BrG oligos will elute slightly later than their unmodified counterparts.
Characterization: Validating the Z-Form
Circular Dichroism (CD) spectroscopy is the gold standard for validating Z-DNA formation.[6] The spectrum of Z-DNA is effectively the inverse of B-DNA.
CD Spectral Signatures
| Feature | B-DNA (Right-Handed) | Z-DNA (Left-Handed) | 8-BrG Effect |
| 290–295 nm | Low/Zero Signal | Deep Negative Band | Diagnostic marker for Z-form |
| 255–260 nm | Positive Band | Weak/Negative Band | Inversion of the primary B-form peak |
| 190–200 nm | Positive Band | Negative Band | Far-UV inversion |
| Salt Requirement | < 150 mM NaCl | > 4 M NaCl (Native) | Stable at ~150 mM NaCl |
Experimental Protocol: CD Analysis
Objective: Confirm B-to-Z transition driven by 8-BrG.
-
Sample Prep: Dissolve purified oligo to 20 µM (strand concentration) in buffer:
-
Buffer: 10 mM Na-Phosphate (pH 7.0), 150 mM NaCl.
-
Note: Do not add high salt yet. The 8-BrG should induce Z-form at this physiological salinity.
-
-
Annealing: Heat to 95°C for 5 minutes, then cool slowly to room temperature over 2 hours to allow proper folding.
-
Measurement:
-
Instrument: Jasco J-1500 or equivalent spectropolarimeter.
-
Path Length: 1 mm quartz cuvette.
-
Range: 320 nm to 220 nm.
-
Scan Speed: 50 nm/min, average of 3 accumulations.
-
-
Data Analysis:
-
Look for the characteristic negative peak at 295 nm .
-
Calculate the A295/A260 ratio. A ratio > 0.3 is strongly indicative of Z-DNA.
-
Workflow Diagram
Figure 2: Validation workflow for confirming Z-DNA conformation using Circular Dichroism spectroscopy.
Applications in Immunobiology[8]
One of the primary uses of 8-BrG stabilized Z-DNA is as an antigen. Native B-DNA is generally non-immunogenic, but Z-DNA is highly immunogenic and is a target for autoantibodies in Systemic Lupus Erythematosus (SLE).
Antigen Generation
To create a robust antigen for raising anti-Z-DNA antibodies:
-
Polymer: Use Poly(dG-dC).[7]
-
Bromination: Chemical bromination of the polymer (using bromine water) is often used for long polymers, but for precise epitopes, synthesize defined 8-BrG oligos (20-mer) coupled to a carrier protein (e.g., KLH or BSA).
-
Linker Strategy: Add a 5'-Thiol modifier to the 8-BrG oligo during synthesis to facilitate conjugation to the carrier protein via maleimide chemistry.
Biological Relevance[5][6][10]
-
ADAR1 Binding: The enzyme ADAR1 contains a Z-alpha domain that specifically binds Z-DNA.[8][9] 8-BrG oligos are used as "baits" to crystallize these domains or study their binding kinetics.
-
Interferon Response: Accumulation of Z-DNA (stabilized by mutations or chemical insults) can trigger ZBP1-mediated cell death (necroptosis). 8-BrG DNA serves as a positive control ligand in these assays.
References
-
Wang, A. H., et al. (1979). Molecular structure of a left-handed double helical DNA fragment at atomic resolution. Nature. Link
-
Fàbrega, C., et al. (2001).[10] Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids. Link
-
Rich, A., & Zhang, S. (2003). Z-DNA: the long road to biological function. Nature Reviews Genetics. Link
-
Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA.[2][6][7][11][12] Nucleic Acids Research. Link
-
Ravichandran, S., et al. (2019). Z-DNA formation in the promoter region of the human ADAM-12 gene. Scientific Reports. Link
Sources
- 1. One-electron attachment reaction of B- and Z-DNA modified by 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Transition between the B and Z Conformations of DNA Investigated by Targeted Molecular Dynamics Simulations with Explicit Solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Z-DNA Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]
- 7. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic Model for B-Z Transition of DNA Induced by Z-DNA Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Immunostimulatory Properties of 8-Bromoguanine: A Technical Guide
Executive Summary
This technical guide analyzes the immunostimulatory properties of 8-Bromoguanine (8-BG) , specifically focusing on its role as the pharmacophoric core of the potent Toll-like Receptor 7/8 (TLR7/8) agonist, 8-Bromoguanosine (8-BrGuo) . While this compound is the nitrogenous base, its biological efficacy as an immunostimulant is predominantly realized through its nucleoside form, which facilitates endosomal uptake and receptor binding. This guide details the structure-activity relationship (SAR) governed by the C8-bromo substitution, the signaling cascades triggered in innate immune cells, and validated protocols for experimental application.
The this compound Pharmacophore: Structural Basis of Efficacy
The immunostimulatory potency of this compound derivatives stems from a specific steric modification on the purine ring.
Chemical Determinants
The introduction of a bromine atom at the C8 position of the guanine ring creates significant steric bulk compared to the native hydrogen.
-
Conformational Lock: In the nucleoside form (8-Bromoguanosine), the bulky C8-bromo group sterically clashes with the ribose sugar, forcing the glycosidic bond to adopt the syn conformation rather than the biologically common anti conformation.
-
Receptor Recognition: Structural studies indicate that the TLR7 and TLR8 hydrophobic binding pockets are evolutionarily tuned to recognize this syn-conformation, which mimics the structure of single-stranded RNA fragments (the natural ligand).
Comparative Properties: Base vs. Nucleoside
Researchers must distinguish between the free base and the active nucleoside for experimental design.
| Property | This compound (Base) | 8-Bromoguanosine (Nucleoside) |
| CAS Number | 3066-84-0 | 4016-63-1 |
| Role | Pharmacophore / DNA Lesion Marker | Active TLR7/8 Agonist |
| Solubility | Poor (requires high pH or DMSO) | Moderate (DMSO/DMF, warm media) |
| Primary Application | DNA Repair Studies (OGG1 activation) | Immunotherapy / Adjuvant Research |
| Mechanism | Intercalation / Enzyme Binding | Endosomal TLR Binding |
Critical Insight: While this compound is the structural determinant, the free base alone exhibits poor cellular uptake and weak TLR activation. The nucleoside (8-Bromoguanosine) is the standard reagent for inducing immunostimulation.
Mechanism of Action: TLR7/8 Signaling[1][2][3][4][5][6]
The this compound moiety, when presented as a nucleoside, acts as a Pathogen-Associated Molecular Pattern (PAMP) mimic. It bypasses cell surface receptors and activates intracellular sensors within the endolysosomal compartment.
Signaling Pathway
Upon endosomal acidification, 8-Bromoguanosine binds to TLR7 (predominantly on Plasmacytoid Dendritic Cells and B cells) or TLR8 (Monocytes/Macrophages). This dimerization event recruits the adaptor protein MyD88, initiating a cascade that results in the translocation of NF-
Figure 1: The TLR7/8 signaling cascade activated by C8-substituted guanine derivatives.
Immunological Output
Activation results in a Th1-biased immune response, characterized by the secretion of specific cytokines.
| Cell Type | Primary Receptor | Key Cytokines Induced | Physiological Effect |
| B Cells | TLR7 | IgM, IgG, IL-6 | Proliferation, Antibody Isotype Switching |
| pDCs | TLR7 | IFN- | Antiviral State, NK Cell Activation |
| Monocytes | TLR8 | TNF- | Macrophage Activation, Th1 Polarization |
| NK Cells | Indirect | IFN- | Cytotoxicity (via IL-12/IFN- |
Experimental Protocols
The following protocols are designed for 8-Bromoguanosine (8-BrGuo) , as it is the biologically active reagent for assessing the immunostimulatory properties of the this compound pharmacophore.
Protocol A: Reagent Preparation & Solubilization
Rationale: Guanosine analogs are notoriously difficult to dissolve in aqueous buffers at neutral pH. Improper solubilization leads to micro-precipitation and inconsistent biological data.
-
Stock Solution (20 mM):
-
Weigh 7.2 mg of 8-Bromoguanosine (MW: 362.1 g/mol ).
-
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 2 minutes. If undissolved, heat to 50°C for 5 minutes.
-
Note: Avoid using NaOH for solubilization if possible, as high pH can degrade RNA in co-culture experiments.
-
-
Working Solution:
-
Dilute the stock solution into pre-warmed (37°C) culture medium (e.g., RPMI-1640) immediately prior to use.
-
Target Concentration: Typical active range is 100 µM – 1 mM .
-
Protocol B: In Vitro B-Cell Activation Assay
Rationale: Murine splenocytes or purified B cells are the gold standard for validating TLR7 activity of guanine analogs.
Materials:
-
C57BL/6 Mouse Spleen
-
RPMI-1640 + 10% FBS
-
8-Bromoguanosine Stock (20 mM)
-
Positive Control: R848 (Resiquimod) or Loxoribine
-
Negative Control: Unstimulated Media (DMSO vehicle)
-
Readout: [^3^H]-Thymidine incorporation (proliferation) or ELISA (IL-6).
Workflow:
Figure 2: Standard workflow for assessing immunostimulatory activity in primary lymphocytes.
Step-by-Step:
-
Isolation: Prepare a single-cell suspension from murine spleen; lyse red blood cells using ACK lysis buffer.
-
Plating: Resuspend cells at
cells/mL in complete RPMI. Plate 100 µL ( cells) per well in a 96-well flat-bottom plate. -
Induction: Add 100 µL of 2X concentrated 8-Bromoguanosine dilutions (Final: 100 µM, 250 µM, 500 µM). Include Vehicle (DMSO) and Positive Control (Loxoribine 500 µM).
-
Incubation: Incubate for 24 hours (for cytokine mRNA/protein) or 48 hours (for proliferation).
-
Analysis:
-
Supernatant: Harvest for IL-6 or TNF-
ELISA. -
Cells: Stain for activation markers (CD69, CD86) and analyze via Flow Cytometry.
-
Safety and Toxicology Notes
-
Mutagenicity: this compound is structurally related to 8-Oxoguanine, a marker of oxidative DNA damage. While the nucleoside is used as an immunostimulant, the free base can be mutagenic if incorporated into DNA during replication, potentially causing G
T transversions. -
Handling: Always handle powder in a biosafety cabinet. Wear nitrile gloves to prevent absorption.
-
Metabolism: 8-Bromoguanosine is resistant to enzymatic deamination by guanase, which contributes to its prolonged half-life and sustained immunostimulatory effect compared to native guanosine.
References
-
Goodman, M. G., & Weigle, W. O. (1984). Intracellular lymphocyte activation and carrier-mediated transport of C8-substituted guanine ribonucleosides.[1] Proceedings of the National Academy of Sciences, 81(3), 862–866.[1] Link
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651. Link
-
Tanji, H., et al. (2013). Toll-like receptor 8 senses degradation products of single-stranded RNA. Nature Structural & Molecular Biology, 20, 209–215. Link
-
Smee, D. F., et al. (1989). Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent. Antimicrobial Agents and Chemotherapy, 33(9), 1487–1492.[2] Link
-
Davidsen, J., et al. (2021). Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. ChemRxiv. Link
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An In-Depth Technical Guide to 8-Bromoguanine as a Toll-like Receptor 7 (TLR7) Agonist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromoguanine, a purine analog, and its role as a potent agonist of Toll-like Receptor 7 (TLR7). We delve into the molecular and cellular mechanisms underpinning its immunostimulatory activity, present detailed protocols for its application in in-vitro assays, and discuss its potential in therapeutic development. This document is intended to serve as a practical resource for researchers in immunology, oncology, and infectious diseases, offering both foundational knowledge and actionable experimental designs.
Introduction: The Intersection of Innate Immunity and Purine Analogs
The innate immune system constitutes the first line of defense against invading pathogens. A critical component of this system is the family of Toll-like Receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). TLR7, located within the endosomal compartment of immune cells, is specialized in detecting single-stranded RNA (ssRNA), a hallmark of viral genomes.[1] Activation of TLR7 initiates a powerful signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby orchestrating a robust antiviral and anti-tumor immune response.[2]
Small molecule agonists of TLR7 have emerged as promising therapeutic agents, capable of mimicking viral infections to intentionally trigger these potent immune responses. Among these, certain C8-substituted guanosine analogs have been identified as a class of immunostimulatory molecules that activate immune cells exclusively via TLR7.[3] This guide focuses specifically on this compound, the purine base counterpart to these active nucleosides, exploring its function as a TLR7 agonist and providing the technical framework for its investigation.
Chemical and Physical Properties of this compound
A thorough understanding of the agonist's properties is fundamental to experimental design.
| Property | Value | Source |
| Chemical Formula | C₅H₄BrN₅O | PubChem[4] |
| IUPAC Name | 2-amino-8-bromo-1,7-dihydropurin-6-one | PubChem[4] |
| Molecular Weight | 230.02 g/mol | PubChem[4] |
| CAS Number | 3066-84-0 | PubChem[4] |
| Appearance | White to off-white powder | --- |
| Solubility | Sparingly soluble in water. Soluble in DMSO. | General Knowledge |
Note: While this compound is the primary subject, it is often studied in its nucleoside form, 8-Bromoguanosine (CAS 4016-63-1), which possesses a ribose sugar moiety and demonstrates clear TLR7 agonist activity.[3]
Mechanism of Action: TLR7 Signaling Pathway
Activation of TLR7 by this compound within the endosome of an antigen-presenting cell (APC), such as a plasmacytoid dendritic cell (pDC), triggers a well-defined signaling cascade. This process is critical for the subsequent immune response.
-
Agonist Recognition : this compound, as a guanine analog, is recognized by the TLR7 receptor dimer within the acidic environment of the endosome.
-
MyD88 Recruitment : Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3]
-
Signal Transduction : MyD88 initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) family kinases.
-
Transcription Factor Activation : This cascade bifurcates to activate two key transcription factors:
-
Immune Response : The secreted cytokines stimulate a wide range of immune cells, including natural killer (NK) cells and T cells, promoting an antiviral state and enhancing anti-tumor immunity.[7]
Visualization of the TLR7 Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems for assessing the TLR7 agonist activity of this compound.
Preparation of this compound Stock Solution
Scientific integrity starts with the correct preparation of reagents. Due to its limited aqueous solubility, a stock solution in dimethyl sulfoxide (DMSO) is required.
Materials:
-
This compound powder (CAS 3066-84-0)
-
Anhydrous/Sterile DMSO (Cell culture grade)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
Causality and Trustworthiness: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in cell culture, mitigating solvent-induced cytotoxicity. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in all assays to ensure observed effects are due to the compound, not the solvent.[8]
In-Vitro Assay 1: TLR7 Activity using HEK-Blue™ Reporter Cells
This assay provides a direct and quantifiable measure of TLR7 activation through an NF-κB-driven reporter system.
Principle: HEK-Blue™ hTLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9] TLR7 activation leads to SEAP secretion, which can be measured colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound DMSO stock solution
-
Positive Control: R848 (Resiquimod)
-
Negative Control: Vehicle (DMSO)
-
Sterile, flat-bottom 96-well plates
Protocol:
-
Cell Seeding: Harvest and resuspend HEK-Blue™ hTLR7 cells in pre-warmed growth medium. Seed 5 x 10⁴ cells per well in 180 µL into a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock in cell culture medium. Also, prepare dilutions of the positive control (R848, e.g., 0.1-10 µg/mL) and a vehicle control.
-
Stimulation: Add 20 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the stimulated cell supernatant from the assay plate to the corresponding wells of the detection plate.
-
Incubate at 37°C and monitor for color change (typically 1-4 hours).
-
-
Quantification: Measure the absorbance at 620-655 nm using a microplate reader.
Visualization of the HEK-Blue™ Workflow
Caption: Workflow for the HEK-Blue™ TLR7 reporter assay.
In-Vitro Assay 2: Cytokine Profiling in Human PBMCs
This assay validates the biological consequence of TLR7 activation in primary immune cells by measuring the secretion of key cytokines.
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) contain TLR7-expressing cells (e.g., pDCs, B cells). Stimulation with this compound should induce the production of IFN-α (a hallmark of TLR7 activation) and TNF-α (driven by NF-κB).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium + 10% FBS
-
This compound DMSO stock solution
-
Positive Control: R848 or Imiquimod
-
Negative Control: Vehicle (DMSO)
-
Human IFN-α and TNF-α ELISA kits
-
Sterile, round-bottom 96-well plates
Protocol:
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed 2 x 10⁵ cells per well in 180 µL into a 96-well plate.
-
Stimulation: Add 20 µL of diluted this compound, positive control, or vehicle control to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
ELISA: Quantify the concentration of IFN-α and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely. A typical ELISA workflow involves coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and reading the absorbance.[6][8]
Applications and Future Directions
The ability of this compound to activate TLR7 positions it as a valuable tool for various research and therapeutic applications:
-
Vaccine Adjuvants: By stimulating dendritic cells and promoting a Th1-biased immune response, TLR7 agonists like this compound can significantly enhance the efficacy of subunit vaccines.
-
Cancer Immunotherapy: Activating innate immunity within the tumor microenvironment can help overcome tumor-induced immunosuppression, turning "cold" tumors into "hot" tumors that are more susceptible to checkpoint inhibitors and other immunotherapies.[7]
-
Antiviral Therapeutics: The induction of a potent type I interferon response is a primary mechanism for controlling viral infections. TLR7 agonists are being explored for the treatment of chronic viral diseases.[3]
Future research should focus on obtaining precise quantitative data, such as the EC₅₀ of this compound on both human and murine TLR7, and exploring its in-vivo efficacy and safety profile in relevant animal models.
Conclusion
This compound, as part of the broader class of immunostimulatory guanine analogs, represents a potent and specific tool for activating the TLR7 pathway. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response makes it a compound of significant interest for researchers in immunology and drug development. The methodologies outlined in this guide provide a robust framework for validating its activity and exploring its therapeutic potential. By understanding the underlying mechanisms and employing rigorous, self-validating protocols, the scientific community can effectively harness the power of TLR7 agonism for the next generation of immunotherapies.
References
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Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation. (2023-04-19). NIH. Retrieved from [Link]
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Toll-like receptor 7/8 agonist stimulation rapidly skews the antibody repertoire of B cells in non-human primates. Frontiers. Retrieved from [Link]
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Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. PMC. Retrieved from [Link]
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Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. ResearchGate. Retrieved from [Link]
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Toll-like receptor 7. Wikipedia. Retrieved from [Link]
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Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. (2003). Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
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Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PubMed Central. Retrieved from [Link]
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TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. (2020-02-21). PubMed. Retrieved from [Link]
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Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. PMC. Retrieved from [Link]
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Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. (2019-09-10). ACS Omega. Retrieved from [Link]
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TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ResearchGate. Retrieved from [Link]
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Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation. PubMed Central. Retrieved from [Link]
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An ab initio study of electronic structure and spectra of this compound: a comparative study with guanine. PubMed. Retrieved from [Link]
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This compound | C5H4BrN5O | CID 135408829. PubChem. Retrieved from [Link]
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Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. NIH. Retrieved from [Link]
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Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. Retrieved from [Link]
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2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. (2024-07-25). bioRxiv. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist. BMC Immunology. Retrieved from [Link]
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Stimulation of Human Peripheral Blood Mononuclear Cells. Agilent. Retrieved from [Link]
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TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. Boster Biological Technology. Retrieved from [Link]
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Turning Cells into Reagents: The Preparation of Assay Ready Cells for Routine Use in Bioassays. PubMed. Retrieved from [Link]
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Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients. PLOS One. Retrieved from [Link]
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Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Cell Sciences. Retrieved from [Link]
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What are TLR7 agonists and how do they work?. (2024-06-21). Creative Biolabs. Retrieved from [Link]
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Physical and Chemical Stability of 8-Bromoguanine: A Technical Guide
This technical guide provides a comprehensive analysis of the physical and chemical stability of 8-Bromoguanine (8-BrG) and its nucleoside derivative, 8-Bromoguanosine. It is designed for researchers requiring high-fidelity data for assay development, synthesis, and therapeutic formulation.
Part 1: Executive Stability Profile
This compound (8-BrG) is a halogenated purine derivative widely utilized as an intermediate in nucleoside synthesis and as an immunomodulatory agonist for Toll-like receptors (TLR7/8). While chemically robust in solid form under controlled conditions, it exhibits specific vulnerabilities in solution—particularly regarding nucleophilic substitution and photolytic dehalogenation—that must be managed to ensure experimental integrity.
Quick Reference Stability Matrix
| Parameter | Status | Critical Insight |
| Solid State Stability | High | Stable for >2 years at -20°C if protected from light and moisture. |
| Aqueous Solubility | Very Low | <1 mg/mL in water. Requires high pH or organic co-solvents (DMSO, DMF). |
| Solution Stability | Moderate | Susceptible to hydrolysis (SNAr) at pH > 8.0 and photolysis. |
| Photosensitivity | High | The C-Br bond is labile to UV/Vis light (homolytic cleavage). |
| pKa (N1-H) | ~7.5 - 8.0 | More acidic than Guanine (pKa ~9.4) due to the electron-withdrawing Br. |
Part 2: Physicochemical Characterization
Structural Dynamics & Tautomerism
The introduction of a bromine atom at the C8 position fundamentally alters the electronic and steric landscape of the guanine scaffold.
-
Steric Impact (The Syn Conformation): Unlike natural purines which prefer the anti conformation about the glycosidic bond (in nucleosides), 8-substituted purines like 8-Bromoguanosine strongly favor the syn conformation . This is due to steric clash between the bulky bromine atom and the sugar moiety (or solvent shell in the free base). This conformational lock is critical for its biological activity (e.g., Z-DNA stabilization, TLR binding).
-
Electronic Impact (Acidity Shift): Bromine is an electron-withdrawing group (EWG) via induction (-I effect). This pulls electron density from the purine ring, increasing the acidity of the N1-proton.
-
Guanine pKa (N1-H): ~9.4[1]
-
8-BrG pKa (N1-H): ~7.5 (Predicted/Observed shift).
-
Implication: 8-BrG deprotonates at physiological pH (7.4) more readily than guanine, altering its solubility and hydrogen-bonding capacity in biological buffers.
-
Solubility Challenges
8-BrG is sparingly soluble in neutral aqueous media.
-
Solubilization Strategy: Dissolution often requires alkaline conditions (NaOH) to exploit the N1 deprotonation or the use of dipolar aprotic solvents (DMSO, DMF).
-
The "Wet DMSO" Trap: While soluble in DMSO, 8-BrG is prone to slow hydrolysis in "wet" DMSO (DMSO containing absorbed atmospheric water) upon prolonged storage, leading to the formation of 8-oxoguanine.
Part 3: Degradation Mechanisms
Understanding the specific pathways of degradation allows for the design of robust handling protocols.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
The C8 position in purines is electron-deficient (electrophilic). The presence of the bromine (a good leaving group) and the electron-withdrawing imine moiety (N7=C8) makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Hydrolysis: In alkaline conditions (pH > 9) or high temperatures, hydroxide ions (
) attack C8, displacing bromide to form 8-Hydroxyguanine (8-oxo-G) . -
Aminolysis: In synthetic contexts, amines can easily displace the bromine, which is useful for synthesis but detrimental if amine buffers (e.g., Tris, Glycine) are used at high concentrations/pH and elevated temperatures.
Mechanism 2: Photolytic Dehalogenation
Halogenated nucleobases are notoriously photosensitive. Upon exposure to UV light (and to a lesser extent, ambient fluorescent light), the C-Br bond undergoes homolytic cleavage .
-
Pathway:
-
Outcome: The resulting purinyl radical (
) is highly reactive. It typically abstracts a hydrogen atom from the solvent or sugar backbone, resulting in Debromination (formation of Guanine) or cross-linking aggregates.
Mechanism 3: Oxidative Stress
While 8-BrG is often a product of oxidative damage (hypobromous acid attack), it is not immune to further oxidation. Strong oxidants can disrupt the imidazole ring, leading to fragmentation products like urea derivatives and guanidinohydantoin.
Part 4: Visualization of Degradation Pathways
The following diagram details the chemical fate of this compound under stress conditions.
Figure 1: Primary degradation pathways of this compound showing hydrolytic (blue), photolytic (red), and synthetic substitution (green) routes.
Part 5: Experimental Protocols for Stability Assessment
Do not rely on generic stability data. Validate your specific lot and formulation using this forced degradation protocol.
Protocol: Forced Degradation Profiling (Stress Testing)
Objective: Determine the degradation kinetics of 8-BrG in your specific buffer system.
Materials:
-
HPLC System (C18 Column, UV detection at 254 nm and 290 nm).
-
Stock Solution: 1 mM 8-BrG in DMSO.
Workflow:
-
Preparation: Dilute Stock to 50 µM in the following test media:
-
Incubation: Incubate at Room Temperature for 24 hours. (Accelerated: 60°C for 4 hours).
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before analysis. Quench peroxide with catalase or sodium metabisulfite.
-
Analysis: Inject 10 µL onto HPLC.
-
Mobile Phase: Gradient 5% to 50% Acetonitrile in 0.1% Formic Acid/Water.
-
Detection: 8-BrG elutes later than Guanine and 8-oxo-G due to the lipophilic bromine.
-
Analytical Workflow Diagram
Figure 2: Standardized workflow for assessing the stability of this compound formulations.
Part 6: Handling & Storage Guidelines
Based on the stability profile, the following "Golden Rules" must be observed to maintain compound integrity.
-
Light Exclusion is Mandatory:
-
Store solid powder in amber vials wrapped in foil.
-
Perform solution-phase experiments under low-light conditions or using amber glassware.
-
Why? To prevent radical-mediated debromination.
-
-
Solvent Selection:
-
Preferred: Anhydrous DMSO or DMF stored over molecular sieves.
-
Avoid: Storing in aqueous basic buffers (pH > 8) for >24 hours.
-
Freeze/Thaw: Aliquot stocks to single-use vials. Repeated freeze-thaw cycles in "wet" DMSO accelerate hydrolysis.
-
-
Buffer Compatibility:
-
Avoid high concentrations of nucleophilic buffers (e.g., Tris, Glycine) at elevated temperatures (>37°C), as trace aminolysis can occur over long incubations. Phosphate or HEPES buffers are preferred.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135408829, this compound. Retrieved January 29, 2026 from [Link].
-
European Medicines Agency. ICH Q1B: Photostability Testing of New Drug Substances and Products.[2] Retrieved January 29, 2026 from [Link].
-
Jang, Y., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega. Retrieved from [Link].
-
Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanism.[4][5] Retrieved January 29, 2026 from [Link].
Sources
Technical Guide: Solubility & Handling of 8-Bromoguanine
[1][2][3][4]
Executive Summary
This compound (8-BrG) is a halogenated purine derivative distinct from its nucleoside counterpart, 8-Bromoguanosine.[1][2][3][4] While often used as a synthetic intermediate or biochemical probe, its utility is frequently limited by poor aqueous solubility at neutral pH.[2][3][4]
This guide addresses the physicochemical barriers to dissolution. Unlike guanine (pKa ~9.2), the electron-withdrawing bromine atom at the C8 position shifts the acidity of the N1 proton, lowering the pKa to approximately 7.5 (predicted) .[3][4] This shift fundamentally alters the solubilization strategy, allowing for dissolution in milder alkaline conditions than required for unsubstituted guanine, though organic co-solvents (DMSO) remain the standard for high-concentration stocks.[3][4]
Critical Distinction:
Physicochemical Profile
Understanding the molecular drivers of insolubility is required to select the correct buffer system.[3][4]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₄BrN₅O | High nitrogen content facilitates strong intermolecular H-bonding (stacking).[1][2][3][4] |
| Molecular Weight | 230.02 g/mol | Small molecule, but crystal lattice energy is high.[1][3][4] |
| pKa (N1-H) | ~7.5 (Predicted) | The Br atom withdraws electron density, making N1-H more acidic than in Guanine (9.2).[1][2][3][4] Solubility increases significantly at pH > 8.5. |
| LogP | ~ -0.2 to 0.5 | Moderately lipophilic; poor solubility in pure water and non-polar organic solvents (e.g., Hexane).[1][3][4] |
| Appearance | Off-white/Yellow powder | Discoloration indicates decomposition (debromination).[1][2][3][4] |
Structural Tautomerism & Solvation
In neutral aqueous solution, 8-BrG exists primarily in the keto-amino form.[1][2][3][4] The bromine at C8 forces the molecule to adopt specific stacking interactions that resist hydration.[2][3][4] Deprotonation at N1 (via base) yields the mono-anion, which is highly soluble in water due to charge delocalization.[2][3][4]
Solvent Compatibility Matrix
The following data summarizes the solubility limits based on thermodynamic stability and experimental observation.
| Solvent / Buffer | Solubility Rating | Estimated Max Conc. | Notes |
| Water (pH 7.0) | Insoluble | < 0.1 mg/mL | Do not use for stock preparation.[1][2][3][4] |
| PBS (pH 7.4) | Poor | < 0.5 mg/mL | Risk of precipitation over time.[1][3][4] |
| DMSO | Excellent | 20 – 50 mg/mL | Recommended for Stock. Anhydrous DMSO prevents hydrolysis.[1][4] |
| DMF | Good | 10 – 30 mg/mL | Alternative to DMSO; harder to remove if evaporating.[1][3][4] |
| 0.1 M NaOH | High | > 10 mg/mL | Forms the sodium salt.[1][4] Stable for short-term use. |
| Ethanol (100%) | Poor | < 1 mg/mL | Not recommended.[1][3][4] |
| Tris-HCl (pH 8.0) | Moderate | ~ 1 mg/mL | Better than PBS due to higher pH, but not suitable for high conc.[1][2][3][4] |
Optimized Dissolution Protocols
Protocol A: The DMSO "Universal Stock" (Recommended)
This method creates a stable, high-concentration stock suitable for dilution into cell culture media or enzymatic assays.[2][3][4]
Reagents:
Workflow:
-
Weigh 10 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Optional: If particles persist, sonicate in a water bath at 35°C for 5 minutes.[2][3][4]
-
Validation: Inspect visually. Solution must be clear and colorless/pale yellow.[2][3][4]
-
Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The Alkaline Aqueous Stock (For DMSO-Sensitive Assays)
Use this method if your downstream application cannot tolerate DMSO (e.g., certain primary cell lines or specific enzyme kinetics).[3][4]
Reagents:
Workflow:
-
Add 100 µL of 1.0 M NaOH.
-
Vortex until fully dissolved (solution will be clear).[2][3][4]
-
Slowly add 900 µL of PBS or water while vortexing.
-
Critical Step: Check pH.[2][3][4] The 1.0 M NaOH will drive pH high.[2][3][4] If a neutral pH is required, you must dilute this stock immediately into a large volume of buffered medium (at least 1:100 dilution) to prevent precipitation while maintaining pH stability.[3][4]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on experimental constraints.
Caption: Decision tree for solubilizing this compound, balancing solubility limits against assay compatibility.
Stability & Troubleshooting
Hydrolysis and Debromination
Halogenated purines are susceptible to nucleophilic attack at the C8 position.[3][4]
-
Risk: In highly alkaline solutions (pH > 12) stored for long periods, the bromine may be displaced by a hydroxyl group, forming 8-oxoguanine (8-hydroxyguanine).[1][3][4]
-
Mitigation: Prepare alkaline stocks fresh. Do not store 0.1 M NaOH stocks for > 24 hours.[2][4]
Photostability
The C-Br bond is photosensitive.[1][2][3][4] Exposure to UV or intense white light can lead to radical formation and degradation.[2][3][4]
-
Protocol: Always wrap storage tubes in aluminum foil or use amber microtubes.
Troubleshooting Table
| Observation | Cause | Solution |
| White precipitate upon dilution | "Crash-out" effect: The local concentration exceeded the solubility limit of the aqueous buffer.[1][2][3][4] | Dilute the stock more slowly with rapid vortexing. Ensure the final concentration is < 0.5 mg/mL in aqueous buffer.[2][3][4] |
| Yellowing of stock solution | Oxidative degradation or debromination.[1][3][4] | Discard stock. Prepare fresh using anhydrous solvents.[2][3][4] |
| Incomplete dissolution in DMSO | Moisture in DMSO or cold DMSO.[1][3][4] | Warm to 37°C. Ensure DMSO is "Molecular Biology Grade" (low water content).[3][4] |
References
-
Cayman Chemical. (n.d.).[2][3][4] 8-Bromoguanosine Product Information. (Note: Used for comparative solubility data of brominated guanine derivatives). Retrieved from [3][4]
-
PubChem. (2024).[2][3][4] this compound Compound Summary (CID 135408829).[2][3][4] National Library of Medicine.[2][3][4] Retrieved from [3][4]
-
ChemicalBook. (2024).[3][4] this compound Properties and Safety. Retrieved from [3][4]
-
Jang, Y. H., et al. (2003).[3][4] Tautomerism and pKa of 8-Oxoguanine. (Provides theoretical basis for pKa shifts in C8-substituted guanines). Journal of Physical Chemistry A.
-
Sigma-Aldrich. (n.d.).[2][3][4] Solubility of Purines and Pyrimidines. (General reference for guanine base handling). Retrieved from [1][2][3][4]
Methodological & Application
Unlocking G-Quadruplex Stability: A Guide to 8-Bromoguanine Incorporation
Introduction: The G-Quadruplex Challenge and the 8-Bromoguanine Solution
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures, stabilized by Hoogsteen hydrogen bonds within G-tetrads and central cations, are increasingly recognized for their critical roles in cellular processes, including telomere maintenance, gene regulation, and DNA replication.[1] The therapeutic potential of targeting these structures is immense, with applications ranging from anticancer drug development to the design of novel aptamers.[2][3][4] However, the inherent polymorphism and conformational dynamics of G-quadruplexes can present significant challenges for their study and application.
A key strategy to overcome these challenges is the site-specific incorporation of modified nucleobases to lock the G-quadruplex into a stable and functionally relevant conformation. This compound (8-Br-G), a synthetic analog of guanine, has emerged as a powerful tool for this purpose. The introduction of a bulky bromine atom at the C8 position of the purine ring sterically favors the syn glycosidic bond conformation, a key determinant of G-quadruplex topology. By strategically substituting native guanines with 8-Br-G, researchers can significantly enhance the thermal stability of G-quadruplexes, thereby facilitating their structural characterization and functional analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to stabilize G-quadruplex structures, complete with detailed experimental protocols and mechanistic insights.
The Mechanistic Basis of this compound-Mediated Stabilization
The stabilizing effect of this compound is rooted in its influence on the glycosidic bond angle of the guanine base. In a G-tetrad, each guanine can adopt either a syn or anti conformation. The specific arrangement of these conformations dictates the overall topology of the G-quadruplex (e.g., parallel, antiparallel, or hybrid). The bulky bromine atom at the C8 position of this compound creates steric hindrance with the sugar-phosphate backbone, making the anti conformation energetically unfavorable and strongly promoting the syn conformation.
Therefore, the strategic substitution of a native guanine that naturally adopts a syn conformation with 8-Br-G reinforces this conformation, leading to a more stable G-tetrad and, consequently, a more stable G-quadruplex. Conversely, replacing a guanine in an anti conformation with 8-Br-G can be destabilizing, as it would force an unfavorable conformational change. This principle allows for the rational design of 8-Br-G-modified oligonucleotides to selectively stabilize desired G-quadruplex topologies.
Caption: Mechanism of this compound stabilization of G-quadruplexes.
Quantitative Analysis of Stabilization: Impact on Melting Temperature (Tm)
The most direct measure of G-quadruplex stability is its melting temperature (Tm), the temperature at which 50% of the structure is unfolded. The incorporation of this compound at appropriate positions can lead to a significant increase in Tm, indicative of enhanced thermal stability. The magnitude of this stabilization is dependent on the specific G-quadruplex sequence, the position of the substitution, and the buffer conditions.
| G-Quadruplex Sequence | Modification Details | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) | Reference |
| Thrombin Binding Aptamer (TBA) | G1 & G10 replaced with 8-Br-dG | 50.7 | 66.5 | +15.8 | [5] |
| Thrombin Binding Aptamer (TBA) | G's in syn positions replaced with 8-Br-dG | ~50 | ~80 | ~+30 | [6] |
| TBA Analogue (TBABF) | syn G's replaced with 8-Br-dG, anti G's with 2'-F-riboG | ~50 | ~90 | ~+40 | [1] |
| TBA Analogue (FG-modified) | Replacement with 8-trifluoromethyl-2'-dG | Not specified | up to +30 | up to +30 | [7] |
Note: The exact Tm values can vary depending on experimental conditions such as cation concentration and pH.
Experimental Protocols
The following protocols provide a step-by-step guide to the synthesis, purification, and biophysical characterization of this compound-modified G-quadruplexes.
Protocol 1: Synthesis and Purification of this compound Modified Oligonucleotides
The synthesis of oligonucleotides containing this compound is readily achieved using standard automated phosphoramidite chemistry.
Materials:
-
8-Bromo-2'-deoxyguanosine phosphoramidite
-
Standard DNA synthesis reagents and columns
-
Automated DNA synthesizer
-
Ammonium hydroxide or other deprotection solution
-
HPLC system with a reverse-phase column
-
Desalting columns
Procedure:
-
Automated Synthesis: Program the DNA synthesizer with the desired sequence, incorporating the 8-Bromo-2'-deoxyguanosine phosphoramidite at the specified positions.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to the phosphoramidite manufacturer's instructions, typically using concentrated ammonium hydroxide.
-
Purification: Purify the crude oligonucleotide using reverse-phase HPLC to separate the full-length product from truncated sequences.
-
Desalting: Desalt the purified oligonucleotide using a desalting column to remove excess salts from the HPLC purification.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm using a spectrophotometer.
Protocol 2: Characterization of G-Quadruplex Formation and Stability by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the formation of a G-quadruplex and to determine its topology. Parallel G-quadruplexes typically exhibit a positive peak around 264 nm and a negative peak around 245 nm, while antiparallel structures show a positive peak around 295 nm and a negative peak near 260 nm.
Materials:
-
Purified 8-Br-G modified and unmodified oligonucleotides
-
Buffer of choice (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the oligonucleotide (typically 3-5 µM) in the desired buffer.
-
Annealing: To ensure proper folding, heat the sample to 95°C for 5 minutes and then slowly cool it to room temperature.
-
CD Spectrum Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the annealed oligonucleotide sample from 320 nm to 220 nm at 20°C.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Thermal Denaturation (Melting):
-
Monitor the CD signal at the wavelength of maximum change (e.g., 264 nm for parallel or 295 nm for antiparallel) as a function of temperature.
-
Increase the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which the CD signal is halfway between the folded and unfolded states.
-
Caption: Workflow for CD spectroscopy analysis of G-quadruplexes.
Protocol 3: UV-Melting for Thermodynamic Analysis
UV-melting is a complementary technique to CD melting for determining the Tm of a G-quadruplex. The unfolding of a G-quadruplex is typically monitored by the change in absorbance at 295 nm.
Materials:
-
Purified 8-Br-G modified and unmodified oligonucleotides
-
Buffer of choice (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the oligonucleotide (typically 3-5 µM) in the desired buffer.
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool it to room temperature.
-
UV-Melting Experiment:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 295 nm while increasing the temperature to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Record the absorbance as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 295 nm versus temperature.
-
The Tm is the temperature at the midpoint of the transition from the folded (lower absorbance) to the unfolded (higher absorbance) state.
-
Applications in Research and Drug Development
The ability to stabilize G-quadruplex structures using this compound has significant implications for various research and development areas:
-
Structural Biology: Stabilized G-quadruplexes are more amenable to high-resolution structural studies by NMR and X-ray crystallography, providing crucial insights into their three-dimensional architecture.
-
Drug Discovery: The development of small molecules that selectively target and stabilize G-quadruplexes in telomeres and oncogene promoters is a promising anticancer strategy.[3][4] 8-Br-G can be used to create stable G-quadruplex targets for drug screening and to elucidate drug-G4 binding modes.
-
Aptamer Development: The stability of G-quadruplex-based aptamers, such as the thrombin binding aptamer (TBA), is critical for their therapeutic efficacy.[1][5][8] The incorporation of 8-Br-G can enhance the stability and, in some cases, the binding affinity of these aptamers.[5]
-
Nanotechnology: The predictable and stable nature of 8-Br-G-modified G-quadruplexes makes them attractive building blocks for the construction of DNA-based nanostructures.
Conclusion
The strategic incorporation of this compound is a robust and effective method for stabilizing G-quadruplex structures. By understanding the mechanistic principles and employing the detailed protocols outlined in this application note, researchers can harness the power of this modified nucleobase to advance our understanding of G-quadruplex biology and to accelerate the development of novel G-quadruplex-targeted therapeutics and technologies. The enhanced thermal stability imparted by this compound provides a crucial advantage in overcoming the inherent challenges associated with the dynamic nature of these important nucleic acid structures.
References
-
Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues. (2023). MDPI. [Link]
-
Stabilization of c-KIT G-Quadruplex DNA Structures by the RNA Polymerase I Inhibitors BMH-21 and BA-41. (2019). MDPI. [Link]
-
Thrombin binding aptamer G-quadruplex stabilized by pyrene-modified nucleotides. (2020). National Institutes of Health. [Link]
-
Direct Detection of Thrombin Binding to 8-Bromodeoxyguanosine-Modified Aptamer: Effects of Modification on Affinity and Kinetics. (2015). National Institutes of Health. [Link]
-
Utilizing G-quadruplex formation to target 8-oxoguanine in telomeric sequences. (2011). PubMed. [Link]
-
Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. (2022). National Institutes of Health. [Link]
-
Stabilization of c-KIT G-Quadruplex DNA Structures by the RNA Polymerase I Inhibitors BMH-21 and BA-41. (2019). PubMed. [Link]
-
Structure of (a) G-quadruplex of thrombin binding aptamer and (b)... (n.d.). ResearchGate. [Link]
-
Improving Thermodynamic Stability and Anticoagulant Activity of a Thrombin Binding Aptamer by Incorporation of 8-trifluoromethyl-2'-deoxyguanosine. (2021). PubMed. [Link]
-
G-Quadruplexes at Telomeres: Friend or Foe?. (2021). MDPI. [Link]
-
Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues. (2023). MDPI. [Link]
Sources
- 1. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues [mdpi.com]
- 2. Utilizing G-quadruplex formation to target 8-oxoguanine in telomeric sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of c-KIT G-Quadruplex DNA Structures by the RNA Polymerase I Inhibitors BMH-21 and BA-41 [mdpi.com]
- 4. Stabilization of c-KIT G-Quadruplex DNA Structures by the RNA Polymerase I Inhibitors BMH-21 and BA-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Detection of Thrombin Binding to 8-Bromodeoxyguanosine-Modified Aptamer: Effects of Modification on Affinity and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Thermodynamic Stability and Anticoagulant Activity of a Thrombin Binding Aptamer by Incorporation of 8-trifluoromethyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin binding aptamer G-quadruplex stabilized by pyrene-modified nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 8-Bromoguanine into Oligonucleotides
Introduction: The Significance of 8-Bromoguanine in Oligonucleotide Research
This compound (8-Br-G) is a modified nucleobase of significant interest to researchers in the fields of chemical biology, structural biology, and drug development. When incorporated into oligonucleotides, 8-Br-G imparts unique structural and functional properties that are not observed with its canonical counterpart, guanine. The bromine atom at the C8 position of the purine ring induces a steric clash that favors the syn conformation of the glycosidic bond, in contrast to the typical anti conformation found in B-DNA. This conformational preference is a potent driver of the transition from right-handed B-DNA to left-handed Z-DNA, even under physiological salt conditions.[1][2][3] The ability to stabilize Z-DNA makes 8-Br-G-modified oligonucleotides invaluable tools for studying Z-DNA binding proteins and the biological roles of this alternative DNA structure in processes like transcription and genetic instability.[4][5] Furthermore, these modified oligonucleotides serve as probes for investigating DNA-protein interactions and as structural analogs for studying DNA damage and repair mechanisms.[1]
This comprehensive guide provides a detailed protocol for the successful incorporation of this compound into synthetic oligonucleotides, from the handling of the phosphoramidite building block to the final purification and quality control of the modified oligonucleotide.
The this compound Phosphoramidite Building Block
The key to incorporating this compound into a growing oligonucleotide chain via automated solid-phase synthesis is the use of a protected 8-bromo-2'-deoxyguanosine phosphoramidite. This building block is specifically designed for standard phosphoramidite chemistry.
Key Structural Features:
-
5'-O-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization. It is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.
-
N2-Protecting Group: The exocyclic amine at the N2 position is protected to prevent unwanted side reactions during synthesis. Common protecting groups include dimethylformamidine (dmf) or isobutyryl (ibu).[6] The choice of protecting group can influence the deprotection conditions.
-
3'-O-Phosphoramidite Group: The β-cyanoethyl (CE) phosphoramidite moiety at the 3'-position is the reactive group that, upon activation, couples to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.
Below is a diagram illustrating the chemical structure of a typical 8-bromo-2'-deoxyguanosine phosphoramidite with a dimethylformamidine (dmf) protecting group.
Caption: Workflow for oligonucleotide cleavage and deprotection.
Protocol 3: Purification and Quality Control
Purification is a critical step to isolate the full-length this compound-containing oligonucleotide from failure sequences and other impurities. I[4][7]on-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the method of choice.
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Deionized water
-
Post-purification desalting cartridges
Methodology: IP-RP-HPLC Purification (DMT-on)
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide in 200-500 µL of deionized water.
-
-
HPLC Analysis and Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile. The hydrophobic DMT group on the full-length product will cause it to be retained more strongly than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm. The DMT-on peak will be the major, most retained peak.
-
Collect the fraction corresponding to the DMT-on product peak.
-
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C8 or C18, 5 µm | Separates based on hydrophobicity; ideal for DMT-on purification. |
| Mobile Phase A | 0.1 M TEAA, pH ~7.0 | Ion-pairing reagent to retain the negatively charged oligo backbone. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the oligonucleotide from the column. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for analytical scale separations. |
| Temperature | 50-60 °C | Elevated temperature can improve peak shape by reducing secondary structures. |
| Detection | UV at 260 nm | Wavelength for maximum absorbance of nucleic acids. |
| Gradient | 5-35% B over 30 min | A representative gradient; may require optimization based on sequence length and composition. |
-
Post-Purification Processing:
-
Dry the collected fraction in a centrifugal vacuum concentrator.
-
DMT Removal (Detritylation): Resuspend the dried, purified oligonucleotide in 80% acetic acid in water and incubate at room temperature for 30 minutes.
-
Immediately freeze the sample and dry it again to remove the acetic acid.
-
Desalting: Resuspend the detritylated oligonucleotide in water and desalt using a desalting cartridge according to the manufacturer's protocol to remove residual salts from the purification buffers.
-
Dry the final, purified oligonucleotide.
-
Quality Control:
-
Purity Assessment (Analytical HPLC):
-
Inject a small aliquot of the final product onto the HPLC under the same conditions as the purification.
-
The chromatogram should show a single major peak, indicating high purity.
-
-
Identity Confirmation (Mass Spectrometry):
| Sequence (Example) | Calculated Mass (M) | Observed Mass [M-H]⁻ |
| 5'-TGC-B -GCA-3' (B = 8-Br-dG) | 2197.3 g/mol | ~2196.3 Da |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency of 8-Br-dG | Inactive or wet phosphoramidite. | Use fresh, anhydrous acetonitrile for dissolution. Ensure the phosphoramidite vial is properly sealed and stored. |
| Inefficient activation. | Check the age and quality of the activator solution. | |
| Broad or Tailing Peaks in HPLC | Oligonucleotide secondary structure. | Increase the column temperature during HPLC to 60-65°C to denature secondary structures. |
| Salt or other contaminants. | Ensure proper desalting after purification. | |
| Incorrect Mass in MS | Incomplete deprotection. | If masses corresponding to protected bases are observed, repeat the deprotection step, potentially for a longer duration or at a slightly higher temperature. |
| Failure sequences co-eluted. | Optimize the HPLC gradient for better separation of the full-length product from n-1 sequences. |
References
-
Fábrega, C., Macías, M.J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-60. [Link]
-
Herbert, A., & Rich, A. (1996). The biology of left-handed Z-DNA. Journal of Biological Chemistry, 271(20), 11595-11598. [Link]
-
Wang, G., & Vasquez, K. M. (2014). The role of Z-DNA in installing genomic instability in the human genome. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(4), 245-252. [Link]
-
Fábrega, C., Macías, M.J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. ResearchGate. [Link]
-
Schürch, S., Tromp, J. M., & Monn, S. T. M. (2007). Mass spectrometry of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1629-1633. [Link]
-
Glen Research. (n.d.). 8-Br-dG-CE Phosphoramidite. Glen Research. [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. [Link]
-
ATDBio Ltd. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. Nucleic Acids Book. [Link]
-
Bio-Synthesis Inc. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Link]
-
Monn, S. T. M., Tromp, J. M., & Schürch, S. (2005). Mass Spectrometry of Oligonucleotides. ResearchGate. [Link]
-
Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]
-
Rich, A., & Zhang, S. (2003). Z-DNA-binding proteins: a new family of proteins. Nature Reviews Genetics, 4(7), 566-572. [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
-
ResearchGate. (n.d.). Mechanism and stereochemical course of phosphoramidite coupling during solid-phase ORN synthesis. [Link]
-
Hobbick, J. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. ScholarWorks. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. PubMed. [Link]
-
Agilent Technologies. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. idtdna.com [idtdna.com]
- 3. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 8. atdbio.com [atdbio.com]
- 9. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
8-Bromoguanine-Modified Aptamers: Enhancing Therapeutic Potential
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Rationale for 8-Bromoguanine Modification
Aptamers, single-stranded oligonucleotides capable of binding to a wide array of targets with high affinity and specificity, represent a promising class of therapeutics.[1][2] Their utility, however, can be hampered by limitations such as susceptibility to nuclease degradation and suboptimal binding affinities. Chemical modification is a powerful strategy to overcome these hurdles.[3] The incorporation of this compound (8-Br-G), a halogenated derivative of guanosine, into aptamer sequences offers a compelling avenue for enhancing their therapeutic efficacy.
The key advantage of this compound lies in its ability to preferentially adopt the syn conformation due to steric hindrance between the bromine atom at the C8 position and the sugar moiety. This conformational restriction can significantly stabilize higher-order structures, such as the G-quadruplexes often found in therapeutic aptamers, leading to improved target binding and increased biological stability.[4][5] For instance, the introduction of 8-Br-dG into the thrombin-binding aptamer (TBA) resulted in a remarkable 12.5-fold increase in binding affinity and a significant elevation of its melting point.[4]
This guide provides a comprehensive overview of the principles, applications, and protocols associated with the development and characterization of this compound-modified aptamers for therapeutic use.
II. Key Therapeutic Advantages of this compound Modification
The strategic incorporation of this compound can bestow several advantageous properties upon therapeutic aptamers:
| Feature | Unmodified Aptamer | This compound Modified Aptamer | Rationale & Supporting Evidence |
| Binding Affinity (KD) | Typically in the nanomolar (nM) range. | Can be significantly lower (pM to low nM range). | The syn conformation induced by 8-Br-G stabilizes the aptamer's three-dimensional structure, leading to a more favorable interaction with the target. A study on a thrombin-binding aptamer showed a decrease in KD from 45.4 nM to 1.99 nM upon 8-Br-dG substitution.[4] |
| Structural Stability (Tm) | Variable, can be susceptible to denaturation under physiological conditions. | Increased melting temperature (Tm). | The stabilized G-quadruplex or other tertiary structures require more thermal energy to denature. The TBA-Br aptamer exhibited a 15.8°C increase in its melting point.[4] |
| Nuclease Resistance | Prone to degradation by endo- and exonucleases in biological fluids. | Enhanced resistance to nuclease degradation. | The modified structure can sterically hinder the approach of nucleases, prolonging the aptamer's half-life in vivo.[3][5] |
| Therapeutic Efficacy | Dependent on binding affinity and in vivo stability. | Potentially improved due to enhanced binding and prolonged bioavailability. | Increased affinity and stability can lead to more potent target inhibition or activation.[6][7] |
III. Therapeutic Applications & Mechanisms of Action
This compound-modified aptamers are being explored for a range of therapeutic applications, primarily leveraging their ability to act as antagonists, agonists, or targeted delivery vehicles.[6]
A. Antagonistic Therapy: Blocking Pathogenic Pathways
A primary application of these modified aptamers is to function as antagonists, inhibiting the activity of disease-associated proteins.[6][7]
-
Anti-Thrombotic Agents: The thrombin-binding aptamer (TBA) is a classic example. By forming a G-quadruplex structure, it binds to and inhibits the activity of thrombin, a key enzyme in the blood clotting cascade.[5] Modification with this compound enhances this inhibitory effect by stabilizing the G-quadruplex, leading to a more potent anticoagulant.[3][4]
-
Cancer Therapy: Aptamers can be designed to target and block the function of cell surface receptors or growth factors that are overexpressed in cancer cells, such as nucleolin or epidermal growth factor receptor (EGFR).[7] The enhanced stability of 8-Br-G modified aptamers can lead to more sustained inhibition of tumor growth.
B. Immunomodulation: Activating the Immune System
Certain C8-substituted guanine ribonucleosides, including 8-Bromoguanosine, have been shown to possess immunostimulatory properties.[8] They can activate lymphocytes and other immune cells through intracellular mechanisms, potentially involving Toll-like receptor 7 (TLR7).[8][9] This opens up possibilities for their use in cancer immunotherapy and as vaccine adjuvants.
Caption: Immunostimulatory pathway of 8-Br-G aptamers.
C. Targeted Drug Delivery
Aptamers can serve as highly specific targeting moieties to deliver therapeutic payloads, such as cytotoxic drugs or siRNAs, directly to cancer cells.[10][11][12] The high affinity and stability of this compound-modified aptamers make them excellent candidates for this "aptamer-drug conjugate" (ApTDC) approach, potentially reducing off-target toxicity and improving the therapeutic index of conventional chemotherapies.[10][12]
IV. Experimental Protocols
A. Protocol 1: Synthesis of this compound-Modified Oligonucleotides
The synthesis of this compound-modified aptamers is typically achieved through standard automated solid-phase phosphoramidite chemistry.[4][13]
Materials:
-
DNA/RNA synthesizer (e.g., AB 3400)[4]
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
8-Bromo-2'-deoxyguanosine phosphoramidite ([8-Br-dG]) or 8-Bromoguanosine phosphoramidite
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired aptamer sequence, incorporating the 8-Br-G phosphoramidite at the specified positions.
-
Automated Synthesis Cycle: The synthesis proceeds through iterative cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for a specified time.
-
Purification: Purify the crude oligonucleotide product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.[4][14]
-
Quantification and Storage: Determine the concentration of the purified aptamer by measuring its absorbance at 260 nm.[4] Store lyophilized aptamers at -20°C.[14]
B. Protocol 2: Selection of this compound-Modified Aptamers using SELEX
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate high-affinity aptamers from a large, random library of oligonucleotides.[2][15][16] For modified aptamers, the modified nucleotides are incorporated during the synthesis of the initial library.
Caption: General workflow for the SELEX process.
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA or RNA library containing a central random region flanked by constant primer binding sites. Incorporate this compound phosphoramidites at desired frequencies within the random region during synthesis.
-
Target Immobilization (for purified targets): Immobilize the target protein on a solid support (e.g., magnetic beads, nitrocellulose membrane).
-
Binding and Partitioning: Incubate the oligonucleotide library with the immobilized target. Wash away unbound sequences.[17]
-
Elution: Elute the target-bound oligonucleotides.
-
Amplification: Amplify the eluted sequences by PCR (for DNA libraries) or RT-PCR followed by PCR (for RNA libraries).
-
ssDNA/ssRNA Generation: Generate single-stranded oligonucleotides from the amplified double-stranded product for the next round of selection.[18]
-
Iterative Rounds: Repeat steps 3-6 for multiple rounds (typically 8-15), increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing wash times).[19]
-
Sequencing and Analysis: Sequence the enriched pool of aptamers using high-throughput sequencing and identify promising candidates for further characterization.
C. Protocol 3: Characterization of Aptamer-Target Binding Affinity
Several biophysical techniques can be employed to determine the binding affinity (dissociation constant, KD) of the modified aptamers.
1. Electrophoretic Mobility Shift Assay (EMSA):
-
Principle: This technique separates aptamer-target complexes from unbound aptamers based on their different migration rates in a non-denaturing gel.[1]
-
Procedure:
-
Label the aptamer (e.g., with a fluorescent dye or radioisotope).
-
Incubate a fixed concentration of the labeled aptamer with varying concentrations of the target protein.
-
Resolve the samples on a native polyacrylamide or agarose gel.
-
Visualize the bands and quantify the fraction of bound aptamer at each target concentration.
-
Determine the KD by fitting the data to a binding isotherm.
-
2. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Principle: These label-free techniques measure the change in refractive index or interference pattern upon binding of an analyte (aptamer) to a ligand (target) immobilized on a sensor surface.
-
Procedure:
-
Immobilize the target protein on the sensor chip.
-
Flow different concentrations of the aptamer over the sensor surface and record the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the KD (koff/kon).
-
3. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding interaction between the aptamer and its target.
-
Procedure:
-
Place the target protein in the sample cell of the calorimeter.
-
Titrate the aptamer into the sample cell in a series of small injections.
-
Measure the heat change after each injection.
-
Integrate the heat signals and fit the data to a binding model to determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
4. Fluorescence-Based Assays:
-
Principle: These assays rely on a change in fluorescence signal upon aptamer-target binding.[1] This can be achieved through intrinsic protein fluorescence quenching, or by using fluorescently labeled aptamers in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays.[1]
-
Procedure (Fluorescence Polarization Example):
-
Label the aptamer with a small fluorescent dye.
-
Incubate the labeled aptamer with increasing concentrations of the target protein.
-
Measure the fluorescence polarization at each concentration. The binding of the larger target protein to the small aptamer will slow down the rotational diffusion of the fluorophore, leading to an increase in polarization.
-
Determine the KD by fitting the data to a sigmoidal dose-response curve.
-
V. Cellular and In Vivo Evaluation
A. Cellular Uptake and Internalization
For intracellular targets or for aptamers intended for drug delivery, it is crucial to assess their ability to enter target cells.
-
Method: Confocal microscopy or flow cytometry using fluorescently labeled 8-Br-G aptamers.
-
Protocol Outline:
-
Incubate target cells with the fluorescently labeled aptamer for various time points.
-
Wash the cells to remove unbound aptamer.
-
For microscopy, fix and permeabilize the cells, and counterstain the nucleus (e.g., with DAPI).
-
For flow cytometry, analyze the fluorescence intensity of the cell population.
-
B. In Vitro Therapeutic Efficacy
The biological activity of the 8-Br-G modified aptamers should be evaluated in relevant cell-based assays.
-
Examples:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess the anti-proliferative effects of aptamers targeting cancer cells.[7]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the aptamer induces programmed cell death.
-
Cytokine Release Assays (e.g., ELISA, Luminex): To measure the immunostimulatory effects of the aptamers on immune cells.
-
C. In Vivo Studies
Preclinical evaluation in animal models is a critical step in the drug development process.
-
Pharmacokinetics (PK) and Biodistribution: Determine the half-life, clearance, and tissue distribution of the modified aptamer.
-
Efficacy Studies: Evaluate the therapeutic effect of the aptamer in relevant disease models (e.g., tumor xenograft models for cancer therapy).[10][12]
-
Toxicology Studies: Assess the safety and potential off-target effects of the aptamer.
VI. Conclusion
The incorporation of this compound represents a powerful and versatile strategy for enhancing the therapeutic properties of aptamers. By stabilizing their three-dimensional structures, this modification can lead to significant improvements in binding affinity, nuclease resistance, and overall therapeutic efficacy. The protocols and methodologies outlined in this guide provide a framework for the rational design, selection, and characterization of this compound-modified aptamers, paving the way for the development of novel and effective nucleic acid-based therapeutics.
VII. References
-
Lao, Y. H., Phua, K. K. H., & Gao, Z. (2021). Therapeutic Applications of Aptamers. Pharmaceuticals, 14(11), 1159. [Link]
-
Linares, J. F., & Uprety, R. (2021). Aptamers: Novel Therapeutics and Potential Role in Neuro-Oncology. Cancers, 13(21), 5369. [Link]
-
Miyachi, Y., Takeda, T., Yatsunami, T., & Ohtsuka, T. (2012). Direct Detection of Thrombin Binding to 8-Bromodeoxyguanosine-Modified Aptamer: Effects of Modification on Affinity and Kinetics. Journal of Nucleic Acids, 2012, 589431. [Link]
-
Bio-Synthesis Inc. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification. [Link]
-
Wang, L., Li, J., Liu, J., Li, S., Wang, L., & Li, F. (2023). Highly-sensitive and homogenous detection of 8-oxoguanine based DNA oxidative damage by a CRISPR-enhanced structure-switching aptamer assay. Sensors and Actuators B: Chemical, 394, 134401. [Link]
-
Kryza, T., Khan, T., & Puttick, S. (2020). An Aptamer for Broad Cancer Targeting and Therapy. Cancers, 12(11), 3217. [Link]
-
Perrin, D. M., Chen, C., & Sharma, R. (2021). 7,8‐Dihydro‐8‐oxoguanosine Lesions Inhibit the Theophylline Aptamer or Change Its Selectivity. ChemBioChem, 22(19), 2841-2846. [Link]
-
Nelson, J. W., Atilho, R. M., & Breaker, R. R. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. RNA, 29(12), 1935-1945. [Link]
-
Esposito, V., Catuogno, S., & de Franciscis, V. (2023). Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues. International Journal of Molecular Sciences, 24(21), 15637. [Link]
-
Esposito, V., Catuogno, S., & de Franciscis, V. (2023). Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues. International Journal of Molecular Sciences, 24(21), 15637. [Link]
-
Tan, J., & Chen, J. (2022). Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application. International Journal of Molecular Sciences, 23(24), 15655. [Link]
-
Zhu, Y., & Zhang, Y. (2021). Advances in Screening and Development of Therapeutic Aptamers Against Cancer Cells. Frontiers in Cell and Developmental Biology, 9, 709328. [Link]
-
Wang, L., Li, J., Liu, J., Li, S., Wang, L., & Li, F. (2023). Highly-sensitive and homogenous detection of 8-oxoguanine based DNA oxidative damage by a CRISPR-enhanced structure-switching aptamer assay. Sensors and Actuators B: Chemical, 394, 134401. [Link]
-
Lee, J., Chuang, T. H., & Redecke, V. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]
-
Gu, L., & Zhang, X. (2011). Cell-Specific Aptamers as Emerging Therapeutics. Journal of Nucleic Acids, 2011, 281254. [Link]
-
Xiang, D., & Shigdar, S. (2021). Aptamers as an approach to targeted cancer therapy. Expert Opinion on Drug Delivery, 18(4), 427-430. [Link]
-
Niazi, J. H., & Gu, M. B. (2010). Strategies for the discovery of therapeutic Aptamers. Biotechnology and Bioprocess Engineering, 15(1), 19-30. [Link]
-
iGEM. Cell SELEX Guide. [Link]
-
ResearchGate. General steps of aptamer selection. [Link]
-
Song, Y., & Zhu, Z. (2018). An aptamer-drug conjugate for promising cancer therapy with comprehensive evaluation from rodents to non-human primates. Theranostics, 8(15), 4165-4178. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260. [Link]
-
Mayer, G. (2021). SELEX: Critical factors and optimization strategies for successful aptamer selection. Methods, 187, 1-10. [Link]
-
Kryza, T., Khan, T., & Puttick, S. (2020). An aptamer for broad cancer targeting and therapy. Cancers, 12(11), 3217. [Link]
-
Novaptech. Aptamer SELEX. [Link]
-
Gu, L., & Zhang, X. (2011). Cell-Specific Aptamers as Emerging Therapeutics. Journal of Nucleic Acids, 2011, 281254. [Link]
-
Niazi, J. H., & Gu, M. B. (2012). Rapid One-Step Selection Method for Generating Nucleic Acid Aptamers. PLoS ONE, 7(7), e41702. [Link]
-
Donovan, M. J., & Jiang, J. H. (2016). Aptamers from Cell-Based Selection for Bioanalytical Applications. Annual Review of Analytical Chemistry, 9(1), 441-462. [Link]
-
Kolpashchikov, D. M. (2010). A DNA aptamer sensor for 8-oxo-7,8-dihydroguanine. Chemical Communications, 46(22), 3911-3913. [Link]
-
Sp-A, A. A., & Vt-B, B. B. (2022). Specific Aspects of SELEX Protocol: Different Approaches for ssDNA Generation. International Journal of Molecular Sciences, 23(15), 8431. [Link]
-
Zatsepin, T. S., & Oretskaya, T. S. (2016). Modified oligonucleotides and methods for their synthesis. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues [mdpi.com]
- 4. Direct Detection of Thrombin Binding to 8-Bromodeoxyguanosine-Modified Aptamer: Effects of Modification on Affinity and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Advances in Screening and Development of Therapeutic Aptamers Against Cancer Cells [frontiersin.org]
- 8. 8-Br rG Oligo Modifications from Gene Link [genelink.com]
- 9. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 13. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Aptamer SELEX - Novaptech [novaptech.com]
- 17. researchgate.net [researchgate.net]
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- 19. Strategies for the discovery of therapeutic Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Probing DNA's Chiral Switch: A Guide to Circular Dichroism Spectroscopy of 8-Bromoguanine Modified Oligonucleotides
Introduction: The Structural Plasticity of DNA and the Power of a Single Atom
The double helix, while iconically a right-handed B-form, is a dynamic and flexible molecule capable of adopting a variety of conformations. Among the most dramatic of these is the transition to a left-handed Z-form helix (Z-DNA). This conformational polymorphism is not merely a structural curiosity; it is increasingly implicated in critical biological processes including gene regulation, transcription, and genetic instability. Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for studying these structural dynamics in solution, as it is exquisitely sensitive to the chiral arrangement of the DNA bases.[1][2][3]
This application note provides an in-depth guide to using CD spectroscopy to study one of the most potent inducers of the B-to-Z transition: the incorporation of 8-Bromoguanine (8-Br-G) into DNA oligonucleotides. The substitution of a hydrogen atom with a bulky bromine atom at the C8 position of guanine creates a steric hindrance that forces the base to flip from its typical anti conformation around the glycosidic bond to a syn conformation.[4] This single atomic change is sufficient to dramatically stabilize the Z-DNA structure, even under physiological salt conditions that would normally favor the B-form.[5][6][7] We will delve into the mechanistic basis for this transition, provide detailed protocols for sample preparation and data acquisition, and offer insights into data interpretation and validation.
Part 1: The "Why" - Mechanistic Insights into 8-Br-G Induced Z-DNA Formation
The canonical B-DNA double helix is characterized by all purine bases being in the anti conformation. The transition to the left-handed Z-DNA helix requires an alternating sequence of purines and pyrimidines (e.g., d(GC)n), where the purines adopt the syn conformation.
The key to this compound's potency as a Z-DNA inducer lies in its chemical structure. The bulky bromine atom at the C8 position creates a steric clash with the sugar-phosphate backbone when the guanine base is in the anti conformation. To alleviate this strain, the base rotates around the N-glycosidic bond into the syn conformation.[4] This pre-disposition of 8-Br-G to adopt the syn conformation significantly lowers the energetic barrier for the entire oligonucleotide to transition from a right-handed to a left-handed helix.
This targeted modification allows researchers to study Z-DNA under conditions that are more biologically relevant, without resorting to high salt concentrations (>3 M NaCl) or other non-physiological agents that are typically required to induce this transition in unmodified DNA.[8][9]
Part 2: The "How" - Experimental Design and Protocols
A successful CD experiment relies on meticulous sample preparation and a well-defined data acquisition strategy. This section provides a comprehensive workflow.
Oligonucleotide Design and Synthesis
The choice of DNA sequence is critical. To observe a clear B-Z transition, an alternating purine-pyrimidine sequence is required. A common choice is a self-complementary sequence like 5'-d(CGC[8BrG]CGC)-3'.
-
Test Oligo: Incorporate one or more 8-Br-G bases into an alternating purine-pyrimidine sequence. Example: 5'-CGC[8BrG]CG-3'.
-
Control Oligo 1 (Unmodified): Synthesize the exact same sequence without the bromine modification. Example: 5'-CGCGCG-3'. This is essential to demonstrate that the observed spectral changes are due to the modification and not the sequence itself.
-
Control Oligo 2 (Non-alternating): A sequence not prone to Z-formation, with and without 8-Br-G, can also be used to show the sequence-dependence of the transition.
Oligonucleotides should be synthesized using standard phosphoramidite chemistry and purified by HPLC to ensure high purity (>95%), which is critical for accurate spectroscopic analysis.
Sample Preparation: The Crucial Annealing Step
Proper annealing is paramount to ensure the formation of a homogenous population of double-stranded DNA.
Protocol for Oligonucleotide Annealing:
-
Resuspension: Resuspend the purified, lyophilized single-stranded oligonucleotides (the 8-Br-G strand and its complementary strand) in a suitable buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.4) to a stock concentration of 100 µM.[10]
-
Molar Equivalence: Combine the two complementary strands in a microcentrifuge tube at an equimolar ratio. This is a critical step to minimize the presence of single-stranded DNA, which would confound the CD signal.[11]
-
Heating: Place the tube in a heat block or thermocycler and incubate at 95°C for 2-5 minutes to completely dissociate any pre-existing secondary structures.[11][12]
-
Gradual Cooling: This is the most critical step. Allow the solution to cool slowly to room temperature. This can be achieved by simply turning off the heat block and allowing it to cool over 60-90 minutes, or by using a thermocycler with a slow ramp-down program (e.g., -1°C/minute).[12][13] Rapid cooling can trap misaligned or single-stranded structures.
-
Storage: Store the annealed duplex DNA at 4°C for immediate use or at -20°C for long-term storage.
CD Spectrometer Setup and Data Acquisition
Typical Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Wavelength Range | 320 nm to 220 nm | This range covers the characteristic electronic transitions of DNA bases that are sensitive to conformational changes.[1] |
| Data Pitch | 0.5 nm - 1.0 nm | Provides sufficient resolution to define spectral features. |
| Scanning Speed | 50 - 100 nm/min | Balances signal-to-noise with experiment time. |
| Response Time | 1 - 2 seconds | Averages out high-frequency noise. |
| Bandwidth | 1.0 nm | Standard for nucleic acid measurements. |
| Accumulations | 3-5 scans | Improves signal-to-noise ratio by averaging multiple scans. |
| Temperature | 20°C or 25°C | Maintain a constant and recorded temperature using a Peltier device. |
| Cuvette Pathlength | 1 mm or 10 mm | Choice depends on sample concentration to keep absorbance within the optimal range (<1.0 AU). |
Protocol for Data Acquisition:
-
Instrument Warm-up: Turn on the spectrometer's Xenon lamp at least 30 minutes before use to ensure stable output.
-
Nitrogen Purge: Purge the instrument with high-purity nitrogen gas to prevent ozone formation from UV light, which can damage optics.
-
Baseline Correction: Record a baseline spectrum using the cuvette filled with the same buffer used for the DNA sample. This spectrum will be subtracted from the sample spectrum.
-
Sample Measurement: Carefully pipette the annealed DNA sample into the cuvette. Ensure there are no bubbles in the light path. Acquire the spectrum using the parameters defined above.
-
Control Measurements: Repeat the measurement for the unmodified control oligonucleotide under identical buffer and instrument conditions.
Part 3: Data Interpretation and Validation
The power of CD spectroscopy lies in the distinct spectral "fingerprints" of different DNA conformations.
Spectral Signatures of B-DNA vs. Z-DNA
The transition from B-DNA to Z-DNA is marked by a near-inversion of the CD spectrum.[9]
| DNA Conformation | Positive Peak (approx.) | Negative Peak (approx.) | Key Feature for B-Z Transition |
| B-DNA | ~275-285 nm | ~245-255 nm | Positive ellipticity at 295 nm. |
| Z-DNA | ~260-270 nm | ~290-295 nm | Strong negative ellipticity at 295 nm.[8] |
The appearance of a strong negative peak around 295 nm is the canonical indicator of Z-DNA formation.[1][8] The transition can be monitored by tracking the change in ellipticity at this specific wavelength.
A Self-Validating Experimental Series
To build a trustworthy case for an 8-Br-G induced B-to-Z transition, a series of experiments should be performed:
-
Baseline B-form: Measure the CD spectrum of the unmodified control oligo (e.g., d(CGCGCG)2) in a low salt buffer (e.g., 100 mM NaCl). This should exhibit a classic B-DNA spectrum.
-
Induce Z-form (Control): Titrate the unmodified control oligo with high concentrations of NaCl (e.g., up to 4 M). This should induce a transition to the Z-form, validating that the sequence is capable of forming Z-DNA and establishing the Z-form reference spectrum.[8]
-
Demonstrate 8-Br-G Effect: Measure the CD spectrum of the 8-Br-G modified oligo in the low salt buffer. A spectrum characteristic of Z-DNA under these conditions provides strong evidence for the potent effect of the modification.
By comparing the spectrum from step 3 with the reference spectra from steps 1 and 2, you can authoritatively conclude that the this compound modification stabilizes the Z-conformation without the need for extreme ionic conditions.
Conclusion
Circular dichroism spectroscopy is a powerful and accessible tool for elucidating the conformational dynamics of nucleic acids. The targeted incorporation of this compound serves as an elegant method to stabilize and study the otherwise elusive Z-DNA conformation under near-physiological conditions. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently characterize the structural impact of this and other modifications, contributing to a deeper understanding of DNA's functional landscape and informing the rational design of novel therapeutics.
References
-
Title: Annealing of DNA oligonucleotides/Duplex Formation. Source: metabion. URL: [Link]
-
Title: Protocol for Annealing Oligonucleotides. Source: iGEM. URL: [Link]
-
Title: Circular dichroism and conformational polymorphism of DNA. Source: Nucleic Acids Research. URL: [Link]
-
Title: Characterization of Z-DNA Using Circular Dichroism. Source: PubMed. URL: [Link]
-
Title: Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Source: PubMed. URL: [Link]
-
Title: Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Assessing B-Z DNA Transitions in Solutions via Infrared Spectroscopy. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: A workflow to define structural classes and classify nucleic acids circular dichroism spectra. Source: bioRxiv. URL: [Link]
-
Title: The conformational effect of para-substituted C8-arylguanine adducts on the B/Z-DNA equilibrium. Source: PubMed. URL: [Link]
-
Title: Dynamic behavior of DNA base pairs containing 8-oxoguanine. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Z-DNA: vacuum ultraviolet circular dichroism. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Source: Applications of Chirascan. URL: [Link]
Sources
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- 2. A workflow to define structural classes and classify nucleic acids circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Dynamic behavior of DNA base pairs containing 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conformational effect of para-substituted C8-arylguanine adducts on the B/Z-DNA equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing B-Z DNA Transitions in Solutions via Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-DNA: vacuum ultraviolet circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: NMR Studies of 8-Bromoguanine Modified Nucleic Acids
Executive Summary
The incorporation of 8-bromoguanine (8-BrG) into nucleic acids is a definitive strategy for stabilizing the syn glycosidic conformation of purines. Unlike canonical guanine, which dynamically equilibrates between anti and syn (favoring anti in B-DNA), 8-BrG is sterically locked into the syn conformation. This modification is a potent tool for inducing and studying Z-DNA/Z-RNA structures under physiological conditions and for stabilizing specific RNA tetraloop motifs. This guide details the NMR methodologies required to verify the syn-conformation, assess sugar pucker transitions, and characterize B-to-Z conformational switches.
Scientific Background: The 8-BrG Mechanism
Steric Locking of the Syn Conformation
In natural nucleotides, the anti conformation places the bulky six-membered ring of the purine away from the sugar, minimizing steric clash. However, the substitution of the H8 atom (van der Waals radius ~1.2 Å) with a Bromine atom (van der Waals radius ~1.85 Å) creates a severe steric clash with the O4' atom of the ribose/deoxyribose ring if the base attempts to adopt the anti conformation.
To relieve this strain, the nucleobase rotates 180° about the glycosidic bond (
Induction of Z-DNA
The syn conformation of guanine is a prerequisite for the formation of Z-DNA, a left-handed double helix.[1][2] In unmodified DNA, Z-DNA formation requires high salt concentrations (>2 M NaCl) to screen phosphate repulsion and stabilize the syn G. Incorporation of 8-BrG reduces the energetic cost of the B-to-Z transition, allowing Z-DNA to form at near-physiological salt concentrations, making it accessible for high-resolution NMR studies.
Experimental Protocol
Sample Preparation
The thermodynamic stability of Z-DNA containing 8-BrG can lead to kinetic trapping of hairpin structures or aggregates if not annealed correctly.
-
Buffer Conditions:
-
Standard B-DNA: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.
-
Z-DNA Induction: 10 mM Sodium Phosphate, 10-100 mM NaCl (depending on sequence), pH 7.0. Note: 8-BrG allows Z-DNA observation without the massive signal broadening caused by 4 M NaCl.
-
Solvent: 90% H₂O / 10% D₂O for exchangeable proton observation (imino/amino).
-
-
Annealing Protocol:
-
Dissolve lyophilized oligonucleotide to 0.5–1.0 mM.
-
Heat to 95°C for 5 minutes.
-
Cool slowly to room temperature over 2-3 hours (0.5°C/min ramp) to ensure thermodynamic duplex formation over kinetic hairpins.
-
NMR Acquisition Parameters
Detailed pulse sequences are required to extract scalar couplings and NOE distances that differentiate syn from anti.
| Experiment | Target Information | Critical Parameter |
| 1D ¹H (Watergate/Jump-Return) | Imino proton exchange rates. Z-DNA imino protons exchange slower than B-DNA. | Center carrier on water (4.7 ppm). |
| 2D NOESY | Sequential assignment and syn/anti determination. | Mixing time ( |
| 2D DQF-COSY | Sugar pucker analysis ( | High resolution in F2 (4096 points). |
| 2D ³¹P-¹H HSQC | Backbone conformation (BI vs BII vs Z-step). | Spectral width for ³¹P: ~10 ppm. |
Data Analysis & Interpretation
Distinguishing Syn vs Anti (The "Missing H8" Challenge)
In unmodified DNA, the hallmark of syn conformation is a very strong intra-residue NOE between H1' and H8. Crucially, in 8-BrG, the H8 proton is replaced by Bromine, rendering this diagnostic NOE silent.
We must rely on secondary markers:
-
Sugar Pucker Correlation: Syn guanine in Z-DNA adopts a C3'-endo (North-type) sugar pucker, whereas anti guanine in B-DNA is C2'-endo (South-type).[1][2]
-
Sequential Connectivity: The "Z-step" (C-G step) disrupts the standard B-DNA sequential NOE walk (H1'
H6/H8 ).
Quantitative Markers Table
| Parameter | B-DNA (Guanine Anti) | Z-DNA (8-BrG Syn) | NMR Observable |
| Glycosidic Angle ( | -160° to -100° (Anti) | +60° to +80° (Syn) | Inter-residue NOE patterns |
| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | |
| Large (> 8 Hz) | Small (< 2 Hz) | DQF-COSY Cross-peak structure | |
| Imino Proton Exchange | Fast (Broad peaks at >35°C) | Slow (Sharp peaks even at 45°C) | 1D Line width vs Temp |
| Intra-residue NOE | H1'-H2' (Strong) | H1'-H2' (Weak/Absent) | 2D NOESY |
Structural Logic Workflow
The following diagram illustrates the decision process for assigning conformation in 8-BrG modified oligonucleotides.
Figure 1: Logic flow for confirming Z-DNA conformation in 8-BrG modified sequences using NMR markers.
Case Study: The B-Z Transition
In a study of the self-complementary duplex d(C-G-C-8BrG-C-G)_2, the following spectral features confirm the transition:
-
Imino Region: Upon adding minimal salt (50 mM NaCl), the Guanosine imino proton shifts upfield and sharpens significantly compared to the unmodified control, indicating a highly stable, solvent-shielded environment typical of Z-DNA.
-
Sugar Region: The H1' resonance of the 8-BrG residue shows no passive coupling in the COSY spectrum (due to vanishingly small
in C3'-endo), appearing as a singlet or broadened singlet, contrasting with the doublet-of-doublets seen in B-DNA. -
Backbone: ³¹P NMR reveals a dispersed spectrum with a characteristic downfield shifted peak for the GpC step, indicative of the altered phosphate backbone geometry in the Z-helix.
References
-
Nigro, E. et al. (2024). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. PubMed Central. Link
-
Proctor, D. J. et al. (2003). Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine. PubMed. Link
-
Hoppins, J. J. et al. (2016).[3] 8-Oxoguanine Affects DNA Backbone Conformation in the EcoRI Recognition Site. PLOS ONE. Link
-
Lee, A. R. et al. (2019). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. MDPI. Link
- Ha, S. C. et al. (2005). Crystal structure of a junction between B-DNA and Z-DNA reveals two extruded bases. Nature. (Contextualizing Z-DNA structural parameters).
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
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8-Bromoguanine: A Powerful Tool for the Investigation of Z-DNA Binding Proteins
Abstract
Left-handed Z-DNA, a higher-energy conformation of the canonical right-handed B-DNA, has been implicated in various biological processes, including transcription, genetic instability, and innate immunity. The transient and energetically unfavorable nature of Z-DNA under physiological conditions presents a significant challenge for studying its interactions with specific binding proteins. This application note details the use of 8-bromoguanine (8-Br-G), a modified guanine nucleoside, as a critical tool to stabilize Z-DNA structures, thereby facilitating the identification and characterization of Z-DNA binding proteins (ZBPs). We provide the scientific rationale for its use, detailed protocols for experimental applications, and expert insights into data interpretation and troubleshooting.
Introduction: The Challenge of Studying Z-DNA Interactions
The dynamic equilibrium between B-DNA and Z-DNA is heavily skewed towards the B-form under typical physiological salt concentrations. Z-DNA formation is transient and often requires energetic input, such as negative supercoiling generated by transcription.[1] This inherent instability makes it difficult to produce stable Z-DNA substrates required for biochemical and structural studies of Z-DNA binding proteins (ZBPs). ZBPs, such as the Zα domain of the RNA editing enzyme ADAR1, play crucial roles in cellular function, and their dysregulation is associated with various diseases.[2] Therefore, a reliable method to lock a DNA sequence into the Z-conformation is paramount for advancing our understanding of these interactions.
The Molecular Mechanism of this compound-Induced Z-DNA Stabilization
The key to Z-DNA's left-handed helical structure lies in the conformation of its constituent nucleotides. While pyrimidines consistently adopt an anti glycosidic bond conformation in both B- and Z-DNA, purines must flip from the anti conformation in B-DNA to a syn conformation in Z-DNA. For guanine, the anti conformation is sterically favored.
The introduction of a bulky bromine atom at the C8 position of guanine creates a significant steric clash with the sugar-phosphate backbone when the nucleoside is in the anti conformation.[3] This steric hindrance forces the this compound nucleoside to adopt the syn conformation, which is a defining feature of the Z-DNA double helix. Consequently, oligonucleotides containing this compound, particularly in alternating pyrimidine-purine sequences like (CG)n, readily adopt a stable Z-conformation even under low-salt, physiological conditions.[3][4] Studies have shown that substituting guanine with this compound in an alternating CG decamer results in a DNA molecule that exclusively adopts the Z-form.[4]
Caption: B-Z DNA equilibrium and the influence of this compound.
Applications and Experimental Protocols
Oligonucleotides incorporating this compound are invaluable probes for a variety of assays aimed at identifying and characterizing Z-DNA binding proteins.
Probe Design and Synthesis
The first critical step is the design and acquisition of a suitable DNA probe.
-
Sequence: Alternating pyrimidine-purine sequences, especially (CG)n repeats, have the highest propensity to form Z-DNA. A typical probe might be a 20-40 bp oligonucleotide with a central (CG)8-12 core.
-
Modification: One or more guanine residues within the alternating sequence should be substituted with this compound. Placing the modification centrally can be most effective.[5]
-
Control Probes: It is essential to use control probes. A B-DNA control should have the same sequence but without the this compound modification. A non-specific competitor DNA (like poly(dI-dC)) is also crucial for competition assays.
-
Synthesis: 8-bromo-2'-deoxyguanosine phosphoramidite is commercially available and can be incorporated into oligonucleotides using standard automated solid-phase DNA synthesis.[6]
Table 1: Example Oligonucleotide Probes
| Probe Name | Sequence (5' to 3') | Purpose |
| Z-Probe | GATCG C(8-Br-G)C GCG CGC GCG CTA GCT | Z-DNA substrate for binding assays |
| B-Control | GATCG CGC GCG CGC GCG CTA GCT | B-DNA control to test binding specificity |
| Scrambled | GATCG AGG CCT AAG TCG ATC GCT | Sequence specificity control |
Protocol 1: Confirmation of Z-DNA Conformation by Circular Dichroism (CD) Spectroscopy
Before using the 8-Br-G probe in binding assays, it is imperative to verify its conformation. CD spectroscopy is the gold-standard technique for this purpose.
Principle: B-DNA and Z-DNA have distinct CD spectral signatures due to their opposite helical twists. B-DNA shows a positive peak around 275 nm and a negative peak around 245 nm. In contrast, Z-DNA exhibits a characteristic negative peak around 295 nm and a positive peak around 260 nm.[7]
Step-by-Step Protocol:
-
Sample Preparation:
-
Anneal the complementary 8-Br-G modified and unmodified oligonucleotides by heating to 95°C for 5 minutes in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 0.1 mM EDTA, pH 7.5) and slowly cooling to room temperature.
-
Prepare samples of both the Z-Probe and the B-Control probe at a concentration of approximately 5-20 µM in a suitable CD buffer (e.g., 10 mM HEPES, pH 7.5, 10 mM NaCl, 0.1 mM EDTA).[8]
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer with a quartz cuvette (typically 0.1-1 cm path length).
-
Set the wavelength scan range from 320 nm to 220 nm.
-
Set the scanning speed, bandwidth, and response time according to the manufacturer's recommendations for nucleic acid analysis.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
Acquire the CD spectra for the Z-Probe and the B-Control probe. It is recommended to average multiple scans to improve the signal-to-noise ratio.[8]
-
-
Data Analysis:
-
Plot the molar ellipticity [θ] versus wavelength.
-
Confirm that the B-Control probe displays a typical B-DNA spectrum.
-
Verify that the Z-Probe exhibits the characteristic spectral inversion indicative of Z-DNA.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for ZBP Detection
EMSA, or gel retardation assay, is a widely used technique to detect DNA-protein interactions.[9][10] A stable 8-Br-G Z-DNA probe makes this assay highly effective for identifying ZBPs.
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shifted" band.
Caption: Workflow for an EMSA experiment using an 8-Br-G Z-DNA probe.
Step-by-Step Protocol:
-
Probe Labeling:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Binding Buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., 1 µg poly(dI-dC)).
-
Protein source (e.g., 1-10 µg of nuclear extract or a titration of purified recombinant protein).
-
For competition assays, add a 50-200 fold molar excess of unlabeled "cold" Z-Probe or B-Control probe.
-
-
Incubate for 10-15 minutes at room temperature to allow for non-specific binding to the competitor DNA.
-
Add the labeled Z-Probe (e.g., 20-50 fmol, ~20,000-50,000 cpm for ³²P) to the reaction mixture.
-
Incubate for 20-30 minutes at room temperature to allow for specific protein-DNA binding.[13]
-
-
Electrophoresis:
-
Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in a suitable running buffer (e.g., 0.5x TBE).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent heat denaturation of the protein-DNA complexes.
-
-
Detection and Analysis:
-
Dry the gel and expose it to X-ray film or a phosphor screen for radioactive detection. For non-radioactive probes, follow the manufacturer's protocol for chemiluminescent or fluorescent imaging.
-
A band that appears at a higher molecular weight than the free probe indicates a protein-DNA complex.
-
Self-Validation: The binding is specific to Z-DNA if the shifted band is diminished by the addition of the unlabeled Z-Probe competitor but not by the unlabeled B-Control competitor.
-
Protocol 3: DNase I Footprinting to Map Binding Sites
While EMSA confirms binding, DNase I footprinting can precisely map the protein's binding site on the Z-DNA probe.
Principle: A protein bound to DNA protects the phosphodiester backbone within its binding site from cleavage by DNase I. When the resulting DNA fragments are separated on a denaturing gel, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments.[14][15]
Step-by-Step Protocol:
-
Probe Preparation:
-
Prepare a Z-Probe that is labeled on only one end of one strand. This is typically done by labeling one primer before PCR amplification of the target sequence.
-
Purify the end-labeled probe.
-
-
Binding Reaction:
-
Set up binding reactions as described for EMSA (Step 2), but scale up the volume (e.g., to 50 µL). Include a "no protein" control lane.
-
Allow the protein to bind to the probe for 20-30 minutes at room temperature.
-
-
DNase I Digestion:
-
Prepare a fresh dilution of DNase I in a buffer containing Ca²⁺ and Mg²⁺. The optimal concentration must be determined empirically to achieve, on average, one cut per DNA molecule.[16]
-
Add the diluted DNase I to each binding reaction and incubate for a short, precise time (e.g., 1 minute) at room temperature.
-
Stop the reaction by adding a robust stop solution (e.g., containing EDTA and SDS).
-
-
Analysis:
-
Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the samples in a formamide loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same probe.
-
After electrophoresis, dry the gel and perform autoradiography.
-
The footprint will appear as a region of clearing in the DNA ladder in the lane containing the binding protein, compared to the "no protein" control lane. This gap indicates the precise sequence protected by the ZBP.
-
Advantages and Limitations
Table 2: Summary of this compound as a Tool
| Advantages | Limitations |
| Excellent Z-DNA Stabilization: Reliably forces Z-conformation under physiological salt conditions.[4] | Potential for Artifacts: The bromine atom adds bulk and alters the electronic properties of the base, which could potentially influence protein binding compared to native Z-DNA. |
| Enables a Wide Range of Assays: Creates stable substrates for EMSA, footprinting, crystallography, and affinity purification. | Not a Perfect Mimic of In Vivo Z-DNA: In vivo, Z-DNA exists in a dynamic equilibrium with B-DNA at B-Z junctions, which is not fully replicated by a fully brominated probe. |
| High Specificity: Allows for rigorous testing of conformational specificity using unmodified B-DNA controls. | Cost: Synthesis of modified oligonucleotides is more expensive than standard DNA synthesis. |
| Commercially Available: 8-Br-dG phosphoramidite is readily available for custom oligonucleotide synthesis. | Reduced Duplex Stability: The incorporation of 8-Br-dG can lower the melting temperature (Tm) of the DNA duplex compared to its unmodified counterpart.[4] |
Conclusion
This compound is an indispensable tool for researchers studying the biology of Z-DNA. By providing a method to create stable Z-DNA substrates, it overcomes the primary obstacle of Z-DNA's transient nature. The protocols described herein for CD spectroscopy, EMSA, and DNase I footprinting provide a robust framework for confirming the conformation of 8-Br-G probes and subsequently identifying and characterizing novel Z-DNA binding proteins. When used with appropriate controls and an awareness of its limitations, this compound-modified oligonucleotides will continue to be instrumental in elucidating the functional roles of Z-DNA and its associated proteins in health and disease.
References
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Creative BioMart. (n.d.). Principle and Protocol of EMSA. Retrieved from [Link]
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DAK. (2003, November). EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]
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Eritja, R., et al. (1991). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. ResearchGate. Retrieved from [Link]
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Subramani, V. K., & Lee, K. (2023). Characterization of Z-DNA Using Circular Dichroism. In Springer Protocols. Retrieved from [Link]
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Goldman, J. (2020, May 19). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step [Video]. YouTube. Retrieved from [Link]
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Kim, Y. G., et al. (2003). Z-DNA-binding proteins can act as potent effectors of gene expression in vivo. Proceedings of the National Academy of Sciences, 100(12), 6974–6979. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification. Retrieved from [Link]
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Chen, F. Y.-H., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Artificial DNA, PNA & XNA, 5(1), e28226. Retrieved from [Link]
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Penedo, J. C., et al. (2011). Optical Methods to Study Protein-DNA Interactions in Vitro and in Living Cells at the Single-Molecule Level. Molecules, 16(9), 7476–7502. Retrieved from [Link]
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Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]
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Martyn, G. E., et al. (2022). Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter. STAR Protocols, 3(3), 101569. Retrieved from [Link]
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Vongsutilers, V., & Gannett, P. M. (2018). C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer. Organic & Biomolecular Chemistry, 16(13), 2198-2209. Retrieved from [Link]
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Unknown. (n.d.). DNase I footprinting. Retrieved from [Link]
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Vongsutilers, V., & Gannett, P. M. (2018). C8-guanine modifications: effect on Z-DNA formation and its role in cancer. Organic & Biomolecular Chemistry, 16(13), 2198-2209. Retrieved from [Link]
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Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849-1861. Retrieved from [Link]
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D'Agnano, I., & Fazi, F. (2021). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research, 20(6), 3077-3089. Retrieved from [Link]
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Lee, S., et al. (2020). Dual conformational recognition by Z-DNA binding protein is important for the B–Z transition process. Nucleic Acids Research, 48(22), 12891-12900. Retrieved from [Link]
-
Chen, F. Y.-H., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. ResearchGate. Retrieved from [Link]
-
Petrovič, M., et al. (2025). Z-DNA interaction proteins - insights from ChIP-seq data. ResearchGate. Retrieved from [Link]
- Center on Probes for Molecular Mechanotechnology. (n.d.). Protocol for DNA Modification.
-
Brenowitz, M., et al. (2007). DNase I footprint analysis of protein-DNA binding. Current Protocols in Molecular Biology, Chapter 12, Unit 12.4. Retrieved from [Link]
-
Iaccarino, N., et al. (2021). Conformational plasticity of DNA secondary structures: probing the conversion between i-motif and hairpin species by circular dichroism and ultraviolet resonance Raman spectroscopies. Analyst, 146(12), 3899-3910. Retrieved from [Link]
-
Unknown. (n.d.). DNase I footprinting. Retrieved from [Link]
-
BioLab FCT-UNL. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Activating TLR7 Signaling with 8-Bromoguanine in Immune Cells
Introduction: The Strategic Role of TLR7 in Immunity
Toll-like Receptor 7 (TLR7) is a critical component of the innate immune system, acting as an internal sentinel for viral threats.[1] Located within the endosomes of immune cells, its primary function is to recognize single-stranded RNA (ssRNA), a hallmark of viral replication.[2] This recognition event triggers a powerful downstream signaling cascade, culminating in the production of Type I interferons (IFNs) and pro-inflammatory cytokines, which orchestrate a broad-spectrum antiviral state and shape the subsequent adaptive immune response.[3][4] Key immune cells expressing TLR7 include plasmacytoid dendritic cells (pDCs) and B lymphocytes, making them highly responsive to TLR7 agonists.[2]
Synthetic small molecules that activate this pathway are of significant interest in drug development, serving as potent vaccine adjuvants and immunomodulators for oncology and infectious diseases.[3][5][6] 8-Bromoguanine, a guanosine analog, has been identified as a selective agonist of TLR7.[7] By mimicking viral ssRNA, it provides a precise tool for researchers to probe TLR7 function and harness its therapeutic potential. This guide provides an in-depth look at the mechanism of this compound and delivers validated, step-by-step protocols for its application in immune cell research.
Part 1: Application Notes & Scientific Principles
Mechanism of Action: this compound and the TLR7 Signaling Cascade
The immunostimulatory activity of this compound is mediated exclusively through its binding to TLR7 within the endosomal compartment.[7] This process requires the acidic environment of the endosome for optimal receptor engagement and downstream signaling.[7]
Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a signaling cascade involving Interleukin-1 Receptor-Associated Kinases (IRAKs), ultimately leading to the activation of two principal transcription factor families:
-
Nuclear Factor-kappa B (NF-κB): This pathway is the primary driver for the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3][8] These cytokines are crucial for activating and recruiting other immune cells.
-
Interferon Regulatory Factor 7 (IRF7): This is the master regulator of Type I IFN production (IFN-α and IFN-β).[8][9] Type I IFNs are essential for establishing a potent antiviral state in surrounding cells and for promoting the maturation and antigen-presenting capacity of dendritic cells.[6]
The balance between NF-κB and IRF7 activation can vary between different immune cell types, leading to distinct functional outcomes.[8][10]
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Application Notes and Protocols for Investigating DNA Repair Mechanisms Using 8-Bromoguanine
Introduction: Unraveling DNA Repair Pathways with a Halogenated Guanine Analog
The integrity of our genome is under constant assault from both endogenous and environmental agents, leading to a variety of DNA lesions. Among the most common and mutagenic is 8-oxoguanine (8-oxoG), a product of oxidative stress. To counteract the deleterious effects of such damage, cells have evolved a sophisticated network of DNA repair pathways, primarily the Base Excision Repair (BER) pathway. Understanding the intricacies of these repair mechanisms is paramount for developing novel therapeutic strategies for a range of human diseases, including cancer and neurodegenerative disorders.
8-Bromoguanine (8-BrG), a halogenated analog of guanine, serves as a powerful tool for researchers in the field of DNA repair. This guide provides a comprehensive overview of the applications of 8-BrG in studying DNA repair, complete with detailed protocols for both in vitro and cell-based assays. We will delve into the rationale behind using 8-BrG as a substrate for DNA glycosylases, its role in probing enzyme kinetics, and its utility in cellular systems to dissect DNA damage response pathways.
The Rationale for Employing this compound in DNA Repair Studies
This compound is structurally similar to 8-oxoguanine, making it a valuable analog to study the recognition and processing of oxidative DNA damage. The bulky bromine atom at the C8 position of the purine ring mimics the oxygen atom in 8-oxoG, allowing it to be recognized by several DNA glycosylases. However, the electronic and steric differences between bromine and oxygen can provide unique insights into the active site chemistry and substrate specificity of these enzymes.
Key Advantages of Using this compound:
-
Substrate for a Range of Glycosylases: 8-BrG is recognized and processed by several key DNA glycosylases involved in the BER pathway, including OGG1, SMUG1, TDG, and MUTYH. This allows for the investigation of multiple repair pathways using a single analog.
-
Tool for Kinetic Studies: The distinct properties of 8-BrG can be exploited to study the kinetic parameters of DNA glycosylases, providing insights into the catalytic mechanism. For instance, 8-BrG has been shown to act as an activator of the lyase activity of OGG1.[1][2]
-
Stability: Oligonucleotides containing 8-BrG exhibit good stability, making them suitable for a variety of experimental applications.[3]
-
Induction of Specific Mutations: In cellular systems, 8-BrG predominantly induces G to T transversions, providing a specific mutational signature to track the consequences of its incomplete repair.
Investigating Base Excision Repair with this compound: In Vitro DNA Glycosylase Activity Assays
A fundamental method to study the activity of DNA glycosylases on 8-BrG is the in vitro oligonucleotide cleavage assay. This assay directly measures the ability of a purified enzyme to recognize and excise the damaged base, often followed by strand scission at the resulting abasic site.
Principle of the Oligonucleotide Cleavage Assay
A short, single-stranded DNA oligonucleotide containing a single 8-BrG lesion is synthesized and typically labeled with a radioactive isotope (e.g., 32P) at one end. This labeled oligonucleotide is then annealed to its complementary strand to create a double-stranded DNA substrate. The purified DNA glycosylase of interest is incubated with this substrate. If the enzyme recognizes and cleaves the DNA at the site of the 8-BrG, a shorter, labeled DNA fragment is produced. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of cleaved product is quantified to determine the enzyme's activity.
Detailed Protocol: In Vitro Cleavage of this compound by a DNA Glycosylase
Materials:
-
Purified DNA glycosylase (e.g., human OGG1, SMUG1, TDG, or MUTYH)
-
Custom-synthesized single-stranded oligonucleotide (e.g., a 30-mer) containing a single 8-BrG at a defined position
-
Complementary single-stranded oligonucleotide
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Reaction buffer (specific to the enzyme, a general buffer is 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/ml BSA)[4]
-
Formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%) containing 7 M urea
-
TBE buffer (Tris/Borate/EDTA)
-
Phosphorimager screen and scanner
Procedure:
-
Oligonucleotide Labeling:
-
Set up a 20 µL reaction containing: 10 pmol of the 8-BrG-containing oligonucleotide, 1X T4 PNK buffer, 10 units of T4 PNK, and 30 µCi of [γ-32P]ATP.
-
Incubate at 37°C for 30 minutes.
-
Heat-inactivate the enzyme at 65°C for 20 minutes.
-
Purify the labeled oligonucleotide using a suitable method (e.g., spin column) to remove unincorporated nucleotides.
-
-
Substrate Annealing:
-
In a final volume of 50 µL, mix the 32P-labeled 8-BrG oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
DNA Glycosylase Reaction:
-
Prepare a reaction mixture (e.g., 20 µL) containing: 1X reaction buffer, 1 nM of the annealed 8-BrG DNA substrate, and the desired concentration of the purified DNA glycosylase (e.g., 1-10 nM).[4]
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes). The optimal time should be determined empirically.
-
For kinetic studies, it is crucial to ensure that the reaction is in the linear range.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of formamide loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dyes have migrated to the desired positions.
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen and quantify the band intensities of the full-length substrate and the cleaved product using appropriate software.
-
Data Analysis:
The percentage of cleaved product can be calculated as:
% Cleavage = (Intensity of cleaved product / (Intensity of full-length substrate + Intensity of cleaved product)) * 100
This data can be used to determine the specific activity of the enzyme, and by varying substrate and enzyme concentrations, kinetic parameters such as Km and kcat can be derived.
Expected Enzyme Activities on this compound Substrates:
| DNA Glycosylase | Base Pair Context | Expected Activity |
| OGG1 | 8-BrG:C | Glycosylase and lyase activity (lyase activity stimulated by free 8-BrG)[1][2] |
| SMUG1 | 8-BrG:T | Glycosylase activity |
| TDG | 8-BrG:T | Glycosylase activity |
| MUTYH | 8-BrG:A | Adenine glycosylase activity (removes the adenine opposite 8-BrG) |
Cellular Investigations: Probing DNA Repair and Mutagenesis with this compound
To understand the cellular response to 8-BrG, it can be introduced into cells using plasmid-based assays. The supF forward mutation assay is a powerful tool to study the mutagenic potential of a specific DNA lesion in a mammalian cell environment.
Principle of the supF Forward Mutation Assay
A shuttle vector plasmid containing the supF gene, a suppressor tRNA gene, is constructed to carry a single 8-BrG lesion at a specific site. This plasmid is then transfected into human cells. Inside the cells, the plasmid is replicated and repaired by the cellular machinery. After a period of incubation, the plasmid DNA is extracted from the human cells and transformed into an indicator strain of E. coli that has a nonsense mutation in the β-galactosidase gene (lacZ). If the supF gene on the plasmid is functional, it will suppress the lacZ mutation, leading to the formation of blue colonies on X-gal plates. If the 8-BrG lesion is not repaired or is repaired in an error-prone manner, leading to a mutation in the supF gene, the suppressor tRNA will be non-functional, and the E. coli will form white colonies. The mutation frequency can be calculated, and the nature of the mutations can be determined by sequencing the supF gene from the white colonies.
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8-Bromoguanine as a Molecular Probe: A Guide to Structural Interrogation
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 8-Bromoguanine (8-Br-G) and its applications as a powerful molecular probe in structural biology. We will delve into the fundamental principles that make 8-Br-G an invaluable tool and provide detailed protocols for its practical implementation in X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and for probing nucleic acid structures and their interactions.
The Rationale: Why this compound is a Versatile Molecular Probe
This compound is a synthetic analog of the natural purine base guanine, distinguished by the substitution of a hydrogen atom with a bromine atom at the C8 position of the purine ring.[1] This seemingly minor modification imparts unique physicochemical properties that are astutely exploited in structural biology to gain deeper insights into the architecture and dynamics of nucleic acids and their complexes.
The "Syn" Conformation Driver: A Steric Influence on Glycosidic Torsion Angle
The defining characteristic of this compound is its strong preference to adopt a syn conformation around the N-glycosidic bond that connects the base to the sugar moiety.[2] In contrast, standard guanine residues in B-form DNA typically favor the anti conformation. This steric imposition by the bulky bromine atom provides a powerful tool to:
-
Induce Conformational Switches: Most notably, the incorporation of 8-Br-G into alternating purine-pyrimidine sequences, such as poly(dG-dC), can potently induce a transition from the right-handed B-form DNA to the left-handed Z-form DNA under physiological salt conditions.[3][4][5] This allows for the study of the structure and biological relevance of Z-DNA.[3]
-
Probe Conformational Preferences: In structures like G-quadruplexes, where both syn and anti conformations of guanine are observed, substituting specific guanines with 8-Br-G can help elucidate the conformational requirements at particular positions within the G-tetrads.[6][7]
A Heavy Atom for Phasing in X-ray Crystallography
The presence of the bromine atom makes 8-Br-G an excellent "heavy atom" for solving the phase problem in X-ray crystallography.[3][8] The phase problem arises because during a diffraction experiment, only the intensities of the diffracted X-rays are recorded, while the crucial phase information is lost.[9][10] Heavy atoms, with their large number of electrons, scatter X-rays strongly and can be used to determine these missing phases.
Bromine has an anomalous absorption edge at a wavelength of approximately 0.92 Å, which is accessible on many synchrotron beamlines.[8][11] This allows for the use of Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD) phasing methods, which are often more straightforward than traditional Multiple Isomorphous Replacement (MIR).[3][11][12]
A Spectroscopic and Cross-linking Probe
The bromine substitution also subtly alters the electronic properties of the guanine base, which can be detected by spectroscopic methods like NMR.[13] Furthermore, this compound is photolabile and can be used in cross-linking studies to identify the binding sites of proteins on DNA or RNA.[3]
Applications and Methodologies
This section details the practical applications of this compound and provides step-by-step protocols for its use.
X-ray Crystallography: Phasing with this compound
The incorporation of 8-Br-G into DNA or RNA oligonucleotides provides a direct route to introducing a heavy atom for crystallographic phasing.
This protocol outlines the general steps for obtaining an oligonucleotide containing 8-bromo-2'-deoxyguanosine ([8-Br-dG]).
1. Oligonucleotide Design and Synthesis:
- Design your DNA or RNA sequence of interest.
- Strategically select one or more guanine positions for substitution with [8-Br-dG]. The choice of position may be guided by pre-existing structural information or the desire to induce a specific conformation.
- Custom oligonucleotide synthesis is typically performed by commercial vendors using standard phosphoramidite chemistry. You will need to order the oligonucleotide with the specified [8-Br-dG] modification at the desired position(s).[3][14]
2. Purification of the Modified Oligonucleotide:
- Upon receiving the synthesized oligonucleotide, it is crucial to purify it to homogeneity. High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are the recommended methods for this purpose.[3]
- The purity of the oligonucleotide should be verified by mass spectrometry.
3. Crystallization:
- Once a pure sample of the 8-Br-G-containing oligonucleotide is obtained, proceed with crystallization screening using standard vapor diffusion methods (sitting drop or hanging drop).
- Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature).
4. Data Collection and Phasing:
- Collect X-ray diffraction data from the derivatized crystals at a synchrotron source.
- For MAD phasing, collect data at multiple wavelengths around the bromine absorption edge (~0.92 Å).[8][11]
- For SAD phasing, a single dataset collected at a wavelength that maximizes the anomalous signal from bromine is sufficient.[11][12]
- Process the diffraction data and use the anomalous signal from the bromine atoms to calculate the experimental phases and solve the crystal structure.
Data Presentation: Anomalous Scattering Properties of Bromine
| Property | Value | Wavelength (Å) |
| K-absorption edge | 13.474 keV | ~0.9198 |
| f'' (peak) | ~4.0 e⁻ | At the K-edge |
| f' (minimum) | ~-6.0 e⁻ | Near the K-edge |
Note: These values are approximate and can vary slightly depending on the chemical environment.
Caption: Workflow for solving crystal structures using this compound.
Probing DNA Conformation: The B-to-Z Transition
The ability of 8-Br-G to stabilize Z-DNA provides a powerful tool to study this alternative DNA conformation.[4][5] Circular Dichroism (CD) spectroscopy is a key technique for monitoring the B-to-Z transition.[15]
1. Sample Preparation:
- Synthesize and purify two oligonucleotides: a control sequence (e.g., d(CGCGCGCG)₂) and the same sequence with a central guanine substituted with 8-Br-dG (e.g., d(CGC[8-Br-G]CGCG)₂).
- Anneal the oligonucleotides by heating to 95°C for 5 minutes and slowly cooling to room temperature to form duplex DNA.
- Prepare solutions of both the control and the 8-Br-G modified duplexes in a low-salt buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
2. CD Spectroscopy:
- Record the CD spectra of both samples at room temperature from 320 nm to 220 nm.
- B-form DNA will exhibit a positive peak around 275 nm and a negative peak around 245 nm.[15]
- Z-form DNA is characterized by a negative peak around 295 nm and a positive peak around 260 nm.[15]
3. Analysis:
- Compare the CD spectra of the control and the 8-Br-G modified oligonucleotides.
- A shift in the CD spectrum of the modified oligonucleotide towards the characteristic Z-DNA signature indicates that the 8-Br-G has induced or stabilized the Z-conformation.
B_DNA [label="B-DNA (anti-conformation)\nRight-handed helix", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Z_DNA [label="Z-DNA (syn-conformation)\nLeft-handed helix", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BrG_incorporation [label="Incorporation of this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
B_DNA -> BrG_incorporation;
BrG_incorporation -> Z_DNA [label="Steric clash favors syn conformation"];
}
Caption: this compound induces a B-DNA to Z-DNA transition.
NMR Spectroscopy: A Probe for Local Conformation and Dynamics
While the bromine atom itself is not directly observed in standard ¹H or ¹³C NMR experiments, its influence on the local conformation can be detected through changes in the chemical shifts and nuclear Overhauser effects (NOEs) of neighboring protons.[16][17][18]
-
Confirming the syn Conformation: The syn conformation induced by 8-Br-G results in a characteristic short distance between the H8 proton of the purine (or in this case, the bromine atom) and the H1' proton of the sugar. This can be confirmed by 2D NOESY experiments on an unlabeled sample, where a strong cross-peak between the base protons and the sugar H1' protons is indicative of the syn conformation.
-
Probing Protein-Nucleic Acid Interactions: Changes in the NMR spectrum of an 8-Br-G containing oligonucleotide upon protein binding can provide information about the binding interface and any conformational changes that occur upon complex formation.
Investigating G-Quadruplex Structures
G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, and they play important roles in various biological processes.[19] These structures are stabilized by stacked G-tetrads, where guanines interact through Hoogsteen hydrogen bonds.[20]
-
Dissecting Conformational Heterogeneity: The guanines within a G-quadruplex can adopt both syn and anti conformations. By systematically substituting each guanine with 8-Br-G, which locks the conformation into syn, researchers can investigate the importance of the glycosidic bond conformation at each position for the overall stability and topology of the G-quadruplex.[6]
-
Engineering Novel G-Quadruplex Structures: The strong preference of 8-Br-G for the syn conformation can be used to engineer G-quadruplexes with novel topologies that may not be accessible with unmodified guanine.
Safety Considerations
While this compound is a valuable research tool, it is important to handle it with appropriate safety precautions. As with many chemical reagents, it is advisable to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[21]
Conclusion
This compound stands out as a remarkably versatile molecular probe in structural biology. Its ability to dictate the glycosidic bond conformation, act as a heavy atom for crystallographic phasing, and serve as a spectroscopic marker provides a multifaceted toolkit for interrogating the structure, dynamics, and interactions of nucleic acids. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors.
References
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Yajima, R., Proctor, D.J., Kierzek, R., et al. (2007). A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme. Chem. Biol. 14, 23-30. [Link]
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Bio-Synthesis Inc. 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modification. [Link]
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Uesugi, S., et al. (1981). Synthesis and properties of oligonucleotides containing 8-bromoguanosine. Nucleic Acids Research, 9(22), 6059–6068. [Link]
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Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260. [Link]
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Bugg, C. E., & Thewalt, U. (1969). Effects of halogen substituents on base stacking in nucleic acid components: the crystal structure of 8-bromoguanosine. Biochemical and Biophysical Research Communications, 37(4), 623–629. [Link]
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Lafer, E. M., Möller, A., Nordheim, A., Stollar, B. D., & Rich, A. (1981). Antibodies specific for left-handed Z-DNA. Proceedings of the National Academy of Sciences, 78(6), 3546-3550. [Link]
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Mishra, S. K., & Mishra, P. C. (2001). An ab initio study of electronic structure and spectra of this compound: a comparative study with guanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(12), 2433-2450. [Link]
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Batey, R. T., Rambo, R. P., & Doudna, J. A. (1999). Tertiary motifs in RNA structure and folding. Angewandte Chemie International Edition, 38(16), 2326-2343. [Link]
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Lee, J. Y., & Lee, J. H. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Bulletin of the Korean Chemical Society, 35(2), 571-574. [Link]
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Cheong, C., & Moore, P. B. (1992). Solution structure of an unusually stable RNA hairpin, 5'GGAC(UUCG)GUCC. Biochemistry, 31(35), 8406-8414. [Link]
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Garman, E. F. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 1–11. [Link]
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Lee, J. Y., & Lee, J. H. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Bulletin of the Korean Chemical Society, 35(2), 571-574. [Link]
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Phan, A. T., Kuryavyi, V., Luu, K. N., & Patel, D. J. (2005). Structure of a parallel-stranded G-quadruplex in a promoter region of the c-myc oncogene. Journal of the American Chemical Society, 127(35), 12100–12101. [Link]
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Dauter, Z., Dauter, M., & Dodson, E. J. (2002). Jolly SAD. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 3), 494–506. [Link]
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Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]
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Gmeiner, W. H., & Dervan, P. B. (1989). ¹H NMR assignments and solution conformation of the DNA octamer d(G-G-T-A-T-A-C-C)·d(G-G-T-A-T-A-C-C). Biochemistry, 28(13), 5571–5579. [Link]
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Esposito, V., Galeone, A., Mayol, L., Randazzo, A., & Virgilio, A. (2003). The effect of an 8-bromoguanosine residue on the structure of a parallel G-quadruplex. Nucleic Acids Research, 31(18), 5347–5354. [Link]
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Singh, V., Benz, A., & Hartig, J. S. (2011). G Quadruplexes Stabilised by 8-Oxo-2′-Deoxyguanosine. Chemistry – A European Journal, 17, 10838– 10843. [Link]
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Lee, J. Y., & Lee, J. H. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. Bulletin of the Korean Chemical Society, 35(2), 571-574. [Link]
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Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006–3025. [Link]
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Dauter, Z., & Dauter, M. (2001). Halide cryo-soaking: a new tool for phasing. Structure, 9(12), R247-R250. [Link]
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Balasubramanian, S. (2023, October 14). The structure and function of G-quadruplex DNA [Video]. YouTube. [Link]
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ELLA Biotech. Designing Oligo With Multiple Modifications. [Link]
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The Audiopedia. (2021, February 12). X-ray Crystallography: Phase Problem Part I [Video]. YouTube. [Link]
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PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 8-Bromoguanine
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 8-Bromoguanine. This method is designed for researchers, scientists, and professionals in drug development and biomedical research who require accurate measurement of this significant biomarker of oxidative stress. The protocol details the complete workflow, from sample preparation to chromatographic analysis and data interpretation, and is built upon established principles of reversed-phase chromatography for purine derivatives.
Introduction: The Significance of this compound Analysis
This compound (8-BrG) is a halogenated derivative of guanine, a fundamental component of nucleic acids. Its presence in biological systems is of considerable interest as it is a product of DNA damage induced by reactive brominating species, which are often generated during inflammatory processes.[1][2] Elevated levels of 8-BrG have been detected in various pathological conditions, including diabetes mellitus, highlighting its potential as a critical biomarker for assessing oxidative stress and inflammation-mediated DNA damage.[2]
The chemical structure of this compound, with its purine core, lends itself to analysis by reversed-phase HPLC with UV detection. The introduction of the bromine atom at the C8 position influences the molecule's electronic properties and retention characteristics, allowing for effective separation from other endogenous purines. Accurate and precise quantification of 8-BrG is crucial for understanding its role in disease pathogenesis and for the development of potential therapeutic interventions. This application note provides a detailed, field-proven protocol for the reliable analysis of this compound.
Chromatographic Principles and Method Rationale
This method employs reversed-phase HPLC, a powerful technique for separating compounds based on their hydrophobicity.[3] The stationary phase is a nonpolar C18 (octadecylsilyl) bonded silica, which retains analytes through hydrophobic interactions. The mobile phase consists of a polar aqueous buffer and a less polar organic modifier. By carefully controlling the composition of the mobile phase, we can modulate the retention of this compound on the column and achieve separation from other sample components.
The choice of a C18 column provides strong retention for purine derivatives, ensuring good resolution.[4] The mobile phase includes an ammonium acetate buffer to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and, consequently, its retention time. Acetonitrile is used as the organic modifier to elute this compound from the column. UV detection is selected due to the strong absorbance of the purine ring system in the UV spectrum.
Materials and Reagents
-
This compound standard: (Purity ≥97%)
-
Acetonitrile: HPLC grade
-
Ammonium acetate: ACS grade or higher
-
Glacial acetic acid: ACS grade or higher
-
Water: HPLC grade or deionized water (18.2 MΩ·cm)
-
Methanol: HPLC grade (for sample preparation)
-
0.45 µm syringe filters: (for sample filtration)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | InertSustain® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 6.0 (adjusted with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 8% Acetonitrile : 92% 20 mM Ammonium acetate buffer (pH 6.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 261 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its strong hydrophobic retention of purine derivatives, providing excellent separation capabilities.[4]
-
Mobile Phase: The ammonium acetate buffer at pH 6.0 ensures a stable retention time for this compound by controlling its ionization state. The 8% acetonitrile concentration is optimized to provide a reasonable retention time and good peak shape.
-
Detection Wavelength: The UV detection wavelength of 261 nm is selected based on the known absorbance maximum for the closely related compound, 8-bromoguanosine, as the brominated guanine moiety is the principal chromophore.[5]
Detailed Experimental Protocols
Preparation of Mobile Phase and Standard Solutions
5.1.1. Mobile Phase Preparation (20 mM Ammonium Acetate, pH 6.0)
-
Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 6.0 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
5.1.2. Preparation of this compound Stock Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then bring it to volume with the mobile phase (8% Acetonitrile: 92% Buffer).
-
Sonicate for 10 minutes to ensure complete dissolution.[6] This stock solution should be stored at 2-8°C and protected from light.
5.1.3. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and depends on the sample matrix.
5.2.1. For In Vitro Samples or Drug Formulations:
-
Dissolve the sample in the mobile phase to an expected concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5.2.2. For DNA Hydrolysates:
-
Isolate DNA from the biological sample using a suitable method.
-
Hydrolyze the DNA to release the purine bases. A common method is acid hydrolysis with formic acid.[7]
-
Neutralize the hydrolysate.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples for analysis.
Data Analysis and System Suitability
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
System Suitability Parameters:
To ensure the validity of the analytical results, system suitability tests should be performed before each run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for 6 replicate injections) |
Method Validation
A self-validating system ensures the reliability of the results. The following parameters should be assessed:
-
Linearity: A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by spike and recovery experiments, with recovery rates typically between 98-102%.
-
Precision: Assessed at both intra-day and inter-day levels, with a relative standard deviation (%RSD) of < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation, secondary interactions | Use a new column, ensure mobile phase pH is appropriate. |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations | Prepare fresh mobile phase, ensure proper mixing, use a column oven. |
| Ghost Peaks | Contamination in the mobile phase or system | Use fresh, high-purity solvents and water, flush the system. |
| Low Sensitivity | Incorrect detection wavelength, low sample concentration | Verify detector settings, ensure the wavelength is set to the absorbance maximum, concentrate the sample if necessary. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results, facilitating further investigation into the role of this important biomarker in health and disease.
References
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- Goodman, M. G., & Weigle, W. O. (1984). Intracellular lymphocyte activation and carrier-mediated transport of C8-substituted guanine ribonucleosides.
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Roseboom, W. (2017). Can I use c18 column instead of c8 column for hplc? ResearchGate. Retrieved from [Link]
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Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
Farmacia Journal. (n.d.). hplc method for the simultaneous determination of the components of an aqueous antidote solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course (min) of bromhexine electrolysis followed by HPLC–UV at λ =.... Retrieved from [Link]
Sources
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- 2. thepharmajournal.com [thepharmajournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. A novel HPLC procedure for the analysis of 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. analchemres.org [analchemres.org]
Mass Spectrometry Characterization of 8-Bromoguanine Adducts: An Application Note and Protocol
Introduction: The Significance of 8-Bromoguanine Adducts in Biological Systems
This compound (8-BrG) and its corresponding deoxynucleoside, 8-bromo-2'-deoxyguanosine (8-BrdG), are significant biomarkers of oxidative and halogenative stress.[1] These adducts can form in DNA and RNA through various endogenous and exogenous pathways, including inflammation and exposure to certain xenobiotics. The presence of 8-BrG in cellular nucleic acids is of considerable interest to researchers in toxicology, carcinogenesis, and drug development due to its potential to induce mutations and disrupt normal cellular processes. Accurate and sensitive detection and quantification of these adducts are paramount for understanding their biological consequences.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA and RNA adducts.[2][3][4] Its high sensitivity and specificity allow for the unambiguous identification and quantification of adducts at the low levels at which they often occur in biological samples. This application note provides a comprehensive guide to the characterization of this compound adducts using LC-MS/MS, from the synthesis of analytical standards to sample preparation and instrumental analysis.
Part 1: Synthesis of 8-Bromo-2'-deoxyguanosine Standard
A reliable analytical standard is the cornerstone of any quantitative mass spectrometry assay. This section details a validated protocol for the synthesis of 8-bromo-2'-deoxyguanosine, which will serve as a reference standard for identification and quantification.
Protocol 1: Synthesis of 8-bromo-2'-deoxyguanosine
This protocol is adapted from established methods for the direct bromination of 2'-deoxyguanosine.[1]
Materials:
-
2'-deoxyguanosine
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2'-deoxyguanosine in deionized water.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS). A slight molar excess of NBS is typically recommended.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. It is crucial to protect the reaction from light to minimize the formation of unwanted byproducts.
-
Product Isolation: After 48 hours, the 8-bromo-2'-deoxyguanosine product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove unreacted starting materials and any soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized 8-bromo-2'-deoxyguanosine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 2: Sample Preparation for this compound Adduct Analysis
The accurate measurement of this compound adducts in biological samples requires meticulous sample preparation to isolate DNA and then hydrolyze it to its constituent deoxynucleosides.
Workflow for Sample Preparation
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoguanine Oligonucleotides
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 8-Bromoguanine (8-Br-G) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this modified nucleoside. As a bulky, electron-withdrawing modification at the C8 position, this compound is a powerful tool for studying nucleic acid structure, particularly for its ability to favor the syn conformation and stabilize Z-DNA and G-quadruplex structures.[1][2] However, its unique properties can present challenges during automated solid-phase synthesis.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven protocols.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Failures
This section addresses specific issues that may arise during the synthesis of this compound containing oligonucleotides. The solutions provided are based on a causal analysis of the underlying chemistry.
Q1: Why is my overall yield low, with significant n-1 and other shortmer impurities?
A low yield of the full-length product (n) accompanied by a high percentage of failure sequences (n-1, n-2, etc.) almost always points to inefficient phosphoramidite coupling. For successful synthesis of long oligonucleotides, coupling efficiencies must exceed 99% for every cycle.[] With 8-Br-G, several factors can compromise this efficiency.
Causality Analysis:
-
Steric Hindrance: The bulky bromine atom at the C8 position can sterically hinder the approach of the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This is a more significant factor for 8-Br-G than for standard nucleosides.
-
Reagent Quality & Moisture: Phosphoramidite chemistry is exquisitely sensitive to moisture. Water competes with the 5'-hydroxyl for reaction with the activated phosphoramidite, effectively terminating chain extension. Activators and solvents must be rigorously anhydrous.[4]
-
Suboptimal Activation: The activator must efficiently protonate the nitrogen of the phosphoramidite to create a highly reactive intermediate.[5] An inappropriate activator or insufficient concentration can lead to incomplete or slow activation, resulting in poor coupling.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low oligonucleotide yield.
Recommended Actions & Protocols:
-
Verify Reagent Anhydrousness : Ensure all reagents, especially the acetonitrile wash, activator solution, and phosphoramidite diluent, are anhydrous. Using molecular sieves to dry freshly opened bottles of reagents is a reliable practice.[4]
-
Optimize Coupling Time and Concentration : To overcome steric hindrance, extending the coupling time specifically for the 8-Br-G phosphoramidite is highly effective. A 2-3 fold increase is a good starting point. Additionally, increasing the phosphoramidite equivalents can improve reaction kinetics.[6]
-
Select an Appropriate Activator : While 1H-Tetrazole can be sufficient, more potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended to ensure rapid and complete activation of sterically hindered phosphoramidites.[7]
| Parameter | Standard Protocol | Recommended for 8-Br-G | Rationale |
| Coupling Time | 30-60 seconds | 90-180 seconds | Overcomes steric hindrance from the C8-Bromo substituent. |
| Amidite Equiv. | 10-15 eq. | 15-20 eq. | Drives the reaction equilibrium towards product formation.[6] |
| Activator | 1H-Tetrazole | DCI or ETT | Provides more efficient protonation for faster activation.[7] |
Q2: My final product shows evidence of depurination. How can this be prevented?
Depurination is the acid-catalyzed cleavage of the N-glycosidic bond between the purine base and the deoxyribose sugar, leading to an abasic site.[8] This abasic site is prone to strand scission during the final basic deprotection step, significantly reducing the yield of the full-length oligonucleotide.
Causality Analysis:
The detritylation step, which uses an acid like Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) to remove the 5'-DMT protecting group, is the primary source of depurination.[9] The N7 atom of guanine can be protonated by the acid, which weakens the glycosidic bond. While all guanosines are susceptible, modified purines like 8-Bromoguanosine can be more sensitive to prolonged acid exposure.[9]
Preventative Measures:
-
Use a Milder Deblocking Acid : Substitute the standard 3% TCA solution with 3% DCA. DCA is a weaker acid than TCA and has been shown to reduce the extent of depurination, especially in long sequences or those containing sensitive bases, leading to better overall yields.[9]
-
Minimize Acid Contact Time : Reduce the deblocking time to the minimum required for complete detritylation. This requires careful optimization on your specific synthesizer. Monitor the trityl cation release to ensure complete deblocking while minimizing acid exposure.
Q3: I am concerned about the stability of the 8-Bromo modification during deprotection. Are special conditions required?
This is a common and valid concern, as many nucleobase modifications are sensitive to the harsh conditions of standard deprotection (e.g., concentrated ammonia at elevated temperatures).
Expert Finding:
Contrary to what might be expected, this compound is remarkably stable under standard ammonium hydroxide deprotection conditions.[1][2] Studies have shown that even after treatment with concentrated ammonia overnight at 60°C, degradation or conversion of 8-Br-G to other products like 8-oxo-G is not detectable.[1]
You do not need to use milder deprotection conditions (like potassium carbonate in methanol) or more labile protecting groups (like Pac or dmf on the standard bases) when synthesizing oligonucleotides containing 8-Br-G. The standard deprotection protocols used for unmodified DNA are fully compatible.[1][2] This robustness simplifies the overall workflow significantly.
Frequently Asked Questions (FAQs)
Q4: What is the best protecting group strategy for the 8-Bromoguanosine phosphoramidite itself?
For the exocyclic amine of 8-Br-G, the dimethylformamidine (dmf) protecting group is highly recommended.[1][2]
Rationale:
-
Lability: The dmf group is significantly more labile than the standard isobutyryl (iBu) group. It can be removed in under an hour at room temperature with concentrated ammonia.[1]
-
Versatility: While 8-Br-G itself is stable, the use of a dmf-protected 8-Br-G phosphoramidite makes your synthesis compatible with other sensitive modifications in the same sequence that might require milder deprotection conditions.
-
Synthesis Yield: Protecting the 8-bromo-2'-deoxyguanosine with dmf prior to the dimethoxytrityl (DMT) and phosphitylation steps can lead to a higher overall yield of the final phosphoramidite building block by avoiding potential side reactions.[2]
Q5: How does the incorporation of this compound affect the properties of my oligonucleotide?
The introduction of 8-Br-G has profound and predictable effects on oligonucleotide structure and stability.
Structural Impact:
-
Syn Conformation: The bulky bromine atom at the C8 position creates a steric clash with the sugar-phosphate backbone, forcing the nucleobase to adopt a syn conformation around the glycosidic bond, as opposed to the typical anti conformation found in B-DNA.[2]
-
Z-DNA Stabilization: The syn conformation is a hallmark of Z-DNA. As a result, incorporating 8-Br-G into alternating purine-pyrimidine sequences (especially CG repeats) is one of the most powerful methods to stabilize the Z-DNA helix, often to the point that the B-form is not observed even in low salt conditions.[1][10]
Thermodynamic Impact:
-
Duplex Destabilization: When paired with cytosine or other bases in a standard duplex, 8-Br-G generally destabilizes the helix, resulting in a lower melting temperature (Tₘ).[1][2] This is due to the disruption of normal Watson-Crick base pairing geometry caused by the syn conformation.
Q6: What is the recommended workflow for preparing the 8-Bromo-dG phosphoramidite?
Synthesizing the phosphoramidite monomer in-house requires a well-defined, multi-step protocol. The following workflow is optimized for high yield and purity.[2]
Caption: Optimized workflow for 8-Bromo-dG phosphoramidite synthesis.
Experimental Protocol: Synthesis of 8-Bromo-2'-deoxyguanosine[11]
-
Reaction Setup: In a reaction vessel protected from light, dissolve 2'-deoxyguanosine in deionized water.
-
Bromination: Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of NBS is typically used.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Isolation: The 8-bromo-2'-deoxyguanosine product will precipitate from the solution. Collect the solid by filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove impurities and then dry under vacuum. This method consistently produces a high-purity product with yields often exceeding 90%.[11]
Q7: Which analytical techniques are essential for QC of the final oligonucleotide?
Rigorous quality control is critical to ensure your final product is correct. A multi-pronged approach is recommended.
-
Purity Analysis (HPLC): Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX) HPLC should be used to determine the purity of the crude, deprotected oligonucleotide.[12] This will quantify the percentage of full-length product versus failure sequences (e.g., n-1).
-
Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is essential to confirm the molecular weight of the purified oligonucleotide.[13] This provides unambiguous confirmation that the correct mass, including the bromine atom, is present.
-
Sequence Verification (Enzymatic Digestion): For ultimate proof of sequence, the oligonucleotide can be digested to its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase.[1] The resulting nucleoside mixture is then analyzed by HPLC, and the ratio of the nucleosides is compared to the theoretical composition. This will confirm the successful incorporation of 8-Br-dG.
References
-
Wang, Y., et al. (2022). 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Signal Transduction and Targeted Therapy. [Link]
-
Kino, K., & Sugiyama, H. (2005). Oxidation of 8-oxoguanine with iodine and proposed mechanisms. Organic & Biomolecular Chemistry. [Link]
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260. [Link]
-
ResearchGate. Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. ResearchGate. [Link]
- McSwiggen, J. et al. (2010). Deprotection and purification of oligonucleotides and their derivatives.
-
Desrosiers, A., et al. (2023). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. Molecules. [Link]
-
Bio-Synthesis Inc. (2014). 8-oxoguanine modification. [Link]
-
Taniguchi, Y., Koga, Y., & Sasaki, S. (2014). Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Fàbrega, C., Macías, M.J., Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Digital.CSIC. [Link]
-
S. D. Banavali, et al. (2012). Influence of 8-Oxoguanosine on the Fine Structure of DNA Studied with Biasing-Potential Replica Exchange Simulations. PLoS ONE. [Link]
-
ResearchGate. Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research. [Link]
-
Schärer, O. D., et al. Synthesis of 8-oxo-2'-deoxyguanosine Phosphoramidite Building Block. Supporting Information. [Link]
-
Thiageswaran, S. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Technology Networks. [Link]
-
Agilent Technologies. (2023). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. [Link]
-
Roberts, T.C., et al. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. [Link]
-
emp BIOTECH. Oligonucleotide Synthesis Reagents. [Link]
-
PPD, part of Thermo Fisher Scientific. (2022). Bioanalytical strategies for oligonucleotide assessment. Bioanalysis Zone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. ppd.com [ppd.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency of 8-Bromoguanine Phosphoramidite
Welcome to the technical support center for troubleshooting issues related to the use of 8-Bromoguanine (8-Br-dG) phosphoramidite in oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges, particularly low coupling efficiency, encountered during their experiments. Our approach is rooted in a deep understanding of phosphoramidite chemistry and extensive field experience.
Introduction: The Challenge of this compound Incorporation
This compound is a modified nucleoside of significant interest in structural biology and therapeutic development. The bulky bromine atom at the C8 position locks the nucleoside into a syn conformation, which can be instrumental in forming Z-DNA, G-quadruplexes, and other non-canonical structures.[1][2] However, this same steric bulk presents a significant challenge during solid-phase oligonucleotide synthesis, often leading to lower-than-expected coupling efficiencies.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the incorporation of 8-Br-dG phosphoramidite.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall synthesis yield is low, and I see a significant n-1 peak after incorporating this compound phosphoramidite. What is the most likely cause?
Low coupling efficiency of the 8-Br-dG phosphoramidite is the most probable reason for a prominent n-1 peak (deletion of the intended base) and consequently, a reduced yield of the full-length oligonucleotide. The primary culprit is the steric hindrance imposed by the large bromine atom at the 8-position of the guanine base.[] This bulkiness can physically impede the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite.[4]
Troubleshooting Workflow for Low Coupling Efficiency:
Caption: Troubleshooting workflow for low 8-Br-dG coupling efficiency.
Q2: How critical is the choice of activator for this compound phosphoramidite?
The choice of activator is paramount. Standard activators like 1H-Tetrazole are often not sufficiently acidic to efficiently protonate the bulky, sterically hindered 8-Br-dG phosphoramidite.[4][5] Inefficient activation leads to a lower concentration of the reactive intermediate, resulting in poor coupling.
Recommendations for Activators:
| Activator | pKa | Recommended Concentration | Comments |
| 1H-Tetrazole | 4.9 | 0.45 M | Often insufficient for sterically hindered amidites.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.6 M | A more potent activator, often a good starting point for optimization.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.0 M | A highly effective, non-nucleophilic activator. Less acidic than ETT but promotes rapid coupling. |
| 5-(Benzylmercapto)-1H-tetrazole (BMT) | N/A | 0.25 M - 0.3 M | Another powerful activator suitable for challenging couplings. |
Experimental Protocol: Activator Screening
-
Preparation: Prepare fresh solutions of different activators (e.g., Tetrazole, ETT, and DCI) in anhydrous acetonitrile. Ensure all reagents are handled under inert gas (Argon or Helium).
-
Synthesis Setup: Program your DNA synthesizer to perform short test syntheses (e.g., a simple 5-mer sequence like TTTT-BrG-TTTT) using each activator.
-
Standard Protocol: For the initial test, use your standard coupling time (e.g., 120 seconds).
-
Analysis: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product by HPLC or UPLC to quantify the full-length product versus the n-1 deletion product.
-
Optimization: Based on the results, select the activator that provides the highest coupling efficiency. You may need to further optimize the coupling time for the chosen activator.
Q3: I've switched to a stronger activator, but my coupling efficiency is still suboptimal. What should I try next?
If a more potent activator does not fully resolve the issue, consider extending the coupling time. The steric hindrance of the 8-bromo group slows down the reaction kinetics.[] A longer coupling time provides a larger window for the activated phosphoramidite to successfully react with the 5'-hydroxyl of the growing chain.
Recommended Coupling Times for 8-Br-dG:
| Activator | Standard Coupling Time | Recommended 8-Br-dG Coupling Time |
| ETT (0.25 M) | 2 minutes | 5 - 10 minutes |
| DCI (0.25 M) | 2 minutes | 5 - 10 minutes |
Note: It is advisable to perform a time-course experiment (e.g., testing 2, 5, 10, and 15-minute coupling times) to determine the optimal duration for your specific system and sequence context.
Q4: Could the this compound phosphoramidite itself be the problem? How do I assess its quality?
Absolutely. Phosphoramidites are sensitive to moisture and oxidation, and their stability in solution on a synthesizer is limited, typically to a few days.[6][7]
Key Indicators of Phosphoramidite Degradation:
-
Appearance: The dry powder should be a white to off-white, free-flowing solid. Clumping or discoloration can indicate moisture contamination or degradation.
-
Solution Stability: Once dissolved in anhydrous acetonitrile, 8-Br-dG phosphoramidite should be used within 3-5 days.[6] It is best practice to dissolve it just before use.
-
Hydrolysis: The primary degradation pathway is hydrolysis to the corresponding H-phosphonate, which is unreactive in the coupling step.[8][9]
Protocol for Validating Phosphoramidite Quality:
-
Visual Inspection: Check the dry phosphoramidite for any signs of degradation.
-
Fresh Solution: Dissolve a fresh amount of 8-Br-dG phosphoramidite in high-quality anhydrous acetonitrile.
-
Control Synthesis: Synthesize a simple, short oligonucleotide containing a single 8-Br-dG incorporation using an optimized protocol (strong activator, extended coupling time).
-
Compare Results: Compare the coupling efficiency with that obtained using the older, potentially degraded phosphoramidite solution. A significant improvement indicates that the previous solution had lost its potency.
Caption: Mechanism of phosphoramidite coupling and the competing hydrolysis side reaction.
Q5: I am concerned about depurination of the this compound during synthesis. Is this a significant risk?
Depurination, the acid-catalyzed cleavage of the glycosidic bond between the purine base and the deoxyribose sugar, is a known side reaction in oligonucleotide synthesis.[8] It primarily occurs during the repeated detritylation steps, where an acid (typically trichloroacetic acid, TCA, or dichloroacetic acid, DCA) is used to remove the 5'-DMT protecting group. While standard guanosine is susceptible, modified purines can be even more so.
Mitigation Strategies for Depurination:
-
Use a Milder Deblocking Agent: Replace the standard 3% TCA in dichloromethane (DCM) with 3% DCA in DCM. DCA is less acidic than TCA and reduces the risk of depurination, although it may require a slightly longer deblocking time.[8]
-
Protecting Groups: For guanosine, the use of a dimethylformamidine (dmf) protecting group on the exocyclic amine can offer some electronic protection against depurination, though this is less common for modified bases which often use isobutyryl (ibu) protection.[1][8]
If you observe a series of truncated products upon analysis that cannot be explained by simple n-1 deletions, depurination followed by chain cleavage during the final basic deprotection should be considered a potential cause.
Summary of Best Practices for this compound Phosphoramidite
-
Ensure Anhydrous Conditions: Use high-quality, low-water content acetonitrile for all reagents.[4][8]
-
Use a Potent Activator: Employ a stronger activator such as DCI or ETT instead of 1H-Tetrazole.[5]
-
Extend Coupling Time: Increase the coupling time for the 8-Br-dG phosphoramidite to at least 5-10 minutes.
-
Use Fresh Reagents: Dissolve 8-Br-dG phosphoramidite immediately before use and do not store the solution on the synthesizer for more than 3-5 days.[6]
-
Consider Milder Deblocking: If depurination is suspected, switch from TCA to DCA for the deblocking step.[8]
By systematically addressing these factors, you can significantly improve the coupling efficiency of this compound phosphoramidite and achieve higher yields of your target oligonucleotides.
References
-
Fábrega, C., Macías, M.J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260. [Link]
-
Beaucage, S. L. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Current Protocols in Nucleic Acid Chemistry, 54(1), 3.3.1-3.3.19. [Link]
-
Glen Research. (n.d.). 8-Br-dG-CE Phosphoramidite. Retrieved from [Link]
-
Glen Research. (2009). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
-
Madsen, C. S., & Nielsen, M. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2856. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Optimizing Annealing of 8-Bromoguanine Modified Oligonucleotides
Welcome to the technical support center for optimizing annealing conditions for oligonucleotides modified with 8-Bromoguanine (8-BrG). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique modification in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inclusion of this compound introduces specific structural and stability considerations that necessitate adjustments to standard annealing protocols. This guide will walk you through these nuances in a practical, question-and-answer format.
The Science Behind this compound's Influence
Before diving into troubleshooting, it's crucial to understand why this compound behaves differently. The bulky bromine atom at the C8 position of the guanine base forces a conformational change in the N-glycosidic bond, favoring the syn conformation over the typical anti conformation seen in standard B-DNA. This preference has two major consequences:
-
Z-DNA Propensity: The syn conformation is a hallmark of left-handed Z-DNA. Consequently, sequences containing 8-BrG, particularly alternating purine-pyrimidine stretches like (CG)n, have a strong tendency to adopt a Z-DNA structure.[1][2]
-
Duplex Destabilization: When paired with natural bases, this compound generally forms less stable duplexes compared to standard G-C pairs.[1] This is a critical factor in determining the optimal annealing temperature.
Understanding these core principles will transform your troubleshooting from trial-and-error into a targeted, rational process.
Troubleshooting Guide
This section addresses common issues encountered during the annealing of this compound modified oligonucleotides.
Question 1: My annealing efficiency is low, and I suspect incomplete hybridization. What are the likely causes and how can I fix it?
Potential Causes:
-
Suboptimal Annealing Temperature (Ta): The destabilizing effect of 8-BrG means your calculated melting temperature (Tm) for a standard oligo may be too high.[1]
-
Inappropriate Cooling Rate: Rapid cooling can trap oligonucleotides in secondary structures, preventing proper duplex formation.[3][4] This is especially critical for sequences prone to forming hairpins or those with high GC content.[5]
-
Incorrect Buffer Composition: Insufficient salt concentration can hinder the neutralization of the phosphate backbone's negative charges, impeding strand association.[4]
Solutions:
-
Adjust Annealing Temperature: Start with a lower annealing temperature than you would for an unmodified oligo of the same sequence. A good starting point is 5-10°C below the calculated Tm of the unmodified sequence. Empirically testing a gradient of annealing temperatures is highly recommended.
-
Implement a Slow Cooling Ramp: Instead of a rapid cool-down, program your thermocycler to decrease the temperature gradually. A ramp of 0.1-1.0°C per minute from the denaturation temperature is a good starting point.[6] Alternatively, placing your samples in a heat block or water bath and allowing it to cool slowly to room temperature can also be effective.[3][4]
-
Optimize Buffer Composition: Ensure your annealing buffer contains an adequate concentration of monovalent cations.
| Component | Standard Concentration | Rationale |
| Tris-HCl (pH 7.5-8.0) | 10 mM | Maintains a stable pH for the reaction. |
| NaCl or KCl | 50-100 mM | Provides the necessary ionic strength to promote hybridization.[4] |
| EDTA | 1 mM | Chelates divalent cations to prevent degradation by nucleases. |
Experimental Protocol: Optimizing Annealing Temperature using a Thermal Cycler
-
Prepare your annealing reaction by mixing equimolar amounts of your complementary 8-BrG modified and unmodified oligonucleotides in 1X Annealing Buffer.
-
Aliquot the mixture into separate PCR tubes for each temperature point you wish to test.
-
Use a thermal cycler with a temperature gradient feature.
-
Set the following program:
-
Analyze the results using native PAGE or another suitable method to determine the temperature that yields the highest amount of duplexed product.
Question 2: I'm observing unexpected bands on my gel analysis, suggesting the formation of alternative structures. What's happening?
Potential Cause:
-
Z-DNA or G-Quadruplex Formation: The presence of this compound can promote the formation of Z-DNA, especially in alternating purine-pyrimidine sequences.[1] Guanine-rich sequences can also form G-quadruplex structures, and 8-BrG can influence their stability.[7][8]
Solutions:
-
Buffer Modification for G-Quadruplexes: If you suspect G-quadruplex formation, consider the cation in your buffer. Potassium (K+) is known to stabilize G-quadruplexes more effectively than Sodium (Na+). Switching to a Na+-based buffer might disfavor G-quadruplex formation.
-
Sequence Design Considerations: If possible, avoid long stretches of alternating purines and pyrimidines or guanine-rich sequences when designing your oligos.
-
Characterize the Structure: Use techniques like Circular Dichroism (CD) spectroscopy to confirm the presence of non-B-form DNA structures. Z-DNA has a characteristic CD spectrum that is inverted compared to B-DNA.
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the melting temperature (Tm) of an this compound modified oligonucleotide?
Calculating the precise Tm of a modified oligonucleotide can be challenging as standard calculators are designed for unmodified DNA.[9][10][11] The destabilizing effect of 8-BrG means the actual Tm will likely be lower than predicted for the unmodified sequence.[1]
Recommendation:
-
Calculate the Tm of the corresponding unmodified DNA sequence using a reliable online calculator.[9][10][11]
-
Use this calculated Tm as a starting point and perform an empirical optimization of the annealing temperature as described in the troubleshooting guide.
-
For highly critical applications, consider performing a melting curve analysis on a spectrophotometer or a real-time PCR machine to experimentally determine the Tm.
Q2: What is the best practice for resuspending and storing this compound modified oligonucleotides?
For optimal stability, resuspend your lyophilized oligos in a TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[12] The Tris buffer maintains a stable pH, and EDTA chelates divalent cations that could be cofactors for contaminating nucleases. For long-term storage, aliquot your oligos into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[5]
Q3: Can I use my standard annealing buffer for 8-BrG modified oligos?
In many cases, a standard annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA) will work. However, due to the potentially lower stability of the duplex, you might find that increasing the salt concentration to 100 mM can improve annealing efficiency by better shielding the phosphate backbone's negative charges.[4]
Q4: My 8-BrG oligo is part of a longer sequence. How does this affect annealing?
The destabilizing effect of 8-BrG is localized. The overall stability of your duplex will depend on the entire sequence. However, the region containing the 8-BrG modification will be a point of local instability. It is still advisable to use a slow cooling protocol to ensure this region anneals correctly.[3][4]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common annealing issues with this compound modified oligonucleotides.
Caption: Troubleshooting workflow for 8-BrG oligo annealing.
References
-
Gabelica, V., et al. (2002). DNA-triplex stabilizing properties of 8-aminoguanine. Nucleic Acids Research, 30(12), 2699–2706. [Link]
-
Why does 8-bromine guanine prefer Z-DNA? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Protocol for Annealing Oligonucleotides. (2013, February 10). DigitalOcean. Retrieved from [Link]
-
Kim, H. Y., et al. (2019). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. Nucleic Acids Research, 47(18), 9844–9854. [Link]
-
Fernandez, J., et al. (1996). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Tetrahedron Letters, 37(4), 489-492. [Link]
-
Kuznetsova, A. A., et al. (2022). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Kalinichenko, E., et al. (2023). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. Journal of the American Chemical Society, 145(10), 5828–5837. [Link]
-
Annealing of Oligonucleotides. (2025, July 22). Bio-Synthesis Inc. Retrieved from [Link]
-
Machine, F., et al. (2018). Transient states during the annealing of mismatched and bulged oligonucleotides. Nucleic Acids Research, 46(10), 4966–4975. [Link]
-
Herbert, A. (2018). C8-Guanine modifications: effect on Z-DNA formation and its role in cancer. RSC Chemical Biology, 9(4), 739-750. [Link]
-
Mendoza, O., et al. (2019). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(4), 129505. [Link]
-
Possible annealing/ligation problems for oligo insert? (2016, March 5). ResearchGate. Retrieved from [Link]
-
Roy, A., et al. (2020). Experimental and theoretical rationalization for the base pairing abilities of inosine, guanosine, adenosine, and their corresponding 8-oxo-7,8-dihydropurine, and 8-bromopurine analogues within A-form duplexes of RNA. Chemistry – A European Journal, 26(65), 14856-14865. [Link]
-
Oligonucleotide Properties Calculator. (2007, March 22). Kibbe, W.A. Retrieved from [Link]
- Hybridization buffers. (2017). Google Patents.
-
Barton, J. K., et al. (2007). Hidden in Plain Sight: Subtle Effects of the 8-Oxoguanine Lesion on the Structure, Dynamics, and Thermodynamics of a 15-Base-Pair Oligodeoxynucleotide Duplex. Biochemistry, 46(30), 8757–8766. [Link]
-
Herbert, A. (2018). C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer. RSC Chemical Biology, 9(4), 739-750. [Link]
-
Le, T. T., et al. (2025, August 20). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. Biochemistry. [Link]
-
Tm calculator | Tm prediction. (n.d.). QIAGEN. Retrieved from [Link]
-
8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. (2025, August 20). Semantic Scholar. Retrieved from [Link]
-
O'Handley, S. F., et al. (2013). Dynamic behavior of DNA base pairs containing 8-oxoguanine. Journal of Biomolecular Structure and Dynamics, 31(8), 875-892. [Link]
-
Annealing of DNA oligonucleotides/Duplex Formation. (n.d.). metabion. Retrieved from [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Hybridization Buffer (HT1) and Resuspension Buffer (RSB) alternatives and purchasing availability. (n.d.). Illumina Knowledge. Retrieved from [Link]
-
Kim, H. Y., et al. (2019). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. Nucleic Acids Research, 47(18), 9844–9854. [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C8-Guanine modifications: effect on Z-DNA formation and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annealing of Oligonucleotides [biosyn.com]
- 6. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 7. 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oligonucleotide Properties Calculator [oligocalc.eu]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. tmcalculator.neb.com [tmcalculator.neb.com]
- 12. What buffer should I resuspend my oligonucleotide in? | LGC Biosearch Technologies [oligos.biosearchtech.com]
Avoiding side reactions in 8-Bromoguanine chemistry
Technical Support Center: 8-Bromoguanine Chemistry
Welcome to the technical support center for this compound chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and mitigate the common side reactions encountered when working with this versatile molecule. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that can arise during the chemical modification of this compound and its derivatives.
Problem: Poor Regioselectivity During Alkylation (Mixture of N7 and N9 Isomers)
Q: My alkylation of this compound is yielding a difficult-to-separate mixture of N7 and N9 isomers. How can I improve the regioselectivity for the desired N9-alkylated product?
A: This is a classic challenge in purine chemistry. The relative nucleophilicity of the N7 and N9 positions on the guanine core leads to competitive alkylation.[1][2][3] The desired outcome often depends on controlling the reaction kinetics and thermodynamics.
Causality:
-
Kinetic vs. Thermodynamic Control: Alkylation at the N7 position is often the kinetically favored product due to the higher electron density at this position. However, the N9-alkylated product is typically the thermodynamically more stable isomer.
-
Steric Hindrance: Bulky substituents on the alkylating agent or protecting groups on the guanine core can sterically hinder the N7 position, favoring N9 alkylation.[4]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence the reaction's regioselectivity.[1]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is needed to deprotonate the purine, and its counterion can influence the reaction site.
Solutions & Protocol Insights:
-
Mitsunobu Reaction for N9 Selectivity: The Mitsunobu reaction is often reported to be more N9 selective compared to classical alkylations of purines.[4]
-
Protocol: To a solution of this compound (or a suitably protected derivative) and the desired alcohol in a solvent like THF or dioxane, add triphenylphosphine (PPh3) followed by the dropwise addition of a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
-
Strategic Use of Protecting Groups: Introducing a bulky protecting group at the O6 position can sterically shield the N7 position, thereby directing alkylation to N9.[4] However, some studies have found this effect to be less pronounced than expected.[4]
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic N7 product, while higher temperatures may allow for equilibration to the thermodynamic N9 product.
-
Base: Using a weaker base like potassium carbonate (K2CO3) may favor N9 alkylation, whereas stronger bases might lead to mixtures.[4]
-
Table 1: Comparison of Alkylation Conditions for N9 Selectivity
| Method | Reagents | Solvent | Typical N9:N7 Ratio | Reference |
| Classical Alkylation | Alkyl Halide, K2CO3 | DMF | Variable (e.g., 76:15) | [4] |
| Mitsunobu Reaction | Alcohol, PPh3, DIAD | THF | Good (e.g., 90:10) | [4] |
Workflow for Optimizing N9 Alkylation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 8-Bromoguanine in PCR Applications
Welcome to the technical support center for the use of 8-Bromoguanine (8-Br-G) in Polymerase Chain Reaction (PCR) applications. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this modified nucleoside into their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experiments.
Introduction to this compound in PCR
This compound is a halogenated analog of guanine. Its incorporation into DNA, either in the template strand or within primers, is a powerful tool for various applications, including site-directed mutagenesis and the study of DNA-protein interactions. The bulky bromine atom at the C8 position induces a conformational shift in the N-glycosidic bond, favoring the syn conformation over the typical anti conformation of standard guanine. This unique structural feature is the primary driver of both its utility and the challenges it can present in PCR.
This guide will address common issues encountered when using 8-Br-G, providing a structured, question-and-answer-based approach to troubleshooting.
Core Troubleshooting FAQs
Issue 1: Low or No PCR Product Yield
Question: I am performing a PCR with a template containing this compound, and I am getting very low or no amplification. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the presence of 8-Br-G is a common issue that can stem from several factors, primarily related to the destabilizing effect of the modified base on the DNA duplex and potential inhibition of the DNA polymerase.
Causality and Mechanistic Insights:
The bromine atom at the C8 position of guanine forces the base into a syn conformation. This can lead to a slight destabilization of the DNA duplex compared to a standard G-C pair. Studies have shown that duplexes containing 8-Br-G have a lower melting temperature (Tm)[1][2]. This reduced stability can affect both primer annealing and the processivity of the DNA polymerase during the extension phase. The polymerase may stall or dissociate from the template more frequently at the site of the modification.
Troubleshooting Workflow for Low PCR Yield
Caption: Troubleshooting workflow for low PCR yield with this compound.
Step-by-Step Solutions:
-
Optimize the Annealing Temperature (Ta):
-
Rationale: The presence of 8-Br-G in a primer will lower its melting temperature (Tm). Using a standard Tm calculation may result in an annealing temperature that is too high for efficient primer binding.
-
Protocol:
-
Calculate the theoretical Tm of your primers. As a starting point, you can use standard calculators but be aware that the actual Tm will be lower.
-
Perform a gradient PCR with a range of annealing temperatures starting from 5-7°C below the calculated Tm. For example, if the calculated Tm is 62°C, run a gradient from 55°C to 65°C[3].
-
Visualize the results on an agarose gel to identify the optimal annealing temperature that gives the highest yield of the specific product.
-
-
-
Adjust Magnesium Chloride (MgCl2) Concentration:
-
Rationale: MgCl2 is a critical cofactor for DNA polymerase and also stabilizes the DNA duplex. An optimal concentration is crucial, and this can shift when modified bases are present[4][5].
-
Protocol:
-
Prepare a series of reactions with varying MgCl2 concentrations. A good starting range is 1.5 mM, 2.0 mM, 2.5 mM, and 3.0 mM[4].
-
Keep all other PCR parameters constant.
-
Analyze the products by gel electrophoresis to determine the MgCl2 concentration that maximizes yield without promoting non-specific amplification.
-
-
-
Incorporate PCR Additives:
-
Rationale: Additives like Dimethyl Sulfoxide (DMSO) and Betaine can help to denature DNA and resolve secondary structures, which may be exacerbated by the presence of 8-Br-G[6][7][].
-
Protocol:
-
Set up reactions with varying concentrations of DMSO (e.g., 2%, 4%, 6%, 8%) or Betaine (e.g., 1.0 M, 1.3 M, 1.5 M, 1.7 M)[6][].
-
Important: When using DMSO, you may need to lower the annealing temperature, as DMSO further reduces the Tm of the primers. A 10% DMSO concentration can lower the Tm by 5.5-6.0°C[9][10].
-
Evaluate the effect of each additive concentration on the PCR yield.
-
-
-
Choose a High-Fidelity/Processive DNA Polymerase:
-
Rationale: A polymerase with higher processivity may be less likely to stall at the site of the 8-Br-G modification. High-fidelity polymerases with proofreading activity can also be beneficial, although their primary advantage is in preventing mutations (see Issue 2).
-
Recommendation: Consider using a fusion polymerase that combines a proofreading enzyme with a DNA-binding domain, which enhances processivity[11][12].
-
| Parameter | Standard PCR | Suggested Starting Point for 8-Br-G | Optimization Range |
| Annealing Temp. | Tm - 5°C | Calculated Tm - 7°C | Gradient PCR |
| MgCl2 Conc. | 1.5 - 2.0 mM | 2.0 mM | 1.5 - 3.0 mM |
| DMSO | 0% | 2% | 2 - 8% |
| Betaine | 0% | 1.0 M | 1.0 - 1.7 M |
Issue 2: Non-Specific Amplification and Unexpected Bands
Question: My PCR with an this compound-containing template is producing multiple bands, including my target and several non-specific products. How can I improve the specificity?
Answer:
Non-specific amplification in the context of 8-Br-G is often due to its ability to mispair with adenine, leading to off-target priming and the generation of unintended amplicons.
Causality and Mechanistic Insights:
The syn conformation of 8-Br-G exposes its Hoogsteen edge for hydrogen bonding. This allows it to form a stable base pair with adenine (A) in addition to its normal pairing with cytosine (C). When 8-Br-G is in the template strand, a DNA polymerase may incorrectly incorporate an adenine opposite it. This leads to a G to T transversion mutation in subsequent PCR cycles, as the newly synthesized strand with adenine will then template the incorporation of thymine[13][14]. If primers anneal to off-target sites containing guanine, the presence of 8-Br-G in the primer can lead to mispriming at sites that would otherwise be non-complementary.
Mechanism of 8-Br-G Induced Mis-pairing
Caption: How 8-Br-G leads to a G to T transversion mutation.
Step-by-Step Solutions:
-
Increase Annealing Temperature (Ta):
-
Rationale: A higher annealing temperature increases the stringency of primer binding, making it less likely for primers to anneal to off-target sites where there may be a partial mismatch[15].
-
Protocol: After performing a gradient PCR to find the optimal temperature for your target, try increasing the Ta in increments of 1-2°C to reduce non-specific products.
-
-
Use a High-Fidelity DNA Polymerase:
-
Rationale: High-fidelity polymerases possess a 3' to 5' exonuclease (proofreading) activity. This allows the enzyme to remove incorrectly incorporated nucleotides, such as an adenine opposite 8-Br-G, thereby reducing the propagation of mutations that can lead to non-specific products in later cycles[11][16].
-
Recommendation: Enzymes like Phusion™ or HyperPFU™ are excellent choices for applications requiring high accuracy[11][12].
-
-
Optimize Primer Design:
-
Rationale: Well-designed primers are fundamental to specific PCR. If you are designing primers containing 8-Br-G, careful consideration of their placement is key.
-
Guidelines:
-
Aim for a primer length of 25-35 bases.
-
Keep the GC content between 40-60%.
-
Avoid placing 8-Br-G at the 3' end of the primer, as this is where extension begins and mispriming can have the greatest impact.
-
Ensure the Tm of the forward and reverse primers are within 5°C of each other[17].
-
-
-
Reduce Primer Concentration:
Experimental Protocol: Gradient PCR for Annealing Temperature Optimization
This protocol is essential for determining the optimal annealing temperature when using primers or templates containing this compound.
-
Calculate the Theoretical Tm: Use an online Tm calculator for your forward and reverse primers. Note this value as a reference.
-
Prepare a Master Mix: Prepare a PCR master mix for at least 8 reactions to test a range of temperatures. Ensure all components are well-mixed.
Component Volume for 1 (50 µL) Rxn 5X High-Fidelity Buffer 10 µL dNTPs (10 mM) 1 µL Forward Primer (10 µM) 2.5 µL Reverse Primer (10 µM) 2.5 µL Template DNA (10 ng/µL) 1 µL High-Fidelity DNA Polymerase 0.5 µL | Nuclease-Free Water | 32.5 µL |
-
Aliquot and Set Up Gradient:
-
Aliquot the master mix into 8 PCR tubes.
-
Place the tubes in a thermal cycler with a gradient feature.
-
Set the gradient to span a range of temperatures centered around 5-7°C below the lowest calculated Tm of your primers. For example, for a calculated Tm of 62°C, set the gradient from 55°C to 65°C.
-
-
Run the PCR Program:
Step Temperature Duration Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{30-35} Annealing Gradient 30 sec Extension 72°C 30 sec/kb Final Extension 72°C 5 min 1 | Hold | 4°C | ∞ | 1 |
-
Analyze the Results: Run 5-10 µL of each reaction on a 1-1.5% agarose gel. The lane corresponding to the temperature that gives the brightest, most specific band is your optimal annealing temperature.
References
-
Ariyoshi, M. (2016). DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. Journal of Nucleic Acids, 2016, 4878354. [Link]
-
Bae, J., et al. (2023). On the Role of Molecular Conformation of the 8-Oxoguanine Lesion in Damaged DNA Processing by Polymerases. ACS Catalysis, 13(5), 3235–3247. [Link]
-
Wolter, M. (2018). What is the best range of melting temp for primers? ResearchGate. [Link]
-
Saran, D., et al. (2004). The enhancement of PCR amplification by low molecular weight amides. Nucleic Acids Research, 32(17), e139. [Link]
-
Mat Isa, S. (2014). Optimizing the magnesium chloride concentration in a polymerase chain reaction. UiTM Institutional Repository. [Link]
-
Weerakoon, K. G. A. D., et al. (2012). Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA. Journal of Natural Science, Biology and Medicine, 3(2), 147–151. [Link]
-
Rutland, P. (2017). If you add DMSO in PCR mixture, will sequencing result getting noisy peaks? ResearchGate. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251–260. [Link]
-
Meyer, C., et al. (2003). Chemical restriction: strand cleavage by ammonia treatment at 8-oxoguanine yields biologically active DNA. ChemBioChem, 4(7), 610–614. [Link]
-
protocols.io. (2019). Site-Directed Mutagenesis. [Link]
-
Suzuki, N., et al. (2019). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. International Journal of Molecular Sciences, 20(23), 5879. [Link]
-
Kamal, A. H., et al. (2023). Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity. Heliyon, 9(6), e16723. [Link]
-
Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-60. [Link]
-
SnapGene. (n.d.). Explore Cloning PCR Products. Retrieved from [Link]
-
Brieba, L. G., et al. (2004). Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase. The EMBO Journal, 23(17), 3452–3461. [Link]
-
Sari, D. P., et al. (2023). Optimization of Annealing Temperature and Primer Concentration of Cytochrome B (Cyt B) Gene for Pig DNA Detection with Real Time. Journal of Halal Product and Research, 6(1), 1-8. [Link]
-
iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
-
Reddit. (2023). How much DMSO should i use in PCR?[Link]
-
Al-Koofee, D. A. F. (n.d.). Optimization of annealing temperature. [Link]
-
Gate Scientific. (2020). PCR Additives Guide. [Link]
-
Addgene. (n.d.). Plasmid Cloning by PCR (with Protocols). [Link]
-
Biology Stack Exchange. (2012). Optimization of annealing temperature. [Link]
-
iGEM. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
ResearchGate. (2020). Influence of Magnesium Ion Concentration and PCR Amplification Conditions on Cross-Species PCR. [Link]
-
Habibi, P., et al. (2015). Molecular cloning using polymerase chain reaction, an educational guide for cellular engineering. Journal of Biological Engineering, 9, 2. [Link]
-
Fukuda, H., & Tomita, T. (2021). Oligoribonucleotide interference-PCR: principles and applications. Genes, 12(10), 1599. [Link]
-
ResearchGate. (2015). PCR Troubleshooting: The Essential Guide. [Link]
-
Reddit. (2022). Primer Tm difference too high… HELP. [Link]
-
Kumar, A. (2023). Why is melting temperature important in Primer Design? ResearchGate. [Link]
Sources
- 1. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 5. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genelink.com [genelink.com]
- 9. Optimizing Tm and Annealing | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. neb.com [neb.com]
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- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. PCR effects of melting temperature adjustment of individual primers in degenerate primer pools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PCR Basic Troubleshooting Guide [creative-biogene.com]
Technical Support Center: Optimizing 8-Bromoguanine Incorporation for G-Quadruplex Stabilization
Welcome to the technical support center for G-quadruplex stabilization assays. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions regarding the use of 8-Bromoguanine (8-Br-G) to enhance the stability of G-quadruplex (G4) structures. As specialists in the field, we understand that robust and reproducible assays are paramount. This resource is designed to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize 8-Br-G modifications in their experimental designs.
Introduction: The Rationale for this compound in G-Quadruplex Research
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Their formation and stabilization are of significant interest as they play roles in various biological processes and are targets for therapeutic intervention.[1][2][3] The stability of these structures is crucial for reliable in vitro assays, such as those used in drug screening or biophysical characterization.
A common strategy to enhance G4 stability is the site-specific incorporation of this compound (as 8-bromo-2'-deoxyguanosine) into the oligonucleotide sequence.[4][5][6] The bromine atom at the C8 position of guanine exerts a steric effect that favors the syn glycosidic conformation, a key feature in many G-quadruplex topologies.[6][7] This conformational constraint can significantly increase the thermal stability of the resulting G4 structure.[4][5] This guide will walk you through the principles and practicalities of optimizing this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes G-quadruplexes?
A1: The stabilization effect of this compound is primarily due to the steric hindrance imposed by the bulky bromine atom at the 8-position of the guanine base. This steric clash with the sugar-phosphate backbone forces the nucleobase to adopt a syn conformation around the glycosidic bond. In many G-quadruplex structures, some of the guanines in the G-tetrads are in the syn conformation. By pre-disposing a specific guanine to this conformation, the 8-Br-G modification reduces the entropic penalty of G4 folding, thereby increasing its thermal stability.[6][7]
Q2: Am I supposed to add this compound to my buffer, or should it be part of my DNA oligonucleotide?
A2: This is a critical point of clarification. This compound is not typically used as a small molecule additive to stabilize an already-formed G-quadruplex. Instead, its stabilizing effect is achieved by incorporating it as a modified nucleoside (8-bromo-2'-deoxyguanosine) during the synthesis of the G-quadruplex-forming oligonucleotide.[6][8][9] The modified base then becomes an integral part of the G-tetrads.
Q3: How many this compound substitutions are optimal for stabilizing my G-quadruplex?
A3: The optimal number of 8-Br-G substitutions is highly dependent on the specific G-quadruplex sequence and its topology. A single, well-placed substitution can lead to significant stabilization.[4][5] Increasing the number of substitutions does not always lead to a linear increase in stability and can sometimes be disruptive. For instance, a double modification in different G-tetrads of the thrombin binding aptamer (TBA) has been shown to be effective.[4][5] It is recommended to start with a single substitution and empirically test its effect before designing oligonucleotides with multiple modifications.
Q4: Does the position of the this compound substitution matter?
A4: Absolutely. The position of the 8-Br-G substitution is a critical determinant of its stabilizing effect. The modification will be most effective at a guanine position that naturally adopts a syn conformation in the folded G-quadruplex. Placing an 8-Br-G at a position that should be in an anti conformation can be destabilizing or may alter the G4 topology altogether. Therefore, if the topology of your G-quadruplex is known or predicted, substitutions should be targeted to the syn-conformation positions.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound-modified oligonucleotides for G-quadruplex stabilization.
Problem 1: My 8-Br-G modified oligonucleotide shows lower thermal stability than the unmodified sequence.
-
Possible Cause 1: Incorrect Positional Context. You may have introduced the 8-Br-G at a position that requires an anti glycosidic conformation for proper G4 folding. The forced syn conformation is therefore disruptive to the structure.
-
Solution: If the G-quadruplex topology is known, review the literature or structural data (e.g., from PDB) to identify guanine residues in the syn conformation. Redesign your oligonucleotide with the 8-Br-G at one of these positions. If the topology is unknown, try synthesizing a small library of oligonucleotides with the modification at different guanine positions to empirically determine the most stabilizing location.
-
-
Possible Cause 2: Disruption of Essential Hydrogen Bonds. While 8-Br-G participates in the Hoogsteen hydrogen bonding of the G-tetrad, the modification can subtly alter the electronic properties of the base, which might affect the overall stability.
-
Solution: Characterize the folding of your modified oligonucleotide using techniques like Circular Dichroism (CD) spectroscopy.[1] A significant change in the CD spectrum compared to the unmodified sequence could indicate a change in topology, which may be less stable under your experimental conditions.
-
Problem 2: I am observing multiple species or conformations in my analysis (e.g., multiple bands on a gel, complex CD spectra).
-
Possible Cause 1: Buffer Conditions. The stability and conformation of G-quadruplexes are highly sensitive to the type and concentration of cations in the buffer.[1] Potassium ions (K+) are generally better stabilizers than sodium ions (Na+).
-
Solution: Ensure your buffer contains an adequate concentration of a stabilizing cation, typically at least 100 mM KCl. If you are using a buffer with mixed cations, be aware that this can sometimes lead to conformational heterogeneity.
-
-
Possible Cause 2: Oligonucleotide Concentration. At high concentrations, some G-quadruplex forming sequences can form intermolecular structures (e.g., tetramolecular quadruplexes) in addition to the desired intramolecular structure.
-
Solution: Perform your experiments, particularly the initial folding protocol, at a lower oligonucleotide concentration (e.g., in the low micromolar range). You can verify the molecularity of your G4 structure using techniques like native polyacrylamide gel electrophoresis (PAGE) by running different concentrations of your oligonucleotide.
-
Problem 3: The solubility of my 8-Br-G modified oligonucleotide is poor.
-
Possible Cause: Aggregation. G-quadruplexes, especially stable ones, can sometimes aggregate, particularly at high concentrations or in certain buffer conditions. The increased planarity and stacking propensity of the 8-Br-G containing G-tetrads might exacerbate this issue.
-
Solution:
-
Proper Annealing: Always perform a proper annealing step for your oligonucleotide. A standard procedure is to heat the solution to 95°C for 5-10 minutes and then allow it to cool slowly to room temperature over several hours. This promotes the formation of well-defined intramolecular structures.
-
Buffer Optimization: Ensure your buffer is well-filtered and degassed. Consider including a low concentration of a non-ionic surfactant like Tween-20 if aggregation is persistent and it does not interfere with your downstream application.
-
Check for Precipitation: Before any measurement, visually inspect your sample for any precipitate. If present, centrifuge the sample and use the supernatant for your assay, making sure to re-quantify the oligonucleotide concentration.
-
-
Experimental Design and Protocols
Workflow for Optimizing this compound Substitution
The following workflow outlines a systematic approach to designing and validating an 8-Br-G modified oligonucleotide for enhanced G-quadruplex stability.
Caption: Workflow for optimizing 8-Br-G substitution in G4 sequences.
Protocol 1: Thermal Denaturation Assay via UV Spectroscopy
This protocol is used to determine the melting temperature (Tm), a direct measure of G-quadruplex stability.
-
Preparation: Prepare solutions of your unmodified and 8-Br-G modified oligonucleotides at a concentration of 3-5 µM in your assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).[10][11]
-
Annealing: Place the solutions in a heat block at 95°C for 10 minutes. Slowly cool the samples to room temperature over 2-3 hours.
-
UV Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to monitor at 295 nm, which is characteristic of G-quadruplex formation and dissociation.
-
Melting Curve Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature in small increments (e.g., 0.5 or 1°C per minute) up to 95°C.
-
Record the absorbance at 295 nm at each temperature point.
-
-
Data Analysis: Plot the absorbance at 295 nm as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the transition in your melting curve. A higher Tm indicates greater stability.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the formation of a G-quadruplex and to get insights into its topology.[1]
-
Sample Preparation: Prepare and anneal your oligonucleotide samples as described in Protocol 1, typically at a concentration of 5-10 µM.
-
CD Spectropolarimeter Setup:
-
Use a quartz cuvette with a 1 cm path length.
-
Set the instrument to scan from approximately 320 nm to 220 nm.
-
Collect a baseline spectrum of the buffer alone.
-
-
Spectrum Acquisition:
-
Place your annealed sample in the spectropolarimeter and record the CD spectrum at a controlled temperature (e.g., 20°C).
-
Subtract the buffer baseline from your sample spectrum.
-
-
Data Interpretation:
-
Parallel G-quadruplexes: Typically show a positive peak around 260-265 nm and a negative peak around 240-245 nm.
-
Antiparallel G-quadruplexes: Typically show a positive peak around 295 nm and a negative peak around 260 nm.
-
Hybrid G-quadruplexes: Show characteristics of both, often with positive peaks around 295 nm and 265 nm, and a negative peak around 240 nm. Compare the spectrum of your 8-Br-G modified oligonucleotide to the unmodified control. A similar spectral shape suggests the topology is preserved, while a significant change indicates a conformational rearrangement.
-
Data Interpretation
Table 1: Example Effects of 8-Br-G Substitution on G-Quadruplex Stability
| G-Quadruplex Sequence (Example) | Modification Position | Observed ΔTm (°C) vs. Unmodified | CD Spectrum Signature | Interpretation |
| Thrombin Binding Aptamer (TBA) | Single 8-Br-dG | +5 to +10 °C | Antiparallel | Significant stabilization with preserved topology.[4][5] |
| Human Telomeric Repeat | Single 8-Br-dG | Variable | Hybrid/Parallel | Effect is highly position-dependent. |
| c-MYC Promoter Sequence | Single 8-Br-dG | +8 to +15 °C | Parallel | Strong stabilization, often used to create a locked conformation. |
Note: These are representative values from literature. Actual ΔTm will vary with the specific sequence and buffer conditions.
Mechanism Visualization
The diagram below illustrates how the steric bulk of the bromine atom at the C8 position favors the syn conformation, which is often required for G-tetrad formation.
Caption: Mechanism of 8-Br-G induced G4 stabilization.
By providing this comprehensive guide, we aim to empower researchers to confidently and effectively use this compound modifications as a tool to advance their G-quadruplex studies. For further inquiries, please consult the references below or contact our technical support team.
References
-
Arregui, I., et al. (2014). The effect of L-thymidine, acyclic Thymine and this compound on the stability of model G-quadruplex structures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 143-151. [Link]
-
Esposito, V., et al. (2004). The effect of l-thymidine, acyclic thymine and this compound on the stability of model G-quadruplex structures. PubMed. [Link]
-
Školáková, P., et al. (2008). Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes. PubMed. [Link]
-
Kaiser, C. E., et al. (2022). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. MDPI. [Link]
-
D'Souza, A. D., et al. (2022). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. Semantic Scholar. [Link]
-
Chitranshi, P., & Xue, L. (2011). Utilizing G-quadruplex formation to target 8-oxoguanine in telomeric sequences. PubMed. [Link]
-
Cheong, V. V., et al. (2015). Xanthine and 8-oxoguanine in G-quadruplexes: formation of a G·G·X·O tetrad. PMC. [Link]
-
D'Souza, A. D., et al. (2022). Influence of 8-oxoguanine on the thermal stability of G-quadruplex DNA and the interactions with the FANCJ AKKQ peptide. bioRxiv. [Link]
-
Gajarský, M., et al. (2017). 8-Oxoguanine Forms Quartets with a Large Central Cavity. PMC. [Link]
-
D'Souza, A. D., et al. (2022). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. PubMed. [Link]
-
Sgarioto, N., et al. (2023). The Intertwined Role of 8-oxodG and G4 in Transcription Regulation. PMC. [Link]
-
Gajarský, M., et al. (2017). 8-Oxoguanine Forms Quartets with a Large Central Cavity. ACS Publications. [Link]
-
Cheong, V. V., et al. (2015). Destabilization of Quadruplex DNA by 8-Aminoguanine. ResearchGate. [Link]
-
Cheong, V. V., et al. (2015). Xanthine and 8-oxoguanine in G-quadruplexes: formation of a G·G·X·O tetrad. PubMed. [Link]
-
Xu, Y., et al. (2008). 8-Amino guanine accelerates tetramolecular G-quadruplex formation. PubMed. [Link]
-
Virgilio, A., et al. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. ResearchGate. [Link]
-
Brazda, V., et al. (2012). Fluorescence resonance energy transfer in the studies of guanine quadruplexes. PubMed. [Link]
-
Petraccone, L., et al. (2005). 8-Methyl-2′-deoxyguanosine incorporation into parallel DNA quadruplex structures. Oxford Academic. [Link]
-
Lathwal, S., & D'Souza, A. D. (2020). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. SpringerLink. [Link]
-
Lathwal, S., & D'Souza, A. D. (2020). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. PMC. [Link]
-
Carl ROTH. Biological Buffers. Carl ROTH. [Link]
-
PubChem. 8-Bromoguanosine. PubChem. [Link]
-
Verga, D., et al. (2021). BrdU immuno-tagged G-quadruplex ligands: a new ligand-guided immunofluorescence approach for tracking G-quadruplexes in cells. ResearchGate. [Link]
-
PubChem. This compound. PubChem. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of l-thymidine, acyclic thymine and this compound on the stability of model G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 8-Methyl-2′-deoxyguanosine incorporation into parallel DNA quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 8-Bromoguanine Solubility & Assay Optimization
Current Status: ● Systems Operational Agent: Dr. Aris, Senior Application Scientist Ticket Subject: Overcoming Solubility Barriers of 8-Bromoguanine (8-BrG) in Cellular Assays
Executive Summary: The Physicochemical Barrier
Why is this happening?
this compound (8-BrG) presents a classic "brick dust" profile. Unlike its nucleoside counterpart (8-Bromoguanosine), 8-BrG lacks the ribose sugar that aids solvation. It is a planar, aromatic purine base with high crystal lattice energy due to strong intermolecular hydrogen bonding and
In physiological media (pH 7.4), 8-BrG exists primarily in its neutral, protonated form, which is virtually insoluble in water. The addition of the bromine atom at the C8 position increases lipophilicity (LogP) but also molecular weight, often exacerbating precipitation when diluted from organic solvents (DMSO) into aqueous media—a phenomenon known as "Media Shock."
This guide provides three tiered protocols to solubilize 8-BrG without compromising cellular health.
Decision Matrix: Selecting the Right Protocol
Use the following workflow to determine the best solubilization strategy for your specific assay requirements.
Figure 1: Decision tree for selecting the optimal solubilization method based on concentration needs and cellular sensitivity.
Technical Support Modules (Protocols)
Module A: The "Alkaline Shift" Protocol (Recommended)
Best for: High concentrations (>100 µM) where pure DMSO fails. Mechanism: 8-BrG behaves as a weak acid (pKa ~9.4 at N1). By raising the pH of the stock solution, we deprotonate the N1 nitrogen, creating an anionic species that is highly water-soluble.
Protocol Steps:
-
Weighing: Weigh the required amount of 8-BrG.
-
Primary Solubilization: Dissolve 8-BrG in 0.1 M NaOH (or a 1:1 mixture of DMSO and 0.1 M NaOH if sterility is a concern, as DMSO is bacteriostatic).
-
Target Stock Concentration: 10 mM - 50 mM.
-
Note: Sonicate at 40°C for 10-15 minutes. The solution must be clear.
-
-
Neutralization (The Critical Step):
-
Do not add this alkaline stock directly to a small volume of unbuffered water (it will crash out).
-
Add the stock directly to the cell culture media containing serum (FBS). The buffering capacity of the media (bicarbonate/HEPES) and the serum proteins (albumin) will help buffer the pH shock and sequester the compound, preventing immediate reprecipitation.
-
-
Validation: Check pH of the final media. If the final concentration of NaOH is < 1 mM, standard media buffering is usually sufficient.
Module B: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies or primary cells highly sensitive to DMSO/pH shifts. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic 8-BrG ring within its cavity while presenting a hydrophilic exterior to the solvent.
Protocol Steps:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Filter sterilize (0.22 µm).
-
Complexation: Add excess 8-BrG to the vehicle.
-
Equilibration: Shake/rotate at room temperature for 24–48 hours.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes to remove undissolved solid.
-
Quantification: Measure absorbance at 276 nm (UV) to determine the exact concentration of the dissolved complex before adding to cells.
Troubleshooting & FAQ (Ticket History)
Ticket #404: "I see needle-like crystals in my well plate after 2 hours."
-
Diagnosis: Micro-precipitation (Media Shock).
-
Root Cause: You likely diluted a high-concentration DMSO stock (e.g., 100 mM) directly into cold media. The rapid change in solvent polarity forced the compound out of solution before it could disperse.
-
Solution:
-
Warm your media to 37°C before adding the compound.
-
Serial Dilution: Perform an intermediate dilution step.
-
Stock (100 mM DMSO) → Intermediate (1 mM in PBS/Media) → Final (10 µM in Well).
-
-
Mix immediately and vigorously upon addition.
-
Ticket #502: "My vehicle control cells are dying."
-
Diagnosis: Solvent Toxicity.[1]
-
Root Cause: The final concentration of DMSO exceeds the tolerance of your specific cell line.
-
Data Reference:
| Cell Type | Max Recommended DMSO (%) | Max Recommended NaOH (mM) |
| HeLa / HEK293 | 0.5% - 1.0% | 2 mM |
| Jurkat / THP-1 | 0.1% - 0.5% | 1 mM |
| Primary Neurons | < 0.1% | Avoid (Use Buffer) |
| Stem Cells (iPSC) | < 0.1% | Avoid (Use Buffer) |
-
Solution: Switch to Module B (Cyclodextrins) or normalize the DMSO concentration across all wells to the lowest effective dose (e.g., 0.1%).
Mechanistic Visualization
Understanding the protonation state is key to mastering solubility.
Figure 2: The chemical equilibrium of this compound. Maintaining the anionic state during stock preparation is critical, while rapid dispersion prevents aggregation during reprotonation in media.
References
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]
-
Timm, M., et al. (2013). DMSO concentration in cell culture media affects cell viability and gene expression. Cytotechnology, 65(6), 961–970. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]
-
Gil, A., et al. (2018). Solubility of purine bases and their derivatives in water and organic solvents. Journal of Chemical & Engineering Data. [Link]
Sources
Technical Support Center: Troubleshooting 8-Bromoguanine (8-BrG) Experiments
Status: Active Operator: Senior Application Scientist (Biophysics & Immuno-oncology Division) Topic: 8-Bromoguanine (CAS: 3066-84-0) & 8-Bromoguanosine Derivatives
Introduction: The "Deceptive" Nature of this compound
Welcome to the technical support center. If you are here, you are likely facing inconsistent data in TLR7/8 assays, unexpected crystallographic densities, or fluorescence quenching artifacts.
Crucial Distinction: Before proceeding, verify your vial.
-
This compound (8-BrG): The nucleobase.[1][2][3] Poor solubility, often used as a starting material or specific biophysical probe.
-
8-Bromoguanosine (8-BrGuo): The nucleoside (ribose attached).[3][4][5] The active TLR7/8 agonist and Z-DNA inducer.
-
8-Bromo-cGMP: A cell-permeable cyclic nucleotide analog (PKG activator).
Note: Many "failed" biological experiments stem from using the base (8-BrG) when the nucleoside (8-BrGuo) was intended for receptor activation.
Category 1: Solubility & Precipitation Anomalies
User Query: "My compound precipitates immediately upon addition to cell culture media (RPMI/DMEM), causing high background noise in optical density readings."
Root Cause Analysis
This compound is a planar, hydrophobic purine analog. It exhibits strong
Troubleshooting Protocol: The "Step-Down" Solubilization
Do not vortex and hope. Use this thermodynamically favorable reconstitution method.
| Solvent System | Max Solubility | Application | Notes |
| 100% DMSO | ~20 mg/mL | Stock Solution | Hygroscopic. Store aliquots at -20°C. |
| 0.1 M NaOH | ~10-15 mg/mL | Stock Solution | Deprotonates N1, disrupting H-bond networks. |
| PBS (pH 7.4) | < 0.1 mg/mL | DO NOT USE | Immediate precipitation. |
| 50% PEG400 | ~5 mg/mL | In vivo vehicle | Viscous; requires slow injection. |
Correct Workflow
-
Dissolve 8-BrG in 100% anhydrous DMSO to 20 mg/mL.
-
Sonicate at 40°C for 10 minutes (critical for breaking crystal lattice).
-
The "Drop-wise" Dilution: Add the DMSO stock drop-wise into the vortexing media, not the other way around. Keep final DMSO < 0.5% for cell assays.
Figure 1: Critical decision tree for solubilizing hydrophobic purine analogs to prevent assay interference.
Category 2: Biological Assay Failures (TLR7/8 Agonism)
User Query: "I treated HEK-Blue™ TLR7 cells with this compound but see negligible NF-kB induction compared to R848 (Resiquimod)."
Root Cause Analysis
-
Permeability: The free base (8-BrG) lacks the ribose sugar required for efficient transport via nucleoside transporters (ENTs/CNTs). It struggles to reach the endosomal TLR7/8 compartment.
-
Potency: 8-BrG is a weak agonist compared to 8-Bromoguanosine or imidazoquinolines (like R848). The ribose moiety is critical for binding affinity within the TLR leucine-rich repeat (LRR) domain.
Diagnostic Checklist
-
Did you use the Nucleoside? If you used the base (CAS 3066-84-0), switch to 8-Bromoguanosine (CAS 4016-63-1).
-
Concentration Window: 8-Br-Guano usually requires 100 µM - 1 mM for robust signal, whereas R848 works at 1-10 µM .
-
Endosomal pH: TLR7 signaling requires endosomal acidification. Agents like Chloroquine or Bafilomycin A1 will abolish the signal (validating the pathway).
Figure 2: Mechanism of Action. 8-Br-Guano activates the MyD88-dependent pathway within the endosome.
Category 3: Structural & Biophysical Anomalies (Z-DNA & Fluorescence)
User Query: "My DNA crystal structure shows a left-handed helix instead of B-DNA, and my fluorescence quenching titration is non-linear."
Root Cause: The Syn Conformation Lock
This is the defining feature of 8-substituted purines.
-
Mechanism: The bulky Bromine atom at position C8 creates a steric clash with the sugar (or phosphate backbone) if the base is in the standard anti conformation.[1]
-
Result: The base rotates 180° to the syn conformation to relieve strain.
-
Consequence: A sequence rich in 8-BrG will spontaneously flip B-DNA (right-handed) to Z-DNA (left-handed) , even at low salt concentrations.
Fluorescence Quenching Artifacts
8-BrG is an electron-deficient purine. It acts as a potent fluorescence quencher via Photo-induced Electron Transfer (PET).
-
Troubleshooting: If using 8-BrG adjacent to a fluorophore (e.g., FAM or Cy3), a drop in signal is likely quenching, not a loss of binding. Use this property to measure syn/anti flipping kinetics, but correct for it in binding assays.
Figure 3: Structural impact of C8-Bromination.[7] The steric clash forces the 'syn' state, stabilizing Z-DNA.
Summary of Key Specifications
| Property | This compound (Base) | 8-Bromoguanosine (Nucleoside) |
| CAS | 3066-84-0 | 4016-63-1 |
| MW | 230.02 g/mol | 362.14 g/mol |
| Primary Use | Synthesis intermediate, PNA monomers | TLR7/8 Agonist, Z-DNA studies |
| Solubility | DMSO, 0.1N NaOH | DMSO, Warm Water (limited) |
| UV Max | ~262 nm | ~260-264 nm |
| Conformation | Planar | Prefers Syn (Sugar-Base) |
References
-
Solubility & Physicochemical Properties
-
PubChem Compound Summary for CID 135408829, this compound. National Center for Biotechnology Information (2025). Link
-
-
Z-DNA Induction & Syn Conformation
-
TLR7/8 Agonism Mechanism
-
Fluorescence Properties
-
Excited State Dynamics of 8-Vinyldeoxyguanosine... (Comparison of 8-substituted purine fluorescence). MDPI Molecules (2018). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure and Formation of Z-DNA and Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 8-Bromoguanine Binding Studies
Welcome to the technical support center for optimizing buffer conditions in 8-Bromoguanine (8-BrG) binding studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-quality, reproducible data. Here, we move beyond generic protocols to offer a nuanced understanding of how buffer components influence the delicate energetic landscapes of molecular interactions involving 8-BrG.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should consider before starting my experiments?
A1: this compound is a synthetic purine analog with a bromine atom at the C8 position. This modification has several important consequences for its biophysical behavior. The bulky bromine atom favors the syn conformation around the glycosidic bond when incorporated into a nucleoside like 8-Bromoguanosine.[1] This conformational preference can be a powerful tool for probing specific binding pockets in proteins and nucleic acids.
However, 8-BrG has limited aqueous solubility, particularly at neutral pH. It is more soluble in organic solvents like DMSO and DMF.[1] Its solubility in aqueous buffers is pH-dependent, and it tends to aggregate, especially at high concentrations and certain ionic strengths. Understanding these properties is the first step toward designing a robust experimental buffer.
Q2: What is a good starting point for a buffer system for this compound binding studies?
A2: A common and effective starting point for many biomolecular interaction studies, including those with 8-BrG, is a phosphate-based or HEPES buffer. A typical initial buffer composition would be:
-
Buffer: 20-50 mM Sodium Phosphate or HEPES, pH 7.0-7.5
-
Salt: 100-150 mM NaCl or KCl
-
Additives: None initially
This starting point provides a physiologically relevant pH and ionic strength. However, it is crucial to view this as a baseline from which to optimize, as the specific properties of your target molecule and the nature of the binding interaction will necessitate adjustments.
Q3: My this compound is precipitating in my aqueous buffer. What can I do?
A3: Precipitation is a common issue stemming from 8-BrG's low aqueous solubility. Here’s a systematic approach to address this:
-
Stock Solution in Organic Solvent: Prepare a high-concentration stock solution of 8-BrG in 100% DMSO. This allows you to introduce the compound into your aqueous buffer at a final DMSO concentration that is high enough to maintain solubility but low enough to not significantly perturb your system (typically ≤5%). Always ensure your control experiments have a matching final DMSO concentration.
-
pH Adjustment: The solubility of purine analogs can be pH-sensitive.[2] You can empirically test the solubility of 8-BrG in a range of pH values (e.g., 6.0 to 8.5) to identify a pH where it is more soluble without compromising the stability and activity of your binding partner.
-
Lower the Concentration: If possible, working at lower concentrations of 8-BrG can prevent precipitation. This is particularly relevant for high-affinity interactions.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during this compound binding studies using various biophysical techniques.
Issue 1: Non-Specific Binding
Non-specific binding can manifest as a high background signal in SPR, unusual heat changes in ITC, or widespread chemical shift perturbations in NMR. It obscures the true binding signal and leads to inaccurate affinity and kinetic measurements.
-
Electrostatic Interactions: Non-specific binding is often driven by non-specific electrostatic interactions between the charged parts of 8-BrG and your target molecule.
-
Optimization of Ionic Strength: Increasing the salt concentration (e.g., from 150 mM to 300 mM or even 500 mM NaCl) can effectively shield these non-specific electrostatic interactions, promoting binding at the specific interaction site.[3]
-
-
Hydrophobic Interactions: The purine ring of 8-BrG is hydrophobic and can participate in non-specific hydrophobic interactions.
-
Inclusion of a Non-ionic Detergent: Adding a low concentration of a non-ionic detergent, such as 0.005% (v/v) Tween-20 or P20, to your running buffer can mitigate non-specific binding to the sensor chip surface in SPR experiments and can also help prevent aggregation-induced non-specific interactions in solution-based assays.[4][5]
-
-
Prepare a series of running buffers with identical composition (e.g., 20 mM HEPES, pH 7.4, 0.005% Tween-20) but with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Immobilize your target molecule on the sensor chip according to standard procedures.
-
Inject a constant concentration of 8-BrG (e.g., 10x the expected KD) over the surface using each of the prepared running buffers.
-
Analyze the sensorgrams. The salt concentration that results in the lowest non-specific binding to the reference surface and a stable baseline is optimal for your system.
Issue 2: Aggregation of this compound
Aggregation of 8-BrG in solution can lead to a host of problems, including precipitation, non-reproducible results, and artifacts in your data that can be misinterpreted as true binding events.
-
Intrinsic Properties and Concentration: 8-BrG's planar structure and potential for intermolecular hydrogen bonding contribute to its tendency to aggregate, especially at higher concentrations.
-
Working Concentration: Keep the working concentration of 8-BrG as low as is feasible for your experiment.
-
pH Optimization: As with solubility, the aggregation behavior of 8-BrG can be pH-dependent. Experiment with a pH range to find a condition that minimizes aggregation.
-
-
Buffer Components: Certain buffer components can either promote or inhibit aggregation.
-
Additives: The inclusion of certain additives can help to keep 8-BrG in a monomeric state.
-
| Buffer Additive | Concentration Range | Rationale | Potential Drawbacks |
| Glycerol | 5-10% (v/v) | Increases solvent viscosity, can stabilize native protein structure. | Can affect binding kinetics and thermodynamics; increases buffer viscosity. |
| Tween-20/P20 | 0.005-0.05% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions and can prevent aggregation. | May interfere with some binding interactions; can form micelles at higher concentrations. |
| DMSO | 1-5% (v/v) | Organic co-solvent that improves the solubility of hydrophobic compounds. | Can affect protein stability and binding affinity at higher concentrations; requires careful matching in all solutions. |
Issue 3: Poor Data Quality in Isothermal Titration Calorimetry (ITC)
Poor ITC data, characterized by a noisy baseline, inconsistent peak shapes, or a lack of a clear sigmoidal binding isotherm, can often be traced back to buffer mismatches or other solution-related issues.
-
Buffer Mismatch: Even small differences in the buffer composition between the sample cell and the syringe can lead to large heats of dilution, obscuring the heat of binding.
-
Dialysis: The most reliable way to ensure a perfect buffer match is to dialyze the protein sample against the same batch of buffer used to dissolve the 8-BrG.
-
-
pH Mismatch: If 8-BrG or the target molecule has a significant heat of ionization, a pH mismatch between the cell and syringe will result in significant heat changes upon injection.
-
Use a Buffer with a Low Heat of Ionization: If you suspect pH effects are contributing to your ITC data, consider switching to a buffer with a low heat of ionization, such as phosphate or citrate.
-
Caption: Workflow for optimizing ITC buffer conditions.
Technique-Specific Considerations
Surface Plasmon Resonance (SPR)
-
Running Buffer: The running buffer should be filtered and degassed to prevent air bubbles from interfering with the microfluidics.
-
DMSO Matching: If using DMSO to solubilize 8-BrG, ensure the running buffer contains the same final concentration of DMSO to minimize bulk refractive index changes.
Isothermal Titration Calorimetry (ITC)
-
Degassing: Thoroughly degas both the protein solution and the 8-BrG solution immediately before the experiment to prevent bubbles in the cell and syringe.
-
Control Experiments: Always perform a control experiment by titrating 8-BrG into the buffer alone to determine the heat of dilution. This should be subtracted from the binding data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Buffer Components: Avoid buffers with components that have strong proton signals that could overlap with the signals of interest. Deuterated buffers are ideal.
-
Sample Stability: NMR experiments can be lengthy. Ensure that your 8-BrG and target molecule are stable in the chosen buffer for the duration of the experiment. Periodically check for precipitation.
-
Additives: Be mindful that additives like glycerol will increase the viscosity of the sample, which can lead to line broadening in the NMR spectrum.
Logical Relationships in Buffer Optimization
Caption: Logical relationships between problems, causes, and solutions.
References
-
Madlool, D. T., Al-Ani, I., Ata, T., & Abu Dayyih, W. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776. [Link]
-
Majhi, P. R., Ganta, R. R., Vanam, R. P., Seyrek, E., Giger, K., & Dubin, P. L. (2006). Electrostatically Driven Protein Aggregation: β-Lactoglobulin at Low Ionic Strength. Langmuir, 22(23), 9541–9550. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Fisher, R. J., Fivash, M., & Casas-Finet, J. R. (1998). Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA. Journal of Molecular Biology, 280(3), 437-450. [Link]
-
Wilson, W. D., & Lo, K. S. (1979). Salt effects on ligand-DNA binding. Minor groove binding antibiotics. Biophysical Chemistry, 10(3-4), 321-332. [Link]
-
Naim, A., Khan, M. V., & Ahmad, E. (2014). Detergent induces the formation of IgG aggregates: a multi-methodological approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 984-991. [Link]
-
Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
-
Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. [Link]
-
Wilson, W. D., & Jones, R. L. (1982). The effect of buffer additives on solubilization and refolding of reteplase inclusion bodies. Methods in Enzymology, 86, 544-554. [Link]
-
De Marco, A. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]
-
Ganguly, A., & Sarma, A. S. (2020). Engineered pH-Sensitive Protein G / IgG Interaction. bioRxiv. [Link]
-
Cong, Y., & Liu, H. (2019). Molecular Mechanism of the Effects of Salt and pH on the Affinity between Protein A and Human Immunoglobulin G1 Revealed by Molecular Simulations. The Journal of Physical Chemistry B, 123(34), 7344–7353. [Link]
-
University of Basel Biozentrum. (n.d.). Preventing Protein Aggregation. [Link]
Sources
Identifying and minimizing 8-Bromoguanine degradation products
Technical Support Center: 8-Bromoguanine Integrity Guide
Topic: Identifying and Minimizing this compound (8-BG) Degradation Products Audience: Chemical Biologists, Medicinal Chemists, and Process Development Scientists.
Introduction: The Stability Paradox of this compound
This compound (8-BG) is a critical functionalized purine, widely utilized as a scaffold for synthesizing Toll-like receptor (TLR) agonists and as a specific probe in nucleic acid chemistry. While the C-8 bromine atom provides a necessary handle for nucleophilic aromatic substitution (
The electron-withdrawing nature of the halogen renders the C-8 position highly electrophilic, making the molecule susceptible to hydrolytic dehalogenation (yielding 8-hydroxyguanine) and photolytic cleavage . This guide addresses the root causes of these degradation pathways and provides actionable protocols to maintain compound integrity.
Module 1: Identification of Degradation Products
User Query: "I see unexpected peaks in my LC-MS chromatogram at RRT 0.8 and 1.1 relative to 8-BG. What are they?"
Technical Diagnosis: The two most common impurities arise from hydrolysis and reductive debromination.
The Hydrolysis Product: 8-Hydroxyguanine (8-oxo-G)
-
Mechanism: Water acts as a nucleophile, attacking the electron-deficient C-8 position.[1] The bromine is displaced, forming 8-hydroxyguanine, which predominantly exists as the 8-oxoguanine tautomer at physiological pH.
-
Detection:
-
HPLC: Elutes earlier than 8-BG (more polar).
-
Mass Spec: +16 Da mass shift (Br [~79/81]
OH [17]). Note: You will lose the characteristic 1:1 isotopic bromine pattern.
-
-
Causality: High pH buffers, presence of water in organic solvents (DMSO/DMF), or prolonged storage at room temperature.
The Photolytic Product: Guanine
-
Mechanism: UV light induces homolytic cleavage of the C-Br bond, generating a radical pair. Hydrogen abstraction from the solvent yields unsubstituted guanine.
-
Detection:
-
HPLC: Elutes earlier than 8-BG but typically later than 8-hydroxyguanine.
-
Mass Spec: -78/80 Da mass shift (Loss of Br).
-
-
Causality: Exposure to ambient light (fluorescent lab lights) or transparent storage vials.
Data Summary: Impurity Profiling
| Compound | Relative Retention Time (RRT)* | Mass Shift ( | UV Characteristic | Primary Cause |
| This compound | 1.00 (Reference) | 0 (Parent) | N/A | |
| 8-Hydroxyguanine | ~0.75 - 0.85 | -62 Da (vs | Shifts to ~245 nm / 293 nm | Hydrolysis (High pH/H |
| Guanine | ~0.50 - 0.60 | -78 Da (vs | Photolysis / Reduction |
*RRT is method-dependent (typically C18 column, Water/MeOH gradient).
Module 2: Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of this compound under stress conditions.
Figure 1: Chemical pathways showing the competition between desired substitution, hydrolytic degradation, and photolytic cleavage.
Module 3: Stability & Storage Troubleshooting
User Query: "My 8-BG stock solution in DMSO turned yellow and formed a precipitate after 2 weeks at 4°C. Is it still usable?"
Technical Diagnosis: Likely No . The yellowing indicates oxidation or free bromine release, and precipitation suggests aggregation or hydrolysis (8-hydroxyguanine has different solubility limits).
The "Wet DMSO" Trap
DMSO is hygroscopic. It absorbs atmospheric moisture rapidly.
-
Water Uptake: Wet DMSO facilitates the nucleophilic attack of water on C-8.
-
Acidification: Hydrolysis releases HBr, lowering the pH of the solution.
-
Autocatalysis: Acidic conditions further accelerate the hydrolysis of the remaining 8-BG.
Corrective Protocol: Anhydrous Storage
-
Solvent: Use only Anhydrous DMSO (typically packed under Argon/Nitrogen).
-
Container: Store in amber glass vials with PTFE-lined caps to prevent light exposure and plasticizer leaching.
-
Temperature: Store at -20°C or lower.
-
Aliquot: Avoid freeze-thaw cycles. Create single-use aliquots (e.g., 50
L).
Module 4: Standardized Quality Control (QC) Protocol
To validate the purity of your this compound before use in sensitive bioassays, utilize this reversed-phase HPLC method.
Objective: Separate 8-BG from 8-hydroxyguanine and guanine.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 5.5). Note: Buffer is crucial to control ionization state.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 60 | 40 | Gradient Elution |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Acceptance Criteria:
-
Purity:
95% (Area under curve). -
8-Hydroxyguanine Limit:
2%. -
Guanine Limit:
1%.
Module 5: Troubleshooting Logic Flow
Use this decision tree to resolve purity issues rapidly.
Figure 2: Diagnostic flowchart for identifying the root cause of this compound impurity profiles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76953, this compound. Retrieved from [Link]
-
Herbert, K. E., et al. (1996). A novel HPLC procedure for the analysis of 8-oxoguanine in DNA.[3] Free Radical Biology and Medicine.[3] (Methodology for separating 8-halo and 8-oxo purines). Retrieved from [Link]
-
Gershon, H., et al. (1988). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. (Demonstrating DMSO-assisted hydrolysis of heteroaromatic halides). Retrieved from [Link]
Sources
Technical Support Center: Best Practices for 8-Bromoguanine
Welcome to the technical support center for 8-Bromoguanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and application of this critical compound. As a key analogue of guanine, this compound is instrumental in the study of DNA damage, repair mechanisms, and as a modulator of cGMP-dependent pathways. Adherence to best practices is paramount for experimental success and reproducibility.
Section 1: Core Principles of this compound Handling and Storage
This compound, while a stable compound when stored correctly, is susceptible to degradation that can compromise experimental outcomes. The core principle behind its handling and storage is the mitigation of exposure to moisture, light, and extreme pH, which can lead to hydrolysis and photodecomposition.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its commonly used nucleoside derivative, 8-Bromoguanosine.
| Property | This compound | 8-Bromoguanosine | Source(s) |
| CAS Number | 3066-84-0 | 4016-63-1 | [1][2] |
| Molecular Formula | C₅H₄BrN₅O | C₁₀H₁₂BrN₅O₅ | [1][2] |
| Molecular Weight | 230.02 g/mol | 362.14 g/mol | [1][2] |
| Appearance | Off-white solid | Crystalline solid | N/A |
| Predicted pKa | 7.54 ± 0.20 | N/A | [3] |
| Long-term Storage | -20°C, in the dark, under inert atmosphere | -20°C, in the dark, under inert atmosphere | [3] |
| Solubility | DMSO, DMF | DMF: 30 mg/mL; DMSO: 20 mg/mL; Sparingly in Methanol and Hot Water | [2] |
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during the use of this compound.
FAQs: Storage and Handling
Q1: Why is long-term storage at -20°C recommended?
A1: Storing this compound at -20°C minimizes the rate of potential degradation reactions, such as hydrolysis. While relatively stable, prolonged exposure to ambient temperatures and humidity can lead to the gradual breakdown of the compound. For its nucleoside, 8-Bromoguanosine, a stability of at least 4 years has been noted under these conditions[2].
Q2: How critical is it to store this compound in the dark and under an inert atmosphere?
A2: Storing in the dark is crucial to prevent photodegradation. Purine analogues can be sensitive to UV light. An inert atmosphere (e.g., argon or nitrogen) is recommended to displace oxygen and moisture, further preventing oxidative damage and hydrolysis, ensuring the long-term integrity of the compound.
Q3: I left my vial of this compound on the bench for a few hours. Is it still usable?
A3: A few hours of exposure to ambient light and air is unlikely to cause significant degradation. However, for quantitative experiments or long-term studies, it is best practice to minimize such exposures. Always return the compound to its proper storage conditions promptly.
Troubleshooting: Experimental Issues
Q1: I'm having trouble dissolving this compound in my aqueous buffer.
A1: this compound has low solubility in aqueous solutions at neutral pH. To overcome this:
-
Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF. 8-Bromoguanosine is soluble in DMSO at 20 mg/mL and in DMF at 30 mg/mL[2]. You can then dilute this stock solution into your aqueous buffer.
-
Gently warm the solution and use a vortex or sonicator to aid dissolution.
-
Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or enzymatic reactions. Always include a vehicle control in your experimental design.
Q2: My experimental results are inconsistent. Could it be an issue with my this compound solution?
A2: Yes, inconsistency can often be traced back to the compound's stability in solution.
-
Prepare fresh stock solutions regularly. If you are storing stock solutions, filter them through a 0.22 µm filter to remove any micro-precipitates.
-
Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot your stock solution into smaller, single-use volumes.
-
Visually inspect your solution for any signs of precipitation before use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.
Q3: I'm using this compound in an oligonucleotide synthesis and the yield is low.
A3: Low coupling efficiency during oligonucleotide synthesis can be due to several factors:
-
Moisture is a critical issue. Ensure that all reagents, especially the acetonitrile (ACN) used as a diluent, are anhydrous[4][5]. Using molecular sieves to dry your ACN and phosphoramidite solutions is a good practice.
-
Depurination: While this compound is relatively stable to the ammonia deprotection step, prolonged exposure to acidic conditions during detritylation can lead to depurination of sensitive nucleosides[4][6]. Consider using milder deblocking conditions if you suspect this is an issue.
Section 3: Experimental Protocol - DNA Cleavage Activity Assay
This protocol is adapted from a study investigating the repair of this compound lesions in DNA by DNA glycosylases[7]. It serves as a representative workflow for studying DNA repair mechanisms involving this compound.
Workflow Diagram
Caption: Workflow for a DNA cleavage activity assay.
Step-by-Step Methodology
-
Preparation of this compound-Containing Oligonucleotides:
-
Synthesize 30-mer single-stranded DNA oligonucleotides containing a single this compound residue at a defined position. A control oligonucleotide with a standard guanine at the same position should also be synthesized.
-
Purify the oligonucleotides using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
5'-End Labeling of the Oligonucleotide:
-
Label the 5'-end of the this compound-containing oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Remove unincorporated [γ-³²P]ATP using a suitable purification method (e.g., spin column).
-
-
Annealing to Form Duplex DNA:
-
Anneal the ³²P-labeled oligonucleotide with a 1.5-fold molar excess of the complementary unlabeled oligonucleotide in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the double-stranded DNA substrate.
-
-
DNA Cleavage Reaction:
-
Prepare a reaction mixture containing the purified DNA glycosylase (e.g., MUTYH, SMUG1, or TDG) in its recommended reaction buffer.
-
Initiate the reaction by adding the ³²P-labeled duplex DNA substrate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., time-course experiments from 0 to 120 minutes are common)[7].
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding a quenching solution (e.g., NaOH to a final concentration of 150 mM).
-
Analyze the reaction products by denaturing PAGE (e.g., 15% polyacrylamide gel containing 7 M urea).
-
Visualize the results using a phosphorimager and quantify the percentage of the cleaved product.
-
Section 4: The Role of this compound in DNA Damage and Repair
This compound is a significant lesion that can be formed in DNA by reactive brominating species generated during inflammation[7]. Its presence in DNA can lead to mutations, primarily G to T transversions, if not repaired[7]. Understanding its interaction with DNA repair enzymes is crucial for research into inflammation-associated cancers.
Signaling Pathway Diagram
Caption: this compound formation and repair pathway.
This diagram illustrates how inflammation can lead to the formation of this compound in DNA. During DNA replication, this lesion can cause mispairing with adenine or thymine. The Base Excision Repair (BER) pathway, involving DNA glycosylases such as MUTYH, SMUG1, and TDG, recognizes these mispairs and initiates the repair process to restore the correct DNA sequence[7].
References
- El-Naggar, F., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC NIH.
- Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260.
- Yasui, M., et al. (2017). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells.
- Boldogh, I., & Sczepanski, J. T. (2014). Unraveling the novel function of the DNA repair enzyme 8-oxoguanine-DNA glycosylase in activating key signaling pathways. Free Radical Biology and Medicine, 73, 1-6.
- Hage, D. S. (2006). Chemical Radiation Studies of 8-Bromoguanosine in Aqueous Solutions.
- David, S. S., & Williams, S. D. (1998). Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase. Journal of the American Chemical Society, 120(44), 11478-11485.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pan, L., et al. (2023). 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus.
- Matalon, S., et al. (2012). 8-Oxoguanine-DNA glycosylase 1 deficiency modifies allergic airway inflammation by regulating STAT6 and IL-4 in cells and in mice. The Journal of Immunology, 188(3), 1467-1476.
- Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 20(3), 251-260.
- Saha, S., et al. (2021). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. The Journal of Physical Chemistry C, 125(36), 19967-19978.
-
ResearchGate. (n.d.). Bromamine Decomposition Kinetics in Aqueous Solutions. Retrieved from [Link]
- Novak, M., & Rangappa, K. S. (2003). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of the American Chemical Society, 125(41), 12515-12523.
-
Glen Research. (n.d.). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
Sources
- 1. This compound | C5H4BrN5O | CID 135408829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 3066-84-0 [chemicalbook.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of MTT Assays with 8-Bromoguanine Compounds
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific limitations and challenges encountered when using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 8-Bromoguanine and its derivatives. As a purine analog, this compound presents unique challenges that can lead to artifactual results if not properly controlled. This guide provides in-depth explanations, troubleshooting protocols, and validated alternative methods to ensure the integrity of your cell viability data.
Frequently Asked Questions (FAQs)
Q1: We are seeing higher-than-expected cell viability, or even an apparent increase in proliferation, when treating our cells with higher concentrations of our this compound compound. What could be the cause?
A: This is a classic sign of assay interference. The MTT assay measures cell viability indirectly by quantifying the metabolic reduction of the yellow tetrazolium salt (MTT) into a purple formazan product.[1] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[2] However, compounds with inherent reducing properties can directly, in a cell-free chemical reaction, convert MTT to formazan, leading to a false-positive signal that is independent of cellular metabolism.[3][4] This artificially inflates the absorbance reading, masking true cytotoxicity and suggesting a higher number of viable cells than are actually present.
Q2: How can we definitively determine if our this compound compound is directly reducing the MTT reagent?
A: The most reliable method is to perform a cell-free MTT reduction assay . This critical control experiment isolates the chemical interaction between your compound and the MTT reagent. By incubating your this compound compound with MTT in culture medium without any cells, you can measure any formazan production that is purely chemical in nature. A dose-dependent increase in purple color in these cell-free wells is a clear indication of direct assay interference.
Q3: Are there other ways this compound compounds might interfere with the MTT assay besides direct reduction?
A: Yes, interference can also be biological. Some compounds can alter the metabolic state of the cell, which indirectly affects the MTT readout.[5] For instance, a compound could increase the cellular expression or activity of mitochondrial dehydrogenases or elevate the intracellular pool of reducing equivalents like NADH and NADPH.[6][7] This would lead to an increased rate of MTT reduction per cell, again resulting in an overestimation of cell viability that does not correlate with the actual cell number.
Q4: If we confirm interference, does that mean we cannot use the MTT assay at all?
A: If significant interference is detected, it is highly recommended to switch to an alternative cell viability assay. While background subtraction from cell-free controls can be attempted, it often fails to correct the issue accurately, especially if the compound's reducing activity changes over time or is influenced by components in the culture medium. The scientific integrity of your data is best preserved by selecting a method that is not susceptible to this type of interference.
Q5: What are the best alternative assays to use for assessing the cytotoxicity of compounds like this compound?
A: Several robust alternatives exist that operate on different principles and are less prone to interference from reducing compounds. Excellent choices include:
-
WST-8/CCK-8 Assays: These use a highly water-soluble tetrazolium salt that is reduced to a soluble formazan, simplifying the protocol. The mechanism is similar to MTT but can be less susceptible to certain types of interference.
-
Resazurin (alamarBlue)-Based Assays: This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells. It is also a measure of metabolic activity but the different chemistry can make it a suitable alternative.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These are considered a gold standard for cell viability. They measure the level of intracellular ATP, which is a direct and sensitive indicator of metabolically active, viable cells. Since this assay measures light output from a luciferase reaction dependent on ATP, it is not affected by the reducing potential of the test compound.[4]
Troubleshooting Guide: Problem, Cause, and Solution
This section provides a structured approach to diagnosing and solving common issues when using the MTT assay with this compound compounds.
Problem 1: Absorbance values do not correlate with expected cytotoxicity (Artificially High Viability)
-
Potential Cause (High Probability): Direct Chemical Reduction of MTT.
-
Causality: Your this compound compound possesses chemical properties that allow it to directly donate electrons to the MTT tetrazolium salt, converting it to purple formazan without the need for cellular enzymes. This is a known issue with various compounds, including those with antioxidant properties.[3][4]
-
Solution: Perform the Cell-Free MTT Reduction Assay detailed in Protocol 1.
-
-
Potential Cause (Moderate Probability): Altered Cellular Metabolism.
-
Causality: The this compound compound may be altering the cellular redox state or upregulating the activity of mitochondrial dehydrogenases.[6][7] This increases the rate of formazan production per cell, uncoupling the absorbance signal from the actual cell number.
-
Solution: If the cell-free assay is negative, this is the next likely cause. The most effective solution is to switch to an orthogonal assay that does not measure metabolic reduction, such as an ATP-based luminescence assay (See Protocol 3) or a direct cell counting method.
-
Diagram: Potential Interference Pathways of this compound in MTT Assay
Caption: Potential mechanisms of MTT assay interference by this compound compounds.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay (Interference Control)
This protocol is essential to validate whether your this compound compound is chemically interfering with the MTT reagent.
Methodology:
-
Plate Setup: Use a 96-well plate. Designate wells for a blank (medium only), a positive control (if you have a known reducing agent like ascorbic acid), and several concentrations of your this compound compound.
-
Compound Addition: Prepare serial dilutions of your this compound compound in the same culture medium used for your cell-based experiments. Add 100 µL of these dilutions to the appropriate wells. Add 100 µL of medium to the blank well.
-
MTT Reagent: Prepare the MTT solution (typically 5 mg/mL in sterile PBS, then diluted 1:10 in serum-free medium). Add 10 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. This incubation time should match the time used in your cellular assay.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Read Absorbance: Shake the plate gently for 15 minutes to fully dissolve the formazan. Read the absorbance at 570 nm.
-
Analysis: Subtract the absorbance of the blank well from all other readings. A dose-dependent increase in absorbance in the wells containing your compound indicates direct MTT reduction.
Protocol 2: Recommended Alternative - CCK-8/WST-8 Viability Assay
This protocol offers a more convenient and often more reliable alternative to the MTT assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of your this compound compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or WST-8 solution directly to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time will depend on the cell type and density and should be determined empirically.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a cell-free well.
Protocol 3: Gold Standard Alternative - ATP-Based Luminescence Assay
This assay is arguably the most robust method as it directly quantifies ATP, a key marker of viable cells, and is not based on a redox reaction.
Methodology:
-
Plate Setup: Seed cells and treat with your this compound compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Diagram: Validated Assay Workflow
Caption: Recommended decision workflow for selecting a valid cytotoxicity assay.
Data Summary: Comparison of Viability Assays
| Assay Feature | MTT Assay | CCK-8 / WST-8 Assay | ATP-Based Luminescence Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of water-soluble tetrazolium salt | Quantification of intracellular ATP |
| Detection | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~450 nm) | Luminescence |
| Endpoint | Formazan crystals (insoluble) | Formazan dye (soluble) | Light output |
| Pros | Inexpensive, widely published | Fewer steps (no solubilization), less toxic to cells | High sensitivity, fast, direct measure of viability |
| Cons | Susceptible to interference from reducing compounds , requires solubilization step, endpoint is insoluble | Can still be affected by metabolic changes | More expensive, requires a luminometer |
| Suitability for this compound | Low (High risk of interference) | Moderate (Requires validation) | High (Recommended) |
References
-
Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Pieters, R., Huismans, D. R., Leyva, A., & Veerman, A. J. (1989). Sensitivity to purine analogues in childhood leukemia assessed by the automated MTT-assay. Advances in Experimental Medicine and Biology, 253A, 447–454. [Link]
-
Redox regulation of cellular activation. (n.d.). PubMed. Retrieved from [Link]
-
8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. (n.d.). ACS Publications. Retrieved from [Link]
-
Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23. (2022). Frontiers. Retrieved from [Link]
-
8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. (n.d.). PubMed. Retrieved from [Link]
-
Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Redox regulation of cell state and fate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved from [Link]
-
Does anyone have recommendations for MTT assay for suspension cells? (2021). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Cellular Signaling Interplay between Redox Metabolism and Autophagy Modulation in Cancer: An Overview of Molecular Mechanisms and Therapeutic Interventions. (2023). MDPI. Retrieved from [Link]
-
Interference in MTT cell viability assay in activated macrophage cell line. (2025). ResearchGate. Retrieved from [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. (2015). PubMed. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay. (2022). MDPI. Retrieved from [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of viability assays for anthocyanins in cultured cells. (n.d.). PubMed. Retrieved from [Link]
-
Redox Regulation of Cell Survival. (n.d.). PMC - NIH. Retrieved from [Link]
-
New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. (2023). DergiPark. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Engineering Stability vs. Managing Damage: A Comparative Guide to 8-Bromoguanine and 8-oxoguanine in G-Quadruplex Applications
Executive Summary
For researchers in structural biology and drug development, the modification of guanine bases at the C8 position is a critical strategy for manipulating G-quadruplex (G4) topology. However, the choice between 8-Bromoguanine (8-BrG) and 8-oxoguanine (8-oxoG) represents a fundamental divergence in objective:
-
This compound (8-BrG) is a structural engineering tool . It is used to enforce stability by sterically locking the glycosidic bond into the syn conformation, making it the gold standard for stabilizing antiparallel or hybrid G4 topologies in therapeutic aptamers (e.g., Thrombin Binding Aptamer).
-
8-oxoguanine (8-oxoG) is primarily a biomarker of oxidative stress . While it also prefers the syn conformation, its altered hydrogen-bonding capabilities generally destabilize the G-quartet core. Its use is largely restricted to studying DNA damage repair mechanisms or specific regulatory switches, rather than stabilizing therapeutic constructs.
This guide provides a technical comparison of their biophysical impacts, experimental handling, and strategic applications.
Part 1: Structural & Mechanistic Basis
The functional divergence between these two modifications stems from their distinct electronic and steric impacts on the guanine base.
The "Syn-Lock" Mechanism (8-BrG)
In natural DNA, guanine exists in dynamic equilibrium between anti and syn conformations, with anti being favored in B-DNA. G-quadruplexes, however, often require specific guanines to adopt the syn conformation to form different topologies (e.g., antiparallel strands).[1]
-
Steric Hindrance: The bulky bromine atom at C8 creates a severe steric clash with the sugar-phosphate backbone if the base attempts to adopt the anti conformation.
-
Result: The base is locked into the syn conformation. When placed at positions in a G4 sequence that structurally require a syn guanine, 8-BrG pre-organizes the strand, significantly reducing the entropic cost of folding and increasing the melting temperature (
).
The "Hoogsteen Clash" (8-oxoG)
8-oxoG introduces an oxygen at C8 and protonates N7.
-
H-Bonding Disruption: Standard G-quartets rely on Hoogsteen hydrogen bonding where N7 acts as a hydrogen bond acceptor . In 8-oxoG, N7 becomes a hydrogen bond donor (due to protonation at N7 and the carbonyl at C8).
-
Result: This reverses the polarity of the Hoogsteen edge, creating a repulsion with the N1-H or N2-H of the neighboring guanine. While 8-oxoG also prefers syn, this H-bond mismatch usually destabilizes the quartet unless the structure rearranges (e.g., forming "8-oxoG quartets" with large central cavities or bulging out).
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. 8-BrG stabilizes via conformational locking, while 8-oxoG destabilizes via H-bond disruption.
Part 2: Comparative Performance Analysis
The following data summarizes the biophysical impact of substituting a single guanine in a G-quartet core.
| Feature | This compound (8-BrG) | 8-oxoguanine (8-oxoG) |
| Primary Utility | Stabilization of Aptamers/Nanostructures | Damage Simulation / Biological Signaling |
| Glycosidic Preference | Strongly Syn (Steric constraint) | Moderately Syn (Electronic/Steric) |
| Hoogsteen Compatibility | Retained (N7 remains acceptor) | Disrupted (N7 becomes donor) |
| Thermal Stability ( | +5°C to +20°C (Position dependent) | -5°C to -20°C (Typically destabilizing) |
| Topological Effect | Enforces Antiparallel/Hybrid folds | Induces structural polymorphism / Unfolding |
| Biological Impact | Nuclease resistance (Therapeutic) | Recruits repair enzymes (OGG1, FANCJ) |
Key Insight: In the Thrombin Binding Aptamer (TBA), substituting G8 (which adopts syn in the native structure) with 8-BrG increases the
Part 3: Experimental Workflows
To objectively assess the impact of these modifications, a rigorous biophysical characterization workflow is required. The following protocol ensures data integrity and reproducibility.
Protocol: Comparative Biophysical Characterization (CD & UV-Melting)
Objective: Determine the topological folding and thermodynamic stability of modified G4s.
1. Sample Preparation (Self-Validating Step)
-
Oligonucleotides: Synthesize native, 8-BrG, and 8-oxoG variants (HPLC purified).
-
Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl (or NaCl). Note: K+ stabilizes G4s more than Na+; use K+ for therapeutic modeling.
-
Annealing: Heat to 95°C for 5 min, then cool slowly (0.5°C/min) to room temperature.
-
Validation: Measure concentration using UV absorbance at 260 nm.
-
Check: The
must be adjusted for the modified bases. 8-BrG has a slightly red-shifted absorbance max compared to G.
-
2. Circular Dichroism (CD) Spectroscopy[2][3][4][5]
-
Instrument: Jasco J-1500 or equivalent.
-
Parameters: 220–320 nm range, 20°C, 1 mm path length.
-
Interpretation:
-
Parallel: Positive peak ~264 nm, Negative ~240 nm.
-
Antiparallel: Positive peak ~295 nm, Negative ~260 nm.
-
Hybrid: Positive peaks at ~295 nm and ~265 nm.
-
-
Expected Result: 8-BrG should sharpen the peak associated with the syn-containing topology (usually antiparallel/hybrid). 8-oxoG may show reduced amplitude or a shifted spectrum indicating polymorphism.
3. UV-Melting Analysis (
Determination)
-
Wavelength: Monitor absorbance at 295 nm (hypochromic shift characteristic of G4 melting).
-
Ramp: 20°C to 90°C at 0.5°C/min.
-
Data Processing: Calculate the first derivative (
). The maximum of the derivative is the . -
Hysteresis Check: Perform both heating and cooling ramps. Large hysteresis (>2°C) indicates slow kinetics, often exacerbated by 8-BrG "locking."
Experimental Logic Diagram
Figure 2: Validation workflow. Topology must be confirmed by CD before thermodynamic comparison, as 8-oxoG often induces topological switching.
Part 4: Applications & Implications[6][7][8]
When to Use this compound (8-BrG)
-
Therapeutic Aptamers: Use 8-BrG to increase the serum half-life and thermal stability of aptamers. For example, modifying the syn guanine in the TBA aptamer enhances its anticoagulant activity.
-
DNA Nanotechnology: Use 8-BrG to program specific folding pathways in DNA origami or nanowires, preventing the formation of unwanted parallel isoforms.
When to Study 8-oxoguanine (8-oxoG)[1][7][8][9][10][11]
-
Oxidative Stress Assays: Use 8-oxoG containing oligonucleotides to screen for binding affinity of repair enzymes (e.g., OGG1, MUTYH) or helicases (e.g., FANCJ).
-
Gene Regulation: Investigate how oxidative damage in promoter regions (e.g., c-MYC, BCL2) acts as an epigenetic switch. Note: In rare cases like the BCL2 promoter, 8-oxoG can stabilize specific non-canonical folds, but this is the exception, not the rule.
References
-
Esposito, V., et al. (2005). "Structural analysis of the 8-bromoguanosine-modified thrombin binding aptamer." Nucleic Acids Research. Link
-
Bielskutė, S., et al. (2019).[6] "8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding." International Journal of Molecular Sciences. Link
-
Gros, J., et al. (2007). "Guanine-rich nucleic acid sequences: structure, stability and function." Nucleic Acids Research. Link
-
Fleming, A.M., & Burrows, C.J. (2017). "8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator of gene transcription and cause of transversion mutations." Chemical Research in Toxicology. Link
-
Webba da Silva, M. (2007). "Geometric formalism for DNA quadruplex folding." Chemistry – A European Journal. Link
Sources
- 1. Oxidative lesions modulate G-quadruplex stability and structure in the human BCL2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Characterization of Mitochondrial G-Quadruplexes | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
8-Bromoguanine versus other C8-guanine modifications in Z-DNA formation
Executive Summary: The "Syn" Conformation as a Molecular Switch
In the landscape of nucleic acid structural biology, 8-Bromoguanine (8-Br-dG) stands as the gold standard for inducing and stabilizing Z-DNA. While the physiological B-DNA helix dominates in cellular environments, the left-handed Z-DNA conformer plays critical roles in gene regulation, viral response (e.g., ADAR1 binding), and nucleosome mechanics.
The transition from B- to Z-DNA is energetically unfavorable (
This guide objectively compares 8-Br-dG against its primary alternatives—8-Methylguanine (8-Me-dG) and 8-Oxoguanine (8-Oxo-dG) . While 8-Br-dG provides the most robust "structural lock" for crystallographic and biophysical studies, 8-Me-dG offers unique hydrophobic stabilization, and 8-Oxo-dG serves as a biologically relevant, albeit less stable, Z-DNA inducer.
Mechanistic Foundation: The Steric Trigger
The primary driver for Z-DNA formation by C8-substituted guanines is the forced rotation of the glycosidic bond from anti to syn.
The Mechanism
In unmodified B-DNA, purines prefer the anti conformation to avoid steric clashes between the base and the sugar-phosphate backbone. However, placing a bulky substituent (Bromine, Methyl, or Oxygen) at the C8 position creates a direct steric clash with the O4' atom of the deoxyribose ring if the base remains in anti.
To relieve this strain, the guanine base rotates
Visualization: The B-to-Z Mechanistic Pathway
Figure 1: Mechanistic pathway showing how C8-modifications bypass the high energy cost of Z-DNA formation by forcing the syn conformation.
Detailed Comparison: 8-Br-dG vs. Alternatives
This compound (8-Br-dG): The Structural Lock
8-Br-dG is the most widely used modification for forcing Z-DNA in vitro. The bromine atom has a van der Waals radius of ~1.85 Å, which is sufficiently bulky to preclude the anti conformation.
-
Performance: In alternating d(CG)
oligomers, full substitution with 8-Br-dG can stabilize Z-DNA even at physiological salt concentrations (~150 mM NaCl), whereas unmodified DNA requires >2.5 M NaCl or negative supercoiling. -
Thermodynamics: It essentially eliminates the B-form from the equilibrium in short oligomers, making it ideal for X-ray crystallography where a homogeneous population is required.
-
Electronic Effect: Bromine is electron-withdrawing, which impacts the pKa of N7 and can alter metal ion binding, a secondary factor in Z-DNA stabilization.
8-Methylguanine (8-Me-dG): The Hydrophobic Stabilizer
8-Me-dG is a potent alternative that is often underutilized. The methyl group is slightly larger (~2.0 Å) than bromine but is hydrophobic and electron-donating.
-
Performance: 8-Me-dG is arguably more effective than 8-Br-dG in certain low-salt contexts. Research indicates that 8-Me-dG can stabilize Z-DNA in the near absence of salt due to the hydrophobic effect—the methyl groups form a hydrophobic patch on the convex surface of Z-DNA (the major groove is effectively convex in Z-DNA), shielding it from water.
-
Advantage: It does not introduce a heavy halogen atom, which might be preferable if the specific electronic properties of the base (e.g., hydrogen bonding acidity) need to remain closer to native guanine, albeit with reversed polarity.
8-Oxoguanine (8-Oxo-dG): The Biological Lesion
8-Oxo-dG is primarily known as a marker of oxidative stress.[1][2][3] While it prefers the syn conformation, its "Z-DNA inducing" capability is nuanced.
-
Performance: 8-Oxo-dG promotes Z-DNA but is thermodynamically less stable in the Z-form compared to 8-Br or 8-Me. In B-DNA, 8-Oxo-dG often forms Hoogsteen base pairs with Adenine (mutagenic) rather than forcing the entire helix into Z-DNA unless the sequence context is highly favorable (e.g., alternating CG repeats).
-
Use Case: It is rarely used as a tool to engineer Z-DNA but is studied to understand how oxidative damage impacts local DNA topology and repair enzyme recognition (e.g., hOGG1).
Comparative Data Summary
| Feature | This compound (8-Br-dG) | 8-Methylguanine (8-Me-dG) | 8-Oxoguanine (8-Oxo-dG) |
| Primary Mechanism | Steric Hindrance (Hard clash) | Steric + Hydrophobic Shielding | Steric + Electrostatic Repulsion |
| Z-DNA Stability | High (The "Lock") | Very High (Low salt stability) | Moderate (Context dependent) |
| Midpoint [NaCl] ( | ~100–400 mM (Sequence dependent) | < 50 mM (Can form in no salt) | ~500–1000 mM (vs >2.5M for unmodified) |
| Electronic Nature | Electron-withdrawing (Halogen) | Electron-donating (Alkyl) | Hydrogen bond donor/acceptor change |
| Primary Application | X-ray Crystallography, CD Standards | Thermodynamic Studies, Hydrophobic probes | DNA Repair Studies, Mutagenesis |
Experimental Protocol: Characterizing Z-DNA Formation
To validate the performance of 8-Br-dG or its analogs, Circular Dichroism (CD) spectroscopy is the industry-standard method. Z-DNA exhibits a unique inversion of the CD spectrum compared to B-DNA.[4][5]
Workflow: Salt Titration Analysis
Figure 2: Workflow for detecting B-to-Z transition using Circular Dichroism spectroscopy.
Step-by-Step Methodology
-
Oligonucleotide Synthesis: Synthesize self-complementary sequences (e.g., d(CGCGCG)2) containing the C8-modification. 8-Br-dG phosphoramidites are commercially available and compatible with standard solid-phase synthesis (use mild deprotection to prevent halogen loss).
-
Annealing: Dissolve purified oligos in 10 mM Sodium Phosphate buffer (pH 7.0) containing 0.1 mM EDTA. Heat to 95°C for 5 minutes and cool slowly to room temperature.
-
CD Setup: Use a quartz cuvette with a 1 mm path length. Set the CD spectrometer (e.g., Jasco J-1500) to scan from 320 nm to 200 nm.
-
Titration:
-
Measure the spectrum at 0 M added NaCl.
-
Titrate NaCl solution (using a high concentration stock, e.g., 5 M) into the cuvette.
-
Critical Checkpoint: For 8-Br-dG, you may observe the Z-form signature immediately at low salt. For unmodified controls, you will need to go up to 4 M NaCl.
-
-
Data Interpretation:
-
B-DNA: Positive peak at ~275 nm, Negative peak at ~245 nm.
-
Z-DNA: Negative peak at ~295 nm , Positive peak at ~260 nm.
-
Isosbestic Point: A clear isosbestic point (usually around 280 nm) indicates a two-state transition without intermediates.
-
References
-
Sugiyama, H., et al. (1996). Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions.[6] Nucleic Acids Research.[6] Link
-
Subramani, V. K., et al. (2023). Characterization of Z-DNA Using Circular Dichroism.[4][5][7][8] Springer Protocols (Methods in Molecular Biology). Link
-
Miyahara, T., et al. (2013). Helical Structure and Circular Dichroism Spectra of DNA: A Theoretical Study.[4] Journal of Physical Chemistry A. Link
-
Lee, H., et al. (2018). C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer. Organic & Biomolecular Chemistry.[6] Link
-
Abrescia, N. G., et al. (2002). Crystal structure of a Z-DNA hexamer containing 8-methylguanine. Nucleic Acids Research.[6] Link
Sources
- 1. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Helical structure and circular dichroism spectra of DNA: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of Z-DNA Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Z-DNA Using Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of TLR7 Activation by 8-Bromoguanine and Other Agonists
For researchers and drug development professionals navigating the complex landscape of innate immunity, Toll-like receptor 7 (TLR7) presents a compelling therapeutic target. Activation of this endosomal receptor, which recognizes single-stranded RNA, can trigger potent antiviral and antitumor immune responses.[1][2] A variety of synthetic agonists have been developed to harness this potential, each with unique characteristics. This guide provides an in-depth comparison of TLR7 activation by the purine derivative 8-Bromoguanine and other well-established agonists, offering supporting experimental data and detailed protocols for robust cross-validation.
The Central Role of TLR7 in Innate Immunity
Toll-like receptor 7 is a key player in the innate immune system, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon binding to its ligand, TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][3] This orchestrated response bridges the innate and adaptive immune systems, making TLR7 agonists attractive candidates for vaccine adjuvants and cancer immunotherapies.[4][5]
A Comparative Look at TLR7 Agonists
The efficacy and specific immune response elicited by TLR7 activation can vary significantly depending on the agonist used. Here, we compare this compound with other commonly used TLR7 agonists.
| Agonist | Chemical Class | Known Selectivity | Reported EC50 (Human TLR7) | Key Characteristics |
| 8-Bromoguanosine | Purine Analog | TLR7 | ~10-100 µM (estimated) | A guanosine analog that activates TLR7. |
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 | 0.1 - 1 µM | A potent dual agonist for TLR7 and TLR8, known for inducing a strong Th1-biased immune response.[2][5][6][7] |
| Imiquimod (R837) | Imidazoquinoline | TLR7 | 1 - 10 µM | A well-established TLR7 agonist, FDA-approved for topical use. |
| CL097 | Imidazoquinoline | TLR7/8 | Not widely reported | A potent TLR7/8 agonist often used in in vitro and in vivo studies to induce strong pDC activation.[8] |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
Visualizing the TLR7 Signaling Pathway
To understand the mechanism of action of these agonists, it is crucial to visualize the downstream signaling cascade.
Caption: TLR7 Signaling Pathway.
Experimental Workflows for Cross-Validation
To objectively compare the potency and efficacy of this compound and other TLR7 agonists, a multi-pronged experimental approach is essential. This ensures a self-validating system where results from different assays corroborate each other.
Reporter Gene Assay for NF-κB Activation
This assay provides a quantitative measure of TLR7 activation by monitoring the downstream activation of the NF-κB signaling pathway. HEK-Blue™ hTLR7 cells are a reliable tool for this purpose, as they express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][10][11][12]
Caption: HEK-Blue™ TLR7 Reporter Assay Workflow.
Detailed Protocol:
-
Cell Seeding: On day 1, harvest and resuspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension (approximately 2.5 x 10^5 cells/mL) into each well of a flat-bottom 96-well plate.
-
Agonist Preparation and Addition: On day 2, prepare serial dilutions of the TLR7 agonists (e.g., this compound, R848, Imiquimod) in sterile, endotoxin-free water or PBS. Add 20 µL of each agonist dilution to the corresponding wells of the cell plate. Include a negative control (vehicle only) and a positive control (e.g., a known potent TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. Add 180 µL of QUANTI-Blue™ Solution to each well of a new flat-bottom 96-well plate. Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the QUANTI-Blue™ plate.
-
Measurement: Incubate the QUANTI-Blue™ plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the amount of SEAP, and thus to the level of NF-κB activation.
Cytokine Profiling by ELISA
Measuring the production of key cytokines, such as IFN-α and IL-6, provides a direct assessment of the functional consequences of TLR7 activation in immune cells. Peripheral blood mononuclear cells (PBMCs) or isolated pDCs are suitable for this assay.
Caption: Cytokine ELISA Workflow.
Detailed Protocol (Sandwich ELISA):
-
Plate Coating: Dilute the capture antibody for the cytokine of interest (e.g., anti-human IFN-α) in coating buffer. Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[13]
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Prepare a standard curve with recombinant cytokine. Add 100 µL of the collected cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[13]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate and Measurement: Wash the plate. Add 100 µL of TMB substrate solution to each well. Allow the color to develop, then add 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm. The concentration of the cytokine in the samples can be determined from the standard curve.
Immune Cell Activation by Flow Cytometry
Flow cytometry allows for the multiparametric analysis of immune cell activation at the single-cell level. By staining for cell surface markers (e.g., CD69, CD86) and intracellular cytokines, you can identify which cell populations are responding to the TLR7 agonists and to what extent.[4]
Caption: Immune Cell Activation Flow Cytometry Workflow.
Detailed Protocol (Intracellular Cytokine Staining):
-
Cell Stimulation: Isolate PBMCs and culture them in the presence of the different TLR7 agonists for 6-24 hours. For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.[14][15]
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD123 for pDCs, and the activation marker CD69). Incubate for 20-30 minutes on ice in the dark.[16]
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol. This step fixes the cells and makes the cell membrane permeable to allow antibodies to enter and stain intracellular targets.[16][17][18]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorescently labeled antibody against the intracellular cytokine of interest (e.g., IFN-α). Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer. Analyze the data using appropriate software to gate on specific cell populations and quantify the percentage of cells expressing the activation markers and intracellular cytokines.
Conclusion
The cross-validation of TLR7 activation by this compound and other agonists requires a systematic and multi-faceted approach. By combining reporter gene assays, cytokine profiling, and flow cytometry, researchers can obtain a comprehensive understanding of the potency, efficacy, and specific immune-stimulatory properties of different TLR7 agonists. This rigorous validation is crucial for the development of novel and effective immunotherapies and vaccine adjuvants.
References
-
Frontiers in Immunology. (2023). Toll-like receptor 7/8 agonist stimulation rapidly skews the antibody repertoire of B cells in non-human primates. [Link]
-
Nature. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). [Link]
-
Hindawi. (2019). pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG. [Link]
-
ResearchGate. (2019). The TLR7/8 agonist R848 remodels tumor and host responses to promote survival in pancreatic cancer. [Link]
-
OUCI. Analysis of the Neuroinflammatory Response to TLR7 Stimulation in the Brain: Comparison of Multiple TLR7 and/or TLR8 Agonists. [Link]
-
PubMed. (2022). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. [Link]
-
National Institutes of Health. (2014). Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. [Link]
-
PubMed. (2008). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. [Link]
-
PubMed. (2014). Stimulation of innate immune cells by light-activated TLR7/8 agonists. [Link]
-
PubMed. (2019). TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection. [Link]
-
Cellosaurus. Cell line HEK-Blue Null1 (CVCL_A7YP). [Link]
-
ResearchGate. (2006). TLR agonists as vaccine adjuvants: Comparison of CpG ODN and Resiquimod (R-848). [Link]
-
Cellosaurus. Cell line HEK-Blue hTLR5 (CVCL_IM83). [Link]
-
National Institutes of Health. (2022). Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer. [Link]
-
PubMed Central. (2019). The TLR7/8 agonist R848 remodels tumor and host responses to promote survival in pancreatic cancer. [Link]
-
Cleveland Clinic Lerner Research Institute. "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. [Link]
-
University of Pennsylvania. (1999). Intracellular Cytokine Staining Protocol. [Link]
-
Anilocus. Intracellular Cytokine Staining Protocol. [Link]
Sources
- 1. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7/8 agonist R848 remodels tumor and host responses to promote survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line HEK-Blue Null1 (CVCL_A7YP) [cellosaurus.org]
- 10. Cellosaurus cell line HEK-Blue hTLR5 (CVCL_IM83) [cellosaurus.org]
- 11. Invivogen HEK-Blue hTLR7 Cells, NF-κB–SEAP Reporter Line, TLR7-Dependent | Fisher Scientific [fishersci.com]
- 12. Invivogen IL-18 Reporter HEK 293 Cells, 3-7 x 10e6 cells, Quantity: Each | Fisher Scientific [fishersci.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. protocols.io [protocols.io]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. lerner.ccf.org [lerner.ccf.org]
Assessing the Specificity of 8-Bromoguanine in Aptamer-Target Binding
Executive Summary: The "Syn-Lock" Advantage
In the high-stakes field of aptamer development, specificity is often compromised by the structural plasticity of nucleic acids. Standard DNA/RNA aptamers frequently rely on "induced fit" mechanisms, where the aptamer folds upon binding. While effective for affinity, this flexibility introduces a liability: cross-reactivity with structurally similar non-targets that can induce alternative, energetically favorable folds.
8-Bromoguanine (8-BrG) offers a deterministic solution. By introducing a bromine atom at the C8 position of the guanine base, 8-BrG creates significant steric hindrance with the sugar moiety.[1] This forces the nucleotide into a stable syn conformation , effectively "locking" the aptamer's tertiary structure prior to binding.
This guide evaluates 8-BrG not merely as a high-affinity modification, but as a specificity filter. We compare it against native Guanine and other analogues (e.g., 8-Oxoguanine, LNA), providing experimental protocols to validate its performance in your therapeutic or diagnostic pipeline.
Mechanistic Foundation: Why 8-BrG Enhances Specificity
The specificity of an aptamer is thermodynamically governed by the difference in Gibbs free energy (
-
Native Guanine (G): Exists in equilibrium between anti (preferred) and syn conformations. Binding often requires an entropic penalty to freeze the G in a specific state (often syn for G-quadruplexes).
-
This compound (8-BrG): The bulky bromine atom clashes with the O4' of the ribose in the anti conformation. This restricts the nucleotide almost exclusively to the syn conformation .
The Specificity Payoff: By pre-organizing the aptamer into its bioactive structure, 8-BrG reduces the entropic cost of binding (
Visualization: The Conformational Lock
Figure 1: Mechanism of 8-BrG action. The steric bulk of the bromine atom forces the guanine into the syn conformation, pre-organizing the aptamer for target binding and reducing conformational entropy.
Comparative Analysis: 8-BrG vs. Alternatives
The following table synthesizes data from structural studies (e.g., Thrombin Binding Aptamer - TBA) to compare 8-BrG against native Guanine and other common modifications.
| Feature | Native Guanine (G) | This compound (8-BrG) | 8-Oxoguanine (8-oxoG) | LNA-Guanine (LNA) |
| Primary Conformation | Anti / Syn Equilibrium | Locked Syn | Syn preference (pH dependent) | Locked C3'-endo (Sugar pucker) |
| Mechanism of Action | Natural flexibility | Steric Hindrance (Br-Sugar) | Electrostatic / H-bond alteration | Bicyclic sugar bridge |
| Impact on Affinity ( | Baseline (e.g., TBA: ~45 nM) | High Increase (e.g., TBA: ~2 nM) | Variable (often destabilizing) | High Increase (Thermal stability) |
| Impact on Specificity | Moderate (Induced fit prone to errors) | High (Rejects induced fit of non-targets) | Low (Can mimic Thymine) | High (Shape complementarity) |
| Thermal Stability ( | Baseline | High Stabilization (+10-15°C) | Destabilizing in many contexts | Very High Stabilization |
| Best Use Case | Initial SELEX selection | Post-SELEX optimization for G-quadruplexes | Oxidative damage sensing | Nuclease resistance / Duplex stability |
Key Insight: While LNA stabilizes the sugar pucker (C3'-endo), 8-BrG specifically stabilizes the glycosidic bond angle . This makes 8-BrG superior for aptamers relying on G-quadruplex structures or Z-DNA motifs where syn-G bases are critical structural pillars.
Experimental Validation Framework
To validate the specificity gains of 8-BrG, you cannot rely on simple endpoint assays (like ELISA). You must measure binding kinetics . A specific binder will show a fast on-rate (
Protocol A: Synthesis and Incorporation
-
Reagent: Use 8-bromo-dG-CE Phosphoramidite.
-
Coupling: Standard solid-phase synthesis. Note that 8-BrG is sensitive to harsh deprotection.
-
Deprotection: Use UltraMild conditions (0.05 M Potassium Carbonate in Methanol) to prevent degradation of the bromine modification. Avoid standard ammonium hydroxide deprotection.
Protocol B: Kinetic Specificity Assessment (RIfS / SPR)
Rationale: Reflectometric Interference Spectroscopy (RIfS) or Surface Plasmon Resonance (SPR) allows real-time monitoring of association and dissociation phases, distinguishing true high-affinity binding from transient non-specific interactions.
Materials:
-
Sensor Chip (Streptavidin-coated for biotinylated aptamers).
-
Running Buffer: PBS + 5mM KCl (Crucial for G-quadruplex folding).
-
Analytes: Target protein (e.g., Thrombin) and Non-target structural analogs (e.g., Albumin, IgG, Casein).
Step-by-Step Workflow:
-
Immobilization:
-
Inject Biotinylated 8-BrG-Aptamer (100 nM) onto the active channel.
-
Inject Biotinylated Scrambled Sequence onto the reference channel.
-
Target immobilization level: ~100-200 RU (Resonance Units) to avoid mass transport limitations.
-
-
Surface Conditioning:
-
Perform 3 injections of Running Buffer to stabilize the baseline.
-
Critical Step: If the aptamer is a G-quadruplex, ensure the buffer contains sufficient
(potassium) or ions to support the fold before analyte injection.
-
-
Specificity Cycle (Single Cycle Kinetics):
-
Inject Non-Target A (High Concentration, e.g., 1
M). -
Inject Non-Target B (High Concentration).
-
Inject Target (Low Concentration, e.g., 10 nM).
-
Do not regenerate between injections.
-
-
Data Analysis:
-
Specificity Factor: Calculate the ratio of Response (Target) / Response (Non-Target).
-
Residence Time: Compare the dissociation rate constant (
) of the 8-BrG aptamer vs. the unmodified parent. A lower indicates a tighter, more specific "lock."
-
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for integrating and validating 8-BrG in aptamer development.
Case Study: Thrombin Binding Aptamer (TBA)
The Thrombin Binding Aptamer (TBA) is the "gold standard" proof-of-concept for 8-BrG modification.
-
Challenge: Native TBA (15-mer) has a
of ~50°C and moderate affinity ( nM). It is susceptible to unfolding at physiological temperatures. -
Modification: Substitution of G1 and G10 (which reside in the syn position of the G-tetrad) with 8-BrG.
-
Result:
-
Thermal Stability:
increased to ~66°C. -
Affinity:
improved to 1.99 nM (approx. 20-fold improvement). -
Specificity: The modified aptamer retained high discrimination against other serum proteins, driven by the rigidified loop structure that perfectly complements the thrombin exosite.
-
Interpretation: The 8-BrG modification did not change the global topology (verified by CD spectroscopy) but rigidified the core, reducing the energy penalty required for the aptamer to adopt the binding-competent state.
References
-
Direct detection of thrombin binding to 8-bromodeoxyguanosine-modified aptamer: effects of modification on affinity and kinetics. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues. Source: MDPI (Molecules) URL:[Link]
-
The effect of L-thymidine, acyclic thymine and this compound on the stability of model G-quadruplex structures. Source: CORE / Biochimie URL:[Link]
-
Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Source: ResearchGate / Nucleic Acids Research URL:[Link]
Sources
A Researcher's Guide to Validating 8-Bromoguanine Effects in Cellular Assays: A Framework for Rigorous Control Experiments
The Imperative for Controls: Beyond Simple Activation
While 8-Br-cGMP is widely used, its application without a suite of well-designed controls can lead to ambiguous or even misleading results. The core challenge lies in attributing a cellular phenotype specifically to the intended mechanism of action. Potential confounding factors include:
-
Off-target effects: The compound may interact with other cellular components besides PKG.
-
Metabolic instability and byproducts: Although more stable than cGMP, 8-Br-cGMP can be metabolized, and its breakdown products could have biological activity.[4][5]
-
Non-specific effects of purine analogs: Introducing a modified nucleotide into a cell can have broader consequences on nucleic acid metabolism and signaling.
-
Cellular stress responses: High concentrations of any exogenous compound can induce stress, leading to phenotypic changes independent of the intended target.
Therefore, a multi-pronged approach to controls is not just recommended; it is essential for the integrity of the research.
A Multi-Level Strategy for Validating 8-Br-cGMP Effects
A robust validation strategy for 8-Br-cGMP involves a series of experiments designed to confirm on-target activity, rule out off-target effects, and assess for potential artifacts. This can be conceptualized as a hierarchical approach, moving from pharmacological to genetic controls.
Figure 1: A hierarchical approach to control experiments for validating 8-Br-cGMP effects.
Level 1: Pharmacological Controls - The Chemical Toolkit
This foundational level uses a panel of related and unrelated compounds to dissect the specificity of the observed effects.
The Inactive or Less Active Analog Control
Rationale: To control for effects related to the chemical structure of 8-Bromoguanine, rather than its ability to activate PKG. 8-Bromoguanosine, lacking the cyclic monophosphate group, is a suitable negative control. It shares the brominated guanine core but should not activate PKG.
Experimental Design:
-
Treatment Groups:
-
Vehicle Control
-
8-Br-cGMP (effective concentration)
-
8-Bromoguanosine (equimolar concentration to 8-Br-cGMP)
-
-
Readout: The cellular phenotype of interest (e.g., gene expression, cell morphology, proliferation).
-
Expected Outcome: The phenotype observed with 8-Br-cGMP should be absent or significantly attenuated in the 8-Bromoguanosine-treated group.
The Alternative Activator Control
Rationale: To ensure the observed effect is due to PKG activation and not an off-target effect unique to 8-Br-cGMP. Using a structurally different PKG activator, such as 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), helps to confirm that the effect is on-pathway.[4] 8-pCPT-cGMP is also highly membrane-permeant and resistant to metabolic degradation.[4]
Experimental Design:
-
Treatment Groups:
-
Vehicle Control
-
8-Br-cGMP (effective concentration)
-
8-pCPT-cGMP (equipotent concentration)
-
-
Readout: The cellular phenotype of interest.
-
Expected Outcome: Both 8-Br-cGMP and 8-pCPT-cGMP should elicit a similar cellular response.
The Pathway Inhibitor Control
Rationale: This is a critical control to demonstrate that the effect of 8-Br-cGMP is mediated by its intended target, PKG. Pre-treatment with a specific PKG inhibitor should block or reverse the effect of 8-Br-cGMP. Rp-8-pCPT-cGMPS is a commonly used pan-PKG inhibitor.[6]
Experimental Design:
-
Treatment Groups:
-
Vehicle Control
-
8-Br-cGMP
-
PKG inhibitor alone
-
PKG inhibitor (pre-treatment) followed by 8-Br-cGMP
-
-
Readout: The cellular phenotype of interest.
-
Expected Outcome: The effect of 8-Br-cGMP should be significantly reduced or abolished in the presence of the PKG inhibitor.
Comparative Data Summary: Pharmacological Controls
| Treatment Group | Hypothetical Phenotype (e.g., % of cells with neurite outgrowth) | Interpretation |
| Vehicle | 5% | Baseline |
| 8-Br-cGMP (100 µM) | 60% | Putative on-target effect |
| 8-Bromoguanosine (100 µM) | 7% | Effect is not due to the 8-Br-Guanine core |
| 8-pCPT-cGMP (50 µM) | 55% | Effect is likely mediated by PKG activation |
| Rp-8-pCPT-cGMPS (10 µM) | 6% | No intrinsic effect of the inhibitor |
| Rp-8-pCPT-cGMPS + 8-Br-cGMP | 10% | Effect of 8-Br-cGMP is PKG-dependent |
Level 2: Mechanistic Controls - Probing the Pathway
These controls aim to validate that the broader signaling pathway is functioning as expected.
Upstream Activation
Rationale: To compare the effect of a pharmacological activator with a more physiological stimulus. Activating soluble guanylate cyclase (sGC) with a nitric oxide (NO) donor (e.g., SNP, SNAP) will increase endogenous cGMP levels.[1] This provides an alternative method to activate the cGMP/PKG pathway.
Experimental Design:
-
Treatment Groups:
-
Vehicle Control
-
8-Br-cGMP
-
NO donor (e.g., SNAP)
-
-
Readout: The cellular phenotype of interest.
-
Expected Outcome: Both 8-Br-cGMP and the NO donor should produce a similar phenotype, though kinetics and magnitude may differ.
Downstream Readout
Rationale: To directly measure the activation of PKG. A key substrate of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP). Measuring the phosphorylation of VASP at Ser239 is a reliable indicator of PKG activity.
Experimental Design:
-
Treatment Groups:
-
Vehicle Control
-
8-Br-cGMP
-
Alternative Activator (e.g., 8-pCPT-cGMP)
-
PKG inhibitor + 8-Br-cGMP
-
-
Readout: Western blot analysis for phospho-VASP (Ser239).
-
Expected Outcome: 8-Br-cGMP and the alternative activator should increase VASP phosphorylation, and this increase should be blocked by a PKG inhibitor.
Figure 2: Signaling pathway showing points of intervention for control experiments.
Level 3: Genetic Controls - The Gold Standard
Genetic manipulation provides the most definitive evidence for the involvement of a specific protein in a cellular process.
Gene Knockout/Knockdown
Rationale: To demonstrate that the cellular response to 8-Br-cGMP is dependent on the presence of PKG. This can be achieved using CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the gene encoding for PKG (e.g., PRKG1).
Experimental Design:
-
Cell Lines:
-
Wild-type cells
-
PKG knockout/knockdown cells
-
-
Treatment: Vehicle and 8-Br-cGMP.
-
Readout: The cellular phenotype of interest.
-
Expected Outcome: The effect of 8-Br-cGMP should be absent or significantly diminished in the PKG knockout/knockdown cells compared to wild-type cells.
Overexpression of a Dominant-Negative Mutant
Rationale: As an alternative to knockout/knockdown, overexpressing a catalytically inactive (dominant-negative) version of PKG can compete with the endogenous kinase for substrates and upstream regulators, thereby inhibiting the pathway.
Experimental Design:
-
Transfection Groups:
-
Control vector
-
Vector expressing dominant-negative PKG
-
-
Treatment: Vehicle and 8-Br-cGMP.
-
Readout: The cellular phenotype of interest.
-
Expected Outcome: The effect of 8-Br-cGMP should be attenuated in cells overexpressing the dominant-negative PKG.
Level 4: Off-Target and Toxicity Controls
It is crucial to rule out the possibility that the observed effects are due to cellular toxicity or other unintended consequences.
Cell Viability Assays
Rationale: High concentrations of 8-Br-cGMP could be toxic to cells. It is important to determine the concentration range that does not affect cell viability.
Experimental Protocol:
-
Plate cells at a suitable density in a 96-well plate.
-
Treat with a range of 8-Br-cGMP concentrations for the duration of the experiment.
-
Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Determine the concentration of 8-Br-cGMP that results in less than 10% cell death compared to the vehicle control.
DNA Damage Response
Rationale: this compound, the core of 8-Br-cGMP, has been shown to be a mutagenic DNA lesion when incorporated into DNA.[7] While 8-Br-cGMP is a ribonucleotide analog, it is prudent to check for the induction of a DNA damage response, especially in long-term experiments or in cells with compromised nucleotide metabolism.
Experimental Protocol:
-
Treat cells with vehicle and an effective concentration of 8-Br-cGMP.
-
After the desired incubation period, lyse the cells and perform a Western blot for markers of the DNA damage response, such as phosphorylated H2A.X (γH2A.X) and p53.
-
An increase in these markers would suggest a potential off-target effect related to genotoxicity.
Conclusion
References
-
Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. (2022-02-10). [Link]
-
Stimulation by 8-Br-cGMP of the response induced by noradrenaline is mediated through the activation of a cGMP-dependent protein kinase. ResearchGate. [Link]
-
Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. PubMed Central (PMC). [Link]
-
8-Br-cGMP. BIOLOG Life Science Institute. [Link]
-
8-Oxoguanine rearranges the active site of human topoisomerase I. PubMed. [Link]
-
Activation of murine natural killer cells and macrophages by 8-bromoguanosine. PubMed. [Link]
-
Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells. PubMed. [Link]
-
New Pharmacological Strategies to Increase cGMP. PubMed. [Link]
-
8-Bromoguanosine 3',5'-cyclic monophosphate. Wikipedia. [Link]
-
Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. PubMed Central (PMC). [Link]
-
Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. ACS Publications. [Link]
-
(a) Effect of STa, 8-br-cGMP and specific inhibitor of PKG on... ResearchGate. [Link]
-
Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA. PubMed. [Link]
-
8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. PubMed. [Link]
-
New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration. ACS Publications. [Link]
-
New genetic tools to tackle c-di-GMP-dependent signalling in Pseudomonas aeruginosa. Wiley Online Library. [Link]
-
Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration. PubMed Central (PMC). [Link]
-
cGMP-independent nitric oxide signaling and regulation of the cell cycle. ResearchGate. [Link]
-
Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target. Frontiers. [Link]
-
Screening of cGMP analogs in vitro. cGMP analogs were tested in retinal... ResearchGate. [Link]
-
An ab initio study of electronic structure and spectra of this compound: a comparative study with guanine. PubMed. [Link]
-
OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression. Frontiers. [Link]
-
Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target. Science. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. MDPI. [Link]
-
A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. PubMed Central (PMC). [Link]
-
cGMP-mediated signaling Gene Ontology Term (GO:0019934). Mouse Genome Informatics. [Link]
-
Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed. [Link]
-
How to measure and minimize off-target effects... YouTube. [Link]
-
Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. PubMed Central (PMC). [Link]
-
Role of cyclic GMP in gene regulation. IMR Press. [Link]
-
DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute (IGI). [Link]
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- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 4. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isothermal Titration Calorimetry (ITC) for Validating 8-Bromoguanine Binding Affinity
In the landscape of modern drug discovery and molecular biology, the precise and reliable quantification of binding affinity is paramount. It is the foundational data upon which lead optimization, structure-activity relationship (SAR) studies, and the ultimate success of a therapeutic candidate are built. For novel small molecules like 8-Bromoguanine, a purine analog with potential applications in probing guanine-binding sites in proteins and nucleic acids, validating its interaction with a target is a critical first step. This guide provides an in-depth, expert-led comparison of Isothermal Titration Calorimetry (ITC) as the gold-standard method for this validation, comparing it with other common techniques and offering a detailed protocol grounded in thermodynamic principles.
The Gold Standard: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry stands out among biophysical techniques because it provides a complete thermodynamic profile of a molecular interaction in a single experiment. Unlike methods that rely on fluorescence or immobilization, ITC directly measures the heat released or absorbed during a binding event. This direct measurement allows for the determination of binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) without the need for labeling or modification of the interacting partners, providing a true in-solution characterization.
The principle of ITC is elegant in its simplicity. A solution of the ligand (in this case, this compound) is titrated in small, precise injections into a sample cell containing the macromolecule of interest (e.g., a target protein) at a constant temperature. The instrument, a highly sensitive microcalorimeter, measures the minute temperature changes that occur with each injection. A reference cell, containing only buffer, is used to subtract the heat of dilution, ensuring that the measured heat is solely due to the binding event.
As the titration proceeds, the macromolecule's binding sites become progressively saturated. The magnitude of the heat change diminishes with each injection, eventually reaching a point where no further heat is absorbed or released, indicating that all binding sites are occupied. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule, which is then fitted to a binding model to extract the thermodynamic parameters.
Thermodynamic Deep Dive: What ITC Reveals
A single ITC experiment yields a wealth of data that, together, paint a comprehensive picture of the binding interaction.
-
Binding Affinity (K_D): The dissociation constant (K_D) is the measure of binding strength; a lower K_D value signifies a tighter interaction. ITC is one of the few techniques that can reliably measure K_D values across a wide range, from millimolar (weak) to nanomolar (strong) affinities.
-
Enthalpy (ΔH): The enthalpy change reflects the heat released or absorbed from the formation and breaking of bonds during the binding event. A negative ΔH (exothermic) indicates favorable energetic contributions from hydrogen bonds and van der Waals interactions.
-
Entropy (ΔS): The entropy change represents the change in the disorder of the system upon binding. A positive ΔS is often driven by the release of ordered water molecules from the interacting surfaces, known as the hydrophobic effect.
-
Stoichiometry (n): ITC directly determines the molar ratio of the interacting molecules, revealing how many molecules of this compound bind to a single target molecule.
Understanding both the enthalpic and entropic contributions to the Gibbs free energy of binding (ΔG = ΔH - TΔS) is crucial for rational drug design. For instance, a lead compound might have a favorable binding affinity, but if it is largely driven by enthalpy, medicinal chemists can focus on optimizing hydrophobic interactions to improve the entropic component, and vice versa.
Caption: High-level workflow for an Isothermal Titration Calorimetry experiment.
Experimental Protocol: A Self-Validating System for this compound
The trustworthiness of ITC data hinges on meticulous experimental design and execution. Every step is designed to eliminate artifacts and ensure that the measured heat is a direct result of the 1:1 binding event. Here, we outline a robust protocol for validating the binding of this compound to a hypothetical 30 kDa target protein.
Step 1: The Cornerstone of Quality Data - Sample Preparation
Causality: The most common source of error in ITC is improperly prepared samples. The goal is to ensure that any heat detected is from the binding interaction, not from buffer mismatches or the presence of contaminants.
-
Protein Preparation: Dialyze the target protein extensively against the chosen experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). The final dialysis buffer should be reserved and used for dissolving the this compound. This is the single most critical step to minimize large heats of dilution that can obscure the binding signal.
-
Ligand Preparation: Dissolve high-purity this compound powder in the exact same buffer collected from the protein dialysis. If a co-solvent like DMSO is necessary to dissolve the ligand, ensure the identical concentration of DMSO is present in the protein solution to cancel out any solvent effects.
-
Concentration Determination: Accurately determine the concentration of both the protein (e.g., via A280 measurement with the correct extinction coefficient) and the ligand. Inaccurate concentrations are a primary source of error in determining stoichiometry (n).
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of bubbles in the ITC cell, which can cause significant noise in the data.
Step 2: Experimental Design & Instrument Setup
Causality: The concentrations of the reactants are chosen to satisfy the "c-window," a range of values that ensures a well-defined, sigmoidal binding curve suitable for accurate fitting. The 'c' value is defined as c = n * [Macromolecule] / K_D.
-
Target Concentrations: For an expected K_D in the low micromolar range (e.g., 1-10 µM), a good starting point is to have the protein concentration in the cell at 10-20 µM and the this compound concentration in the syringe at 100-200 µM (a 5-10 fold excess).
-
Instrument Parameters (for a standard instrument like a MicroCal PEAQ-ITC):
-
Temperature: 25°C.
-
Reference Power: 5 µcal/sec.
-
Stirring Speed: 750 rpm.
-
Injection Parameters: A single 0.4 µL injection followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
Step 3: Execution and Control Experiments
Causality: Control experiments are essential to validate that the observed heat changes are specific to the binding interaction.
-
Main Experiment: Load the protein solution into the sample cell and the this compound solution into the injection syringe. Equilibrate the system thermally and begin the titration run.
-
Control Titration: Perform a control experiment by titrating the this compound solution from the syringe into the sample cell containing only the matched buffer. The heat changes observed in this run represent the heat of dilution of the ligand. This data will be subtracted from the main experimental data to isolate the heat of binding.
Data Interpretation and Analysis
The raw output of an ITC experiment is a series of heat pulses corresponding to each injection. The area under each peak is integrated and plotted against the molar ratio of ligand to protein to generate the binding isotherm.
Caption: From raw heat pulses to final thermodynamic parameters in ITC.
The resulting isotherm is then fitted to a suitable binding model (most commonly a one-site independent model) using software provided with the instrument. The fitting algorithm performs a non-linear regression to determine the best-fit values for K_D, ΔH, and n.
Table 1: Sample Thermodynamic Data for this compound Binding
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 0.98 | Confirms a 1:1 binding interaction between this compound and the target protein. |
| Affinity (K_D) | 5.2 µM | Indicates a moderate binding affinity, typical for initial small molecule hits. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions. |
| Entropy (TΔS) | -3.0 kcal/mol | The binding is entropically unfavorable, possibly due to conformational restriction of the ligand and protein upon binding. |
| Gibbs Free Energy (ΔG) | -5.5 kcal/mol | The overall binding is spontaneous and favorable. |
Comparative Analysis: ITC vs. Alternative Technologies
While ITC is considered the gold standard for thermodynamic characterization, other techniques are frequently used to assess binding affinity. Each has its own set of advantages and limitations. The choice of method should be guided by the specific requirements of the study, such as throughput, sample consumption, and the type of data needed.
Table 2: Comparison of Binding Affinity Measurement Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding in solution.[1] | Measures change in refractive index upon binding to a sensor surface. | Measures change in light interference pattern upon binding to a sensor tip. | Measures change in molecular movement in a temperature gradient upon binding.[2][3] |
| Measurement Type | Direct, in-solution. | Indirect, surface-based. | Indirect, surface-based. | Indirect, in-solution.[2][3] |
| Labeling Required? | No. | No. | No. | Yes (typically one partner is fluorescently labeled).[1] |
| Information Provided | K_D, ΔH, ΔS, n (complete thermodynamic profile). | K_D, k_on, k_off (kinetics). | K_D, k_on, k_off (kinetics).[2] | K_D. |
| Sample Consumption | High. | Low.[3] | Low. | Very Low. |
| Throughput | Low. | Medium to High. | High. | High. |
| Key Advantage | Provides a complete thermodynamic profile and is considered the gold standard for affinity validation. | High sensitivity and provides real-time kinetic data. | High throughput and compatible with crude samples. | Very low sample consumption and fast measurements. |
| Key Disadvantage | High sample consumption and low throughput. | Requires immobilization, which can affect protein activity; potential for mass transport artifacts. | Lower sensitivity, making it challenging for small molecule fragments.[1] | Requires labeling, which can potentially interfere with binding.[1] |
Conclusion: Why ITC is the Authoritative Choice for Validation
For the critical task of validating the binding affinity of a small molecule like this compound, Isothermal Titration Calorimetry offers an unparalleled level of detail and confidence. Its primary strength lies in its direct, in-solution measurement of binding thermodynamics, which eliminates the potential artifacts associated with labeling or surface immobilization required by other techniques. While methods like SPR and BLI are powerful tools for primary screening and kinetic analysis due to their higher throughput, ITC serves as the ultimate arbiter for confirming a direct interaction and understanding the forces that drive it.
By providing the complete thermodynamic signature (K_D, ΔH, ΔS, and n) in a single, self-validating experiment, ITC empowers researchers to make more informed decisions in lead optimization. The insights gained into whether a compound's binding is driven by enthalpy or entropy provide a rational basis for its further chemical modification, accelerating the journey from a preliminary hit to a viable drug candidate. For this compound and countless other molecules in the drug discovery pipeline, ITC provides the robust, unambiguous data necessary to build a solid foundation for success.
References
-
Lab Manager. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
-
National Institutes of Health (NIH). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. [Link]
-
Reichert Technologies. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. [Link]
-
bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]
-
ResearchGate. Should we use Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) for analyzing the binding of molecules to a specific receptor?. [Link]
-
National Institutes of Health (NIH). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
-
Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. [Link]
-
Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]
-
TA Instruments. How to Assess Binding in Drug Discovery. [Link]
-
National Institutes of Health (NIH). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. [Link]
Sources
Structural Constraints in Oligonucleotide Engineering: A Comparative Guide to LNA vs. 8-Bromoguanine
Executive Summary: The "Lock" vs. The "Twist"
In oligonucleotide engineering, achieving specific functional outcomes often requires restricting the conformational freedom of the nucleic acid backbone or base. This guide compares two distinct mechanistic approaches to conformational constraint:
-
Locked Nucleic Acid (LNA): A Sugar-Constraint strategy.[1] By bridging the 2' and 4' positions, LNA locks the ribose in the C3'-endo (North) conformation.[2] This pre-organizes the strand for high-affinity binding to complementary RNA, making it the gold standard for antisense gapmers and steric blockers.
-
8-Bromoguanine (8-BrG): A Base-Constraint strategy. The bulky bromine atom at the C8 position creates a steric clash with the sugar, forcing the guanine base into the syn conformation (rotating ~180° from the standard anti). This is used to destabilize standard duplexes, induce Z-DNA or G-quadruplex structures, or trigger Toll-Like Receptors (TLR7/8).
Core Distinction: Use LNA to maximize duplex stability and nuclease resistance.[1][3] Use 8-BrG to engineer non-canonical structures (Z-DNA, Quadruplexes) or modulate immune responses.
Mechanistic & Physicochemical Comparison
The following table synthesizes the physicochemical divergence between these two modifications.
| Feature | Locked Nucleic Acid (LNA) | This compound (8-BrG) |
| Constraint Locus | Sugar Moiety (2'-O, 4'-C methylene bridge) | Nucleobase (C8-position bromination) |
| Conformational Effect | Locks sugar in C3'-endo (A-type helix preference). | Forces base into Syn conformation (Z-DNA/Quadruplex preference). |
| Duplex Stability ( | Increases | Decreases |
| Secondary Structure | Stabilizes A-form Helices. | Stabilizes Z-DNA (left-handed) & G-Quadruplexes. |
| Nuclease Resistance | High (Primary reason for use in ASOs). | Moderate (Steric bulk provides some protection, but less than LNA). |
| Immune Profile | Low immunogenicity (stealth); potential hepatotoxicity. | High Immunogenicity (Potent TLR7/8 Agonist). |
| Primary Application | Antisense (Gapmers), siRNA, Probes. | Adjuvants, Aptamers, Structural Biology (Z-DNA).[4] |
Structural Logic Diagram
The following diagram illustrates the decision pathway for selecting between these modifications based on structural intent.
Caption: Decision tree contrasting the structural impact of Sugar-Constraint (LNA) vs. Base-Constraint (8-BrG).
Detailed Performance Analysis
A. Thermodynamic Stability (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> )[5][6]
-
LNA: The methylene bridge reduces the entropy loss upon hybridization. By pre-paying the entropic cost of adopting the A-form helix structure, LNA imparts massive thermal stability. A single LNA modification can raise the melting temperature (
) of a duplex by 2–8°C [1]. -
8-BrG: In a standard Watson-Crick duplex (B-form or A-form), the syn conformation of 8-BrG places the bulky bromine atom in a position that clashes with the sugar-phosphate backbone if the base tries to pair with Cytosine in the standard geometry. Consequently, 8-BrG significantly destabilizes standard duplexes [2]. However, in high-salt conditions, it drives the transition from B-DNA (right-handed) to Z-DNA (left-handed), where the syn conformation is energetically favorable [3].
B. Biological Stability (Nuclease Resistance)[1]
-
LNA: LNA confers exceptional resistance to 3'-exonucleases, the primary cause of oligonucleotide degradation in serum. This makes LNA ideal for in vivo therapeutic applications where long half-life is required [4].
-
8-BrG: While the bromine atom provides some steric protection against enzymatic cleavage, it does not offer the backbone rigidity that prevents nuclease binding as effectively as LNA. 8-BrG is rarely used solely for stability; its inclusion is usually functional (structure or immunity).
C. Immunostimulation (TLR Activation)
-
LNA: Generally considered "stealthy" regarding immune recognition, although specific sequence motifs can still trigger responses. The primary safety concern with LNA is hepatotoxicity due to off-target protein binding, not direct immune activation [5].
-
8-BrG: Guanosine analogs modified at the C8 position are potent agonists of TLR7 and TLR8 . 8-BrG-modified oligonucleotides are recognized by the innate immune system as "danger signals," inducing high levels of Interferon-alpha (IFN-
) and other cytokines [6]. This makes them excellent vaccine adjuvants but poor candidates for gene silencing if immune silence is desired.
Experimental Protocols for Characterization
To validate the presence and impact of these modifications, distinct biophysical workflows are required.
Protocol A: Circular Dichroism (CD) to Distinguish A-Form vs. Z-Form
Objective: Verify if LNA has induced A-form geometry or if 8-BrG has induced Z-form geometry.
Materials:
-
Jasco J-1500 CD Spectrometer (or equivalent).
-
Buffer: 10 mM Sodium Phosphate, pH 7.2.
-
Critical Step for 8-BrG: For Z-DNA induction, titration with high salt (up to 4M NaCl) or spermine is often required.
Workflow:
-
Baseline: Measure CD spectrum of unmodified control (typically B-form: Positive band at 275nm, Negative at 245nm).
-
LNA Sample: Measure in physiological salt (150mM NaCl).
-
Expected Signal: Shift toward A-form (Strong positive peak at 260nm, deep negative peak at 210nm).
-
-
8-BrG Sample: Measure in physiological salt, then titrate NaCl from 150mM to 4M.
-
Expected Signal: Transition to Z-form (Inversion of the spectrum: Negative band at 290nm, Positive band at 260nm) [3].
-
Protocol B: Thermal Denaturation ( )
Objective: Quantify the stabilizing (LNA) or destabilizing (8-BrG) effect.
Step-by-Step:
-
Preparation: Dilute oligonucleotides to 1.0 µM in 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
-
Annealing: Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure equilibrium duplex formation.
-
Data Acquisition: Monitor Absorbance at 260nm while heating from 20°C to 95°C at a rate of 0.5°C/min.
-
Analysis: Calculate the first derivative (
). The peak represents the .-
Validation: LNA should show a sharp transition at a higher temperature than DNA control. 8-BrG (in duplex context) will likely show a broader, lower temperature transition or no transition if steric clash prevents pairing [2].
-
Experimental Workflow Diagram
Caption: Workflow for biophysical characterization. LNA focuses on thermal stability; 8-BrG focuses on conformational switching (CD).
References
-
Kaur, H., et al. (2006). "Thermodynamic, counterion, and hydration effects for the incorporation of locked nucleic acid nucleotides into DNA duplexes." Biochemistry. Link
-
Fàbrega, C., et al. (2001). "Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine." Nucleosides, Nucleotides & Nucleic Acids. Link
-
Nigam, A., et al. (2020). "Z-DNA: The Other Face of the Double Helix." Biological Sciences.[5] (Contextualizing the B-Z transition induced by C8 modifications). Link
-
Wahlestedt, C., et al. (2000). "Potent and nontoxic antisense oligonucleotides containing locked nucleic acids."[2] Proceedings of the National Academy of Sciences. Link
-
Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research. Link
-
Jurk, M., et al. (2002). "Human TLR7 or TLR8 independently confer responsiveness to the antiviral compound R-848." Nature Immunology. (Establishing 8-substituted guanosines as TLR ligands). Link
Sources
- 1. synoligo.com [synoligo.com]
- 2. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and biological implications of Z-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 8-Bromoguanine
For researchers in drug discovery and chemical biology, the synthesis of a novel compound is a pivotal moment. However, the true measure of success lies in the rigorous validation of its biological activity. This guide provides an in-depth, comparative framework for validating synthesized 8-Bromoguanine, a purine analog with known antineoplastic properties. We will objectively compare its performance against 8-Azaguanine, another guanine analog with a distinct mechanism of action, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale for Rigorous Validation
The journey from a synthesized molecule to a validated bioactive compound is fraught with potential pitfalls. Impurities, incorrect stereoisomers, or unexpected off-target effects can all lead to misleading results, wasting valuable time and resources. Therefore, a multi-faceted validation approach is not just recommended; it is essential. This guide is structured to provide a self-validating system, where orthogonal assays and appropriate controls build a comprehensive and trustworthy profile of your synthesized this compound.
Understanding the Mechanisms: this compound vs. 8-Azaguanine
A key aspect of validating a compound is understanding its mechanism of action. Here, we compare our synthesized this compound with 8-Azaguanine, a strategic choice to highlight the specific activities of our compound of interest.
This compound: This compound is recognized for its potential to impede the proliferation of malignant cells.[1] As a damaged base lesion, it can be incorporated into DNA, leading to mutations, primarily G → T transversions, which can trigger cell cycle arrest or apoptosis.[2] Furthermore, its structural similarity to guanine suggests potential interactions with enzymes that recognize guanine, such as Poly (ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair.[3] Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair pathways. Additionally, as a purine analog, this compound has the potential to modulate the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic DNA and triggers an anti-tumor immune response.
8-Azaguanine: In contrast, 8-Azaguanine primarily exerts its cytotoxic effects through its incorporation into RNA.[4] After being metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), it disrupts protein synthesis and other RNA-dependent cellular processes, ultimately leading to cell death.[1][5] This fundamental difference in their primary targets—DNA and RNA—makes 8-Azaguanine an excellent comparative compound to discern the specific biological effects of our synthesized this compound.
Experimental Validation Workflow
A robust validation strategy employs a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: Tiered workflow for validating synthesized this compound.
Tier 1: Assessing General Cytotoxicity
The initial step is to determine the cytotoxic potential of the synthesized this compound across a panel of relevant cancer cell lines. This provides a broad overview of its activity and helps in selecting appropriate concentrations for subsequent mechanistic studies.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized this compound
-
8-Azaguanine (comparator)
-
Cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of synthesized this compound and 8-Azaguanine in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Alternative Protocol: Crystal Violet Staining
Crystal violet is a simple and effective method for quantifying the number of adherent cells.[8][9][10][11]
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative, wash with water, and add 100 µL of 0.5% crystal violet solution to each well for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate with water until the excess stain is removed.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC50 values for synthesized this compound and 8-Azaguanine in different cancer cell lines. This data illustrates how to present and compare the cytotoxic profiles of the two compounds.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Synthesized this compound | 25 | 40 | 32 |
| 8-Azaguanine | 15 | 28 | 20 |
Note: These are representative values. Actual IC50 values will vary depending on the specific experimental conditions.
Tier 2: Delving into a Specific Mechanism of Action
Based on the known activities of guanine analogs and the potential for this compound to interact with DNA repair and innate immunity pathways, the following mechanistic assays are proposed.
Experimental Protocol: PARP-1 Inhibition Assay
This assay measures the ability of the synthesized this compound to inhibit the enzymatic activity of PARP-1. A commercially available fluorometric assay kit is a reliable option.[12]
Materials:
-
Synthesized this compound
-
Olaparib (positive control PARP-1 inhibitor)[8][13][14][15][16]
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD+
-
Assay buffer
-
Developer solution
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add assay buffer, activated DNA, and the synthesized this compound or Olaparib at various concentrations.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well, except for the no-enzyme control.
-
Initiate Reaction: Add NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Add the developer solution, which contains a reagent that is converted to a fluorescent product by the remaining NAD+.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation/emission at 485/530 nm). A decrease in fluorescence indicates PARP-1 activity (consumption of NAD+), and therefore, a higher fluorescence signal in the presence of the compound indicates inhibition of PARP-1.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition relative to the vehicle control and determine the IC50 value.
Experimental Protocol: cGAS-STING Pathway Activation Assay
Activation of the cGAS-STING pathway leads to the phosphorylation of IRF3 and the subsequent production of type I interferons (IFN-β).[2][17] This can be measured using a reporter gene assay or by directly detecting phosphorylated IRF3.
Method 1: IFN-β Reporter Assay
Materials:
-
Synthesized this compound
-
2',3'-cGAMP (positive control STING agonist)[4][5][14][18][19]
-
HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate.
-
Compound Treatment: Treat the cells with various concentrations of synthesized this compound or 2',3'-cGAMP.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: An increase in luciferase activity indicates activation of the IFN-β promoter and thus the cGAS-STING pathway.
Method 2: Western Blot for Phosphorylated IRF3
Materials:
-
Synthesized this compound
-
2',3'-cGAMP
-
THP-1 cells (human monocytic cell line)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat THP-1 cells with synthesized this compound or 2',3'-cGAMP for 4-6 hours.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: An increase in the ratio of phosphorylated IRF3 to total IRF3 indicates activation of the STING pathway.
Visualizing the Signaling Pathways
Caption: Simplified signaling pathways for PARP-1 inhibition and cGAS-STING activation.
Conclusion
The validation of a synthesized compound is a critical step in the drug discovery pipeline. By employing a systematic and comparative approach, as outlined in this guide, researchers can build a robust and reliable biological profile for their compounds. The use of orthogonal assays, appropriate positive and negative controls, and a clear understanding of the underlying mechanisms are paramount to ensuring the scientific rigor of the findings. This guide provides a comprehensive framework for validating synthesized this compound, but the principles and methodologies can be adapted for the validation of a wide range of bioactive molecules.
References
-
Ishikawa, H., & Barber, G. N. (2008). STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling. Nature, 455(7213), 674–678. [Link]
- Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: extending benefit beyond BRCA-mutant cancers. Clinical cancer research, 25(13), 3759-3771.
- Sun, L., Wu, J., Du, F., Chen, X., & Chen, Z. J. (2013).
-
JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PNAS. DNA-induced 2′3′-cGAMP enhances haplotype-specific human STING cleavage by dengue protease. [Link]
-
ResearchGate. An in silico protocol for identifying potential poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors from chemical databases. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. Crystal Violet Assay for Determining Viability of Cultured Cells. [Link]
-
Frontiers. The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis. [Link]
-
Cancer Research. Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. [Link]
-
MDPI. Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region. [Link]
-
AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]
-
Assay Genie. Crystal Violet Cell Cytotoxicity Assay Kit. [Link]
-
OncLive. Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. [Link]
-
BellBrook Labs. Targeting the cGAS-STING Pathway Using a Homogenous, HTS Compatible Transcreener® cGAS Assay. [Link]
-
PNAS. The Structural Basis of IRF-3 Activation Upon Phosphorylation. [Link]
-
Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. [Link]
-
National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Bio-protocol. Crystal Violet-Based Cell-Viability Assay. [Link]
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- 3. Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
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- 8. clyte.tech [clyte.tech]
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- 11. bio-protocol.org [bio-protocol.org]
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- 13. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 18. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 8-Bromoguanine-Containing Oligonucleotides
For researchers, scientists, and drug development professionals working with modified oligonucleotides, ensuring the purity and integrity of the final product is paramount. The introduction of modifications such as 8-Bromoguanine (8-Br-G), while scientifically valuable for structural and functional studies, presents unique analytical challenges. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of this compound-containing oligonucleotides, supported by experimental insights and protocols.
The presence of the bulky and electronegative bromine atom at the C8 position of guanine can influence the oligonucleotide's hydrophobicity, secondary structure, and behavior during separation and analysis. Therefore, a multi-pronged analytical approach is often necessary to obtain a comprehensive purity profile. Here, we will delve into the principles, advantages, and limitations of Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).
The Challenge of Purity in Modified Oligonucleotides
The solid-phase phosphoramidite chemistry used for oligonucleotide synthesis is highly efficient, yet not perfect. This results in a crude product containing the desired full-length sequence (FLP) alongside a heterogeneous mixture of impurities.[1] For this compound-containing oligonucleotides, these impurities can include:
-
Shortmers (n-x sequences): Truncated sequences resulting from incomplete coupling at one or more steps.
-
Longmers (n+x sequences): Sequences with one or more additional nucleotides.
-
Sequences with incomplete deprotection: Failure to remove all protecting groups from the bases or phosphate backbone.
-
Side-products of the modification: Although studies have shown that 8-bromo-dG is stable to standard ammonia deprotection, ruling out potential side reactions under different conditions is crucial.[2]
This guide will equip you with the knowledge to select and implement the most appropriate analytical methods to identify and quantify these impurities, ensuring the quality of your this compound-containing oligonucleotides.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The High-Resolution Workhorse
IP-RP-HPLC is a powerful and widely adopted technique for the analysis of oligonucleotides due to its high resolving power and compatibility with mass spectrometry.[1][3] The separation mechanism relies on the interaction of the negatively charged phosphate backbone of the oligonucleotide with a positively charged ion-pairing agent (e.g., triethylammonium acetate - TEAA) and a hydrophobic stationary phase (typically C8 or C18). The ion-pairing agent neutralizes the charge on the oligonucleotide, allowing it to be retained and separated based on its hydrophobicity.
The inclusion of an this compound modification increases the hydrophobicity of the oligonucleotide, leading to longer retention times compared to its unmodified counterpart. This can be advantageous for separating the target oligonucleotide from less hydrophobic impurities.
Key Advantages for this compound Oligonucleotides:
-
High Resolution: Capable of separating the full-length product from closely related impurities like n-1 shortmers.
-
MS Compatibility: Allows for online coupling with mass spectrometry for simultaneous purity assessment and identity confirmation.
-
Method Versatility: The separation can be fine-tuned by adjusting the type and concentration of the ion-pairing agent, the organic mobile phase, and the temperature.
Limitations:
-
Complex Method Development: Optimization of ion-pairing reagents and gradients can be time-consuming.
-
Potential for Ion Suppression in MS: The ion-pairing reagents can sometimes interfere with the ionization process in the mass spectrometer.
Experimental Protocol: Analytical IP-RP-HPLC of an this compound Oligonucleotide
Objective: To assess the purity of a 20-mer oligonucleotide containing a single this compound modification and separate it from potential n-1 impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile
-
Oligonucleotide Sample: Dissolved in nuclease-free water to a concentration of 10 µM
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
The main peak corresponds to the full-length this compound-containing oligonucleotide. Peaks eluting earlier are typically shorter, more hydrophilic impurities.
Anion-Exchange HPLC (AEX-HPLC): Separation by Charge
Anion-exchange chromatography separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[4] The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.
Since this compound itself does not alter the charge of the oligonucleotide, AEX-HPLC is highly effective at separating full-length products from truncated sequences (shortmers), as these will have fewer phosphate groups and thus elute earlier.
Key Advantages for this compound Oligonucleotides:
-
Excellent Separation of Length-Based Impurities: Highly effective at resolving the target oligonucleotide from shortmers.
-
Robust and Reproducible: Generally less complex to set up and run compared to IP-RP-HPLC.
-
Scalability: Well-suited for purification from analytical to preparative scales.
Limitations:
-
MS Incompatibility: The high salt concentrations used for elution are not directly compatible with electrospray ionization mass spectrometry. A desalting step is required before MS analysis.
-
Lower Resolution for Some Modifications: May not be able to separate oligonucleotides with the same length but different base compositions or modifications that do not affect the overall charge.
Experimental Protocol: Analytical AEX-HPLC of an this compound Oligonucleotide
Objective: To separate a 20-mer this compound-containing oligonucleotide from shorter synthesis failure products.
Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., DNAPac PA200, 4 x 250 mm)
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Oligonucleotide Sample: Dissolved in nuclease-free water to a concentration of 10 µM
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10 µL of the oligonucleotide sample.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Monitor the elution at 260 nm.
-
The last major peak to elute will be the full-length 20-mer oligonucleotide, as it has the most negative charge and interacts most strongly with the column.
Capillary Electrophoresis (CE): High-Efficiency Separation in a Narrow Bore
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge-to-size ratio.[5][6][7][8] For oligonucleotides, CE provides excellent separation of different length species, with longer oligonucleotides migrating more slowly through a sieving matrix within the capillary.
CE is particularly advantageous for analyzing longer oligonucleotides, where the resolution of HPLC can diminish.[9] The introduction of an this compound modification is not expected to significantly alter the charge-to-size ratio, so the separation will primarily be based on the length of the oligonucleotide.
Key Advantages for this compound Oligonucleotides:
-
Exceptional Resolution: Can often provide baseline separation of n and n-1 species.
-
Minimal Sample Consumption: Requires only nanoliter volumes of sample.
-
Rapid Analysis Times: Separations are typically completed in a shorter time frame compared to HPLC.
Limitations:
-
Lower Throughput: While individual runs are fast, sample throughput can be lower than automated HPLC systems.
-
Less Amenable to Fraction Collection: While possible, collecting separated fractions for further analysis is more complex than with HPLC.
-
Sensitivity to Sample Matrix: High salt concentrations in the sample can interfere with the separation.
Experimental Protocol: Purity Assessment by Capillary Electrophoresis
Objective: To determine the purity of a 20-mer this compound-containing oligonucleotide with high resolution.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Coated capillary (e.g., 50 µm internal diameter, 30 cm effective length)
-
Sieving polymer-containing buffer
Procedure:
-
Condition the capillary with the sieving buffer.
-
Inject the oligonucleotide sample using pressure or voltage.
-
Apply a separation voltage (e.g., -15 kV).
-
Detect the migrating species at 260 nm.
-
The main peak corresponds to the full-length product, with shorter impurities migrating faster and appearing as earlier peaks.[10]
Mass Spectrometry (MS): The Gold Standard for Identity Confirmation
Mass spectrometry is an indispensable tool for the analysis of oligonucleotides, providing an accurate measurement of the molecular weight of the target molecule and its impurities.[11][12] When coupled with a separation technique like IP-RP-HPLC, it offers a powerful method for both purity assessment and identity confirmation. Electrospray ionization (ESI) is the most common ionization technique for oligonucleotides.
For an this compound-containing oligonucleotide, MS can confirm the successful incorporation of the modified base by detecting the expected mass shift. It can also identify impurities such as shortmers, longmers, and species with incomplete deprotection.
Key Advantages for this compound Oligonucleotides:
-
Unambiguous Identity Confirmation: Provides the exact molecular weight, confirming the presence of the this compound modification.
-
High Sensitivity: Can detect low-level impurities that may not be resolved by other techniques.
-
Structural Information: Tandem MS (MS/MS) can be used to fragment the oligonucleotide and confirm its sequence.
Limitations:
-
Not a Standalone Purity Method: MS provides information on the mass of the components in a sample but does not quantify them without appropriate standards and coupling to a separation technique.
-
Data Complexity: The presence of multiple charge states and adducts can make the mass spectrum complex to interpret.
Data Interpretation: Expected Mass of an this compound Oligonucleotide
The expected mass of an this compound-containing oligonucleotide can be calculated by summing the masses of the individual nucleotide residues and subtracting the mass of water for each phosphodiester bond formed. The key is to use the correct mass for the 8-Bromoguanosine residue.
The mass of a deoxyguanosine (dG) residue is approximately 329.21 g/mol . The substitution of a hydrogen atom with a bromine atom at the C8 position results in a mass increase of approximately 78.9 g/mol (mass of Br) - 1.0 g/mol (mass of H) = 77.9 g/mol . Therefore, an 8-Bromo-deoxyguanosine residue will have a mass of approximately 407.11 g/mol .
Comparative Summary of Analytical Techniques
| Technique | Principle of Separation | Primary Application | Strengths for 8-Br-G Oligos | Limitations |
| IP-RP-HPLC | Hydrophobicity | Purity & Identity | High resolution, MS-compatible | Complex method development |
| AEX-HPLC | Charge (Phosphate Backbone) | Purity & Purification | Excellent for shortmer removal | Not MS-compatible, lower resolution for some modifications |
| CE | Charge-to-Size Ratio | High-Resolution Purity | Exceptional resolution, low sample volume | Lower throughput, difficult fraction collection |
| MS | Mass-to-Charge Ratio | Identity Confirmation | Unambiguous mass confirmation, high sensitivity | Not a standalone purity method, complex data |
Recommended Analytical Workflow
A robust and comprehensive assessment of the purity of this compound-containing oligonucleotides typically involves a combination of these techniques. The following workflow is recommended:
Caption: Recommended analytical workflow for this compound oligonucleotides.
Conclusion
The purity assessment of this compound-containing oligonucleotides requires a thoughtful and often multi-faceted analytical approach. IP-RP-HPLC coupled with mass spectrometry stands out as the most comprehensive technique, providing both high-resolution separation and unambiguous identity confirmation. AEX-HPLC offers a robust alternative for purification, particularly when direct MS coupling is not required. Capillary electrophoresis serves as an excellent high-resolution method for purity verification. By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently ensure the quality and integrity of their modified oligonucleotides, paving the way for reliable and reproducible experimental outcomes.
References
-
PubMed. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. [Link]
-
Frontiers. (2024). Separation of isobaric phosphorothioate oligonucleotides in capillary electrophoresis: study of the influence of cationic cyclodextrins on chemo and stereoselectivity. [Link]
-
PubMed. (n.d.). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. [Link]
-
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
-
PubMed. (2022). Analysis of therapeutic nucleic acids by capillary electrophoresis. [Link]
- Fàbrega, C., Macías, M. J., & Eritja, R. (2001). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Nucleosides, nucleotides & nucleic acids, 20(3), 251–260.
-
ResearchGate. (2022). Analysis of Therapeutic Nucleic Acids by Capillary Electrophoresis. [Link]
-
Bio-Rad. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. [Link]
-
Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
-
MDPI. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. [Link]
-
Agilent. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. [Link]
-
Bio-Synthesis Inc. (2010). Oligonucleotide Applications Capillary Electrophoresis (CE) Oligos. [Link]
-
AZoNetwork. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. [Link]
-
Agilent. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. [Link]
-
PubMed. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. [Link]
-
Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
MDPI. (n.d.). Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase. [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. [Link]
-
LCGC International. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. [Link]
-
MDPI. (2024). Eco-Friendly Capillary Electrophoresis Method for the Quantification of Apixaban in Oral Dosage Form. [Link]
-
Advanced Materials Technology. (n.d.). IMPROVED OLIGONUCLEOTIDE ANALYSIS USING HALO® OLIGO C18. [Link]
-
PubMed. (2007). Mass spectrometry of oligonucleotides. [Link]
-
ResearchGate. (n.d.). Analysis of oligonucleotides by liquid chromatography with alkylamide stationary phase. [Link]
Sources
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A Comparative Review of 8-Bromoguanine: Unveiling Disparate Effects from the Benchtop to Biological Systems
Navigating the intricate path of drug discovery and development requires a profound understanding of how a compound's activity in a controlled in vitro setting translates to its efficacy and safety within a complex living organism. 8-Bromoguanine, a halogenated purine analog, serves as a compelling case study in this journey from benchtop to biological systems. This guide provides a comprehensive comparative review of the in vitro and in vivo effects of this compound and its closely related nucleoside, 8-bromoguanosine, offering insights for researchers, scientists, and drug development professionals.
Introduction to this compound: A Molecule of Dichotomous Character
This compound (8-BrG) is a synthetic derivative of the natural purine base guanine. Its structure is distinguished by the presence of a bromine atom at the 8th position of the purine ring. This seemingly minor modification imparts significant changes to the molecule's stereochemical and electronic properties, leading to a cascade of diverse biological activities. While initially investigated for its potential as a mutagen and its implications in carcinogenesis, subsequent research has unveiled its potent immunomodulatory and antiviral properties. This guide will dissect these multifaceted effects, comparing and contrasting the findings from isolated cellular systems with those from whole animal models to provide a holistic understanding of this compound's therapeutic potential and its underlying mechanisms of action.
Part 1: The In Vitro Profile of this compound
In the controlled environment of cell culture, this compound and its nucleoside, 8-bromoguanosine, exhibit distinct and measurable activities, primarily centered on genotoxicity and immune cell activation.
Genotoxicity and Mutagenic Potential
One of the most well-characterized in vitro effects of this compound is its mutagenicity. When incorporated into DNA, 8-BrG can lead to mispairing during replication, predominantly causing G → T transversions.[1] However, it can also induce other mutations, including G → C, G → A, and single guanine deletions.[1] This mutagenic activity is a critical consideration, as it underscores the potential for both therapeutic applications in oncology (by inducing cancer cell death) and risks associated with genotoxicity.
-
Causality of Experimental Choice: The supF forward mutation assay is a widely used method to assess the mutagenic spectrum of DNA lesions in human cells. This assay utilizes a shuttle vector plasmid containing the supF gene, which acts as a reporter. Mutations in this gene can be readily screened and sequenced, providing a detailed picture of the types and frequencies of mutations induced by a specific agent like this compound.[1]
Potent Immunomodulatory Effects on Isolated Immune Cells
Perhaps the most promising in vitro activity of 8-bromoguanosine (8-BrGuo) is its ability to stimulate various immune cell populations.
-
Activation of T and B Lymphocytes: 8-BrGuo is a known activator of both T and B cells.[2] Studies have shown that it can induce B cell proliferation.[3]
-
Stimulation of Innate Immunity: 8-BrGuo also potently activates key players of the innate immune system, including Natural Killer (NK) cells and macrophages.[2] This activation is mediated through the induction of interferon (IFN) production.[2] Culturing murine spleen cells with 8-BrGuo for 16 to 18 hours has been shown to induce cytotoxic activity against target cells.[2]
The underlying mechanism for this broad-spectrum immune activation points towards the engagement of Toll-like Receptors (TLRs), specifically TLR7. The 8-substituted guanosine analog, loxoribine, has been demonstrated to selectively activate the TLR7/MyD88-dependent signaling pathway, leading to the production of cytokines and proliferation of immune cells.[4]
Antiproliferative and Antiviral Activities
While 8-bromoguanosine can stimulate the proliferation of immune cells, it has also been investigated for its potential to inhibit the growth of cancer cells and viruses.
-
Antiproliferative Effects: The cyclic monophosphate analog of 8-bromoguanosine, 8-Br-cGMP, has been shown to suppress the proliferation, invasion, and migration of epithelial ovarian cancer cells in vitro.[5] It appears to exert this effect by antagonizing the epidermal growth factor receptor (EGFR) pathway.[5] The non-physiological analogue 8-BrG acted upon all tested cells including Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts (A31) and mouse B16F10 melanoma.[3]
-
Antiviral Activity: The immunostimulatory properties of 8-substituted guanosine analogs, particularly the induction of interferons, are strongly linked to their antiviral effects. By activating TLR7, these compounds can trigger a potent innate immune response against viral pathogens.
Part 2: The In Vivo Landscape of this compound and its Analogs
Transitioning from a simplified in vitro system to a complex in vivo model often reveals emergent properties and metabolic considerations that can either amplify or diminish a compound's effects. For this compound and its derivatives, the in vivo data largely corroborates and expands upon the immunomodulatory potential observed in vitro.
Systemic Immunomodulation and Adjuvant Properties
In animal models, 8-bromoguanosine and its analogs have demonstrated robust immunostimulatory activity.
-
Enhancement of Immune Responses: The TLR7 agonist loxoribine (7-allyl-8-oxoguanosine) acts as a synthetic adjuvant, boosting anti-tumor responses in mice.[1][4] This highlights the potential of 8-substituted guanosines to be used in conjunction with vaccines to enhance their efficacy.[6]
-
Modulation of the Tumor Microenvironment: Loxoribine has also been shown to inhibit the metastasis of B16 melanoma cells in mice.[6] This effect is attributed to the activation of both NK and non-NK cell populations with antitumor activity.[6]
Antitumor Efficacy in Animal Models
The immunomodulatory properties of 8-substituted guanosine analogs translate into tangible antitumor effects in preclinical cancer models.
-
Tumor Growth Inhibition: In a xenograft mouse model of epithelial ovarian cancer, 8-Br-cGMP was found to hamper the growth of the tumors.[5][7] This was associated with a decrease in the expression of EGFR, MMP9, and proliferation markers like PCNA and Ki67 in the tumor tissue.[5][8]
-
Adjuvant Effect in Cancer Vaccines: Loxoribine has been shown to have adjuvant activity in mice immunized with a B16 tumor vaccine, leading to a significant reduction in lung tumor development when challenged with live cancer cells.[6]
Pharmacokinetics and Toxicity Profile
Understanding a compound's behavior within a living system is crucial for its development as a therapeutic agent. While comprehensive pharmacokinetic data for 8-bromoguanosine is limited, studies on related compounds provide some insights. The route of administration and the formulation can significantly impact the bioavailability and efficacy of these compounds. Acute toxicity studies in mice are essential to determine the safety profile of these molecules.[9][10][11][12]
Part 3: Comparative Analysis: Bridging the In Vitro-In Vivo Divide
The true value of preclinical research lies in its ability to predict clinical outcomes. A direct comparison of the in vitro and in vivo data for this compound and its analogs reveals both strong correlations and important distinctions.
| Feature | In Vitro Observation | In Vivo Observation | Correlation/Discrepancy |
| Immunomodulation | Activation of isolated T cells, B cells, NK cells, and macrophages; Induction of interferons.[2] | Systemic immune activation, adjuvant effect with vaccines, and enhanced anti-tumor immunity.[4][6] | Strong Correlation: The fundamental immunostimulatory activity observed in single-cell systems translates directly to a systemic effect in a whole organism. |
| Antitumor Effect | Proliferation of some cancer cell lines, inhibition of others (8-Br-cGMP).[3][5] | Inhibition of tumor growth and metastasis, particularly when used as an adjuvant.[5][6] | Complex Correlation: The direct antiproliferative effects are cell-type dependent in vitro. The in vivo antitumor activity appears to be largely driven by the potent immunomodulatory effects rather than direct cytotoxicity. |
| Genotoxicity | Induces specific G-to-T mutations in human cell lines.[1] | Not extensively studied, but a potential safety concern that requires further investigation in long-term animal studies. | Gap in Knowledge: The in vivo consequences of the observed in vitro mutagenicity are not well-defined and represent a critical area for future research. |
Part 4: Key Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound or the test compound in a suitable vehicle. Remove the old media from the cells and add the compound-containing media. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized MTT solvent) to each well.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Murine Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in a mouse model with subcutaneously implanted human tumor cells.
Principle: Immunocompromised mice are used to host human tumor xenografts. The effect of a therapeutic agent on tumor growth can be monitored over time.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., C57BL/6) under specific pathogen-free conditions for at least one week before the experiment.[8] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend at a concentration of 1-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups (n=4-8 per group).[8][18]
-
Compound Administration: Prepare the test compound (e.g., 8-Br-cGMP) in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage). Administer the compound at predetermined doses (e.g., 5 and 20 mg/kg) and schedules (e.g., daily, every other day).[8] The control group receives the vehicle only.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times a week.[19] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).[8]
-
Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if there is a significant difference in tumor growth between the treated and control groups.
Part 5: Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway of 8-Substituted Guanosine Analogs via TLR7
Caption: TLR7 activation by 8-bromoguanosine in the endosome.
Experimental Workflow: From In Vitro to In Vivo
Caption: A generalized workflow for preclinical drug development.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores a critical principle in drug development: while in vitro studies provide invaluable mechanistic insights, they cannot fully recapitulate the complex interplay of biological systems. The potent immunostimulatory effects of these compounds are remarkably consistent across both experimental paradigms, positioning them as promising candidates for adjuvants in vaccines and cancer immunotherapy.
However, the disconnect between the in vitro mutagenic profile and the primarily immune-mediated in vivo antitumor effects highlights the need for a multi-faceted approach to preclinical evaluation. Future research should focus on several key areas:
-
In Vivo Genotoxicity: Long-term animal studies are necessary to determine the safety and potential carcinogenic risk associated with the mutagenic properties of this compound.
-
Pharmacokinetics of 8-Bromoguanosine: Detailed studies on the absorption, distribution, metabolism, and excretion of 8-bromoguanosine are crucial for optimizing dosing and delivery strategies.
-
Combination Therapies: Given its potent adjuvant effects, further investigation into combining 8-bromoguanosine analogs with checkpoint inhibitors, CAR-T cell therapy, and other immunomodulatory agents is warranted.
By continuing to bridge the gap between in vitro and in vivo research, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for novel treatments for a range of diseases.
References
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Koo, G. C., Jewell, M. E., Manyak, C. L., Sigal, N. H., & Wicker, L. S. (1988). Activation of murine natural killer cells and macrophages by 8-bromoguanosine. Journal of Immunology, 140(9), 3249–3252. [Link]
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Wang, Z., et al. (2024). 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. Molecular Biology Reports, 51(1), 323. [Link]
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ResearchGate. (n.d.). 8-Br-cGMP suppresses tumor growth of A2780 xenograft mouse model. [Image]. Retrieved from ResearchGate. [Link]
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Heil, F., et al. (2003). The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily. European Journal of Immunology, 33(11), 2987–2997. [Link]
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Yasui, M., et al. (2014). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. Oxidative Medicine and Cellular Longevity, 2014, 689254. [Link]
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ResearchGate. (n.d.). 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. Retrieved from ResearchGate. [Link]
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Wicker, L. S., et al. (1991). 7-Allyl-8-oxoguanosine (loxoribine) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine. Journal of Immunology, 147(11), 3930–3936. [Link]
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ResearchGate. (n.d.). Dot plot illustrating enriched biological pathways in up- and down-regulated genes in cancer gene expression datasets. [Image]. Retrieved from ResearchGate. [Link]
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Posadas, I., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957. [Link]
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Jones, J. A., et al. (2008). In Vivo Cytokine-Associated Responses to Biomaterials. Journal of Biomedical Materials Research Part A, 84A(1), 154–162. [Link]
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Mouret, J. F., et al. (1991). Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA. Carcinogenesis, 12(9), 1565–1570. [Link]
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G-Quadruplex Dynamics: A Comparative Analysis of 8-Bromoguanine's Impact versus Leading Stabilizing Ligands
Introduction: The G-Quadruplex as a Pivotal Therapeutic Target
In the intricate landscape of the human genome, guanine-rich nucleic acid sequences can fold into non-canonical secondary structures known as G-quadruplexes (G4s). These four-stranded structures, stabilized by square planes of four guanine bases (G-quartets), are prevalent in key regulatory regions, including telomeres and oncogene promoters. Their formation can act as a regulatory switch, influencing fundamental cellular processes such as DNA replication, transcription, and telomere maintenance. The critical role of G4s in cellular function has propelled them to the forefront of therapeutic research, particularly in oncology, making the modulation of their stability a prime strategy for drug development.
This guide provides an in-depth comparative analysis of the effects of 8-Bromoguanine, a halogenated guanine analog often studied as its oxidized form, 8-oxoguanine (8-oxoG), on G-quadruplex stability and function, benchmarked against two of the most well-characterized G4-stabilizing ligands: Telomestatin and Pyridostatin. While traditional G4 ligands are designed to enhance the stability of these structures, 8-oxoG, a common product of oxidative DNA damage, presents a contrasting paradigm by often destabilizing them. Understanding these opposing effects is crucial for researchers in drug discovery and chemical biology aiming to manipulate G4 structures for therapeutic benefit.
The Dichotomy of G-Quadruplex Modulation: Stabilization vs. Destabilization
The central thesis of this guide revolves around the contrasting "performance" of 8-oxoG and canonical G4 ligands. While stabilizing ligands aim to lock G4 structures into a stable conformation, thereby inhibiting processes like telomerase activity or oncogene transcription, the incorporation of 8-oxoG introduces a structural perturbation that can lead to G4 unfolding. This destabilization is not a uniform effect; its magnitude is highly dependent on the position of the 8-oxoG lesion within the G-quartet stack.
Mechanism of Action: A Tale of Two Opposing Forces
G4-stabilizing ligands, such as Telomestatin and Pyridostatin, are typically planar aromatic molecules that interact with G-quadruplexes through π-π stacking with the terminal G-quartets and electrostatic interactions with the phosphate backbone. This binding enhances the thermal stability of the G4 structure, making it more resistant to unfolding by helicases or other cellular machinery.
In contrast, 8-oxoG, when incorporated into a G-quartet, disrupts the Hoogsteen hydrogen bonding network that is essential for the quartet's planarity and stability. The presence of the oxygen atom at the C8 position can lead to steric clashes and alter the electronic properties of the guanine base, thereby weakening the G-quartet and, consequently, the entire G4 structure.
Quantitative Benchmarking: Biophysical Parameters
To objectively compare the effects of 8-oxoG and G4-stabilizing ligands, we must turn to quantitative biophysical data. The key parameters for this comparison are the change in melting temperature (ΔTm), which reflects the degree of thermal stabilization or destabilization, and the binding affinity (Kd) for ligands. For a direct functional comparison, the half-maximal inhibitory concentration (IC50) for telomerase activity is also a critical metric.
| Molecule/Modification | Target G-Quadruplex | ΔTm (°C) | Binding Affinity (Kd) | Telomerase IC50 | Reference |
| 8-oxoguanine | Human Telomere (TTAGGG)n | -4.3 to -18.8 (position-dependent) | N/A (covalent modification) | N/A | [1] |
| Telomestatin | Human Telomere (TTAGGG)n | >20 | ~nM range | ~5 nM | [2] |
| Pyridostatin | Human Telomere (TTAGGG)n | >20 | ~1 µM | ~1 µM | [3] |
| BRACO-19 | Human Telomere (TTAGGG)n | >15 | ~100 nM | ~115 nM | [4] |
Note: The destabilizing effect of 8-oxoG is highly context-dependent, varying with its position within the G-quadruplex structure. The values presented represent a range observed in studies. Binding affinities and IC50 values for ligands can also vary depending on the specific G4 sequence and experimental conditions.
Cellular Consequences: Divergent Paths to Telomere Dysfunction
Both the stabilization of G-quadruplexes by external ligands and their destabilization by oxidative damage can lead to telomere dysfunction, albeit through different mechanisms.
-
G4-Stabilizing Ligands: By locking the telomeric G-overhang into a stable G4 structure, ligands like Telomestatin and Pyridostatin prevent the binding of telomerase, the enzyme responsible for telomere elongation. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.[5] Furthermore, the stabilization of G4s can also interfere with the binding of shelterin proteins, which are crucial for protecting telomere ends, leading to a DNA damage response.
-
8-oxoguanine: The presence of 8-oxoG in telomeric DNA has been shown to cause telomere shortening and induce a state of premature senescence.[6] This is thought to occur because the destabilized G4 structure is more susceptible to nuclease activity.[1] Additionally, unrepaired 8-oxoG can lead to replication stress and the formation of telomere fragile sites, contributing to genomic instability.[6]
Experimental Protocols
The following are detailed protocols for key biophysical and biochemical assays used to characterize the interaction of small molecules and modifications with G-quadruplexes.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the change in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide upon ligand binding, providing a direct measure of thermal stabilization.
Principle: An oligonucleotide is dually labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor). In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in high FRET efficiency (low donor fluorescence). As the temperature increases, the G-quadruplex unfolds, increasing the distance between the FRET pair, leading to a decrease in FRET efficiency and an increase in donor fluorescence. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded.
Step-by-Step Protocol:
-
Oligonucleotide Preparation:
-
Synthesize or purchase a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at the 5'-end and a quencher/acceptor (e.g., TAMRA) at the 3'-end.
-
Resuspend the oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2) to a stock concentration of 100 µM.
-
-
Annealing:
-
Dilute the oligonucleotide to a final concentration of 0.2 µM in the desired buffer containing a G4-stabilizing cation (e.g., 100 mM KCl).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to ensure proper folding of the G-quadruplex.
-
-
Ligand Addition:
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO).
-
Add the ligand to the annealed oligonucleotide solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<1%) to avoid affecting the G4 structure.
-
Include a control sample with the same concentration of DMSO but without the ligand.
-
-
FRET Melting Measurement:
-
Use a real-time PCR instrument or a dedicated thermal cycler with fluorescence detection capabilities.
-
Set the excitation and emission wavelengths for the donor fluorophore (e.g., FAM: excitation 495 nm, emission 520 nm).
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).
-
Record the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve, typically by taking the first derivative of the curve.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with ligand) - Tm (without ligand).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to characterize the overall topology of G-quadruplexes and to observe conformational changes upon ligand binding.
Principle: Chiral molecules, such as folded nucleic acids, absorb left and right circularly polarized light differently. This differential absorption gives rise to a CD spectrum. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide as described in the FRET-melting protocol.
-
Prepare a stock solution of the ligand.
-
-
CD Measurement:
-
Use a CD spectropolarimeter.
-
Record a baseline spectrum of the buffer alone in a quartz cuvette (typically 1 cm path length).
-
Record the CD spectrum of the annealed oligonucleotide from approximately 320 nm to 220 nm.
-
For ligand binding studies, titrate small aliquots of the ligand stock solution into the oligonucleotide solution and record a spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all sample spectra.
-
Analyze the spectral features to determine the G-quadruplex topology. For example, a parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 240 nm, while an antiparallel G-quadruplex often has a positive peak around 295 nm.[7]
-
Observe changes in the CD spectrum upon ligand titration to infer conformational changes induced by binding.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity and its inhibition by small molecules.[8]
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate oligonucleotide. Second, these extended products are amplified by PCR using a forward primer that is the same as the substrate and a reverse primer complementary to the telomeric repeats. The amplified products are then visualized by gel electrophoresis.
Step-by-Step Protocol:
-
Cell Extract Preparation:
-
Lyse cells (e.g., cancer cells known to express telomerase) in a suitable lysis buffer (e.g., CHAPS-based buffer) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the telomerase.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (typically 1-2 µg of protein), a forward substrate primer (TS primer), dNTPs, and reaction buffer.
-
For inhibitor studies, add the G4 ligand at the desired concentration. Include a no-ligand control.
-
Incubate the reaction at 30°C for 30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX primer) and Taq polymerase to the reaction mixture.
-
Perform PCR amplification, typically for 25-30 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 30s).[9]
-
Include a heat-inactivated cell extract as a negative control and a no-extract control.
-
-
Detection of PCR Products:
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA fragments.
-
Telomerase activity is indicated by a characteristic ladder of bands with 6-base pair increments.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Conclusion and Future Perspectives
The study of G-quadruplexes is a dynamic field with immense therapeutic potential. This guide has benchmarked the effects of the oxidative lesion 8-oxoguanine against the well-established G4-stabilizing ligands Telomestatin and Pyridostatin. While both can induce telomere dysfunction, their mechanisms are diametrically opposed. Stabilizing ligands act as molecular "glue," locking G4s into a conformation that inhibits cellular processes, whereas 8-oxoG acts as a structural "wrench," destabilizing the G4 and leading to a different set of cellular consequences.
For researchers and drug development professionals, this comparative understanding is paramount. The choice of modulating G4 stability, either by enhancement or disruption, will depend on the specific therapeutic goal. The development of ligands that can selectively stabilize or even destabilize specific G4 structures in a controlled manner represents the next frontier in this exciting area of research. Furthermore, understanding how endogenous factors, such as oxidative stress and the resulting formation of 8-oxoG, influence the efficacy of G4-targeted therapies will be crucial for the successful clinical translation of these promising agents.
References
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TRAP Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 28, 2026, from [Link]
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Quadruplex DNA Structure Characterization by Circular Dichroism - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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G-quadruplex secondary structure from circular dichroism spectroscopy - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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8-Oxoguanine in a quadruplex of the human telomere DNA sequence - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro | Nucleic Acids Research | Oxford Academic. (2022, June 7). Retrieved January 28, 2026, from [Link]
-
Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Spectroscopic Characterization of Mitochondrial G-Quadruplexes - MDPI. (2022, January 15). Retrieved January 28, 2026, from [Link]
-
Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding | Journal of Chemical Education. (2017, August 9). ACS Publications. [Link]
-
Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. (2006, November 9). Nature Protocols. [Link]
-
Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Telomeric 8-Oxoguanine Drives Rapid Premature Senescence In The Absence Of Telomere Shortening | bioRxiv. (2021, May 5). Retrieved January 28, 2026, from [Link]
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A Comparative Guide to the Mutagenic Signature of 8-Bromoguanine Across Diverse Cellular Landscapes
For Researchers, Scientists, and Drug Development Professionals
The Significance of 8-Bromoguanine: A Tale of Inflammation and Mutagenesis
This compound is a significant DNA lesion formed during inflammatory processes, where reactive brominating species are generated by enzymes like myeloperoxidase[1]. Its presence in human tissues and its association with oxidative stress-related diseases underscore the importance of understanding its mutagenic potential[1]. Like its more famous cousin, 8-oxoguanine (8-oxoG), 8-BrG is a potent source of mutations, primarily causing G to T transversions[2]. This shared mutagenic outcome stems from their ability to adopt a syn conformation, which facilitates mispairing with adenine during DNA replication[3]. However, the subtle differences in their chemical structure and recognition by DNA repair machinery can lead to distinct mutational signatures in different cellular contexts. This guide will dissect these differences, providing a framework for researchers to confirm and compare the mutagenic footprint of 8-BrG.
Experimental Strategy: A Multi-pronged Approach to Unraveling Mutagenic Signatures
To comprehensively characterize the mutagenic signature of 8-BrG, we will employ a combination of cutting-edge and classic molecular biology techniques. This multi-faceted approach ensures a robust and self-validating system for data interpretation.
Our experimental design hinges on three key pillars:
-
Controlled Introduction of the Lesion: Utilizing a shuttle vector system with a site-specifically incorporated 8-BrG lesion allows for precise tracking of the mutagenic event.
-
Assessment in Genetically Diverse Cell Lines: By comparing the mutagenic outcome in wild-type cells to those deficient in key DNA repair pathways (e.g., MUTYH, OGG1), we can directly probe the involvement of these pathways in mitigating 8-BrG-induced mutations.
-
A Suite of Assays for a Comprehensive Picture: We will leverage the power of the supF forward mutation assay for quantifying mutation frequency and identifying specific base changes, the comet assay for assessing overall DNA damage, and Next-Generation Sequencing (NGS) for a high-resolution view of the complete mutational signature.
Experimental Workflow Diagram
Caption: Overall experimental workflow for comparing the mutagenic signature of this compound.
The Mutagenic Signature of this compound: A Comparative Analysis
Studies have consistently shown that 8-BrG predominantly induces G to T transversion mutations. However, other mutations, including G to C, G to A, and single-base deletions, have also been observed[2]. The frequency and spectrum of these mutations are significantly influenced by the cellular DNA repair machinery.
The Central Role of Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is the primary defense against 8-BrG lesions. Several DNA glycosylases have been implicated in the recognition and removal of 8-BrG or the mispaired base opposite it.
-
MUTYH: This DNA glycosylase is crucial for preventing G to T transversions by excising the adenine that is frequently misincorporated opposite 8-BrG[4][5]. In cells deficient in MUTYH, a significant increase in G:C > T:A mutations is expected.
-
OGG1: While OGG1 is the primary glycosylase for removing 8-oxoG, its role in repairing 8-BrG is less clear. Some studies suggest a potential, albeit less efficient, role for OGG1 in recognizing and excising 8-BrG[6][7].
-
SMUG1 and TDG: These glycosylases have been shown to possess activity against thymine mispaired with 8-BrG, suggesting a role in a secondary repair pathway[2].
Mechanism of 8-BrG Induced Mutagenesis and Repair Diagram
Caption: Mechanism of 8-BrG induced mutagenesis and the role of Base Excision Repair.
Comparative Mutagenicity in Different Cell Lines
To illustrate the impact of DNA repair on the mutagenic signature of 8-BrG, we present hypothetical data from a comparative study using a panel of isogenic human cell lines.
| Cell Line | Genotype | 8-BrG Induced Mutation Frequency (x 10⁻⁵) | Predominant Mutation Type | Other Mutations |
| WT | Wild-Type | 5.2 ± 0.8 | G → T (65%) | G → C (15%), G → A (10%), delG (10%) |
| MUTYH-/- | MUTYH Knockout | 25.8 ± 3.1 | G → T (92%) | G → C (5%), G → A (3%) |
| OGG1-/- | OGG1 Knockout | 8.1 ± 1.2 | G → T (70%) | G → C (12%), G → A (13%), delG (5%) |
| DKO | MUTYH-/- OGG1-/- | 35.4 ± 4.5 | G → T (95%) | G → C (3%), G → A (2%) |
Note: This is a hypothetical data table for illustrative purposes.
As the table demonstrates, the absence of MUTYH leads to a dramatic increase in the frequency of G to T transversions, confirming its critical role in repairing 8-BrG:A mispairs. The modest increase in mutation frequency in OGG1-deficient cells suggests a secondary, but still significant, role for this enzyme. The double knockout (DKO) cells exhibit the highest mutation frequency, indicating that both pathways contribute to the repair of 8-BrG lesions.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in this guide.
Protocol 1: Site-Specific Incorporation of this compound into a Shuttle Vector
This protocol describes a method for incorporating a single 8-BrG lesion into the supF gene of a shuttle vector, such as pSP189. This is a critical step for accurately assessing the mutagenic signature of the lesion.
Materials:
-
Shuttle vector plasmid (e.g., pSP189)
-
Oligonucleotide containing a single 8-BrG residue
-
Restriction enzymes
-
T4 DNA Ligase
-
Competent E. coli cells
-
Standard molecular biology reagents and equipment
Procedure:
-
Vector Preparation: Digest the shuttle vector with appropriate restriction enzymes to create a gap in the supF gene. Purify the linearized vector.
-
Oligonucleotide Annealing: Anneal the 8-BrG-containing oligonucleotide with a complementary oligonucleotide to create a double-stranded fragment with ends compatible with the digested vector.
-
Ligation: Ligate the annealed oligonucleotide into the linearized vector using T4 DNA Ligase.
-
Transformation and Selection: Transform the ligation mixture into competent E. coli cells and select for colonies containing the recircularized plasmid.
-
Verification: Isolate plasmid DNA from several colonies and verify the incorporation of the 8-BrG-containing fragment by DNA sequencing.
Protocol 2: supF Forward Mutation Assay in Mammalian Cells
This assay quantifies the frequency and spectrum of mutations induced by 8-BrG in mammalian cells.
Materials:
-
Mammalian cell lines (WT, MUTYH-/-, OGG1-/-, DKO)
-
8-BrG-containing shuttle vector
-
Transfection reagent
-
Plasmid rescue solution
-
Indicator E. coli strain (e.g., MBL50)
-
Selective agar plates
Procedure:
-
Cell Culture and Transfection: Culture the desired mammalian cell lines and transfect them with the 8-BrG-containing shuttle vector.
-
Plasmid Replication: Allow the plasmid to replicate in the mammalian cells for 48-72 hours.
-
Plasmid Rescue: Lyse the cells and isolate the replicated shuttle vector DNA.
-
Transformation of Indicator Bacteria: Transform the rescued plasmid DNA into an indicator E. coli strain that allows for the selection of supF mutants[2].
-
Selection and Quantification: Plate the transformed bacteria on selective and non-selective agar plates to determine the mutation frequency (ratio of mutant to total colonies).
-
Mutation Spectrum Analysis: Isolate plasmid DNA from mutant colonies and sequence the supF gene to identify the specific mutations.
Protocol 3: Alkaline Comet Assay for DNA Damage Assessment
The alkaline comet assay is a sensitive method for measuring DNA strand breaks and alkali-labile sites in individual cells.
Materials:
-
Mammalian cells treated with a source of 8-BrG (or control)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and cast onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field[8][9]. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol 4: Next-Generation Sequencing (NGS) for Mutational Signature Analysis
NGS provides a high-resolution, genome-wide view of the mutational landscape, allowing for the identification of characteristic mutational signatures.
Workflow for Mutational Signature Analysis Diagram
Caption: Workflow for Next-Generation Sequencing-based mutational signature analysis.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from 8-BrG-treated and control cell populations.
-
Library Preparation: Prepare sequencing libraries by fragmenting the DNA, ligating adapters, and amplifying the fragments.
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Alignment and Variant Calling: Align the sequencing reads to a reference genome and identify somatic mutations.
-
De novo Signature Extraction: Use computational tools to extract novel mutational signatures from the mutation catalogs of the treated samples.
-
Signature Fitting: Compare the extracted signatures to the COSMIC (Catalogue Of Somatic Mutations In Cancer) database of known mutational signatures to identify similarities[10].
-
Comparative Analysis: Compare the mutational signatures present in the 8-BrG-treated cells to those in the control cells to identify the specific signature associated with 8-BrG.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for confirming and characterizing the mutagenic signature of this compound in a variety of cellular contexts. By employing a multi-faceted experimental approach and leveraging a panel of DNA repair-deficient cell lines, researchers can gain a deep understanding of the mutagenic potential of this important DNA lesion.
Future research should focus on exploring the role of translesion synthesis (TLS) polymerases in the bypass of 8-BrG and how this process might contribute to the observed mutational spectrum[6][11]. Additionally, expanding the panel of cell lines to include those with deficiencies in other DNA repair pathways will provide a more complete picture of the cellular response to 8-BrG. The methodologies outlined in this guide provide a solid foundation for these and other future investigations into the fascinating and complex world of DNA damage and repair.
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Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. Oxidative Medicine and Cellular Longevity. [Link]
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An Engineered Cell Line Lacking OGG1 and MUTYH Glycosylases Implicates the Accumulation of Genomic 8-oxoguanine as the Basis for Paraquat Mutagenicity. PubMed. [Link]
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A Researcher's Guide to the Statistical Validation of 8-Bromoguanine Experimental Data
This guide provides an in-depth exploration of the statistical validation required for experimental data involving 8-Bromoguanine (8-BrG), a significant biomarker for oxidative DNA damage. As researchers and drug development professionals, ensuring the accuracy and reliability of your findings is paramount. This document offers a comprehensive framework for designing robust experiments, selecting appropriate analytical methods, and applying rigorous statistical validation to your 8-BrG data.
The Significance of this compound in Oxidative Stress Research
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Oxidative stress can cause damage to cellular components, including DNA. One of the major products of this damage is 8-oxoguanine (8-oxoG), a mutagenic lesion that is a well-established biomarker for oxidative DNA damage.
This compound is an analog of 8-oxoG and is often used in experimental settings to study the mechanisms of DNA damage and repair.[1][2] Understanding the mutagenic potential of 8-BrG and the cellular responses to its presence is crucial for developing therapeutic strategies against oxidative stress-related pathologies.[1][2] Accurate quantification and interpretation of 8-BrG levels in experimental systems are therefore of utmost importance.
Experimental Design and Method Selection: A Comparative Overview
The choice of analytical method for detecting and quantifying 8-BrG and its related compound 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a critical first step that will influence the entire data validation process.[3] The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| ELISA | Competitive immunoassay using a specific antibody against 8-OHdG.[4][5] | High-throughput, relatively inexpensive, requires small sample volume.[6] | Potential for cross-reactivity, may overestimate levels due to interfering substances.[7][8] | Screening large numbers of samples in serum, plasma, and urine.[4][6] |
| HPLC-ECD | Separates 8-OHdG from other DNA components followed by electrochemical detection. | High sensitivity and selectivity. | Susceptible to artifacts from DNA isolation and processing, can be time-consuming. | Quantification of 8-OHdG in DNA from tissues and cells. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] | High specificity and accuracy, considered a gold-standard method.[9] | Requires expensive equipment and specialized expertise. | Definitive quantification of 8-OHdG and other DNA adducts in various biological matrices.[9][10][11][12] |
Causality Behind Method Selection: The choice of method should be driven by the specific research question. For large-scale screening studies where high throughput is essential, ELISA may be the most practical choice. However, for studies requiring high accuracy and specificity, such as those investigating subtle changes in DNA damage, LC-MS/MS is the preferred method. HPLC-ECD offers a balance between sensitivity and cost.
The Core of Data Validation: A Step-by-Step Statistical Framework
A robust statistical validation plan is essential to ensure the reliability and reproducibility of your 8-BrG data. This framework should be established before data collection begins.[13]
Caption: A workflow for the statistical validation of this compound data.
Foundational Statistical Metrics
Before performing complex statistical tests, it is crucial to assess the quality and basic characteristics of your data.
-
Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ): These parameters define the analytical sensitivity of your assay.[14]
-
Intra- and Inter-Assay Precision (Coefficient of Variation - %CV): These metrics are essential for assessing the reproducibility of your assay.[17][18][19]
Hypothesis Testing: Drawing Meaningful Conclusions
The choice of statistical test depends on the experimental design and the distribution of the data.
-
t-tests and ANOVA: Used to compare the means of two or more groups, respectively. For example, comparing 8-BrG levels in a control group versus a treatment group. An unpaired t-test is a common statistical analysis method.[1]
-
Non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test): Used when the data does not follow a normal distribution.
Self-Validating System: Your experimental design should include appropriate controls (positive and negative) to validate the assay's performance. For instance, a positive control could be a sample with a known concentration of 8-OHdG, while a negative control would be a blank sample.
Correlation Analysis
Investigating the relationship between 8-BrG levels and other variables can provide valuable insights. For example, you might explore the correlation between 8-BrG levels and the expression of a particular DNA repair enzyme.[22] A correlation analysis can be performed to assess the relationship between markers of oxidative stress and DNA damage.[22]
Experimental Protocols: A Step-by-Step Guide
To ensure transparency and reproducibility, detailed protocols are essential.
Sample Preparation for 8-OHdG Analysis
-
Sample Collection: Collect biological samples (e.g., urine, plasma, tissue) using appropriate methods to minimize artifactual oxidation.[23][4]
-
DNA Extraction (for tissue/cell samples): Isolate DNA using a method that minimizes oxidative damage during the extraction process.
-
DNA Hydrolysis (for HPLC-ECD and LC-MS/MS): Enzymatically digest the DNA to release the individual nucleosides, including 8-OHdG.[23][12]
8-OHdG Quantification by Competitive ELISA
-
Coating: Pre-coat a microtiter plate with 8-OHdG.[5]
-
Sample/Standard Addition: Add standards and samples to the wells.[4]
-
Antibody Incubation: Add a biotin-conjugated antibody specific for 8-OHdG.[4]
-
Enzyme Conjugate Addition: Add avidin-conjugated horseradish peroxidase (HRP).[4]
-
Substrate Reaction: Add a TMB substrate solution.[4]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).[4]
-
Measurement: Read the absorbance at 450 nm.[4]
-
Calculation: Determine the 8-OHdG concentration by comparing the sample absorbance to the standard curve.[4]
Signaling Pathway: The Role of 8-Oxoguanine in DNA Damage and Repair
Caption: The pathway of 8-oxoguanine formation, repair, and mutagenic potential.
Conclusion: Upholding Scientific Rigor
The statistical validation of this compound experimental data is not merely a final step but an integral part of the entire research process. By carefully considering experimental design, choosing the appropriate analytical method, and applying a rigorous statistical framework, researchers can ensure the integrity and impact of their findings. This guide provides a foundation for achieving this, empowering researchers to contribute reliable and meaningful data to the field of oxidative stress and drug development.
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Shinmura, K., Kato, H., Goto, M., Tao, H., Inoue, Y., Nakamura, S., Yoshida, H., Tsuzaki, E., & Sugimura, H. (2017). Mutation Spectrum Induced by this compound, a Base Damaged by Reactive Brominating Species, in Human Cells. Oxidative Medicine and Cellular Longevity, 2017, 7308501. [Link]
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Salimetrics. (n.d.). Inter- and Intra-Assay Coefficients of Variability. [Link]
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Gunes, A., & N-Maru, A. (2020). Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. FABAD Journal of Pharmaceutical Sciences, 45(1), 1-11. [Link]
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Safety Operating Guide
8-Bromoguanine: Operational Disposal & Safety Protocol
Executive Safety Summary
Immediate Action Required: 8-Bromoguanine (CAS: 3066-84-0) is classified as acutely toxic if swallowed (H301) and a skin sensitizer (H317).[1] Unlike standard purines (e.g., Guanine), the halogenation at the C8 position introduces specific toxicology and disposal requirements.
Core Directive: Do not treat this as general biological waste. It must be segregated as Halogenated Chemical Waste . Incineration requires specific acid-gas scrubbing capabilities due to the generation of Hydrogen Bromide (HBr) during thermal destruction.
Chemical Profile & Hazard Identification
Understanding the substrate is the first step in safety.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 3066-84-0 |
| Molecular Formula | C₅H₄BrN₅O |
| Molecular Weight | 230.02 g/mol |
| Physical State | Solid (Off-white powder) |
| Signal Word | DANGER |
| Primary GHS Hazards | H301 (Toxic if swallowed), H317 (Skin sensitization), H315/H319 (Irritant) |
| RCRA Status | Not P-listed/U-listed, but regulated as Halogenated Organic |
The "Why": Causality in Disposal Logic
Expert Insight: Why do we segregate this specifically?
-
Thermal Decomposition Chemistry: When this compound is incinerated, the carbon-bromine bond cleaves. Unlike non-halogenated organics which burn to CO₂ and H₂O, this compound generates Hydrogen Bromide (HBr) and potentially elemental Bromine (Br₂).
-
Impact: These are corrosive acid gases. Standard municipal incinerators or biomedical waste autoclaves are not equipped to neutralize these emissions.
-
Solution: It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with wet scrubbers or dry sorbent injectors.
-
-
Cost & Compliance: Mixing halogenated waste with non-halogenated solvents (e.g., Acetone, Ethanol) often doubles or triples the disposal cost for the entire container, as the bulk liquid must now be treated as halogenated.
Operational Disposal Protocol
Follow this self-validating workflow to ensure compliance.
A. Solid Waste (Powder/Residue)
Scenario: Expired reagent or contaminated weighing boats.
-
Containment: Place waste in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Due to the H301 (Toxic) classification, double-bag the material.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a dedicated "Toxic Solids" bin, away from oxidizers.
B. Liquid Waste (Solutions)
Scenario: Reaction mixtures or mother liquor.
-
Segregation: Pour into the Halogenated Solvent carboy.
-
CRITICAL: Do NOT pour into the General Organic/Non-Halogenated carboy.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as purines can react vigorously with oxidizers.
-
pH Control: If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the solvent drum to prevent drum corrosion or unexpected off-gassing.
C. Visualization: Waste Stream Logic
The following diagram illustrates the decision matrix for segregating this compound waste.
Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance.
Emergency Response: Spill Management
Protocol for H301 (Toxic) Solids.
Do NOT dry sweep. Dry sweeping generates airborne dust, increasing inhalation risk (H335).
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator.
-
Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.
-
Wet Method:
-
Cover the spill with paper towels.
-
Gently dampen the towels with water or a mild detergent solution (do not flood).
-
Scoop up the damp material to prevent dust generation.[4]
-
-
Decontamination: Wipe the surface with a soap solution, followed by water.
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Toxic/Halogenated waste stream described above.
Visualization: Spill Workflow
Figure 2: Step-by-step spill response to minimize inhalation exposure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135408829, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Halogenated Organic Compounds (HOCs) and Land Disposal Restrictions (40 CFR Part 268). Retrieved from [Link]
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Personal protective equipment for handling 8-Bromoguanine
Topic: Personal Protective Equipment & Handling Strategy for 8-Bromoguanine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers
Executive Safety Assessment: Beyond the SDS
The Senior Scientist’s Perspective: While Safety Data Sheets (SDS) typically classify this compound (CAS: 3066-84-0) as an Irritant (H315, H319, H335), experienced drug development professionals treat halogenated purines with elevated caution. As a nucleobase analog, this compound possesses inherent bioactivity. It is often used to study oxidative DNA damage or as a synthetic scaffold.
The Core Risk: The primary danger is not acute toxicity, but particulate inhalation during weighing and dermal absorption once solubilized. Purines are often lipophilic; when dissolved in carriers like DMSO, their ability to penetrate the skin barrier increases significantly.
Immediate Action Required:
-
Containment: All dry powder manipulation must occur within a certified Chemical Fume Hood.
-
Solvent Awareness: Your PPE must be selected based on the solvent (likely DMSO or dilute NaOH), not just the solute.
The PPE Matrix: A Task-Based Approach
Do not use a "one-size-fits-all" approach. PPE requirements change as the physical state of the chemical changes.
| Protective Layer | Task A: Dry Solid Handling (Weighing/Aliquot) | Task B: Solution Handling (Dissolved in DMSO/NaOH) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm standard) | Laminate / High-Breakthrough Gloves (If using DMSO: Silver Shield or thick Nitrile >0.2mm) | DMSO permeates standard nitrile in <5 mins, carrying the this compound with it. |
| Respiratory | Fume Hood (Primary) N95 (Secondary, if hood unavailable) | Fume Hood (Mandatory) Surgical masks are ineffective against vapors. | Engineering controls prevent alveolar deposition of micro-particulates. |
| Eye Protection | Safety Glasses (with side shields) | Chemical Splash Goggles (Indirect venting) | Protects against alkaline splash (if NaOH used) which causes rapid corneal damage. |
| Body Defense | Lab Coat (Buttoned, cotton/poly blend) | Lab Coat + Apron (Impervious apron recommended for high volumes) | Prevents wicking of hazardous solvents to street clothes. |
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a "Check-Verify-Act" logic to ensure safety at every step.
Phase 1: Preparation & Weighing (Dry State)
-
Static Control: this compound is a fine crystalline powder prone to static charge. Use an anti-static gun or a weighing funnel to prevent "fly-away" powder, which contaminates the balance and user.
-
The "Zone" Rule: Designate a specific "Hot Zone" inside the fume hood. All weighing tools (spatulas, weigh boats) stay in this zone until decontaminated.
Phase 2: Solubilization (The Critical Transition)
-
Solvent Choice: this compound has poor water solubility. It is typically dissolved in DMSO or 1M NaOH .
-
The Exothermic Check: If using NaOH, add solvent slowly. While this compound itself is stable, rapid dissolution in strong base can generate minor heat.
-
Labeling: Immediately label the vessel "Halogenated Purine / [Solvent Name]."
Phase 3: Spill Response System
-
Dry Spill: Do not sweep dust. Use a wet wipe (dampened with water) to capture particles without aerosolizing them.
-
Wet Spill: Cover with absorbent pads.[1] If dissolved in DMSO, treat the waste as highly permeating —do not touch pads with thin nitrile gloves.
Waste Disposal Strategy
Environmental compliance requires segregating this compound due to the bromine atom.
-
Classification: Halogenated Organic Waste .
-
Why? The bromine atom prevents this from being incinerated with standard non-halogenated solvents (like acetone/ethanol) in many jurisdictions due to the formation of acidic byproducts (HBr).
-
-
Segregation:
-
Do NOT flush down the drain.
-
Do NOT mix with strong oxidizers.[2]
-
-
Container: Collect in a High-Density Polyethylene (HDPE) carboy labeled "Halogenated Waste."
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.
Figure 1: Operational workflow for this compound, highlighting the critical PPE shift during solubilization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135465599, 8-Bromoguanosine. Retrieved from [Link]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
